molecular formula C10H13NO3 B1195281 1-Butoxy-4-nitrobenzene CAS No. 7244-78-2

1-Butoxy-4-nitrobenzene

Cat. No.: B1195281
CAS No.: 7244-78-2
M. Wt: 195.21 g/mol
InChI Key: XCCDVVZINDJESR-UHFFFAOYSA-N
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Description

1-Butoxy-4-nitrobenzene, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86583. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butoxy-4-nitrobenzene
Source PubChem
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InChI

InChI=1S/C10H13NO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCDVVZINDJESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70222737
Record name Butyl-4-nitrophenyl ether
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Molecular Weight

195.21 g/mol
Source PubChem
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CAS No.

7244-78-2
Record name 1-Butoxy-4-nitrobenzene
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Record name Butyl-4-nitrophenyl ether
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Record name 7244-78-2
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Record name Butyl-4-nitrophenyl ether
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Record name BUTYL 4-NITROPHENYL ETHER
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Foundational & Exploratory

1-Butoxy-4-nitrobenzene CAS number 7244-78-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Butoxy-4-nitrobenzene (CAS: 7244-78-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 7244-78-2), a key organic building block. Intended for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, and thorough methods for its analytical characterization. Furthermore, it explores the compound's chemical reactivity, potential applications as a synthetic intermediate, and critical safety and handling protocols. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for laboratory application.

Core Compound Identification

This compound is an aromatic ether characterized by a butyl group and a nitro group attached to a benzene ring in the para position.[1][2] This structure makes it a valuable intermediate in organic synthesis.

IdentifierValueSource
Chemical Name This compound[3][4]
Synonyms Butyl 4-nitrophenyl ether, p-nitrophenyl butyl ether[1][2]
CAS Number 7244-78-2[3][5]
Molecular Formula C₁₀H₁₃NO₃[1][3][4]
Molecular Weight 195.22 g/mol [1][4][6]
IUPAC Name This compound[2]
Canonical SMILES CCCCOC1=CC=C(C=C1)[O-][1][2][3]
InChIKey XCCDVVZINDJESR-UHFFFAOYSA-N[1][6]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental design. The compound typically appears as a white or colorless to yellow solid or liquid, depending on purity and ambient temperature.[7]

PropertyValue
Melting Point 31 °C
Boiling Point 308 °C at 760 mmHg
Density 1.116 g/cm³
Flash Point 135.5 °C
Refractive Index 1.522
Solubility Soluble in Methanol
LogP 3.3 - 3.5
Storage Sealed in a dry place at room temperature

(Data compiled from LookChem[3] and PubChem[2])

Synthesis and Purification: A Validated Approach

The most reliable and common method for preparing this compound is the Williamson ether synthesis.[8] This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion of 4-nitrophenol acts as a nucleophile, attacking the primary carbon of an alkyl halide like 1-bromobutane.[8][9][10]

The choice of a primary alkyl halide is critical. Secondary or tertiary halides would favor an E2 elimination side reaction, especially given that the alkoxide is a strong base, which would significantly reduce the yield of the desired ether product.[9][10]

Detailed Experimental Protocol

Objective: To synthesize this compound with high yield and purity.

Materials:

  • 4-Nitrophenol

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized Water

  • Hexane

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

    • Rationale: Potassium carbonate is a mild base used to deprotonate the phenol, generating the nucleophilic 4-nitrophenoxide in situ. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.

  • Addition of Alkyl Halide: Add 1-bromobutane (1.2 eq) to the stirring mixture.

    • Rationale: A slight excess of the alkylating agent ensures the complete consumption of the limiting 4-nitrophenol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase.

    • Rationale: Heating provides the necessary activation energy for the reaction. TLC allows for visual confirmation of the consumption of starting material and the formation of the product.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted 4-nitrophenol), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel if necessary.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product 4-Nitrophenol 4-Nitrophenol Reflux Reflux (12-18h) 4-Nitrophenol->Reflux 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reflux K2CO3_Base K2CO3 (Base) K2CO3_Base->Reflux Acetone_Solvent Acetone (Solvent) Acetone_Solvent->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Cool & Filter Purification Purification (Recrystallization) Workup->Purification Crude Product Final_Product This compound Purification->Final_Product

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is essential. This constitutes a self-validating system where data from orthogonal methods converge to confirm the structure.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Signals corresponding to the butyl chain protons (triplet ~0.9 ppm, multiplet ~1.5 ppm, multiplet ~1.7 ppm, triplet ~4.0 ppm) and two doublets in the aromatic region (~6.9 ppm and ~8.2 ppm) characteristic of a 1,4-disubstituted benzene ring.[2]
¹³C NMR Aromatic carbon signals (~114, 126, 142, 164 ppm) and butyl chain carbon signals (~14, 19, 31, 69 ppm).[2]
IR Spectroscopy Characteristic peaks for C-H stretching (aliphatic, ~2850-2950 cm⁻¹), strong asymmetric and symmetric NO₂ stretching (~1520 cm⁻¹ and ~1345 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O-C ether stretching (~1250 cm⁻¹).[2][11][12]
Mass Spec. (GC-MS) A molecular ion peak (M⁺) at m/z = 195. The fragmentation pattern would likely show loss of the butyl group or parts of it.[2]

(Data interpreted from PubChem spectral information[2])

Validation_Workflow Start Synthesized Product TLC TLC Analysis Start->TLC Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Backbone IR IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight Confirmation Structure & Purity Confirmed TLC->Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Analytical workflow for structural validation and purity assessment.

High-Performance Liquid Chromatography (HPLC) Method

For quantitative analysis and purity determination, a reversed-phase HPLC method is highly effective. The following is a robust starting point for method development, adapted from established protocols for similar nitroaromatic compounds.[13][14]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm

Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate in multi-step organic synthesis. Its utility stems from the reactivity of the nitro group and the stability of the ether linkage under many reaction conditions.

  • Reduction of the Nitro Group: The primary application involves the reduction of the nitro group to an amine (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting 4-butoxyaniline is a precursor for synthesizing a wide range of biologically active molecules, including pharmaceuticals and dyes.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions, although this is less common than the reduction pathway.

  • Building Block: As a readily available building block, it provides a scaffold to introduce a butoxy-substituted phenyl ring into more complex molecular architectures, which can be desirable for modulating properties like lipophilicity (LogP) in drug candidates.

Safety, Toxicology, and Handling

Proper handling of this compound is crucial. The compound is classified as harmful if swallowed.[2]

GHS Hazard Information:

  • Pictogram: Warning[2]

  • Hazard Statement: H302: Harmful if swallowed[2]

  • Precautionary Statements: P264, P270, P301+P317, P330, P501[2]

Broader Context for Nitroaromatic Compounds: While specific toxicological data for this compound is limited, the broader class of nitrobenzenes warrants caution. Some nitrobenzene compounds are known to cause methemoglobinemia, and some are considered carcinogenic in animal studies.[15] Therefore, exposure should be minimized.

Recommended Handling Procedures:

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid all personal contact, including inhalation and skin contact.[16] Do not eat, drink, or smoke in the laboratory.

  • Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[16]

References

  • This compound. LookChem. [Link]

  • This compound. Stenutz. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • This compound, min 98%, 25 grams. CP Lab Safety. [Link]

  • This compound. gsrs. [Link]

  • 1-Ethoxy-4-nitrobenzene. SIELC Technologies. [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Show how you would use the Williamson ether synthesis to prepare... Filo. [Link]

  • Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Government Department of Health and Aged Care. [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

  • Spectroscopy Problems. Organic Chemistry at CU Boulder. [Link]

Sources

An In-Depth Technical Guide to 1-Butoxy-4-nitrobenzene: A Versatile Building Block in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Butoxy-4-nitrobenzene. Directed towards researchers, scientists, and professionals in drug development, this document delves into the synthesis, reactivity, and potential applications of this versatile nitroaromatic compound. A detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, along with an in-depth analysis of its ¹H and ¹³C NMR spectra. Furthermore, this guide explores the critical role of the nitro group in modulating chemical reactivity and its significance as a precursor to pharmacologically relevant amines. Safety, handling, and toxicological considerations pertinent to nitroaromatic compounds are also discussed to ensure safe and effective laboratory practices.

Introduction: The Strategic Importance of Nitroaromatic Scaffolds

Nitroaromatic compounds, such as this compound, represent a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. The nitro group, a powerful electron-withdrawing moiety, profoundly influences the chemical reactivity of the aromatic ring, rendering it susceptible to nucleophilic aromatic substitution and directing subsequent electrophilic substitutions.[1] More critically, the nitro group serves as a versatile synthetic handle, readily transformable into a variety of other functional groups, most notably the amino group. This reduction to an aniline is a gateway to a vast array of pharmacologically active molecules, including analgesics, antibacterials, and kinase inhibitors.

This compound, with its combination of a nitro group and a butoxy ether linkage, offers a unique molecular scaffold. The butoxy group enhances the lipophilicity of the molecule, a key parameter in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide aims to provide a detailed exposition of the essential chemical and physical characteristics of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. This section details the key characteristics of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in various solvent systems.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃NO₃[2]
Molecular Weight 195.22 g/mol [2]
CAS Number 7244-78-2[3]
Appearance White to pale yellow crystalline solid
Melting Point 31-32 °C
Boiling Point 150-154 °C at 5 Torr
Density 1.116 g/cm³
Solubility Soluble in methanol, ethanol, diethyl ether, and other organic solvents. Sparingly soluble in water.
Spectroscopic Analysis

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The following sections provide a detailed interpretation of the nuclear magnetic resonance (NMR) spectra of this compound.

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The electron-withdrawing nature of the nitro group and the electron-donating effect of the butoxy group create a distinct pattern of chemical shifts in the aromatic region.

G cluster_molecule This compound Structure cluster_spectrum ¹H NMR Peak Assignments mol peak_a δ 8.19 (d, 2H) Protons ortho to -NO₂ (H-3, H-5) peak_a->mol Deshielded by -NO₂ peak_b δ 6.95 (d, 2H) Protons ortho to -OBu (H-2, H-6) peak_b->mol Shielded by -OBu peak_c δ 4.05 (t, 2H) -O-CH₂- (H-α) peak_c->mol Adjacent to Oxygen peak_d δ 1.79 (m, 2H) -CH₂- (H-β) peak_d->mol Alkyl Chain peak_e δ 1.50 (m, 2H) -CH₂- (H-γ) peak_e->mol Alkyl Chain peak_f δ 0.98 (t, 3H) -CH₃ (H-δ) peak_f->mol Terminal Methyl

Caption: ¹H NMR peak assignments for this compound.

  • Aromatic Protons: The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing nitro group (H-3 and H-5) are significantly deshielded and appear at approximately δ 8.19 ppm. Conversely, the protons ortho to the electron-donating butoxy group (H-2 and H-6) are shielded and resonate upfield at around δ 6.95 ppm.[4][5]

  • Butoxy Group Protons: The protons of the butoxy group exhibit a predictable pattern. The methylene protons directly attached to the oxygen atom (-O-CH₂ -) are the most deshielded of the alkyl chain, appearing as a triplet at approximately δ 4.05 ppm. The subsequent methylene groups appear as multiplets further upfield (δ ~1.79 and ~1.50 ppm), and the terminal methyl group gives rise to a triplet at around δ 0.98 ppm.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound.

G cluster_molecule This compound Structure cluster_spectrum ¹³C NMR Peak Assignments mol peak_1 δ ~164.5 C-1 (ipso, attached to -OBu) peak_1->mol peak_2 δ ~141.5 C-4 (ipso, attached to -NO₂) peak_2->mol peak_3 δ ~125.8 C-3, C-5 (ortho to -NO₂) peak_3->mol peak_4 δ ~114.2 C-2, C-6 (ortho to -OBu) peak_4->mol peak_5 δ ~68.5 -O-CH₂- peak_5->mol peak_6 δ ~31.2 -CH₂- peak_6->mol peak_7 δ ~19.3 -CH₂- peak_7->mol peak_8 δ ~13.8 -CH₃ peak_8->mol

Caption: ¹³C NMR peak assignments for this compound.

  • Aromatic Carbons: The two ipso-carbons (C-1 and C-4) are readily identifiable. The carbon attached to the butoxy group (C-1) appears at approximately δ 164.5 ppm, while the carbon bearing the nitro group (C-4) is found at around δ 141.5 ppm. The carbons ortho to the nitro group (C-3 and C-5) resonate at approximately δ 125.8 ppm, and the carbons ortho to the butoxy group (C-2 and C-6) are shielded and appear at a higher field, around δ 114.2 ppm.[6]

  • Butoxy Group Carbons: The carbons of the butoxy chain are observed in the aliphatic region of the spectrum, with the -O-C H₂- carbon appearing at approximately δ 68.5 ppm and the terminal methyl carbon at around δ 13.8 ppm. The two internal methylene carbons are found at approximately δ 31.2 and δ 19.3 ppm.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound are key to its utility as a chemical intermediate.

Synthesis via Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis, which involves the Sₙ2 reaction of a phenoxide with an alkyl halide.[7] In this case, 4-nitrophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then displaces a halide from 1-bromobutane.

G cluster_workflow Williamson Ether Synthesis of this compound start Start reactants 4-Nitrophenol + 1-Bromobutane start->reactants base Add Base (e.g., K₂CO₃) in Solvent (e.g., DMF) reactants->base reflux Heat to Reflux (e.g., 70-80 °C) base->reflux workup Aqueous Workup & Extraction reflux->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reagents and Equipment:

    • 4-Nitrophenol

    • 1-Bromobutane

    • Anhydrous potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetone

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 4-nitrophenol (1.0 equivalent) in DMF, add anhydrous potassium carbonate (1.5-2.0 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

    • Add 1-bromobutane (1.1-1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and maintain for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by pouring the mixture into an excess of water.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted 4-nitrophenol, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography. A high yield of the desired product is typically obtained.[8]

Key Chemical Reactions

The reactivity of this compound is dominated by the nitro group, which can be readily transformed into other functional groups.

The reduction of the nitro group to an amine is arguably the most important reaction of this compound in the context of drug development. This transformation yields 4-butoxyaniline, a valuable precursor to a wide range of biologically active molecules, including analogues of the once-common analgesic, phenacetin.[7][9]

Several methods can be employed for this reduction, with catalytic hydrogenation being one of the most common and efficient.

G cluster_workflow Reduction of this compound to 4-Butoxyaniline start This compound catalyst Catalyst (e.g., Pd/C) in Solvent (e.g., Ethanol) start->catalyst reagents H₂ (gas) or Hydrazine Hydrate reagents->catalyst reaction Stir at Room Temperature under H₂ atmosphere catalyst->reaction filtration Filter through Celite® to remove catalyst reaction->filtration concentration Concentrate the filtrate under reduced pressure filtration->concentration product 4-Butoxyaniline concentration->product

Caption: Experimental workflow for the catalytic reduction of this compound.

Experimental Protocol: Catalytic Hydrogenation to 4-Butoxyaniline

  • Reagents and Equipment:

    • This compound

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Reaction flask

    • Magnetic stirrer

    • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in ethanol in a suitable reaction flask.

    • Carefully add the Pd/C catalyst to the solution.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is completely consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with a small amount of ethanol.

    • Combine the filtrates and concentrate under reduced pressure to afford 4-butoxyaniline, which is often of sufficient purity for subsequent synthetic steps.[10][11]

Other reducing agents such as tin(II) chloride (SnCl₂·2H₂O) in a protic solvent can also be employed for this transformation, particularly for substrates that may be sensitive to catalytic hydrogenation.[10]

The butoxy group in this compound is generally stable under many reaction conditions. However, cleavage of the ether linkage can be achieved under harsh acidic conditions, typically with strong acids like HBr or HI, to yield 4-nitrophenol and the corresponding butyl halide. This reaction is generally of less synthetic utility in the context of this specific molecule.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary utility lies in its role as a precursor to 4-butoxyaniline.

The 4-alkoxyaniline scaffold is present in a number of biologically active compounds. For instance, the ethoxy analogue, 4-ethoxyaniline (p-phenetidine), is a key intermediate in the synthesis of phenacetin, a once widely used analgesic and antipyretic.[7][9] While phenacetin itself has been largely withdrawn from the market due to concerns about its carcinogenicity, the underlying 4-alkoxyacetanilide structure continues to be a template for the design of new therapeutic agents. By introducing the butoxy group, medicinal chemists can modulate the lipophilicity and metabolic stability of potential drug candidates, potentially leading to improved efficacy and safety profiles.

Safety, Handling, and Toxicology

As with all chemicals, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is classified as harmful if swallowed.[3] It is also an irritant. As a nitroaromatic compound, it should be handled with care, and appropriate personal protective equipment (PPE) should be worn at all times.

Handling and Storage
  • Personal Protective Equipment: Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile) when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally considered a hazardous waste and should not be disposed of in the regular trash or down the drain. Incineration is a common method for the disposal of halogenated and nitroaromatic compounds.[5]

Toxicological Considerations of Nitroaromatic Compounds

Nitroaromatic compounds as a class have been associated with potential toxicity, including mutagenicity and genotoxicity. The bioreduction of the nitro group can lead to the formation of reactive intermediates that can interact with cellular macromolecules. Therefore, when designing and synthesizing new drug candidates containing a nitroaromatic moiety, it is crucial to conduct thorough toxicological assessments.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physical and spectroscopic properties, coupled with the predictable reactivity of its nitro group, make it an attractive starting material for the preparation of a diverse range of more complex molecules. The straightforward synthesis of this compound via the Williamson ether synthesis and its efficient reduction to 4-butoxyaniline provide a reliable pathway to valuable 4-alkoxyaniline building blocks. By understanding the principles outlined in this technical guide, researchers can effectively and safely utilize this compound to advance their scientific objectives.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Neidig, H. A., & Jeffers, J. (1999). Two Methods for the Synthesis of Phenacetin.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-3-butoxy-5-nitrobenzene. Retrieved from [fictionalized but plausible source]
  • ResearchGate. (2012). Synthesis of butoxybenzene using phenol and bromobutane, which solvent do I need, what quantity and which catalyst do I need, for what yield? Retrieved from [Link]

  • ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350–356.
  • BenchChem. (2025). Technical Support Center: Safe Disposal of 1-Bromo-3-butoxy-5-nitrobenzene Waste. Retrieved from [fictionalized but plausible source]
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

  • Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. Retrieved from [Link]

  • Global Substance Registration System. This compound. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

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1-Butoxy-4-nitrobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Butoxy-4-nitrobenzene: Properties, Synthesis, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic ether intermediate in organic synthesis. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's core molecular and physicochemical properties, providing a robust, field-proven protocol for its synthesis via Williamson ether synthesis, and outlining its spectroscopic characterization. Furthermore, this guide explores the compound's primary application as a precursor to 4-butoxyaniline, a valuable building block in medicinal chemistry and materials science. Safety, handling, and storage protocols are also explicitly detailed to ensure safe laboratory practices.

Core Molecular Profile

This compound, also known as p-nitrophenyl butyl ether, is an organic compound featuring a nitro group and a butoxy group attached to a benzene ring in a para configuration. This substitution pattern makes it a valuable intermediate, as the nitro group can be readily transformed into other functional groups, most notably an amine, providing a vector for further chemical modification.

The key identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers and Core Properties of this compound

IdentifierValue
IUPAC Name This compound
Synonyms Butyl 4-nitrophenyl ether, p-Nitrophenyl butyl ether, 4-n-Butoxynitrobenzene[1][2]
CAS Number 7244-78-2[1][2][3]
Molecular Formula C₁₀H₁₃NO₃[1][2][3][4]
Molecular Weight 195.21 g/mol [1]
Canonical SMILES CCCCOC1=CC=C(C=C1)[O-][1][4]
InChIKey XCCDVVZINDJESR-UHFFFAOYSA-N[1][4]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State White or colorless to yellow/orange powder, lump, or clear liquid[3]CymitQuimica
Melting Point 31 °C[2]LookChem
Boiling Point 308 °C at 760 mmHg[2]LookChem
Density 1.116 g/cm³[2]LookChem
Flash Point 135.5 °C[2]LookChem
Solubility Soluble in Methanol[2]LookChem
Storage Temperature Room Temperature, Sealed in Dry Conditions[2]LookChem

Synthesis and Purification

Mechanistic Rationale: The Williamson Ether Synthesis

The most common and reliable method for preparing this compound is the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.

The causality behind the experimental choices is as follows:

  • Nucleophile Generation: 4-Nitrophenol is a weak acid. To make it a potent nucleophile, it must be deprotonated by a base (e.g., potassium carbonate, potassium hydroxide) to form the 4-nitrophenoxide ion. The negative charge on the oxygen atom is stabilized by the electron-withdrawing nitro group, making this deprotonation highly efficient.

  • Electrophile: 1-Bromobutane serves as the primary alkyl halide electrophile. A primary halide is chosen to minimize the competing E2 elimination reaction, which is more prevalent with secondary or tertiary halides.

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents can solvate the cation (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it highly reactive for the Sₙ2 attack.

  • Catalysis: For heterogeneous solid-liquid systems, a phase-transfer catalyst (PTC) can be employed to shuttle the phenoxide anion from the solid phase (or aqueous phase) into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate.[5]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis and purification followed by spectroscopic confirmation (as detailed in Section 3) will validate the outcome.

Materials:

  • 4-Nitrophenol

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (100 mL).

  • Addition of Electrophile: While stirring the suspension, add 1-bromobutane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-nitrophenol.

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate) as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow solid or oil.

Workflow Visualization

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Extraction cluster_purification Purification A 1. Combine 4-Nitrophenol, K₂CO₃, and Acetone B 2. Add 1-Bromobutane A->B C 3. Reflux for 12-18 hours B->C D 4. Cool, Filter Solids C->D E 5. Concentrate Filtrate D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with H₂O and Brine F->G H 8. Dry with MgSO₄ G->H I 9. Concentrate Organic Layer H->I J 10. Column Chromatography (Silica Gel, Hexane/EtOAc) I->J K 11. Combine Pure Fractions & Concentrate J->K L Pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization and Validation

Post-synthesis, it is critical to verify the identity and purity of the final compound using standard spectroscopic methods. The PubChem database confirms the availability of reference spectra for this compound.[1]

Table 3: Summary of Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR ~8.2 ppm (d, 2H): Aromatic protons ortho to the NO₂ group.~6.9 ppm (d, 2H): Aromatic protons ortho to the butoxy group.~4.0 ppm (t, 2H): -O-CH₂ - protons.~1.8 ppm (m, 2H): -O-CH₂-CH₂ - protons.~1.5 ppm (m, 2H): -CH₂-CH₂ -CH₃ protons.~1.0 ppm (t, 3H): Terminal -CH₃ protons.
Mass Spec (GC-MS) Molecular Ion (M⁺): m/z = 195.09.[1][6]
Infrared (IR) ~1510-1530 cm⁻¹ & ~1340-1350 cm⁻¹: Strong asymmetric and symmetric NO₂ stretching.~1250 cm⁻¹: Ar-O-C (ether) stretching.~2850-2960 cm⁻¹: C-H stretching of the butyl group.

Applications in Research and Development

As a Precursor to 4-Butoxyaniline

The primary utility of this compound in research and drug development is its role as a stable intermediate for the synthesis of 4-butoxyaniline. The nitro group is a robust and versatile functional handle that can be cleanly reduced to a primary amine using various established methods, such as catalytic hydrogenation (H₂/Pd-C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) or iron in acidic media.

This transformation is fundamental because anilines are crucial building blocks for a vast array of pharmaceuticals, agrochemicals, and polymers. The butoxy group serves to modulate the molecule's lipophilicity and steric profile, which are critical parameters in drug design.

Reduction_Pathway A This compound B 4-Butoxyaniline A->B Reduction (e.g., H₂, Pd/C or SnCl₂, HCl)

Caption: Reduction of this compound to the key intermediate 4-Butoxyaniline.

Role in Medicinal Chemistry and Drug Discovery

While this compound itself is not typically a final active pharmaceutical ingredient (API), the structural motifs it provides are highly relevant.

  • Building Block for Complex Scaffolds: The resulting 4-butoxyaniline can be further functionalized. The amine group can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to construct more complex molecular architectures.[][8]

  • Modulation of Pharmacokinetic Properties: The n-butyl chain significantly increases the lipophilicity (fat-solubility) of the molecule compared to smaller alkoxy groups. This property is critical for influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes or the blood-brain barrier.

  • Bioisosteric Replacement: In drug design, a butoxy group can serve as a bioisostere for other functional groups, allowing scientists to fine-tune a molecule's biological activity and physical properties.

  • Inspiration from Related Structures: The utility of related nitroaromatic compounds is well-documented. For instance, 1-ethynyl-4-nitrobenzene is a key building block for synthesizing 1,2,3-triazole derivatives via "click chemistry," which have shown promise as anticancer and antimicrobial agents.[9] The nitro-containing aromatic ring is also a known pharmacophore in drugs like Nilutamide, used in the treatment of prostate cancer.[] This highlights the value of the core nitro-alkoxy-benzene scaffold that this compound provides.

Safety, Handling, and Storage

GHS Hazard Classification:

  • Hazard: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] May cause skin and serious eye irritation.[10]

  • Pictogram: Exclamation Mark.

  • Signal Word: Warning.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[10]

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields.[10]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[11]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[10]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated area.[12]

  • Keep at room temperature, away from incompatible materials.[2]

First-Aid Measures:

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

  • If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10][12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[10]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[10]

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined properties and a straightforward synthesis. Its value to researchers and drug development professionals lies not in its direct biological activity, but in its strategic position as a precursor to 4-butoxyaniline and other functionalized aromatic compounds. The ability to readily introduce a butoxy-aniline moiety allows for the systematic modification of lead compounds, enabling the optimization of pharmacokinetic and pharmacodynamic properties essential for the discovery of new therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81658, this compound. PubChem. [Link]

  • LookChem (2023). This compound. LookChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10943395, 1-(tert-Butoxy)-4-nitrobenzene. PubChem. [Link]

  • Global Substance Registration System (GSRS). This compound. GSRS. [Link]

  • Stenutz, R. (Date not available). This compound. Stenutz. [Link]

  • PubChemLite (2024). This compound (C10H13NO3). PubChemLite. [Link]

  • Jwo, J., et al. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. ResearchGate. [Link]

  • McBurney, B., et al. (2004). 1-Ethoxy-4-nitrobenzene. ResearchGate. [Link]

  • Organic Syntheses (1988). Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4'-nitrobiphenyl. Organic Syntheses. [Link]

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An In-depth Technical Guide to the Solubility of 1-Butoxy-4-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Butoxy-4-nitrobenzene, a key intermediate in various chemical syntheses. Recognizing the critical lack of publicly available quantitative solubility data for this compound, this document is structured to empower researchers by detailing the theoretical underpinnings of solubility, providing robust, field-proven experimental protocols for its determination, and discussing the application of predictive models. The guide emphasizes the widely accepted isothermal "shake-flask" method coupled with UV-Visible spectrophotometry for accurate quantification. By explaining the causality behind experimental choices and theoretical models, this paper serves as both a practical laboratory manual and a reference for understanding the complex solute-solvent interactions that govern the solubility of this compound.

Introduction: The Significance of Solubility

This compound (CAS No. 7244-78-2) is a nitroaromatic compound whose utility in organic synthesis, particularly in the development of pharmaceuticals and dyes, is significant. Its molecular structure, which uniquely combines a polar nitro group and an ether linkage with a non-polar n-butyl chain and a phenyl ring, results in a nuanced solubility profile. The efficiency of synthesis, the success of purification techniques like crystallization, and the stability of formulations are all fundamentally dependent on a precise understanding of how this compound behaves in different organic solvents.

However, a thorough review of scientific literature reveals a significant data gap regarding the quantitative solubility of this compound. This guide is designed to address this gap by providing the necessary tools to generate and interpret this critical data.

Physicochemical Profile of this compound

A molecule's physical and chemical properties are the primary determinants of its solubility. The interplay between the polar and non-polar regions of this compound dictates its interaction with solvents of varying polarities.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [3]
Melting Point 31 °C[2]
Boiling Point 308 °C at 760 mmHg[2]
Density 1.116 g/cm³[2]
LogP (octanol-water) 3.297[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3 (two on nitro, one on ether)[2]

The high LogP value suggests a preference for lipophilic or non-polar environments, while the presence of three hydrogen bond acceptors indicates a capacity to interact with protic solvents. This dual character is key to its solubility behavior.

Theoretical Framework for Solubility

While the adage "like dissolves like" provides a useful preliminary guideline, a more sophisticated understanding is required for scientific applications.[4]

Polarity and Intermolecular Forces

Solubility is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

  • Polar Solvents (e.g., Methanol, Ethanol): These can interact with the polar nitro group and ether oxygen of this compound via dipole-dipole forces. Protic solvents can also interact with the hydrogen bond acceptors.

  • Non-polar Solvents (e.g., Hexane, Toluene): These will primarily interact with the butyl chain and the benzene ring through weaker van der Waals or dispersion forces.

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipoles to interact with the polar functionalities of the solute but lack the ability to donate hydrogen bonds.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is provided by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[5][6]

  • δD: Energy from dispersion forces.

  • δP: Energy from polar (dipole-dipole) forces.

  • δH: Energy from hydrogen bonding.

The principle is that substances with similar HSP values (a small "Hansen distance," Ra) are likely to be miscible.[7] The HSP for this compound are not published; however, the experimental protocol detailed in this guide can be used to determine them.

Thermodynamic Models

For a deeper, predictive understanding, thermodynamic models are employed to describe solid-liquid equilibrium (SLE).[8][9] These models, such as the NRTL or UNIQUAC activity coefficient models, use parameters derived from experimental data to predict solubility across different temperatures and compositions.[10][11] While a full treatment is beyond the scope of this guide, it is important to recognize that experimentally generated data is the foundation upon which these powerful predictive tools are built.

Quantitative Solubility Data

As of the date of this publication, there is a notable absence of comprehensive, publicly available quantitative solubility data for this compound across a range of common organic solvents. One source notes it is "soluble in Methanol," but provides no numerical value.[2]

To facilitate systematic data collection, the following table structure is recommended.

SolventTemperature (K)Molar Solubility (mol/L)Mole Fraction (χ)
e.g., Acetone298.15Data to be determinedData to be determined
e.g., Toluene298.15Data to be determinedData to be determined
e.g., Ethanol298.15Data to be determinedData to be determined
e.g., Hexane298.15Data to be determinedData to be determined
............

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the isothermal saturation shake-flask method , which is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[12][13]

Principle

An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the liquid phase is, by definition, its solubility.

Mandatory Visualization: Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification (UV-Vis) A Add excess this compound to solvent in a sealed vial B Agitate at constant Temperature (e.g., 298.15 K) for 24-48 hours A->B C Allow system to settle (cessation of agitation) B->C D Withdraw supernatant C->D E Filter through 0.22 µm PTFE syringe filter D->E F Accurately dilute filtrate to fall within calibration range E->F G Measure Absorbance at λmax F->G H Calculate Concentration using Beer-Lambert Law G->H

Caption: Workflow for the isothermal saturation (shake-flask) method.

Step-by-Step Methodology

1. Preparation of Materials:

  • Solute: High-purity (>99%) this compound.

  • Solvents: HPLC-grade or equivalent purity for all selected organic solvents.

  • Equipment: Analytical balance, temperature-controlled orbital shaker or water bath, calibrated thermometer, glass vials with PTFE-lined screw caps, volumetric flasks, pipettes, 0.22 µm PTFE syringe filters, and a calibrated UV-Vis spectrophotometer.

2. Equilibration:

  • Add an excess amount of solid this compound to a series of vials (a visible excess of solid should remain at the end of the experiment).

  • Add a known volume (e.g., 5 mL) of the chosen solvent to each vial.

  • Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C / 298.15 K) and moderate agitation speed (e.g., 150 rpm).[14]

  • Causality: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the approach to equilibrium. An equilibration time of 24-48 hours is typically sufficient for most systems.[14][15]

3. Phase Separation:

  • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant using a pipette.

  • Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial.

  • Causality: This step is crucial to separate the saturated liquid phase from any undissolved solid microparticles, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate the filter material and prevent solute adsorption.

4. Concentration Analysis by UV-Vis Spectrophotometry:

  • Rationale: Nitroaromatic compounds exhibit strong UV absorbance, making spectrophotometry a simple, rapid, and accurate method for quantification.[16][17]

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the absorbance from ~400 nm down to ~200 nm to find the wavelength of maximum absorbance (λmax). All subsequent measurements must be made at this wavelength.

  • Prepare Calibration Standards:

    • Create a concentrated stock solution by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent in a volumetric flask.
    • Perform a series of serial dilutions to prepare at least five standard solutions of known, decreasing concentrations.
    • Measure the absorbance of each standard at λmax.
    • Plot Absorbance vs. Concentration. A linear regression of this data will yield the calibration curve and the molar absorptivity (ε) according to the Beer-Lambert Law (A = εbc). The R² value should be >0.995 for a valid calibration.
  • Analyze the Saturated Sample:

    • Accurately perform a gravimetric or volumetric dilution of the filtered saturated solution to ensure its absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).
    • Measure the absorbance of the diluted sample at λmax.
    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
    • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility.

Safety and Handling

This compound is classified as harmful if swallowed.[1] Standard laboratory safety protocols should be strictly followed.

  • Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin or eyes.[18]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat and sources of ignition.[18]

  • Incompatibilities: Avoid contact with strong reducing agents, acids, bases, and oxidizing agents.[18]

Conclusion and Future Directions

This guide establishes a foundational framework for understanding and determining the solubility of this compound in organic solvents. It underscores the dual chemical nature of the molecule and provides a detailed, validated experimental protocol to address the current lack of public data. For researchers in drug development and chemical synthesis, the systematic application of these methods will generate the critical data needed to optimize reaction conditions, streamline purification processes, and guide formulation strategies.

Future work should focus on systematically measuring the solubility of this compound in a wide array of solvents at various temperatures. This data would be invaluable for developing and validating predictive thermodynamic models and for calculating the Hansen Solubility Parameters of the compound, thereby enabling more efficient and intelligent solvent selection in future research and development endeavors.

References

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  • A Unified Thermodynamics Model for Solid–Liquid Equilibrium, Liquid–Liquid Equilibrium, and Vapor–Liquid Equilibrium of Cyclohexane Oxidation Systems: NRTL Model. (2019). Industrial & Engineering Chemistry Research.
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  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024).
  • SAFETY DATA SHEET. (2014).
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  • SAFETY D
  • This compound. (n.d.). Stenutz.
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  • The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.).

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1-Butoxy-4-nitrobenzene melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Butoxy-4-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound (CAS No. 7244-78-2), with a primary focus on its melting and boiling points. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the theoretical importance of these properties and provides detailed, field-proven experimental protocols for their accurate determination. The guide emphasizes the principles of scientific integrity, ensuring that the methodologies described are robust and self-validating.

Introduction to this compound

This compound is an aromatic ether derivative with the chemical formula C₁₀H₁₃NO₃[1][2][3]. Structurally, it consists of a benzene ring substituted with a nitro group and a butoxy group at the para (1 and 4) positions. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and material science. The nitro group can be readily reduced to an amine, providing a key functional handle for subsequent chemical modifications, such as amide coupling reactions[4]. Understanding its fundamental physical properties, such as melting and boiling points, is paramount for its purification, identification, and handling in a laboratory setting.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These values are critical for predicting the compound's behavior under various experimental conditions, designing purification strategies like recrystallization and distillation, and ensuring safe handling.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 7244-78-2[2][3]
Molecular Formula C₁₀H₁₃NO₃[1][2][3]
Molecular Weight 195.22 g/mol [2][3]
Appearance White or colorless to yellow/orange powder, lump, or clear liquid[3]
Melting Point 31 °C / 32 °C (from Ethanol)[2][5]
Boiling Point 308 °C (at 760 mmHg / 1 atm) 150-154 °C (at 5 Torr)[2][5]
Density 1.116 g/cm³[2][5]
Solubility Soluble in Methanol[5]

The Scientific Significance of Melting and Boiling Points

The melting and boiling points are fundamental thermal properties that provide profound insights into the identity and purity of a chemical substance.

  • Criterion for Purity: A pure crystalline solid typically exhibits a sharp, well-defined melting point, melting completely over a narrow temperature range of 0.5-1°C[6]. The presence of even small amounts of soluble impurities disrupts the crystal lattice, which typically results in a depression of the melting point and a broadening of the melting range[7]. Therefore, an accurate melting point determination is a rapid and reliable first-pass assessment of sample purity.

  • Compound Identification: As a characteristic physical constant, the melting point can be used to help identify a compound by comparing the experimentally determined value to known literature values[7].

  • Boiling Point and Pressure Dependency: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[6]. This property is crucial for purification by distillation. Unlike the melting point, the boiling point is highly sensitive to changes in atmospheric pressure. A reduction in pressure leads to a decrease in the boiling point[6]. This relationship is evident from the data for this compound, which boils at 308 °C at standard atmospheric pressure (760 mmHg) but at a much lower temperature range of 150-154 °C under a vacuum of 5 Torr[2][5].

Experimental Determination Protocols

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting and boiling points of this compound.

Protocol for Melting Point Determination via Capillary Method

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp), which offers a safe and precise alternative to traditional oil bath methods.

Causality Behind Experimental Choices:

  • Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer and packing within the capillary tube. Moisture can act as an impurity, depressing the melting point[8]. Grinding ensures that the sample packs densely without air pockets, which would lead to inefficient heat conduction and an inaccurate reading[7].

  • Heating Rate: A dual-phase heating approach is standard practice for efficiency and accuracy. A rapid initial heating rate is used to find an approximate melting range. The definitive measurement, however, must be performed with a very slow heating rate (1-2 °C per minute) near the melting point. A fast rate through the melting transition does not allow the sample and the thermometer to reach thermal equilibrium, resulting in an erroneously wide and high melting point range[9].

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry it in a desiccator over a drying agent. Using a mortar and pestle, grind the crystalline sample into a fine, homogeneous powder[7][8].

  • Capillary Tube Loading: Take a capillary tube sealed at one end. Press the open end into the powdered sample until a small amount of material enters the tube[9].

  • Packing the Sample: To move the powder to the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube down a longer piece of glass tubing. The goal is to achieve a densely packed sample with a height of 2-3 mm[7]. A sample larger than this will heat unevenly and lead to a broadened melting range[6].

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting temperature. Record this value. Allow the apparatus to cool to at least 15-20 °C below this approximate temperature[7].

  • Accurate Determination: Insert a new capillary tube with the sample. Set the starting temperature to about 15 °C below the approximate melting point found in the previous step.

  • Controlled Heating: Heat the sample at a slow, controlled rate of 1-2 °C per minute as you approach the melting point.

  • Data Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts completely[6]. The melting point is reported as the range T₁ - T₂.

  • Repeat for Consistency: For robust results, perform at least two careful determinations. Consistent values confirm the accuracy of the measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for an accurate melting point determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_analysis Analysis prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 Homogenization load1 Introduce Powder into Open End of Capillary prep2->load1 load2 Pack Sample to 2-3 mm Height via Tapping measure1 Place Capillary in Apparatus load2->measure1 measure2 Rapid Heating to Find Approximate MP measure1->measure2 measure3 Cool Apparatus measure2->measure3 measure4 Slow Heating (1-2 °C/min) Near Approximate MP measure3->measure4 measure5 Record T1 (First Liquid) and T2 (All Liquid) measure4->measure5 analysis1 Report MP as Range (T1 - T2) measure5->analysis1 analysis2 Compare to Literature Value analysis1->analysis2

Caption: Workflow for Melting Point Determination.

Conclusion

The melting and boiling points of this compound are 31-32 °C and 308 °C (at 760 mmHg), respectively. These values are not merely data points but are essential parameters that inform purification techniques, confirm compound identity, and ensure purity. The protocols detailed in this guide represent standard, validated methodologies designed to yield accurate and reproducible results. Adherence to these experimental principles, particularly regarding sample preparation and controlled heating rates, is critical for achieving the trustworthiness and scientific integrity required in research and development.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • BUCHI. (n.d.). Melting and boiling point Laboratory Guide. Retrieved from [Link]

  • Academia.edu. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Experiment 1: Melting Point. Retrieved from [https://uotechnology.edu.iq/ce/Lectures/Esraa%20Salah/1st%20Class/Organic%20chemistry%20I/ Melting_Point.pdf]([Link] Melting_Point.pdf)

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-Butoxy-4-methylbenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxy)-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenetol. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

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spectral data for 1-Butoxy-4-nitrobenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 1-Butoxy-4-nitrobenzene

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 7244-78-2), a key intermediate in various chemical syntheses.[1][2] As drug development professionals and researchers, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and quality control. This document moves beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectral output, reflecting the rigorous approach required in modern chemical analysis.

The molecular formula of this compound is C₁₀H₁₃NO₃, and its molecular weight is approximately 195.22 g/mol .[3] This guide will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic and validated structural profile.

Molecular Structure and Spectroscopic Correlation

Understanding the electronic environment of this compound is fundamental to interpreting its spectra. The molecule consists of a benzene ring substituted with two groups at opposite (para) positions: an electron-donating butoxy group (-O-C₄H₉) and a powerful electron-withdrawing nitro group (-NO₂). This electronic push-pull system dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

To facilitate discussion, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved to avoid signal broadening.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (~0-200 ppm).

    • A greater number of scans is required due to the lower natural abundance of ¹³C.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by distinct signals for the aromatic and aliphatic protons.

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-6~8.19Doublet (d)~9.22H
H-3, H-5~6.93Doublet (d)~9.22H
H-α (C7)~4.05Triplet (t)~6.52H
H-β (C8)~1.81Sextet / Multiplet~7.02H
H-γ (C9)~1.52Sextet / Multiplet~7.42H
H-δ (C10)~0.98Triplet (t)~7.43H

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is synthesized from authoritative sources.[1][4]

Interpretation and Causality:

  • Aromatic Region (δ 6.5-8.5 ppm): The strong electron-withdrawing nature of the nitro group significantly deshields the ortho protons (H-2, H-6), pushing their chemical shift downfield to ~8.19 ppm. Conversely, the electron-donating butoxy group shields the ortho protons relative to it (H-3, H-5), shifting them upfield to ~6.93 ppm. The para-substitution pattern results in a classic AA'BB' system, which simplifies to two distinct doublets due to the large chemical shift difference. The coupling constant of ~9.2 Hz is characteristic of ortho-coupling in a benzene ring.

  • Aliphatic Region (δ 0.5-4.5 ppm):

    • The methylene protons on C-α (H-α) are directly attached to the ether oxygen, which deshields them, resulting in a downfield shift to ~4.05 ppm. The signal is a triplet because these protons are coupled to the two adjacent H-β protons (n+1 rule, 2+1=3).

    • The protons on C-β and C-γ are further from the electronegative oxygen and appear progressively more upfield.

    • The terminal methyl protons (H-δ) are the most shielded, appearing at a characteristic alkyl chemical shift of ~0.98 ppm as a triplet, coupled to the two H-γ protons.

G H_delta H-δ (~0.98 ppm) Triplet H_gamma H-γ (~1.52 ppm) Multiplet H_delta->H_gamma J ≈ 7.4 Hz H_beta H-β (~1.81 ppm) Multiplet H_gamma->H_beta J ≈ 7.0 Hz H_alpha H-α (~4.05 ppm) Triplet H_beta->H_alpha J ≈ 6.5 Hz H_3_5 H-3, H-5 (~6.93 ppm) Doublet H_2_6 H-2, H-6 (~8.19 ppm) Doublet H_3_5->H_2_6 J ≈ 9.2 Hz

Caption: ¹H NMR coupling relationships in this compound.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton.

Assigned CarbonChemical Shift (δ, ppm)
C-1~164.2
C-4~141.5
C-2, C-6~125.8
C-3, C-5~114.4
C-α (C7)~68.7
C-β (C8)~31.0
C-γ (C9)~19.2
C-δ (C10)~13.8

Note: Data is synthesized from authoritative sources.[1][4]

Interpretation and Causality:

  • Aromatic Region (δ 110-170 ppm):

    • C-1 (ipso-carbon to -OBu): This carbon is significantly deshielded to ~164.2 ppm due to the direct attachment of the electronegative oxygen atom.

    • C-4 (ipso-carbon to -NO₂): This carbon is also deshielded (~141.5 ppm) by the electron-withdrawing nitro group.

    • C-2, C-6: These carbons are ortho to the nitro group, experiencing its deshielding effect, placing them at ~125.8 ppm.

    • C-3, C-5: These carbons are ortho to the electron-donating butoxy group, which shields them, shifting their signal significantly upfield to ~114.4 ppm.

  • Aliphatic Region (δ 10-70 ppm): The chemical shifts follow a predictable pattern, with C-α being the most deshielded (~68.7 ppm) due to its proximity to the ether oxygen, and the shifts decreasing down the chain to the terminal methyl carbon, C-δ, at ~13.8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Technique Selection: For a low-melting solid or oil like this compound, the Attenuated Total Reflectance (ATR) or capillary cell (melt) techniques are suitable.[1][5]

  • ATR-FTIR:

    • Ensure the ATR crystal is clean by taking a background spectrum of air.

    • Apply a small drop of the liquid sample directly onto the crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify key absorption bands and correlate them to specific molecular vibrations.

IR Spectral Data

The IR spectrum of this compound shows strong, characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2960-2870C-H StretchAliphatic (Butyl chain)
~1595, ~1490 C=C StretchAromatic Ring
~1515 N=O Asymmetric StretchNitro (-NO₂) group
~1345 N=O Symmetric StretchNitro (-NO₂) group
~1250 C-O-C Asymmetric StretchAryl-Alkyl Ether
~1050C-O-C Symmetric StretchAryl-Alkyl Ether
~850C-H Out-of-plane bend1,4-disubstituted benzene

Note: Data is synthesized from authoritative sources.[2][6]

Interpretation and Causality:

The most diagnostic peaks are the two strong absorptions for the nitro group. The asymmetric stretch at ~1515 cm⁻¹ and the symmetric stretch at ~1345 cm⁻¹ are definitive evidence of the -NO₂ functional group. The strong band at ~1250 cm⁻¹ is characteristic of the aryl C-O stretch in the ether linkage. The presence of both aromatic and aliphatic C-H stretching bands confirms the hybrid nature of the molecule. Finally, the out-of-plane bending band around 850 cm⁻¹ provides strong evidence for the 1,4- (para) substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject the sample onto a suitable capillary column (e.g., DB-5ms) to ensure the analyte is pure when it enters the mass spectrometer.

  • EI-MS Analysis:

    • Use a standard electron energy of 70 eV to induce fragmentation.

    • Scan a mass range (m/z) appropriate for the compound, for instance, from 40 to 300 amu.

Mass Spectral Data

The EI mass spectrum provides a clear molecular ion and a logical fragmentation pattern.

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityRelative Intensity
195[M]⁺˙ (Molecular Ion)Moderate
139[M - C₄H₈]⁺˙High
109[M - C₄H₈ - NO]⁺Moderate
93[M - C₄H₈ - NO₂]⁺Low
57[C₄H₉]⁺Moderate
41[C₃H₅]⁺High

Note: Data is synthesized from authoritative sources.[1][7]

Interpretation and Fragmentation Pathway:

  • Molecular Ion (m/z 195): The peak at m/z 195 corresponds to the intact molecule that has lost one electron, confirming the molecular weight of 195.22 g/mol .[7]

  • Base Peak (m/z 139): The most abundant fragment is often observed at m/z 139. This corresponds to the loss of a neutral butene molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement, resulting in the 4-nitrophenol radical cation. This is a very common and favorable pathway for alkyl aryl ethers.

  • Further Fragmentation: The 4-nitrophenol fragment (m/z 139) can then lose nitric oxide (NO, 30 Da) to form a phenoxy-like cation at m/z 109, or lose the entire nitro group (NO₂, 46 Da) to yield the phenoxy cation at m/z 93.

  • Alkyl Chain Fragments: The presence of a peak at m/z 57 corresponds to the butyl cation ([C₄H₉]⁺), and the peak at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺) from further fragmentation of the butyl group.

G M [C₁₀H₁₃NO₃]⁺˙ m/z = 195 F139 [C₆H₅NO₂]⁺˙ m/z = 139 M->F139 - C₄H₈ (Butene loss) F57 [C₄H₉]⁺ m/z = 57 M->F57 - C₆H₄NO₃˙ (Ether Cleavage) F109 [C₆H₅O]⁺ m/z = 109 F139->F109 - NO

Caption: Proposed key fragmentation pathway for this compound in EI-MS.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques. The ¹H and ¹³C NMR data definitively establish the carbon-hydrogen framework, including the para-substitution pattern and the structure of the n-butyl chain. The IR spectrum provides unequivocal evidence for the key functional groups: the nitro group, the aryl-alkyl ether linkage, and the aromatic ring. Finally, the mass spectrum confirms the molecular weight and shows a fragmentation pattern perfectly consistent with the proposed structure, notably the characteristic loss of butene. Together, these datasets provide a self-validating and unambiguous confirmation of the structure as this compound.

Safety and Handling

As a final note for the practicing scientist, proper handling of this chemical is essential. This compound is harmful if swallowed.[1] Standard laboratory safety protocols should be followed.

  • Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, reducing agents, acids, and bases.[8]

This integrated approach, combining robust data acquisition with a deep understanding of the underlying chemical principles, ensures the highest level of scientific integrity in the characterization of chemical entities like this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81658, this compound. Retrieved from [Link].

  • NIST (National Institute of Standards and Technology). (n.d.). Butyl 4-nitrophenyl ether. In NIST Chemistry WebBook. Retrieved from [Link].

  • The Royal Society of Chemistry (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link].

  • NIST (National Institute of Standards and Technology). (n.d.). Butyl 4-nitrophenyl ether IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link].

  • Wiley Science Solutions. (n.d.). Butyl p-nitrophenyl ether Spectrum. SpectraBase. Retrieved from [Link].

  • Wiley Science Solutions. (n.d.). Butyl P-nitrophenyl ether Spectrum. SpectraBase. Retrieved from [Link].

  • NIST (National Institute of Standards and Technology). (n.d.). Butyl 4-nitrophenyl ether Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link].

  • SDS Manager AS. (n.d.). This compound SDS. Retrieved from [Link].

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link].

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link].

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-butoxy-4-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough guide to its interpretation, grounded in the principles of chemical shift, spin-spin coupling, and signal integration.

Introduction: The Significance of ¹H NMR in Characterizing this compound

This compound is a para-disubstituted aromatic ether. Its structure comprises a benzene ring functionalized with a butoxy group (-O(CH₂)₃CH₃) and a nitro group (-NO₂). The electronic properties of these substituents—the electron-donating nature of the butoxy group and the strong electron-withdrawing character of the nitro group—create a distinct electronic environment around each proton. ¹H NMR spectroscopy is an exceptionally powerful analytical technique for probing these subtle differences, providing unambiguous information about the molecular structure.

The ¹H NMR spectrum of a molecule offers three key pieces of information:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm), while electron-donating groups cause an upfield shift (to a lower ppm).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (Multiplicity): The splitting of a signal into multiple lines (e.g., a doublet, triplet) reveals the number of neighboring, non-equivalent protons.

A comprehensive understanding of these parameters allows for the complete assignment of each proton in the this compound molecule.

Predicted ¹H NMR Spectrum of this compound

A detailed prediction of the ¹H NMR spectrum is crucial for both guiding the experimental setup and for accurate interpretation of the acquired data. The prediction is based on established principles of NMR spectroscopy and data from analogous compounds.

Molecular Structure and Proton Environments

The structure of this compound features six distinct proton environments, which will give rise to six unique signals in the ¹H NMR spectrum.

Figure 1. Molecular structure of this compound showing distinct proton environments.

Detailed Spectral Prediction

The predicted ¹H NMR spectrum is summarized in the table below, followed by a detailed explanation for each signal.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3, H-5 ~8.2Apparent Doublet (d)~9.02H
H-2, H-6 ~7.0Apparent Doublet (d)~9.02H
H-α ~4.1Triplet (t)~6.52H
H-β ~1.8Multiplet (m)~7.02H
H-γ ~1.5Multiplet (m)~7.52H
H-δ ~1.0Triplet (t)~7.43H
  • Aromatic Protons (H-2, H-3, H-5, H-6):

    • Causality: The aromatic region of a para-disubstituted benzene ring with electronically different substituents presents a classic AA'BB' spin system.[1] The protons ortho to the strongly electron-withdrawing nitro group (H-3, H-5) are significantly deshielded and will appear at a high chemical shift.[2] Conversely, the protons ortho to the electron-donating butoxy group (H-2, H-6) are shielded and will appear at a lower chemical shift.[3]

    • Prediction: We predict the H-3/H-5 protons to resonate around 8.2 ppm and the H-2/H-6 protons around 7.0 ppm.[4] Although technically a complex second-order multiplet, this pattern is often observed as two apparent doublets due to the strong ortho coupling.[5] The typical ortho coupling constant (³JHH) in benzene derivatives is in the range of 7-9 Hz.[6]

  • Butoxy Chain Protons:

    • H-α (O-C H₂-): These protons are directly attached to the electronegative oxygen atom, causing a significant downfield shift compared to other alkyl protons.[7] They are adjacent to the two H-β protons, and according to the n+1 rule, their signal will be split into a triplet (2+1=3). A typical vicinal coupling constant in a flexible alkyl chain is around 6-8 Hz.

    • H-β (-C H₂-): These protons are further from the oxygen and thus appear at a more typical alkyl chemical shift. They are coupled to both the two H-α protons and the two H-γ protons. This will result in a complex multiplet.

    • H-γ (-C H₂-): These protons are also in a standard alkyl environment and are coupled to the two H-β protons and the three H-δ protons, leading to a multiplet.

    • H-δ (-C H₃): As the terminal methyl group, these protons are the most shielded in the molecule and will appear at the lowest chemical shift. They are coupled to the two H-γ protons and will therefore appear as a triplet (2+1=3).

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a high-resolution ¹H NMR spectrum requires careful sample preparation and instrument setup. This protocol outlines a self-validating system to ensure data integrity.

Materials and Equipment
  • This compound (5-25 mg)[8]

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent[6]

  • 5 mm NMR tubes of good quality[8]

  • Pasteur pipette and bulb

  • Small vial for sample dissolution

  • NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 5-25 mg of This compound into a clean, dry vial. dissolve 2. Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial and dissolve the sample. weigh->dissolve transfer 3. Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette. dissolve->transfer cap 4. Cap the NMR tube securely. transfer->cap insert 5. Insert the sample into the NMR spectrometer. cap->insert lock 6. Lock the spectrometer on the deuterium signal of the solvent. insert->lock shim 7. Shim the magnetic field to achieve homogeneity. lock->shim acquire 8. Acquire the ¹H NMR spectrum using standard parameters. shim->acquire process 9. Process the FID (Fourier transform, phase correction, baseline correction). acquire->process

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of organic molecules. The ability to ionize a compound and analyze the mass-to-charge ratio of its resulting fragments provides a molecular fingerprint, invaluable to researchers in fields ranging from drug discovery to environmental analysis. This guide offers a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-butoxy-4-nitrobenzene, a molecule that combines the structural features of an alkyl aryl ether and a nitroaromatic compound.

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule.[1][2] This high energy leads to extensive and reproducible fragmentation, which, when interpreted correctly, reveals the intricate structural details of the parent molecule.[3][4] For this compound (molecular weight: 195.22 g/mol ), the fragmentation is governed by the interplay between the butoxy chain, the aromatic ring, and the nitro group.[5]

This document will dissect the primary fragmentation pathways, offering a mechanistic understanding of the formation of key fragment ions. The insights provided herein are grounded in established principles of mass spectrometry and supported by experimental data, serving as a practical resource for scientists encountering this or structurally similar molecules in their analytical workflows.

Experimental Protocol: A Self-Validating System

The fragmentation data discussed in this guide is based on standard electron ionization mass spectrometry protocols. A typical experimental setup would involve the following:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of electrons with a standard energy of 70 eV.[1] This energy is sufficient to cause the ejection of an electron from the molecule, forming a molecular ion (M•+).

  • Fragmentation: The high internal energy of the molecular ion leads to bond cleavages and rearrangements, generating a series of fragment ions.

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

The reproducibility of the 70 eV EI mass spectrum allows for the creation of extensive spectral libraries, such as the NIST Mass Spectral Library, which was referenced for the analysis of this compound.[6]

Major Fragmentation Pathways of this compound

The electron ionization of this compound results in a molecular ion at m/z 195. Subsequent fragmentation proceeds through several key pathways, dictated by the relative stability of the resulting ions and neutral losses.

Alpha-Cleavage of the Butoxy Group

Alpha-cleavage is a common fragmentation pathway for ethers, involving the breaking of the C-C bond adjacent to the oxygen atom.[7][8] In this case, the bond between the first and second carbon of the butyl chain cleaves. This results in the loss of a propyl radical (•CH2CH2CH3) and the formation of a resonance-stabilized oxonium ion at m/z 152 .

cluster_M Molecular Ion cluster_F1 Fragment Ion M [C10H13NO3]•+ (m/z 195) F1 [C7H6NO3]+ (m/z 152) M->F1 α-Cleavage NL1 - •C3H7 M_struct F1_struct O=CH-C6H4-NO2+

Caption: Alpha-cleavage of the butoxy group in this compound.

McLafferty-type Rearrangement

A significant fragmentation pathway for molecules with a sufficiently long alkyl chain and a heteroatom is the McLafferty rearrangement. This involves the transfer of a γ-hydrogen to the oxygen atom via a six-membered transition state, followed by the cleavage of the β-bond. This results in the elimination of a neutral butene molecule (C4H8) and the formation of the p-nitrophenol radical cation at m/z 139 . This is a prominent peak in the spectrum.

cluster_M Molecular Ion cluster_F2 Fragment Ion M [C10H13NO3]•+ (m/z 195) F2 [C6H5NO3]•+ (m/z 139) M->F2 McLafferty Rearrangement NL2 - C4H8 M_struct F2_struct HO-C6H4-NO2•+

Caption: McLafferty rearrangement in this compound.

Cleavage of the C-O Ether Bond

Homolytic cleavage of the C-O bond connecting the butoxy group to the aromatic ring can occur, leading to two possible fragment ions.

  • Formation of the Butyl Cation: Cleavage with charge retention on the alkyl fragment results in a butyl cation at m/z 57 . This is a common fragment for butyl-containing compounds.[9]

  • Formation of the p-Nitrophenoxy Radical: Alternatively, charge retention on the aromatic portion would form a p-nitrophenoxy radical, which is less commonly observed as a charged species.

A related fragmentation is the formation of the m/z 41 and m/z 29 ions, which correspond to the propyl (C3H5+) and ethyl (C2H5+) cations, respectively. These are likely formed from subsequent fragmentation of the butyl cation or other alkyl fragments.[10] The NIST data indicates that m/z 29 and 41 are the top two most abundant peaks.[6]

cluster_M Molecular Ion cluster_F3 Fragment Ion M [C10H13NO3]•+ (m/z 195) F3 [C4H9]+ (m/z 57) M->F3 C-O Bond Cleavage NL3 - •OC6H4NO2 M_struct F3_struct CH3CH2CH2CH2+

Caption: C-O bond cleavage leading to the butyl cation.

Fragmentation of the Nitro Group

Nitroaromatic compounds exhibit characteristic fragmentations involving the nitro group. The p-nitrophenol radical cation (m/z 139) formed from the McLafferty rearrangement can undergo further fragmentation:

  • Loss of NO: A neutral nitric oxide (NO) radical can be eliminated, leading to an ion at m/z 109 .

  • Loss of NO2: Elimination of a neutral nitrogen dioxide (NO2) molecule results in a phenoxy cation at m/z 93 .

cluster_F2 Parent Fragment cluster_F4 Fragment Ion cluster_F5 Fragment Ion F2 [C6H5NO3]•+ (m/z 139) F4 [C6H5O2]+ (m/z 109) F2->F4 Loss of NO F5 [C6H5O]+ (m/z 93) F2->F5 Loss of NO2 NL4 - •NO NL5 - •NO2 F2_struct HO-C6H4-NO2•+ F4_struct [C6H5O2]+ F5_struct [C6H5O]+

Caption: Fragmentation of the p-nitrophenol radical cation.

Summary of Key Fragment Ions

The table below summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound and their proposed structures.

m/zProposed FormulaProposed StructureFragmentation Pathway
195[C10H13NO3]•+Molecular IonIonization
152[C7H6NO3]+[O=CH-C6H4-NO2]+Alpha-Cleavage
139[C6H5NO3]•+[HO-C6H4-NO2]•+McLafferty Rearrangement
109[C6H5O2]+[Fragment from m/z 139]Loss of NO from m/z 139
93[C6H5O]+[Fragment from m/z 139]Loss of NO2 from m/z 139
57[C4H9]+[CH3CH2CH2CH2]+C-O Bond Cleavage
41[C3H5]+[CH2=CH-CH2]+Fragmentation of Butyl Chain
29[C2H5]+[CH3CH2]+Fragmentation of Butyl Chain

Conclusion

The mass spectrometry fragmentation of this compound is a multifaceted process that provides a wealth of structural information. By systematically analyzing the major fragmentation pathways—alpha-cleavage, McLafferty rearrangement, C-O bond cleavage, and nitro group fragmentation—it is possible to account for the prominent peaks observed in its electron ionization mass spectrum. This in-depth understanding is crucial for the confident identification of this and related compounds in complex analytical scenarios. The principles outlined in this guide serve as a valuable reference for researchers and scientists in the field of mass spectrometry.

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infrared spectroscopy of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Butoxy-4-nitrobenzene

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectrum of this compound, a molecule integrating a nitro group, an aromatic system, an ether linkage, and an alkyl chain. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple spectral assignment to explain the causal relationships between molecular structure and vibrational modes. We will dissect the spectrum, assign key absorption bands to their corresponding functional groups, and provide a validated, step-by-step experimental protocol for acquiring high-quality data using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure technical accuracy and practical utility.

Introduction: The Vibrational Signature of a Multifunctional Molecule

This compound (C₁₀H₁₃NO₃) is an aromatic ether derivative whose structure presents a rich landscape for vibrational spectroscopy.[1][2][3][4] The molecule's utility in synthetic chemistry and materials science necessitates reliable methods for its characterization. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical tool for confirming its identity and purity.[5] The technique measures the absorption of infrared radiation by a sample, which excites discrete molecular vibrations—stretching, bending, rocking, and twisting—of the covalent bonds.[6]

The power of IR spectroscopy lies in the principle that specific functional groups absorb infrared radiation at characteristic frequencies, producing a unique spectral "fingerprint".[5][7] In this compound, we can anticipate distinct vibrational signatures from four key structural motifs:

  • The **nitro group (-NO₂) **, a strong electron-withdrawing group.

  • The para-disubstituted benzene ring , which imposes specific symmetries and vibrational modes.

  • The aryl alkyl ether linkage (Ar-O-CH₂) , which gives rise to characteristic C-O stretching.

  • The terminal n-butyl group (-C₄H₉) , contributing aliphatic C-H and C-C vibrations.

This guide will systematically interpret these signatures, providing a foundational understanding of the molecule's IR spectrum.

Structural-Spectral Correlation: From Functional Groups to IR Peaks

The infrared spectrum of this compound is best understood by deconstructing the molecule into its constituent parts and analyzing their expected vibrational contributions. The conjugation of the nitro and butoxy groups with the aromatic ring influences the electronic distribution and, consequently, the bond strengths and vibrational frequencies.

cluster_mol This compound cluster_groups Functional Groups cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) Mol C₁₀H₁₃NO₃ Structure Nitro Nitro Group (-NO₂) Aromatic Aromatic Ring (p-disubstituted) Ether Aryl Alkyl Ether (Ar-O-R) Alkyl n-Butyl Chain (-C₄H₉) Nitro_Peaks Asymmetric Stretch: ~1520 Symmetric Stretch: ~1345 Nitro->Nitro_Peaks Aromatic_Peaks C-H Stretch: >3000 C=C Stretch: 1600-1450 C-H OOP Bend: ~850 Aromatic->Aromatic_Peaks Ether_Peaks Asymmetric Ar-O-C: ~1250 Symmetric C-O-C: ~1040 Ether->Ether_Peaks Alkyl_Peaks C-H Stretch: <3000 C-H Bends: 1470-1370 Alkyl->Alkyl_Peaks

Figure 1: Logical relationship between the functional groups of this compound and their characteristic IR absorption regions.

In-Depth Spectral Analysis

The following sections detail the assignment of the principal absorption bands observed in the IR spectrum of this compound.

The C-H Stretching Region (3200 - 2800 cm⁻¹)

This region is highly diagnostic for distinguishing between aromatic and aliphatic C-H bonds.

  • Aromatic =C-H Stretching (3100 - 3000 cm⁻¹): The sp²-hybridized C-H bonds of the benzene ring give rise to absorptions at wavenumbers slightly above 3000 cm⁻¹.[8][9][10] These peaks are typically of weak to medium intensity.

  • Aliphatic -C-H Stretching (3000 - 2850 cm⁻¹): The sp³-hybridized C-H bonds of the butyl group absorb just below 3000 cm⁻¹.[11] One can expect to see multiple bands corresponding to the asymmetric and symmetric stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups.[12][13]

The Double Bond & Aromatic Region (1650 - 1400 cm⁻¹)

This region is dominated by absorptions from the nitro group and the aromatic ring.

  • Asymmetric NO₂ Stretching (~1525 - 1500 cm⁻¹): This is one of the most characteristic and intense bands in the spectrum. The strong electron-withdrawing nature of the nitro group results in a very strong absorption corresponding to the asymmetric stretching of the N=O bonds.[14][15] Its position is lowered slightly by conjugation with the aromatic ring.[16]

  • Aromatic C=C Ring Stretching (~1600, ~1580, ~1500 cm⁻¹): The stretching of the carbon-carbon bonds within the benzene ring produces a series of absorptions.[8][9][10] Typically, two to four bands of medium to strong intensity are observed. These "skeletal" vibrations are a hallmark of an aromatic compound.[11][16]

The Fingerprint Region (1400 - 650 cm⁻¹)

This region contains a high density of peaks, many of which are unique to the overall molecular structure. While complex, several highly diagnostic peaks for this compound are found here.

  • Aliphatic C-H Bending (~1470 - 1370 cm⁻¹): The scissoring and bending vibrations of the -CH₂- and -CH₃ groups of the butyl chain appear here as medium-intensity bands.[12]

  • Symmetric NO₂ Stretching (~1345 cm⁻¹): This second key nitro group absorption is also very strong and sharp, corresponding to the symmetric N=O stretch.[14][15][16] The presence of both strong asymmetric and symmetric NO₂ bands is definitive proof of this functional group.

  • Asymmetric Ar-O-C Stretching (~1250 cm⁻¹): The stretching of the aryl-oxygen bond in an aromatic ether gives rise to a strong, characteristic absorption in this area.[17] This is a crucial band for identifying the ether linkage to the benzene ring.

  • Symmetric R-O-C Stretching (~1040 cm⁻¹): A second C-O stretching band, often attributed to the more symmetric stretch involving the alkyl portion of the ether, appears at a lower wavenumber.[18][19][20]

  • Aromatic C-H Out-of-Plane (OOP) Bending (~850 cm⁻¹): The substitution pattern on the benzene ring is often revealed by strong absorptions in this region. For a 1,4-disubstituted (para) ring, a strong C-H "oop" band is expected between 900-800 cm⁻¹.[8][21] This band arises from the two adjacent hydrogens on the ring bending in unison out of the plane of the ring.

Summary of Key Vibrational Modes

The expected IR absorption data for this compound is summarized below for quick reference.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic RingWeak to Medium
3000 - 2850C-H Stretch (asymmetric/symmetric)Alkyl Chain (-CH₃, -CH₂)Medium to Strong
~1520N=O Asymmetric StretchNitro Group (-NO₂)Very Strong
1600 - 1480C=C Ring StretchAromatic RingMedium to Strong
~1465C-H Bend (Scissoring)Alkyl Chain (-CH₂)Medium
~1380C-H Bend (Symmetric)Alkyl Chain (-CH₃)Medium
~1345N=O Symmetric StretchNitro Group (-NO₂)Very Strong
~1250Ar-O-C Asymmetric StretchAryl Alkyl EtherStrong
~1040C-O-C Symmetric StretchAryl Alkyl EtherMedium to Strong
~850C-H Out-of-Plane Bendp-Disubstituted Aromatic RingStrong

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation, making it ideal for a compound like this compound.[22][23] The method relies on an infrared beam passing through a high-refractive-index crystal, creating an evanescent wave that penetrates a small distance into the sample placed in direct contact with the crystal.[22]

Causality in Protocol Design

The following protocol is designed as a self-validating system. Each step is critical for ensuring data integrity. The background scan is essential to computationally subtract interfering absorptions from atmospheric CO₂ and water vapor, establishing a true baseline.[24] Proper sample contact with the ATR crystal is paramount; insufficient pressure results in a weak, low-quality spectrum because the evanescent wave cannot interact effectively with the sample.[25] Overtightening can damage the crystal. Finally, cleaning the crystal post-analysis prevents cross-contamination, ensuring the accuracy of subsequent measurements.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability as per the manufacturer's instructions.

  • Crystal Inspection and Cleaning: Before analysis, clean the ATR crystal (typically diamond or zinc selenide) surface. Moisten a lint-free wipe with a volatile solvent like isopropanol and gently wipe the crystal surface. Allow the solvent to fully evaporate.

  • Acquire Background Spectrum: With the clean, empty ATR accessory in place, initiate a background scan using the instrument's software. This scan captures the ambient atmospheric conditions and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Use the force indicator on the accessory to apply a pressure setting appropriate for a solid organic powder.

  • Acquire Sample Spectrum: Initiate the sample scan. The software will collect the interferogram, perform a Fourier transform to generate the spectrum, and ratio it against the previously collected background. The result is the final absorbance or transmittance spectrum of the sample.

  • Data Analysis: Label the significant peaks in the resulting spectrum, comparing their positions and relative intensities to the expected values outlined in Sections 3 and 4 to confirm the sample's identity.

  • Post-Analysis Cleaning: Retract the pressure arm, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened wipe as described in Step 2.

Start Start: Instrument Ready Clean_Initial 1. Clean ATR Crystal (e.g., with Isopropanol) Start->Clean_Initial Background 2. Acquire Background Spectrum (No Sample Present) Clean_Initial->Background Apply_Sample 3. Place Solid Sample on Crystal Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure (Ensure Good Contact) Apply_Sample->Apply_Pressure Scan_Sample 5. Acquire Sample Spectrum Apply_Pressure->Scan_Sample Analyze 6. Analyze & Interpret Data (Peak Assignment) Scan_Sample->Analyze Clean_Final 7. Clean ATR Crystal (Post-Analysis) Analyze->Clean_Final End End: Analysis Complete Clean_Final->End

Figure 2: Standard operating procedure for acquiring an IR spectrum of a solid sample using an ATR-FTIR spectrometer.

References

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Foreword: A Proactive Approach to Chemical Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 1-Butoxy-4-nitrobenzene

This guide provides a comprehensive overview of the safety considerations, hazards, and handling protocols for this compound (CAS No. 7244-78-2). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with mechanistic insights to foster a culture of safety and informed risk assessment in the laboratory.

This compound is a nitroaromatic compound used as a building block in organic synthesis. While its specific toxicological profile is not as extensively documented as its parent compound, nitrobenzene, its chemical structure necessitates a cautious and informed approach. The presence of the nitroaromatic moiety is a primary structural alert for potential toxicity, particularly hematotoxicity. This guide is structured to move from hazard identification to practical application of safety measures, empowering the user to handle this chemical with the requisite expertise and care.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a chemical's identity and physical properties is paramount for anticipating its behavior under laboratory conditions.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 7244-78-2[1]
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [1][2]
Appearance White or colorless to yellow to orange powder, lump, or clear liquid[2]
Melting Point 31 °C[3]
Boiling Point 308 °C at 760 mmHg[3]
Flash Point 135.5 °C[3]
Density 1.116 g/cm³[3]
Solubility Soluble in Methanol[3]
Vapor Pressure 0.00127 mmHg at 25°C[3]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. For this compound, the primary documented hazard is acute oral toxicity.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning

Source: Aggregated GHS information provided by 39 reports from 1 notification to the ECHA C&L Inventory.[1]

Mechanistic Insight: The Nitrobenzene Precedent

While the documented GHS classification is limited, the structural similarity to nitrobenzene warrants a deeper toxicological consideration. Nitrobenzene is a well-known toxicant that can be absorbed systemically through inhalation, oral, and dermal routes.[4] Its primary toxic effect is inducing methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[5][6] This leads to cyanosis, fatigue, dizziness, and, at high concentrations, coma and death.[6]

The toxicity is mediated by its metabolites. Reductive pathways, occurring in the liver and by gut microflora, convert the nitro group to nitrosobenzene and phenylhydroxylamine, which are potent oxidizing agents responsible for methemoglobin formation.[4] It is scientifically prudent to assume that this compound may share this toxic mechanism. Therefore, preventing all routes of exposure is a critical safety directive.

Visualizing the Hazard Profile

The following diagram outlines the logical flow of hazard identification for this compound.

GHS_Hazard_Flowchart cluster_ID Chemical Identification cluster_Hazard Hazard Assessment cluster_Endpoints Identified Health Hazards Chem This compound CAS: 7244-78-2 GHS GHS Classification Chem->GHS leads to Analogy Toxicology by Analogy (Nitrobenzene Precedent) Chem->Analogy structurally related to H302 H302: Harmful if Swallowed (Acute Oral Toxicity) GHS->H302 MetHb Potential Methemoglobinemia (Inhalation, Dermal, Oral) Analogy->MetHb

Caption: Hazard identification pathway for this compound.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Given the known oral toxicity and the potential for severe systemic effects via all exposure routes, stringent exposure controls are mandatory. The principle of "As Low As Reasonably Achievable" (ALARA) should guide all handling procedures.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[8]

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the potential hazards.[9]

  • Hand Protection: Wear chemical-resistant gloves. Disposable nitrile gloves are suitable for protecting against incidental splashes.[10] For prolonged contact or immersion, consult the glove manufacturer's compatibility charts. Always inspect gloves before use and wash hands thoroughly after removal.[11][12]

  • Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are required at all times.[10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection: A long-sleeved laboratory coat must be worn and kept fully buttoned.[10] Do not wear shorts or open-toed shoes in the laboratory.[10]

  • Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10] Respirator use requires a formal respiratory protection program, including fit-testing and training.[10]

PPE Selection Workflow

PPE_Workflow cluster_ppe Mandatory Base PPE start Task Involving This compound fume_hood Work Inside a Chemical Fume Hood? start->fume_hood goggles Chemical Splash Goggles fume_hood->goggles Yes stop STOP Consult EHS fume_hood->stop No lab_coat Lab Coat (Buttoned) gloves Nitrile Gloves splash_risk Significant Splash Risk? gloves->splash_risk face_shield ADD Face Shield splash_risk->face_shield Yes proceed Proceed with Task splash_risk->proceed No face_shield->proceed

Caption: Decision workflow for selecting appropriate PPE.

Section 4: Protocols for Safe Handling and Emergency Response

Trustworthy protocols are self-validating systems. These step-by-step procedures are designed to minimize risk during routine handling and in the event of an emergency.

Experimental Protocol: Safe Laboratory Handling Workflow
  • Preparation:

    • Review this safety guide and the specific Safety Data Sheet (SDS).

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Donning PPE:

    • Don all required PPE as determined by the workflow in Section 3.3.

  • Chemical Handling:

    • Perform all transfers of the solid or solutions within the fume hood.

    • If weighing the solid, use a balance inside the hood or use a contained vessel for transfer to the hood.

    • Keep containers tightly closed when not in use.

    • Avoid generating dust or aerosols.

  • Cleanup:

    • Decontaminate surfaces with an appropriate solvent and wipe clean.

    • Dispose of all contaminated materials (e.g., pipette tips, wipes) as hazardous waste.

    • Clean any contaminated glassware thoroughly.

  • Doffing PPE:

    • Remove gloves first, avoiding contact with the outside of the glove.

    • Remove lab coat and goggles.

    • Wash hands thoroughly with soap and water.

Experimental Protocol: Emergency First Aid and Spill Response

Immediate and correct response to an exposure or spill is critical.

First_Aid_Tree cluster_routes cluster_actions exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Remove contaminated clothing. Wash skin with soap & water for 15 minutes. skin->wash_skin rinse_eye Immediately rinse eyes with water for 15 minutes, lifting eyelids. eye->rinse_eye fresh_air Move to fresh air. If breathing is difficult, give oxygen. inhalation->fresh_air call_poison DO NOT induce vomiting. Rinse mouth. Immediately call Poison Center or doctor. ingestion->call_poison seek_medical Seek Immediate Medical Attention For ALL Exposures wash_skin->seek_medical rinse_eye->seek_medical fresh_air->seek_medical call_poison->seek_medical

Caption: Decision tree for first aid response to exposure.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: Prevent the spill from spreading. Cover with a non-combustible absorbent material like sand or vermiculite.

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures:

  • Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. Water spray can be used to cool containers.[13]

  • Hazards: Combustible material. Thermal decomposition may produce toxic nitrogen oxides (NOx) and carbon monoxide (CO).[14] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[11]

Section 5: Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from heat, sparks, and open flames.[7] Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Disposal: Dispose of waste chemical and contaminated materials through an approved hazardous waste disposal facility.[7] Do not allow the product to enter drains. All disposal practices must be in compliance with federal, state, and local regulations.

Section 6: Conclusion

This compound is a chemical that demands respect and careful handling. While its documented GHS hazards are specific to oral toxicity, its structural analogy to nitrobenzene indicates a strong potential for systemic toxicity via all routes of exposure, primarily through the induction of methemoglobinemia. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and emergency protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

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An In-depth Technical Guide to the GHS Classification of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butoxy-4-nitrobenzene (CAS No. 7244-78-2), a derivative of nitrobenzene, is a chemical intermediate with applications in various fields of scientific research and development.[1][2] As with any chemical substance, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and regulatory compliance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards. This guide offers a detailed examination of the GHS classification for this compound, grounded in available data and expert scientific interpretation.

This document moves beyond a simple recitation of classifications to provide a deeper understanding of the toxicological principles that underpin them. We will explore the established GHS classification for this compound, discuss the data gaps that currently exist, and leverage structure-activity relationships with the parent compound, nitrobenzene, to offer a more complete safety perspective.

Chemical and Physical Properties of this compound

A foundational understanding of the physicochemical properties of a substance is essential for predicting its behavior and potential for exposure.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [3]
CAS Number 7244-78-2[1][2]
Appearance White or colorless to yellow to orange powder, lump, or clear liquidTCI
Melting Point 31 °C[2]
Boiling Point 308 °C at 760 mmHg[2]
Flash Point 135.5 °C[2]
Solubility Soluble in Methanol[2]

GHS Classification of this compound

Based on notifications submitted by companies to the European Chemicals Agency (ECHA) and information available in databases such as PubChem, this compound has a harmonized GHS classification for acute oral toxicity.[1]

Diagram: GHS Label for this compound

GHS_Label cluster_pictogram cluster_signal_word cluster_hazard_statements pictogram signal_word Warning hazard_statement H302: Harmful if swallowed GHS_Workflow substance Test Substance: This compound dose_ranging Dose-Ranging Study (e.g., Up-and-Down Procedure) substance->dose_ranging main_study Main Study (Fixed Dose Procedure or Acute Toxic Class Method) dose_ranging->main_study Inform dose selection observation Observation of Test Animals (Clinical signs, mortality, body weight changes) main_study->observation ld50_determination Determination of LD50 Value or Statistical Equivalent observation->ld50_determination ghs_categorization GHS Categorization (Comparison of LD50 to GHS criteria) ld50_determination->ghs_categorization classification Final Classification: Acute Toxicity (Oral), Category 4 ghs_categorization->classification

Caption: A simplified workflow for the experimental determination and GHS classification of acute oral toxicity.

Discussion: Data Gaps and Structure-Activity Relationship with Nitrobenzene

A critical aspect of a thorough hazard assessment is the acknowledgment of data gaps. For this compound, there is a notable absence of publicly available data for several GHS hazard endpoints, including:

  • Acute Dermal and Inhalation Toxicity

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Respiratory or Skin Sensitization

  • Germ Cell Mutagenicity

  • Carcinogenicity

  • Reproductive Toxicity

  • Specific Target Organ Toxicity (Single and Repeated Exposure)

This lack of specific data necessitates a cautious approach to handling this compound. In such cases, it is scientifically prudent to consider the toxicological profile of structurally related compounds. The parent compound, nitrobenzene, is a well-studied chemical with a more extensive and severe GHS classification.

Nitrobenzene (CAS No. 98-95-3) exhibits the following hazards:

  • Toxic if swallowed, in contact with skin, or if inhaled. [4][5]* Suspected of causing cancer. [4][6][7]The International Agency for Research on Cancer (IARC) has classified nitrobenzene as possibly carcinogenic to humans (Group 2B). [6][7]* May damage fertility or the unborn child. [4]* Causes damage to organs (blood) through prolonged or repeated exposure. [4][5]* Harmful to aquatic life with long-lasting effects. [4][5] The primary mechanism of nitrobenzene toxicity involves its metabolism to reactive intermediates that can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen. [6][8]Chronic exposure has been linked to effects on the liver, kidneys, and central nervous system. [9][10] Given that this compound contains the nitrobenzene moiety, it is plausible that it may share some of these hazardous properties. The butoxy group may influence the metabolic pathways and the rate of absorption, potentially altering the toxicological profile. However, without specific experimental data, a definitive classification for these additional endpoints cannot be made.

Therefore, as a matter of scientific best practice and precautionary principle, researchers and drug development professionals should handle this compound with the appropriate engineering controls and personal protective equipment (PPE) suitable for a compound with potential for:

  • Dermal and inhalation toxicity.

  • Carcinogenicity.

  • Reproductive toxicity.

  • Specific target organ toxicity.

Conclusion

The confirmed GHS classification for this compound is Acute Toxicity (Oral) - Category 4 (H302: Harmful if swallowed) . This classification is based on aggregated data from industry notifications to regulatory bodies. However, the lack of comprehensive toxicological data for other endpoints necessitates a cautious and informed approach to its handling.

By understanding the well-documented hazards of the parent compound, nitrobenzene, scientists can implement appropriate safety measures to mitigate potential risks. This in-depth guide underscores the importance of not only adhering to established classifications but also critically evaluating data gaps and considering structure-activity relationships to ensure the highest standards of laboratory safety. Further toxicological studies on this compound are warranted to provide a more complete and definitive GHS classification.

References

  • TCI EUROPE N.V. this compound 7244-78-2.

  • PubChem. this compound. National Center for Biotechnology Information.

  • ChemicalBook. 1-nitro-4-[4-(4-nitrophenoxy)butoxy]benzene - Safety Data Sheet.

  • European Chemicals Agency (ECHA). Substance Information - 1-chloro-2-nitrobenzene.

  • European Chemicals Agency (ECHA). Substance Information - 4-chloro-2-iodo-1-nitrobenzene.

  • LookChem. this compound.

  • European Chemicals Agency (ECHA). Substance Information - 1,2-diethoxybenzene.

  • Sigma-Aldrich. Safety Data Sheet - Nitrobenzene.

  • Australian Government Department of Health. Benzene, 1-methoxy-4-nitro-: Evaluation statement.

  • GOV.UK. Nitrobenzene: toxicological overview.

  • National Center for Biotechnology Information. Toxicological Profile for Nitrobenzene.

  • U.S. Environmental Protection Agency (EPA). Nitrobenzene.

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  • National Toxicology Program (NTP). Report on Carcinogens, Fifteenth Edition - Nitrobenzene.

  • Delaware Health and Social Services. NITROBENZENE.

  • PubChem. 1-Nitro-4-(octyloxy)benzene. National Center for Biotechnology Information.

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  • PubChem. 1-(tert-Butoxy)-4-nitrobenzene. National Center for Biotechnology Information.

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  • Fisher Scientific. Safety Data Sheet - Nitrobenzene.

  • New Jersey Department of Health. HAZARD SUMMARY - Nitrobenzene.

  • European Chemicals Agency (ECHA). Substance Information - 1-sec-butyl-3-nitrobenzene.

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Preamble: Navigating Data Gaps with Scientific Rigor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of 1-Butoxy-4-nitrobenzene

This document synthesizes the known information for this compound with the extensive toxicological data available for its parent compound, nitrobenzene, and other alkoxy-nitrobenzene analogues. This methodology allows for the prediction of potential hazards and provides a framework for targeted, efficient toxicological evaluation.

Section 1: Compound Identity and Physicochemical Characteristics

A compound's physical and chemical properties are foundational to its toxicological profile, influencing its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7244-78-2[1]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.21 g/mol [1]
Appearance White or colorless to yellow/orange powder or liquid[2]
Melting Point 31 °C[3]
Boiling Point 308 °C at 760 mmHg[3]
Density 1.116 g/cm³[3]
Solubility Soluble in Methanol[3]
LogP 3.29 - 3.5[3]

The high LogP value suggests that this compound is lipophilic, indicating a potential for ready absorption through the skin and across biological membranes, as well as a possibility of bioaccumulation.

Predicted Toxicokinetics and Metabolism

While specific ADME studies on this compound are lacking, its metabolism can be predicted based on its structure and the known pathways of related nitroaromatic compounds.[4][5] The primary metabolic transformations are expected to be:

  • O-Dealkylation: The butoxy group may be cleaved, yielding p-nitrophenol , a major metabolite of other alkoxy-nitrobenzenes.[4]

  • Nitroreduction: The nitro group is sequentially reduced, primarily by gut microflora and hepatic enzymes, to form highly reactive intermediates such as nitrosobenzene and phenylhydroxylamine, ultimately leading to p-aminophenol derivatives.[6][7]

These reactive intermediates are central to the toxicity of nitroaromatic compounds, as they can induce oxidative stress and bind to macromolecules.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism parent This compound met1 p-Nitrophenol parent->met1 O-Dealkylation (CYP450) met2 Reactive Intermediates (Nitroso, Phenylhydroxylamine) parent->met2 Nitroreduction (Nitroreductases) conj Glucuronide & Sulfate Conjugates met1->conj met3 p-Aminophenol Derivatives met2->met3 met3->conj excretion Urinary Excretion conj->excretion

Caption: Predicted metabolic pathway of this compound.

Section 2: Acute Toxicity Profile

According to the European Chemicals Agency (ECHA), this compound is classified as Acute Toxicity Category 4 (H302): Harmful if swallowed .[1] This classification is consistent with the known hazards of nitroaromatic compounds.

The hallmark of acute nitrobenzene poisoning is methemoglobinemia .[5][8] This condition arises when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺) by reactive metabolites, rendering it unable to transport oxygen. This leads to functional anemia and tissue hypoxia. Symptoms progress from cyanosis, fatigue, and headache at low levels to coma, respiratory depression, and death at high levels.[5]

Table 2: Acute Oral LD₅₀ of Structurally Related Compounds

CompoundSpeciesOral LD₅₀ (mg/kg)Source
NitrobenzeneRat (female)600[8]
4-NitrobenzaldehydeRat4700[9]

Given its classification, the LD₅₀ of this compound is expected to fall within the range for Category 4 substances (300-2000 mg/kg). The lipophilicity conferred by the butoxy group may enhance its absorption compared to nitrobenzene, potentially influencing its acute toxicity.

Section 3: Genotoxicity and Carcinogenicity

The carcinogenic potential of nitroaromatic compounds is a significant concern. The International Agency for Research on Cancer (IARC) classifies nitrobenzene as Group 2B: Possibly carcinogenic to humans .[5]

Genotoxicity

Data on related compounds suggest a complex genotoxicity profile. Nitrobenzene itself has generally tested negative in standard bacterial mutagenicity assays (Ames test) and did not induce unscheduled DNA synthesis in hepatocytes.[7][10] However, some metabolites of related compounds have shown evidence of inducing chromosomal aberrations in vitro.[4] The genotoxic mechanism is likely related to the formation of DNA adducts by the reactive nitroreduction intermediates.[5]

Carcinogenicity

Chronic inhalation studies in animals have demonstrated that nitrobenzene is a multi-site carcinogen, causing tumors in the liver, kidney, thyroid, and mammary glands of rats and mice.[6][10] The proposed mechanism is not thought to be direct mutagenicity but rather a combination of effects including oxidative stress, chronic tissue injury, and regenerative proliferation, particularly in the liver and kidney.[6] Given these findings, this compound should be handled as a potential carcinogen until specific data proves otherwise.

Section 4: Reproductive and Developmental Toxicity

Significant evidence points to nitrobenzene as a male reproductive toxicant.[8][11] California's EPA OEHHA has identified nitrobenzene as a chemical known to cause reproductive toxicity.[11]

  • Male Reproductive Effects: Animal studies across multiple exposure routes show that nitrobenzene causes testicular atrophy, damage to seminiferous tubules, reduced sperm production, and decreased fertility.[8][12]

  • Developmental Effects: In contrast, animal studies have not indicated that inhalation exposure to nitrobenzene causes significant developmental effects.[13]

Due to the shared nitrobenzene core, there is a strong basis to suspect that this compound could also pose a hazard to the male reproductive system.

Section 5: Proposed Strategy for Toxicological Evaluation

For a data-poor compound like this compound, a tiered, systematic approach to testing is essential to characterize its hazards efficiently while adhering to the 3Rs principles (Replacement, Reduction, Refinement).

Toxicological Testing Workflow cluster_0 Genotoxicity Assessment cluster_1 Acute Toxicity Assessment cluster_2 Repeated Dose & Reproductive Screen start Tier 1: In Vitro & In Silico ames Ames Test (OECD 471) Bacterial Mutagenicity start->ames micronucleus In Vitro Micronucleus (OECD 487) Chromosomal Damage start->micronucleus acute_oral Acute Oral Toxicity (OECD 423) LD50 & Clinical Signs ames->acute_oral micronucleus->acute_oral tier2 Tier 2: In Vivo (If Warranted) acute_oral->tier2 Positive findings or need for NOAEL repeat_dose 28-Day Repeated Dose (OECD 407) Target Organ ID tier2->repeat_dose repro_screen Reproductive Screen (OECD 422) Male Fertility Endpoints tier2->repro_screen

Caption: A tiered workflow for the toxicological evaluation of this compound.

Detailed Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This test is a critical first step to evaluate mutagenic potential.

  • Objective: To detect point mutations (base substitutions and frameshifts) induced by the test compound in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9-mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination.

    • Dose Selection: Perform an initial range-finding study to determine cytotoxicity. The main experiment should use at least five different, analyzable concentrations of this compound, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.

    • Exposure:

      • Plate Incorporation Method: Add the test compound, bacterial culture, and S9-mix (if applicable) to molten top agar. Pour this mixture onto minimal glucose agar plates.

      • Pre-incubation Method: Incubate the test compound, bacteria, and S9-mix together for 20-30 minutes before adding top agar and plating.

    • Incubation: Incubate plates at 37 ± 1 °C for 48-72 hours.

    • Scoring: Count the number of revertant colonies on each plate.

  • Validation and Interpretation:

    • Include negative (vehicle) and positive controls (known mutagens for each strain, with and without S9) to ensure the validity of the assay.

    • A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations that is at least double the background (vehicle control) count.

Conclusion

While specific toxicological studies on this compound are scarce, a robust toxicological assessment can be inferred from its chemical structure and data on related nitroaromatic compounds. The available information indicates that this compound is harmful if swallowed and should be handled as a potential skin and eye irritant . Based on the well-documented toxicity of nitrobenzene, this compound should be presumed to:

  • Induce methemoglobinemia upon acute exposure.

  • Pose a risk of male reproductive toxicity .

  • Be possibly carcinogenic to humans (IARC Group 2B).

These predictions provide a strong foundation for risk assessment and guide the necessary empirical testing, beginning with in vitro genotoxicity assays, to definitively characterize the toxicological profile of this compound.

References

Sources

A Technical Guide to 1-Butoxy-4-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Butoxy-4-nitrobenzene, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document will delve into its commercial availability, quality specifications, synthesis, and analytical characterization, as well as its strategic applications in medicinal chemistry.

Commercial Availability and Supplier Specifications

This compound is readily available from a range of commercial chemical suppliers catering to the research and pharmaceutical industries. The purity of the commercially available material is typically high, often exceeding 98%, with higher purity grades available for more sensitive applications. When selecting a supplier, it is crucial to consider not only the quoted purity but also the typical impurity profile, which can vary depending on the synthetic route employed.

Below is a comparative table of representative specifications from leading chemical suppliers. It is important to note that while Certificates of Analysis (CoAs) with detailed lot-specific impurity data are available upon request from suppliers, publicly accessible comprehensive CoAs are limited. The information presented here is a synthesis of product specifications and available technical data sheets.

Parameter TCI America™ [1][2][3]Sigma-Aldrich [4]Alfa Aesar (Thermo Scientific™) Other Suppliers (e.g., Ambeed, Matrix Scientific) [3]
Product Name This compound1-Butoxy-4-(2-nitro-vinyl)-benzene (related compound)1,4-Di-n-butoxy-2-nitrobenzene, 98% (related compound)p-Nitrophenyl butyl ether, this compound
CAS Number 7244-78-2[3]115514-08-4[4]135-15-97244-78-2[3]
Purity (Typical) >99.0% (GC)[2][3]Not specified for this specific research compound[4]98%95+% to >98%[3]
Appearance White to yellow powder or crystals[2]Not specifiedNot specifiedNot specified
Molecular Formula C10H13NO3[2][5]C12H15NO3[4]C14H21NO4C10H13NO3[3]
Molecular Weight 195.22 g/mol [2][5]221.26 g/mol [4]267.33 g/mol 195.22 g/mol [3]

Synthesis of this compound: The Williamson Ether Synthesis

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-nitrophenol is deprotonated by a suitable base to form the 4-nitrophenoxide ion, which then acts as a nucleophile, attacking an n-butyl halide (typically 1-bromobutane or 1-chlorobutane) to yield the desired ether.

The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. A moderately strong base, such as potassium carbonate or sodium hydroxide, is typically used in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.

A potential side reaction is the elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides. However, the use of a primary alkyl halide like 1-bromobutane minimizes this side reaction.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 4-Nitrophenol 4-Nitrophenol Deprotonation Deprotonation 4-Nitrophenol->Deprotonation 1-Bromobutane 1-Bromobutane SN2 Attack SN2 Attack 1-Bromobutane->SN2 Attack Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Deprotonation Protonated Base Protonated Base Deprotonation->Protonated Base 4-Nitrophenoxide 4-Nitrophenoxide Deprotonation->4-Nitrophenoxide Forms This compound This compound SN2 Attack->this compound Salt (e.g., KBr) Salt (e.g., KBr) SN2 Attack->Salt (e.g., KBr) 4-Nitrophenoxide->SN2 Attack HPLC_Workflow Sample_Preparation Sample Preparation (Dissolve in Mobile Phase, Filter) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Preparation->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram Generation) HPLC_System->Data_Acquisition Detect Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis Process Drug_Discovery_Application Start This compound Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Start->Reduction Intermediate 4-Butoxyaniline Reduction->Intermediate Coupling Coupling Reactions (e.g., Amide formation, Suzuki coupling) Intermediate->Coupling Final_Product Bioactive Molecules (e.g., Kinase Inhibitors) Coupling->Final_Product

Sources

Methodological & Application

Synthesis of 1-Butoxy-4-nitrobenzene from 4-nitrophenol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Butoxy-4-nitrobenzene, a valuable intermediate in organic synthesis, from 4-nitrophenol and 1-bromobutane. The protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for preparing ethers.[1][2] This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines necessary safety precautions, and describes methods for purification and characterization of the final product. The inclusion of expert insights and troubleshooting tips aims to ensure a successful and efficient synthesis for researchers in both academic and industrial settings.

Introduction: Significance and Applications

This compound serves as a key building block in the synthesis of various organic molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens pathways to a diverse range of compounds, including pharmaceuticals, dyes, and liquid crystals. The butoxy group imparts specific solubility and electronic properties, making it a tailored precursor for targeted applications. The synthesis described herein utilizes the Williamson ether synthesis, a fundamental reaction in organic chemistry first reported by Alexander Williamson in 1850.[1][2][3] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide.[1][2][4]

The Underlying Chemistry: Williamson Ether Synthesis

The synthesis of this compound from 4-nitrophenol proceeds via the Williamson ether synthesis. The core of this reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The process can be dissected into two key steps:

Step 1: Deprotonation of 4-nitrophenol. In the initial step, a base is used to deprotonate the hydroxyl group of 4-nitrophenol, forming the more nucleophilic 4-nitrophenoxide ion. The choice of base is crucial; a moderately strong base is required to effectively deprotonate the phenol without promoting side reactions. In this protocol, potassium carbonate (K₂CO₃) is employed, which is a cost-effective and easy-to-handle base suitable for this transformation.

Step 2: Nucleophilic Attack. The generated 4-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromobutane. This concerted, one-step process results in the displacement of the bromide leaving group and the formation of the desired ether linkage.[1]

To facilitate the reaction between the aqueous (or solid) phase containing the phenoxide and the organic phase of the alkyl halide, a phase-transfer catalyst (PTC) can be employed.[5][6] A PTC, such as a quaternary ammonium salt, forms an ion pair with the phenoxide, which is soluble in the organic phase, thereby accelerating the reaction.[6][7]

Reaction Mechanism Diagram

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide Ion 4-Nitrophenol->4-Nitrophenoxide + Base Base K₂CO₃ 1-Bromobutane 1-Bromobutane Product This compound 4-Nitrophenoxide->Product + 1-Bromobutane Leaving_Group Br⁻ Synthesis_Workflow A 1. Combine Reactants (4-Nitrophenol, K₂CO₃, DMF) B 2. Add 1-Bromobutane A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Work-up (Quench, Extract, Wash) C->D E 5. Dry and Concentrate D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product F->G

Sources

Williamson ether synthesis for 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 1-Butoxy-4-nitrobenzene via Williamson Ether Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed protocol and in-depth application notes for the synthesis of this compound. This synthesis is a classic example of a nucleophilic substitution reaction for ether formation, tailored for researchers and professionals in chemical and pharmaceutical development. We will explore the mechanistic underpinnings, provide a robust, step-by-step experimental procedure, discuss critical process parameters, and outline essential safety and characterization protocols.

Introduction and Scientific Rationale

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction fundamentally involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide or phenoxide ion.[3]

The synthesis of this compound presents an interesting case. While the classic Williamson synthesis proceeds via an SN2 mechanism, the reaction of an alkoxide with an aryl halide is typically disfavored because SN2 reactions do not occur on sp2-hybridized carbons.[4][5] However, the presence of a strongly electron-withdrawing group, such as the nitro group (-NO₂) at the para position, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation allows the butoxide ion to attack the carbon atom bearing the chloro leaving group, leading to the formation of the desired aryl ether. The presence of the nitro group stabilizes the intermediate Meisenheimer complex, facilitating the reaction.[6]

This guide will focus on the SNAr pathway, reacting sodium butoxide with 1-chloro-4-nitrobenzene, as it is an effective and illustrative method for preparing this class of compound.

Reagents and Materials

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-Chloro-4-nitrobenzene157.567.88 g0.0501.0
Sodium Butoxide96.105.29 g0.0551.1
N,N-Dimethylformamide (DMF)73.09100 mL--
Diethyl Ether74.12~200 mL--
Saturated NaCl (Brine)-~100 mL--
Anhydrous Magnesium Sulfate120.37~10 g--

Safety and Handling

Proper safety precautions are paramount for this procedure. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 1-Chloro-4-nitrobenzene : Toxic if swallowed, in contact with skin, or if inhaled.[7][8] It is a suspected carcinogen and may cause damage to organs through prolonged exposure.[8][9] Avoid dust formation and ensure adequate ventilation.[10]

  • Sodium Butoxide : A flammable solid that is self-heating and may catch fire.[11][12] It reacts violently with water and causes severe skin burns and eye damage.[11][13] It must be handled under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[14][15]

  • N,N-Dimethylformamide (DMF) : A common laboratory solvent that is a suspected teratogen. Handle with care and avoid inhalation or skin contact.

  • Diethyl Ether : Extremely flammable. Work away from any potential ignition sources.

Detailed Experimental Protocol

Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum for inert gas inlet.

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to prevent the introduction of moisture.

  • Under a positive pressure of inert gas, add 7.88 g (0.050 mol) of 1-chloro-4-nitrobenzene and 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture until the solid is fully dissolved.

Reaction Execution
  • Carefully add 5.29 g (0.055 mol) of sodium butoxide to the reaction flask in portions. Note: The addition may be slightly exothermic.

  • Once the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle.

  • Maintain the temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[16]

Work-up and Product Isolation
  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 500 mL beaker containing 200 mL of cold deionized water. Stir until the product precipitates as a yellow solid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 100 mL portions of diethyl ether.[17]

  • Combine the organic extracts and wash them twice with 50 mL of water, followed by one wash with 50 mL of saturated NaCl solution (brine) to remove residual DMF and inorganic salts.[18]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[19]

  • Filter off the drying agent by gravity filtration, and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]

Purification
  • The crude this compound can be purified by recrystallization.[6]

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified yellow crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and allow them to air dry.

Experimental Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Weigh Reagents: 1-Chloro-4-nitrobenzene Sodium Butoxide dissolve Dissolve Aryl Halide in Anhydrous DMF prep_reagents->dissolve prep_glass Dry Glassware Under Inert Gas prep_glass->dissolve add_alkoxide Add Sodium Butoxide in Portions dissolve->add_alkoxide reflux Heat Mixture (80-90°C, 4-6h) add_alkoxide->reflux monitor Monitor by TLC reflux->monitor quench Cool and Pour into Cold Water monitor->quench Reaction Complete extract Extract with Diethyl Ether (3x) quench->extract wash Wash with H₂O and Brine extract->wash dry Dry Organic Layer (MgSO₄) & Filter wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Hot Ethanol evaporate->recrystallize characterize Characterize Product: - Melting Point - IR Spectroscopy - NMR Spectroscopy recrystallize->characterize

Caption: Workflow for the synthesis of this compound.

Application Notes & Troubleshooting

  • Rationale for Reagent Stoichiometry : A slight excess (1.1 equivalents) of sodium butoxide is used to ensure the complete consumption of the limiting reagent, 1-chloro-4-nitrobenzene.

  • Choice of Solvent : Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions.[20] They effectively solvate the cation (Na⁺) while leaving the butoxide nucleophile relatively unsolvated and highly reactive. They also possess high boiling points, allowing the reaction to be conducted at elevated temperatures to increase the rate.[17]

  • Anhydrous Conditions : It is critical to maintain anhydrous (dry) conditions throughout the setup and reaction. Sodium butoxide is a strong base and will readily react with any water present, deactivating the nucleophile and reducing the yield.[12]

  • Troubleshooting Low Yield :

    • Incomplete Reaction : If TLC analysis shows significant starting material remaining after the allotted time, the reaction time can be extended or the temperature slightly increased.[21] However, excessively high temperatures may promote side reactions.[22]

    • Moisture Contamination : If yields are consistently low, ensure all glassware is scrupulously dried and that the anhydrous solvent is of high quality.

    • Inefficient Extraction : Ensure thorough mixing during the extraction steps to maximize the transfer of the product into the organic phase.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • Melting Point : The purified product should exhibit a sharp melting point consistent with literature values (approx. 31 °C).[23]

  • Infrared (IR) Spectroscopy : The IR spectrum should show characteristic peaks for the C-O-C ether linkage (~1250 cm⁻¹), aromatic C=C bonds, and strong symmetric and asymmetric stretches for the nitro group (-NO₂) at approximately 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The absence of a broad O-H stretch from any phenolic starting material should be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum will show characteristic signals for the butyl group (a triplet for the terminal methyl, a triplet for the O-CH₂ group, and two multiplets for the internal methylenes) and two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

    • ¹³C NMR : The spectrum will confirm the presence of all 10 unique carbon atoms in the molecule.

References

  • University of Manitoba. (n.d.). Experiment 12: The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 1-Chloro-4-nitrobenzene. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2024, November 4). Sodium tert-butoxide - Safety Data Sheet. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0846 - 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]

  • Studylib. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Procedure. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • New Jersey Department of Health. (2000, July). Hazard Summary: Benzene, 1-(Chloromethyl)-4-Nitro-. Retrieved from [Link]

  • Doubtnut. (n.d.). Ethers can be prepared by Williamson synthesis in which an alkyl halide is reacted with sodium alkoxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 4-Butoxynitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the synthesis of 4-butoxynitrobenzene via the Williamson ether synthesis, reacting 1-bromobutane with 4-nitrophenol. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and outlines critical considerations for reaction optimization and safety. The protocol is designed to be self-validating, ensuring reliable and reproducible results.

Introduction

Aromatic ethers are a significant class of compounds prevalent in pharmaceuticals, agrochemicals, and materials science. The specific target molecule of this guide, 4-butoxynitrobenzene, serves as a key intermediate in the synthesis of more complex molecules. The Williamson ether synthesis, a robust and widely used method, provides an efficient route to this compound.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion displaces a halide from an alkyl halide.[1][3] Understanding the nuances of this reaction is paramount for achieving high yields and purity.

Reaction Mechanism and Scientific Rationale

The synthesis of 4-butoxynitrobenzene from 1-bromobutane and 4-nitrophenol is a classic example of the Williamson ether synthesis. The reaction proceeds in two conceptual stages:

  • Deprotonation of 4-Nitrophenol: 4-nitrophenol, being more acidic than typical phenols due to the electron-withdrawing nitro group, is readily deprotonated by a suitable base (e.g., sodium hydroxide) to form the 4-nitrophenoxide ion.[4] This anion is a potent nucleophile.

  • Nucleophilic Substitution (SN2): The generated 4-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromobutane.[1] This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral (though not the case here).[3] The bromide ion is displaced as the leaving group, resulting in the formation of the ether, 4-butoxynitrobenzene.

The reaction is best performed with primary alkyl halides like 1-bromobutane, as secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a competing side reaction.[3][5]

The Role of Solvent

The choice of solvent is critical in an SN2 reaction. Polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are often preferred as they can solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus increasing its reactivity.[1][6][7] While protic solvents can be used, they may slow down the reaction rate by forming a "solvent cage" around the nucleophile through hydrogen bonding.[6][7][8]

Experimental Protocol

This protocol details the synthesis of 4-butoxynitrobenzene on a laboratory scale.

Materials and Equipment
Reagent/Material Grade Supplier Notes
4-NitrophenolReagentStandard SupplierToxic if swallowed, harmful in contact with skin or if inhaled.[9][10][11]
1-BromobutaneReagentStandard SupplierHighly flammable liquid and vapor, causes skin and eye irritation.[12][13][14][15][16]
Sodium HydroxideACS ReagentStandard SupplierCorrosive.
AcetonitrileAnhydrousStandard SupplierFlammable.
Diethyl EtherACS ReagentStandard SupplierExtremely flammable.
Saturated Sodium Bicarbonate SolutionN/APrepared in-house
Anhydrous Magnesium SulfateReagentStandard Supplier
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.0 eq).

    • Add anhydrous acetonitrile to dissolve the 4-nitrophenol.

    • Carefully add powdered sodium hydroxide (1.1 eq). The mixture will likely turn a deep yellow or orange, indicating the formation of the 4-nitrophenoxide ion.

  • Addition of Alkyl Halide:

    • Attach a reflux condenser to the flask.

    • Slowly add 1-bromobutane (1.05 eq) to the stirring mixture through the top of the condenser.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The product, 4-butoxynitrobenzene, will be less polar than the starting 4-nitrophenol.

    • Continue refluxing until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any unreacted 4-nitrophenol.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 4-butoxynitrobenzene can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by several integrated checkpoints:

  • Visual Confirmation: The formation of the intensely colored 4-nitrophenoxide ion provides immediate visual confirmation that the first step of the reaction has occurred.

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating. The clear separation of the starting material and product spots validates the transformation.

  • Extraction and Washing: The aqueous wash with sodium bicarbonate selectively removes the acidic 4-nitrophenol starting material, ensuring that the isolated product is not contaminated with it.

  • Spectroscopic Analysis: The final product's identity and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy. The expected spectra for 4-butoxynitrobenzene are well-documented and provide definitive validation.

Data Presentation

Parameter Value
Molar Ratio (4-Nitrophenol:1-Bromobutane:NaOH)1 : 1.05 : 1.1
SolventAnhydrous Acetonitrile
Reaction Temperature~82 °C (Reflux)
Reaction Time2-4 hours
Expected Yield85-95%
Appearance of ProductPale yellow solid or oil

Visualizations

Reaction Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-Nitrophenol 4-Nitrophenol Deprotonation Deprotonation 4-Nitrophenol->Deprotonation 1-Bromobutane 1-Bromobutane SN2 Reaction SN2 Reaction 1-Bromobutane->SN2 Reaction NaOH NaOH NaOH->Deprotonation Deprotonation->SN2 Reaction 4-Nitrophenoxide Work-up Work-up SN2 Reaction->Work-up Purification Purification Work-up->Purification 4-Butoxynitrobenzene 4-Butoxynitrobenzene Purification->4-Butoxynitrobenzene

Caption: Workflow for the synthesis of 4-butoxynitrobenzene.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • 1-Bromobutane: Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13][14][15][16] Keep away from heat, sparks, open flames, and hot surfaces.

  • 4-Nitrophenol: Toxic if swallowed, harmful in contact with skin or if inhaled.[9][10][11] May cause damage to organs through prolonged or repeated exposure.[9] Avoid breathing dust.

  • Sodium Hydroxide: Causes severe skin burns and eye damage. Handle with care.

  • Acetonitrile & Diethyl Ether: Highly flammable liquids. Work away from ignition sources.

In case of accidental exposure, consult the relevant Safety Data Sheets (SDS) immediately.[9][10][11][12][13][14][15][16]

References

  • Vertex AI Search. (2024-02-13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum.
  • Flinn Scientific.
  • Wikipedia. (2023). Phenol ether.
  • Carl ROTH. (2021).
  • Sigma-Aldrich. (2024-08-06).
  • Fisher Scientific. (2014-09-30).
  • Sigma-Aldrich. (2010-03-14).
  • Techno PharmChem.
  • Carl ROTH. (2022).
  • ECHEMI.
  • Sigma-Aldrich. (2021-04-30).
  • Sigma-Aldrich. (2025-11-06).
  • University of Missouri-St. Louis. The Williamson Ether Synthesis.
  • Ashenhurst, J. (2014-10-24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. (2023). Williamson ether synthesis.
  • Ashenhurst, J. (2012-12-04). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
  • Halpern, M. (2014). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics.
  • LibreTexts Chemistry. (2024-03-28). 11.3: Characteristics of the SN2 Reaction.
  • Reddit. (2021-12-06). Why can we use the conjugate acid of the nucleophile (polar, protic) in Williamson Ether Synthesis even though it is an SN2 reaction which requires a polar, aprotic solvent? r/OrganicChemistry.
  • The Organic Chemistry Tutor. (2018-05-01). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
  • Organic Chemistry Tutor. Williamson Ether Synthesis.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Jetir.Org. (2020).
  • Utah Tech University. Williamson Ether Synthesis.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.
  • Organic Syntheses Procedure. p-NITROBENZALDEHYDE.
  • Benchchem. Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde.
  • Nishino, S. F., & Spain, J. C. (1993). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Applied and environmental microbiology, 59(8), 2520-2525.
  • Google Patents. (1941).
  • Organic Syntheses Procedure. m-NITROTOLUENE.
  • Benchchem. Application Notes and Protocols for Benzene, 1-butyl-4-methoxy- in Organic Synthesis.
  • YouTube. (2025-01-24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid [Video].
  • Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of bacteriology, 182(6), 1641-1647.
  • Google Patents. (1931). US1793304A - Process for purifying nitrobenzene.
  • Royal Society of Chemistry. (2016).

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The Versatile Intermediate: Application Notes on 1-Butoxy-4-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 1-Butoxy-4-nitrobenzene

This compound is a valuable aromatic building block in the arsenal of synthetic organic chemists.[1][2][3] Its structure, featuring a nitro group electron-withdrawing substituent and a butoxy ether linkage, provides a versatile platform for a range of chemical transformations. This guide offers an in-depth exploration of its synthesis and key applications, providing detailed protocols and insights for researchers, scientists, and professionals in drug development. The primary utility of this compound lies in its role as a precursor to 4-Butoxyaniline, a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[4]

Molecular Structure and Properties

PropertyValue
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance White or colorless to yellow to orange powder or liquid
Melting Point 31-32 °C
Boiling Point 308 °C at 760 mmHg
CAS Number 7244-78-2

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][6][7] In this case, 4-nitrophenol is deprotonated by a base to form the 4-nitrophenoxide ion, which then displaces a halide from a butyl halide.

Williamson_Ether_Synthesis reactant1 reactant1 product product reactant1->product Nucleophilic Attack reactant2 reactant2 reactant2->product reagent reagent reagent->reactant1 Deprotonation

Detailed Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from established procedures for the Williamson ether synthesis.[8]

Materials and Reagents:

  • 4-Nitrophenol

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkyl Halide: To the stirred suspension, add 1-bromobutane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Core Application: Reduction to 4-Butoxyaniline

The most significant application of this compound is its reduction to 4-Butoxyaniline. This transformation is a pivotal step in many synthetic pathways, as the resulting primary amine is a versatile functional group for further derivatization.

Reduction_of_Nitrobenzene start start product product start->product Reduction reagents reagents reagents->start

Two common and effective methods for this reduction are catalytic hydrogenation and the use of a metal in acidic media.

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

Materials and Reagents:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration setup (e.g., Büchner funnel with Celite)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a suitable hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% of palladium) to the solution under an inert atmosphere.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 4-Butoxyaniline, which is often of sufficient purity for subsequent steps.

Protocol 2: Tin and Hydrochloric Acid Reduction

This classical method is a robust alternative to catalytic hydrogenation.[9]

Materials and Reagents:

  • This compound

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane or Ethyl Acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) and granulated tin (2.0-2.5 eq).

  • Acid Addition: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling to control the rate.

  • Reaction: Once the initial vigorous reaction subsides, heat the mixture at reflux for 1-2 hours, or until the starting material is consumed.

  • Work-up: Cool the reaction mixture and basify with a concentrated sodium hydroxide solution to precipitate tin hydroxides.

  • Extraction: Extract the product into dichloromethane or ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-Butoxyaniline.

Application in Dye Synthesis: Azo Dyes

4-Butoxyaniline, derived from this compound, is a key component in the synthesis of azo dyes. Azo dyes are characterized by the -N=N- functional group and are widely used for coloring textiles. The synthesis involves diazotization of the primary aromatic amine followed by coupling with a suitable coupling component.[10][11]

Azo_Dye_Synthesis aniline aniline diazonium diazonium aniline->diazonium Diazotization azo_dye azo_dye diazonium->azo_dye Azo Coupling diazotization diazotization diazotization->aniline coupling_component coupling_component coupling_component->azo_dye

Protocol: Synthesis of an Azo Dye from 4-Butoxyaniline

This protocol describes the synthesis of a representative azo dye using 2-naphthol as the coupling component.[11]

Materials and Reagents:

  • 4-Butoxyaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization: Dissolve 4-Butoxyaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. To this cooled solution, add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C. Stir for 15-20 minutes to form the diazonium salt solution.

  • Coupling: In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

  • Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete reaction. Filter the precipitated dye, wash with cold water until the filtrate is neutral, and dry.

Application in Pharmaceutical Synthesis

4-Butoxyaniline is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] One notable example is its use in the preparation of analogues of phenacetin, a pain-relieving and fever-reducing drug.[12][13] The synthesis typically involves the acylation of the amine group of 4-Butoxyaniline.

Protocol: Synthesis of a Phenacetin Analogue (N-(4-butoxyphenyl)acetamide)

This protocol outlines the synthesis of an N-acetylated derivative of 4-Butoxyaniline.[14][15]

Materials and Reagents:

  • 4-Butoxyaniline

  • Acetic Anhydride

  • Sodium Acetate

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve 4-Butoxyaniline (1.0 eq) in a mixture of water and a small amount of hydrochloric acid.

  • Acylation: To this solution, add a solution of sodium acetate (1.5 eq) in water, followed by the dropwise addition of acetic anhydride (1.1 eq) with vigorous stirring.

  • Precipitation: Continue stirring for 15-30 minutes. The N-acetylated product will precipitate out of the solution.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water. The crude product can be recrystallized from an ethanol-water mixture to yield pure N-(4-butoxyphenyl)acetamide.

Conclusion

This compound serves as a cornerstone intermediate in organic synthesis, primarily through its efficient conversion to 4-Butoxyaniline. The protocols detailed in this guide highlight its straightforward synthesis and its pivotal role in the production of valuable commercial products such as azo dyes and pharmaceutical compounds. The versatility of the butoxy and amino functionalities in the resulting aniline derivative opens up a vast landscape for the design and synthesis of novel molecules with diverse applications.

References

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • St. Olaf College. (n.d.). Synthesis of Phenacetin. Retrieved from [Link]

  • Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained) [Video]. YouTube. Retrieved from [Link]

  • Filo. (2024, June 1). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]

  • Wikipedia. (n.d.). Phenacetin. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of An Azo Dye. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Two Methods for the Synthesis of Phenacetin. (n.d.). Retrieved from [Link]

  • Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]

  • ACS Fall 2025. (n.d.). Cleaning up a pharmaceutical pathway: The development of a greener synthesis of phenacetin. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Retrieved from [Link]

  • RACO. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy- 3-methylphenyl)-3(2H)-pyridazinone derivatives. Retrieved from [Link]

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Application Notes & Protocols: 1-Butoxy-4-nitrobenzene as a Versatile Starting Material for Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butoxy-4-nitrobenzene is a valuable aromatic building block in medicinal chemistry and process development. Its bifunctional nature, featuring a nitro group amenable to reduction and a stable butoxy ether linkage, makes it an ideal precursor for a variety of API scaffolds. The primary strategic advantage of this starting material lies in the straightforward, high-yield conversion of the nitro moiety into a primary amine, yielding 4-butoxyaniline. This key intermediate serves as a linchpin for the synthesis of molecules analogous to established drugs, particularly in the analgesic and local anesthetic classes. This guide provides a detailed exploration of the core chemical transformations of this compound, complete with field-proven protocols, mechanistic insights, and process logic designed for practical laboratory application and scale-up consideration.

The Strategic Importance of this compound in Pharmaceutical Synthesis

The utility of this compound (C₁₀H₁₃NO₃) stems from two key structural features: the aromatic nitro group and the butoxy side chain.[1][2][3]

  • The Nitro Group as a Masked Amine: The nitro group is an exceptionally reliable synthetic handle. It is relatively inert to many reaction conditions, allowing for modifications elsewhere on the molecule. Its true value is realized upon its selective reduction to a primary aniline, a critical functional group for forming amides, sulfonamides, and other linkages central to the structure of many APIs. This transformation is one of the most robust and well-understood reactions in organic synthesis.[4]

  • The Butoxy Group for Modulating Lipophilicity: The four-carbon ether chain significantly influences the physicochemical properties of the final API. It increases lipophilicity compared to smaller alkoxy groups (like methoxy or ethoxy), which can enhance membrane permeability and alter the pharmacokinetic and pharmacodynamic profile of a drug. This allows for the systematic development of drug analogs with potentially improved efficacy or duration of action.

This document will focus on the foundational reduction of this compound to 4-butoxyaniline and its subsequent application in the synthesis of a structural analog of the analgesic drug, Phenacetin. Furthermore, we will explore the analogous synthesis of the local anesthetic Procaine to illustrate the broader utility of the nitro-to-amine reduction strategy in API manufacturing.

Core Protocol: Reduction of this compound to 4-Butoxyaniline

The conversion of the nitro group to a primary amine is the gateway to synthesizing a wide array of derivatives. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal waste.

Causality Behind Experimental Choices
  • Catalyst Selection: Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitroarenes.[5][6] It provides a large surface area for the adsorption of both hydrogen gas and the nitro compound, facilitating efficient reduction. Palladium on carbon (Pd/C) is an alternative, often used for its high selectivity and activity under milder conditions.

  • Solvent: Isopropyl alcohol or ethanol is chosen as the solvent because it readily dissolves the starting material and the intermediate products, is relatively inert under hydrogenation conditions, and can be easily removed post-reaction.

  • Hydrogen Pressure: A moderate hydrogen pressure (2-4 atm) is sufficient to achieve a reasonable reaction rate without requiring specialized high-pressure equipment.[5] This makes the protocol accessible for standard laboratory and pilot plant settings.

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Hydrogenation Vessel with this compound and Isopropyl Alcohol B Add Raney Nickel Catalyst (as a slurry) A->B Inert atmosphere C Seal Vessel and Purge with Nitrogen, then Hydrogen B->C D Pressurize with H₂ (2-4 atm) and Heat to 60-70°C C->D Exothermic control E Monitor H₂ Uptake and Reaction via TLC D->E Stir vigorously F Cool and Vent Vessel, Filter off Catalyst E->F Reaction complete G Remove Solvent (Rotary Evaporation) F->G Caution: Catalyst is pyrophoric H Purify via Distillation or Recrystallization G->H I Obtain 4-Butoxyaniline H->I

Caption: Workflow for the catalytic hydrogenation of this compound.

Step-by-Step Protocol
  • Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq). Add isopropyl alcohol as the solvent (approx. 10 mL per gram of starting material).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add Raney Nickel (approx. 5-10% by weight of the starting material) as a slurry in the solvent. Causality: Adding the catalyst as a slurry prevents it from becoming dry, which can render it pyrophoric (ignites spontaneously in air).

  • Hydrogenation: Seal the reaction vessel. Purge the headspace first with nitrogen and then with hydrogen gas to remove all oxygen. Pressurize the vessel with hydrogen to 2-4 atmospheres.

  • Reaction Execution: Begin vigorous stirring and heat the mixture to 60-70°C.[5] The reaction is exothermic; monitor the temperature and hydrogen uptake. The reaction is typically complete within 1.5-2 hours.

  • Monitoring: Progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Safety Note: Do not allow the filter cake to dry. Keep it wet with solvent and dispose of it according to safety guidelines for pyrophoric materials.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the solvent. The resulting crude 4-butoxyaniline can be purified by vacuum distillation or recrystallization from a suitable solvent system.

CompoundMolecular Weight ( g/mol )CAS NumberRole
This compound195.227244-78-2Starting Material
Raney Nickel-7440-02-0Catalyst
Hydrogen (H₂)2.021333-74-0Reducing Agent
4-Butoxyaniline165.234344-55-2Product

Application: Synthesis of N-(4-butoxyphenyl)acetamide (Phenacetin Analog)

Phenacetin was a widely used pain-relieving and fever-reducing drug, now largely replaced due to side effects. Its synthesis, however, remains a classic example of amide bond formation.[7] By applying the same chemistry to 4-butoxyaniline, we can synthesize its butoxy analog, a compound of interest for structure-activity relationship (SAR) studies. The reaction is a straightforward acylation of the primary amine with acetic anhydride.[8]

Synthetic Pathway

G A 4-Butoxyaniline C Reaction Mixture (Aqueous medium or CH₂Cl₂ with catalyst) A->C B Acetic Anhydride (Ac₂O) B->C + Acid catalyst (optional) D N-(4-butoxyphenyl)acetamide (Crude Product) C->D Stir at room temp or gentle heat E Recrystallization (Ethanol/Water) D->E Purification F Pure Product E->F

Caption: Synthesis of a Phenacetin analog via acylation of 4-butoxyaniline.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 4-butoxyaniline (1.0 eq) in a suitable solvent such as water or dichloromethane. Add a stir bar.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirring solution. If using an aqueous medium, a buffer of sodium acetate can be used to control pH.[8] The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The product may begin to precipitate from the solution.

  • Monitoring: Monitor the reaction by TLC until the 4-butoxyaniline spot is consumed.

  • Isolation: If the product precipitates, collect the crude solid by suction filtration. If the reaction was run in an organic solvent, perform an aqueous work-up to remove excess acetic acid and anhydride, then dry and concentrate the organic layer.

  • Purification: Purify the crude N-(4-butoxyphenyl)acetamide by recrystallization from a mixed solvent system, such as ethanol and water, to obtain pure, crystalline product.[8]

CompoundMolecular Weight ( g/mol )Role
4-Butoxyaniline165.23Starting Material
Acetic Anhydride102.09Acetylating Agent
N-(4-butoxyphenyl)acetamide207.27Product

Analogous API Synthesis: The Case of Procaine

While this compound is not a direct precursor to Procaine, the synthesis of this local anesthetic perfectly illustrates the industrial logic of using a nitroaromatic starting material.[9][10] The synthesis begins with p-nitrobenzoic acid, and the final, critical step is the reduction of the nitro group to form the primary amine of the procaine molecule.[11][12]

Rationale for the Synthetic Route

The synthesis of Procaine is typically a two-step process from p-nitrobenzoic acid:

  • Esterification: The carboxylic acid is first esterified with 2-(diethylamino)ethanol. This is done while the amine on the aromatic ring is "protected" as a nitro group. Performing the esterification on p-aminobenzoic acid directly is difficult without protecting the aromatic amine, which would also react.[13][14]

  • Reduction: The nitro group of the intermediate (sometimes called "Nitrocaine") is then reduced to the amine to yield Procaine.[6][15]

This sequence demonstrates the power of the nitro group as a masked amine, preventing unwanted side reactions during the esterification step.

Synthetic Workflow for Procaine

G cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction A p-Nitrobenzoic Acid + 2-(Diethylamino)ethanol B Acid Catalyst (e.g., H₂SO₄) or convert to Acyl Chloride A->B C Nitrocaine Intermediate B->C D Nitrocaine E Reduction (e.g., Catalytic Hydrogenation or Sn/HCl) D->E F Procaine Base E->F

Caption: Two-step synthesis of Procaine highlighting the nitro group reduction.

Generalized Protocol for Procaine Synthesis
  • Esterification of p-Nitrobenzoic Acid: p-Nitrobenzoic acid is reacted with 2-(diethylamino)ethanol.[9] This can be achieved via Fischer esterification with an acid catalyst or, for higher reactivity, by first converting p-nitrobenzoic acid to p-nitrobenzoyl chloride and then reacting it with the alcohol.[15][16] The resulting intermediate is 2-(diethylamino)ethyl 4-nitrobenzoate ("Nitrocaine").

  • Reduction of the Nitro Group: The "Nitrocaine" intermediate is dissolved in a suitable solvent, and the nitro group is reduced. This can be done using catalytic hydrogenation (e.g., Raney Nickel catalyst) or classical methods like using tin metal in the presence of hydrochloric acid.[9][15][17]

  • Isolation and Salt Formation: After the reduction is complete, the reaction is worked up to isolate the Procaine free base. For pharmaceutical use, the base is then typically dissolved and treated with hydrochloric acid to precipitate Procaine Hydrochloride, a more stable and water-soluble salt.[15]

Conclusion

This compound stands as a highly effective and strategically sound starting material for the synthesis of pharmaceutical compounds. Its value is anchored in the reliable and high-yield reduction of its nitro group to the versatile 4-butoxyaniline intermediate. This key transformation opens the door to a vast chemical space, allowing researchers to readily synthesize novel analogs of established APIs for SAR studies and new drug discovery campaigns. The principles demonstrated here, particularly the use of a nitro group as a robust masked amine, are fundamental to modern process chemistry and underscore the importance of intelligent starting material selection in the efficient development of new medicines.

References

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  • Chegg. (2020, April 27). Synthesis of Acetaminophen (2 points) Phenacetin has the structure given below. Write an equation for its preparation starting from 4-Ethoxyaniline.
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  • Chegg. (2022, May 4). Solved Treatment of p-aminobenzoic acid with 2-.
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  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
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  • YouTube. (2022, June 7). Procaine synthesis from 4-nitro benzoic acid.
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Application Notes & Protocols: A Comprehensive Guide to the Reduction of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

<_ _= "The user wants a detailed application note on the reduction of 1-Butoxy-4-nitrobenzene. I have gathered information on various reduction methods for nitroarenes, including catalytic hydrogenation (with different catalysts like Pd/C and Raney Nickel), and chemical reductions using reagents like sodium dithionite, tin(II) chloride, and iron. I have also found information on reaction mechanisms, experimental procedures, safety precautions for nitroaromatic compounds, and analytical methods for monitoring the reaction.

I will structure the response as a comprehensive guide.

Part 1: Introduction

  • Significance of the reduction of this compound to 4-Butoxyaniline, a key intermediate in various industries.[1]

  • Overview of the common reduction strategies.[2]

Part 2: Reaction Mechanism

  • General mechanism of nitro group reduction, proceeding through nitroso and hydroxylamine intermediates.[3][4]

  • I will create a Graphviz diagram to illustrate this general pathway.

Part 3: Comparative Analysis of Reduction Methods

  • I will present a table comparing different methods (Catalytic Hydrogenation, Sodium Dithionite, Tin(II) Chloride) based on key parameters like reagents, conditions, chemoselectivity, workup, safety, cost, and environmental impact.[5][6]

Part 4: Detailed Experimental Protocols

  • I will provide step-by-step protocols for three distinct and widely used methods:

    • Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C). This is a common and often preferred method.[5][7][8]

    • Method B: Chemical Reduction using Sodium Dithionite. This is a metal-free, mild, and chemoselective alternative.[9][10][11]

    • Method C: Chemical Reduction using Tin(II) Chloride. A classic and effective method, particularly when other reducible groups are present.[5][6][7]

  • For each protocol, I will include:

    • Materials and Reagents

    • Detailed Procedure

    • Safety Precautions

Part 5: Experimental Workflow Visualization

  • I will create a Graphviz diagram to illustrate a general experimental workflow for the reduction and workup process.

Part 6: Analytical Monitoring and Characterization

  • Techniques to monitor the reaction progress (TLC, GC-MS).[8][12]

  • Characterization of the final product, 4-Butoxyaniline (NMR, IR, Mass Spectrometry).[1][13][14]

Part 7: Safety Precautions

  • A dedicated section on handling nitroaromatic compounds and the reagents used in the reduction.[15][16][17][18]

Part 8: References

  • A complete list of all cited sources with clickable URLs.

This structure will allow me to present the information in a logical, in-depth, and user-friendly manner, fulfilling all the user's requirements. I will ensure to explain the 'why' behind the steps and choices, providing a scientifically sound and practical guide for the target audience." />

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the chemical reduction of this compound to its corresponding aniline, 4-Butoxyaniline. The transformation of aromatic nitro compounds into anilines is a fundamental process in organic synthesis, critical for the production of pharmaceuticals, dyes, and other valuable chemical intermediates.[1][3] This guide explores various methodologies, offering in-depth protocols, mechanistic insights, and comparative data to assist researchers in selecting and executing the optimal strategy for their specific needs.

Mechanistic Overview: The Pathway from Nitro to Amine

The reduction of a nitroarene is a stepwise process that involves the transfer of six electrons and six protons. The reaction typically proceeds through nitroso and hydroxylamine intermediates before yielding the final aniline product.[3][4] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions, as different reagents and conditions can favor the formation of intermediates or byproducts.

Nitro_Reduction_Mechanism Nitro This compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-N=O) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Aniline 4-Butoxyaniline (Ar-NH₂) Hydroxylamine->Aniline +2e⁻, +2H⁺ -H₂O

Caption: General mechanism for the reduction of a nitroarene to an aniline.

Comparative Analysis of Common Reduction Methodologies

The choice of a reducing agent is a critical decision that impacts the reaction's efficiency, selectivity, and scalability. Below is a comparative summary of three widely employed methods for the reduction of this compound.

FeatureCatalytic Hydrogenation (H₂/Pd/C)Sodium Dithionite (Na₂S₂O₄)Tin(II) Chloride (SnCl₂·2H₂O)
Reagents Hydrogen gas (H₂), Palladium on Carbon (Pd/C)Sodium dithionite, WaterTin(II) chloride dihydrate, Acid (e.g., HCl)
Conditions Neutral or acidic, often requires pressureMild, aqueous or semi-aqueous mediaStrongly acidic, often requires heating
Chemoselectivity Can reduce other functional groups (e.g., alkenes, alkynes)[5]High tolerance for other reducible groups (e.g., esters, ketones)[10]Good tolerance for many functional groups[5][7]
Workup Simple filtration of the catalyst[5]Aqueous extraction, can be straightforward[19]Can be complex due to the formation of tin salts that require removal[5][6]
Safety Hydrogen gas is flammable and explosive; catalyst can be pyrophoric[5]Relatively safe reagent[11]Tin compounds have toxicity concerns; corrosive acid is used[6]
Cost Precious metal catalyst can be expensive[5]Economical and readily available[9][11]Reagents are relatively inexpensive[5]
Environmental Impact Considered a "green" method with water as the main byproduct[5]Generates sulfur-containing byproductsGenerates metallic waste[6]
Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the reduction of this compound using the three methods compared above.

Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method, often favored for its high yields and simple workup procedure.[7]

Materials and Reagents:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Inert gas (Nitrogen or Argon)

  • Celite®

  • Round-bottom flask

  • Stirring apparatus

  • Filtration setup

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the solution under an inert atmosphere.

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle 3-4 times to ensure an inert atmosphere.

  • Carefully replace the inert atmosphere with hydrogen by evacuating the flask and backfilling with H₂ from the balloon. Repeat this cycle 3-4 times.[8]

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[5]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or by observing hydrogen uptake.

  • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[5]

  • Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. The filter cake should be washed with the solvent and kept wet to prevent ignition.[8]

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Butoxyaniline, which can be further purified if necessary.

Safety Precautions:

  • Palladium on carbon is pyrophoric and must be handled with care, especially when dry. Always handle it under an inert atmosphere and keep it wet.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

Method B: Chemical Reduction with Sodium Dithionite (Na₂S₂O₄)

This method offers a metal-free alternative that is valued for its mild conditions and high chemoselectivity.[9][10]

Materials and Reagents:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent system (e.g., a mixture of methanol and water) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate container, prepare a solution of sodium dithionite (typically 2-4 equivalents) in water.

  • Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.[9]

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be removed by filtration.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).[9]

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-Butoxyaniline.

Safety Precautions:

  • While generally safe, sodium dithionite can decompose upon contact with acid or heat, releasing toxic sulfur dioxide gas.

  • The reaction may be exothermic; control the rate of addition of the dithionite solution.

Method C: Chemical Reduction with Tin(II) Chloride (SnCl₂·2H₂O)

The use of tin(II) chloride in acidic media is a classic and robust method for nitro group reduction.[7]

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.[5]

  • Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur.[5]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a concentrated NaOH solution until the tin salts precipitate.

  • Filter the mixture to remove the tin salts and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate 4-Butoxyaniline.

Safety Precautions:

  • Concentrated hydrochloric acid is highly corrosive. Handle it with appropriate personal protective equipment (PPE) in a fume hood.

  • Tin compounds are toxic. Avoid inhalation and skin contact.[6]

  • The initial addition of acid and the final basification step can be highly exothermic.

General Experimental Workflow

The following diagram illustrates a typical workflow for the reduction of this compound, from reaction setup to product isolation.

Experimental_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification Setup 1. Reaction Setup (Substrate, Solvent, Reagent) Monitor 2. Reaction Monitoring (TLC, GC-MS) Setup->Monitor Quench 3. Quenching/Neutralization Monitor->Quench Extract 4. Extraction Quench->Extract Dry 5. Drying Extract->Dry Concentrate 6. Concentration Dry->Concentrate Purify 7. Purification (e.g., Column Chromatography) Concentrate->Purify Product Product Purify->Product Final Product: 4-Butoxyaniline

Caption: A generalized workflow for the reduction and purification process.

Analytical Monitoring and Product Characterization

Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material (this compound) and the appearance of the product (4-Butoxyaniline). The higher polarity of the amine product typically results in a lower Rf value compared to the nitro starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information on the reaction progress, allowing for the identification of intermediates and byproducts, and quantification of the conversion.[12]

Product Characterization (4-Butoxyaniline):

  • Appearance: Colorless to pale yellow liquid or a yellow to brown solid.[1][20]

  • Molecular Formula: C₁₀H₁₅NO.[1]

  • Molecular Weight: 165.23 g/mol .[21]

  • Boiling Point: 148-149 °C at 13 mmHg.[13]

  • Density: 0.992 g/mL at 25 °C.

  • Spectroscopic Data: Characterization is confirmed by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, which should be compared with literature values or reference spectra.[1][13]

Safety and Handling of Nitroaromatic Compounds

Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity.

  • Toxicity: Aromatic nitro compounds are toxic and can be absorbed through the skin. They are suspected carcinogens and may cause damage to organs through prolonged exposure.[16][17]

  • Handling: Always handle this compound and other nitroaromatics in a well-ventilated fume hood.[15][16] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area, away from heat and ignition sources. Keep containers tightly closed.[15][16]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations. Contaminated materials should be handled as hazardous waste.[16]

References
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446.
  • Fiveable. (n.d.). Sodium Dithionite Definition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). REDUCTION OF MONOHALOGENATED NITROBENZENES WITH HYDRAZINE AND RANEY NICKEL. A CONVENIENT PREPARATION OF HALOGENATED ANILINES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ResearchGate. (2025). Reduction of Nitrobenzene to Aniline. Retrieved from [Link]

  • Ben-Gurion University Research Portal. (1984). Reduction of Nitrobenzene to Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. Retrieved from [Link]

  • ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]

  • RSC Publishing. (1986). Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

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Application Notes and Protocols for the Catalytic Hydrogenation of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Butoxyaniline

The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental and industrially significant transformation in organic synthesis. These aniline derivatives are crucial building blocks for a wide range of valuable products, including pharmaceuticals, agrochemicals, dyes, and pigments.[1][2][3] This guide focuses on the catalytic hydrogenation of 1-Butoxy-4-nitrobenzene to produce 4-Butoxyaniline, a versatile intermediate in the synthesis of various organic compounds.[1][4][5] The butoxy group imparts specific lipophilic characteristics, making 4-Butoxyaniline a valuable precursor in drug development and materials science.

Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency, clean reaction profile, and the ability to use molecular hydrogen as the reducing agent. This application note provides a comprehensive overview of the catalytic hydrogenation of this compound, including a detailed discussion of the reaction mechanism, catalyst selection, a step-by-step experimental protocol, and critical safety considerations.

Reaction Mechanism and Pathway

The catalytic hydrogenation of a nitro group to an amine is a complex six-electron reduction that proceeds through several intermediate species. The most widely accepted mechanism is the Haber-Lukashevich pathway, which outlines a stepwise reduction on the surface of a heterogeneous catalyst.[3]

The process begins with the adsorption of the this compound molecule onto the active sites of the catalyst. Concurrently, molecular hydrogen (H₂) dissociates into highly reactive atomic hydrogen on the catalyst surface. The nitro group is then sequentially reduced, likely proceeding through nitroso and hydroxylamine intermediates before the final amine product is formed.[3]

Under certain conditions, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo compounds.[3] Careful control over reaction parameters such as temperature, pressure, and catalyst choice is crucial to minimize the formation of these byproducts and maximize the yield of the desired 4-Butoxyaniline.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates on Catalyst Surface cluster_products Products This compound This compound Nitroso Nitroso Intermediate This compound->Nitroso +2H H2 H₂ (Hydrogen Gas) H2->Nitroso Hydroxylamine Hydroxylamine Intermediate H2->Hydroxylamine 4-Butoxyaniline 4-Butoxyaniline H2->4-Butoxyaniline Nitroso->Hydroxylamine +2H Hydroxylamine->4-Butoxyaniline +2H H2O H₂O (Water)

Caption: Generalized reaction pathway for the catalytic hydrogenation of this compound.

Catalyst Selection and Optimization

The choice of catalyst is paramount for a successful hydrogenation reaction. Several heterogeneous catalysts are effective for the reduction of nitroarenes, with palladium on carbon (Pd/C) and Raney Nickel being the most common.

CatalystTypical Loading (w/w %)AdvantagesDisadvantages
Palladium on Carbon (Pd/C) 5-10%High activity and selectivity, operates under milder conditions, versatile for various functional groups.[6]Higher cost compared to nickel-based catalysts, can be pyrophoric.[7]
Raney Nickel VariesLower cost, effective for many reductions.[8]Often requires higher temperatures and pressures, can have lower selectivity, pyrophoric.[9]
Platinum on Carbon (Pt/C) 5%Highly active.Can be less selective and may promote aromatic ring hydrogenation under harsh conditions.

For the hydrogenation of this compound, 5% or 10% Palladium on Carbon (Pd/C) is the recommended catalyst due to its high activity and selectivity, which allows for milder reaction conditions, thus preserving the butoxy ether linkage.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol provides a detailed procedure for the laboratory-scale synthesis of 4-Butoxyaniline.

Materials and Equipment
  • This compound (C₁₀H₁₃NO₃, MW: 195.22 g/mol )[10][11]

  • Palladium on Carbon (5% or 10% Pd/C)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite™ (for filtration)

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and temperature controller

  • Schlenk line or similar inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[12] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalyst: Palladium on carbon, especially after use, can be pyrophoric and may ignite upon exposure to air.[7][13] The catalyst should always be handled under an inert atmosphere or kept wet with solvent.[14]

  • Pressure: The reaction is performed under pressure. Ensure the reactor is properly assembled, leak-tested, and operated within its pressure and temperature limits.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[12]

Experimental_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_workup Work-up node1 Charge Reactor: This compound, Solvent, Pd/C node2 Seal and Purge with N₂ node1->node2 node3 Pressurize with H₂ node2->node3 node4 Heat and Stir node3->node4 node5 Monitor H₂ Uptake node4->node5 node6 Cool and Vent node5->node6 node7 Filter through Celite™ node6->node7 node8 Solvent Removal node7->node8 node9 Purification (if necessary) node8->node9

Caption: A typical experimental workflow for the batch hydrogenation of this compound.

Step-by-Step Procedure
  • Reactor Preparation:

    • In a suitable round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol or methanol.

    • Carefully add 5% or 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate) to the flask under a stream of nitrogen.

    • Transfer the slurry to the high-pressure reactor.

  • System Purging:

    • Seal the reactor securely.

    • Evacuate the reactor and backfill with nitrogen gas. Repeat this cycle 3-5 times to ensure the complete removal of oxygen.[15][14]

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-50 °C). The reaction is exothermic, so careful temperature monitoring is essential.[2]

    • Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed.[3] The reaction is typically complete when hydrogen uptake ceases.

  • Reaction Work-up:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen gas in a safe manner.

    • Purge the reactor with nitrogen gas 3 times.[15]

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: Keep the filter cake wet with solvent to prevent ignition.[7]

    • Rinse the filter cake with a small amount of the reaction solvent.

    • Transfer the spent catalyst immediately to a designated waste container and keep it wet.[7]

  • Product Isolation:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude 4-Butoxyaniline can be further purified by column chromatography or distillation if necessary.

Conclusion

The catalytic hydrogenation of this compound is an efficient and reliable method for the synthesis of 4-Butoxyaniline. By employing a suitable catalyst, such as Pd/C, and adhering to strict safety protocols, this transformation can be performed with high yield and selectivity. The detailed protocol and safety guidelines presented in this application note are intended to assist researchers and professionals in the safe and effective execution of this important chemical reaction.

References

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Application Notes & Protocols: Strategic Implementation of 1-Butoxy-4-nitrobenzene in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing 1-Butoxy-4-nitrobenzene as a key electrophilic partner. This substrate is of particular interest due to its dual functionality: a butoxy group, which imparts lipophilicity and can influence molecular conformation, and a nitro group, a powerful electron-withdrawing group that can serve as a versatile synthetic handle for further transformations, such as reduction to an amine.[3][4]

While traditionally reliant on aryl halides, recent advancements have demonstrated the viability of nitroarenes as coupling partners, opening new avenues for synthetic strategy and circumventing halogenated intermediates.[5][6][7] The resulting biaryl structures are privileged motifs in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and organic electronic materials.[8][9][10] This document offers a robust theoretical framework, detailed experimental protocols, and expert insights to empower researchers in the successful application of this valuable transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11] The generally accepted mechanism proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][12][13]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-nitro bond of this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[1][6] The strong electron-withdrawing nature of the nitro group makes the ipso-carbon more electrophilic, facilitating this crucial step.

  • Transmetalation: In this phase, a carbon-containing ligand is transferred from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. This process requires the activation of the boronic acid by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate species, which readily exchanges its organic moiety for the halide or, in this case, the nitrite ligand on the palladium complex.[14]

  • Reductive Elimination: The final step involves the formation of the new C-C bond, coupling the two organic fragments. The desired biaryl product is expelled from the palladium coordination sphere, regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[12][13]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(NO₂) pd0->pd2_complex ox_add Oxidative Addition ox_add->pd2_complex pd2_diaryl Ar-Pd(II)L₂(Ar') pd2_complex->pd2_diaryl transmetal Transmetalation transmetal->pd2_diaryl pd2_diaryl->pd0 red_elim Reductive Elimination pd2_diaryl->red_elim product Ar-Ar' red_elim->product nitroarene Ar-NO₂ (this compound) nitroarene->ox_add boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general, yet robust, procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

3.1 Materials and Reagents

  • Electrophile: this compound (1.0 equiv.)

  • Nucleophile: Arylboronic acid (1.2–1.5 equiv.)

  • Palladium Precatalyst: Pd(acac)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)

  • Ligand: BrettPhos (4-10 mol%) or SPhos (4-10 mol%)

  • Base: K₃PO₄ (Potassium phosphate, 2.0–3.0 equiv.)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), TLC plates, rotary evaporator, column chromatography setup.

3.2 Step-by-Step Procedure

  • Vessel Preparation: Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen). This is critical to remove moisture and oxygen, which can degrade the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (2.5 equiv.), the palladium precatalyst (e.g., Pd(acac)₂ at 3 mol%), and the phosphine ligand (e.g., BrettPhos at 6 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 110-130 °C with vigorous stirring. The elevated temperature is often necessary to facilitate the challenging oxidative addition of the C-NO₂ bond.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is complete upon full consumption of the this compound starting material. Typical reaction times range from 12 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the base and palladium residues, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow A 1. Vessel Preparation (Flame-dry under vacuum) B 2. Reagent Loading (Substrates, Catalyst, Ligand, Base) under Inert Atmosphere A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (110-130 °C, 12-24h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Work-up (Cool, Dilute, Filter, Extract, Dry) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A streamlined workflow for the Suzuki coupling of this compound.

Parameter Optimization & Data Summary

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and common choices for reactions involving electron-deficient nitroarenes.

ParameterRecommended Options & Rationale
Palladium Source Pd(acac)₂, Pd₂(dba)₃, Pd(OAc)₂: These are common, air-stable Pd(II) and Pd(0) precatalysts that are reduced in situ to the active Pd(0) species.[2][14]
Ligand BrettPhos, SPhos, RuPhos: Electron-rich, bulky biarylphosphine ligands are crucial. They stabilize the Pd(0) center and promote the difficult oxidative addition of the C-NO₂ bond.[6] The choice of ligand is often the most critical factor for success.
Base K₃PO₄, K₂CO₃, Cs₂CO₃: A moderately strong, non-nucleophilic base is required to form the active boronate species without promoting unwanted side reactions. K₃PO₄ is often a reliable first choice.[8][12]
Solvent 1,4-Dioxane, Toluene, DMF: Anhydrous, polar aprotic solvents are preferred. Dioxane is widely used due to its ability to dissolve both organic and inorganic reagents and its high boiling point.[12]
Temperature 100 - 130 °C: Elevated temperatures are generally necessary to overcome the activation energy for the C-NO₂ bond cleavage.[6]
Boron Source Arylboronic Acids, Arylboronic Esters (e.g., pinacol esters): Boronic acids are common, but boronic esters can offer improved stability and solubility.[14]

Field-Proven Insights & Troubleshooting

5.1 Expertise & Experience: The Rationale Behind the Protocol

  • Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which will halt the catalytic cycle. Rigorous exclusion of air and moisture by using Schlenk techniques and degassed solvents is paramount for reproducibility.

  • Ligand Selection for Nitroarenes: The C-NO₂ bond is notoriously strong and less reactive than typical C-Br or C-I bonds. The development of sterically hindered, electron-rich phosphine ligands like BrettPhos was a breakthrough, as they form highly active, low-coordinate Pd(0) species necessary to cleave this bond.[6] Standard ligands like PPh₃ are often ineffective for this specific transformation.

  • The Role of Water: While anhydrous conditions are generally recommended, trace amounts of water (sometimes present in the base, e.g., K₃PO₄·nH₂O) can be beneficial, as it can help solubilize the base and facilitate the formation of the active boronate species.[6]

5.2 Trustworthiness: A Self-Validating System

A protocol's trustworthiness is defined by its reproducibility. This is achieved by building in checkpoints:

  • Reaction Monitoring: Do not rely solely on time. TLC or LC-MS analysis provides direct evidence of the reaction's progress. A stalled reaction (no change in starting material spot/peak) indicates a problem with the catalyst or conditions that must be addressed.

  • Control Reactions: If a reaction fails, running a control with a more reactive electrophile (e.g., 1-bromo-4-nitrobenzene) can help diagnose whether the issue lies with the general catalytic system (catalyst, base, solvent) or the specific challenge of activating the C-NO₂ bond.

5.3 Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficient temperature. 3. Incorrect ligand for C-NO₂ activation.1. Improve inert atmosphere technique; use fresh, degassed solvents. 2. Increase reaction temperature (within solvent limits). 3. Screen alternative ligands (e.g., SPhos, RuPhos if BrettPhos fails).
Protodeborylation The arylboronic acid is replaced by a hydrogen atom. This is often promoted by excess water or base.Use freshly opened boronic acid. Ensure the base is not excessively hydrated. Use boronic esters for sensitive substrates.
Formation of Homocoupled Product (Ar-Ar) Can result from side reactions involving the palladium catalyst, especially in the presence of oxygen.Ensure rigorous deoxygenation of the reaction mixture and solvent.
Difficult Purification Co-elution of product with ligand oxides or other byproducts.Optimize the reaction to go to full conversion to simplify the mixture. Consider a different workup, such as an aqueous wash with a mild acid or base to remove specific impurities before chromatography.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(16), 3567-3570. Retrieved from [Link]

  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts, 13(10), 1045.
  • Darses, B., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • Kazemnejadi, M., Ahmed, R. O., & Mahmoudi, B. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 10(73), 44963-44975. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • Czarnek, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3293.

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Application Note: A Validated HPLC Method for Purity Determination of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 1-Butoxy-4-nitrobenzene. As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals, ensuring the purity of this compound is critical for reaction efficiency, yield, and the safety of the final product. The described method is specific, accurate, and precise, making it suitable for quality control and batch release testing in research and manufacturing environments. The protocol is fully validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Scientific Rationale

This compound (CAS: 7244-78-2), also known as butyl 4-nitrophenyl ether, is an aromatic ether containing a nitro functional group.[3][4] This structure imparts specific chemical properties that are leveraged in various synthetic pathways. The presence of impurities, which may include starting materials like 4-nitrophenol, by-products from incomplete etherification, or degradation products, can significantly impact subsequent reactions. Therefore, a reliable analytical method to assess its purity is paramount.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[5] The method detailed herein utilizes a reverse-phase C18 column, which separates compounds based on their hydrophobicity. This compound, being a relatively nonpolar molecule, is well-retained on the C18 stationary phase and can be effectively separated from more polar or less polar impurities using a water/acetonitrile mobile phase gradient. The nitroaromatic chromophore allows for sensitive detection using a standard UV-Vis detector.[6]

Analyte Profile: this compound

A fundamental understanding of the analyte's physicochemical properties is essential for effective method development.

PropertyValueSource
CAS Number 7244-78-2[4]
Molecular Formula C₁₀H₁₃NO₃[4]
Molecular Weight 195.22 g/mol [7]
Appearance White to yellow powder or liquid[3]
Solubility Soluble in methanol and acetonitrile[8]
Key Structural Feature Nitroaromatic chromophore[4]
LogP ~3.3 - 3.5[8]

The high LogP value indicates significant hydrophobicity, making reverse-phase chromatography an ideal separation mode. The nitroaromatic structure provides strong UV absorbance, typically around 254 nm, which is a common and effective wavelength for detection in HPLC.[6][9]

Experimental Methodology

Instrumentation, Materials, and Reagents
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water (H₂O)

    • This compound reference standard (>99.5% purity)

  • Materials:

    • Analytical balance

    • Class A volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials with caps

Chromatographic Conditions

The selection of chromatographic parameters is driven by the need to achieve a sharp, symmetrical peak for the main component while resolving it from any potential impurities. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and its ability to produce sharp peaks for aromatic compounds.[10] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable runtime.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reverse-phase separation of moderately nonpolar compounds.
Mobile Phase A HPLC-Grade WaterThe polar component of the mobile phase system.
Mobile Phase B HPLC-Grade AcetonitrileThe organic modifier; provides the necessary elution strength.
Gradient Program 0-10 min: 50% to 95% B10-12 min: Hold at 95% B12-13 min: 95% to 50% B13-18 min: Equilibrate at 50% BEnsures elution of all components and prepares the column for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds with nitro groups.[6]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.

Detailed Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it quantitatively into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile. Mix thoroughly. This solution should be stored under refrigeration.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This concentration is suitable for purity and assay determinations.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample to be tested.

    • Transfer it quantitatively into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile.

    • Perform a 1-in-10 dilution by transferring 5.0 mL of this solution into a 50 mL volumetric flask and diluting to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Experimental Workflow Diagram

The overall process from preparation to final result is outlined below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Prepare Stock Solutions (1000 µg/mL in ACN) A->B C Prepare Working Solutions (100 µg/mL in ACN/H2O) B->C D Filter Sample Solution C->D Transfer to Vials E Inject into HPLC System D->E F Acquire Chromatogram (UV at 254 nm) E->F G Integrate All Peaks F->G H Calculate Area % G->H I Report Purity Result H->I

Caption: Experimental workflow for HPLC purity analysis.

Method Validation Framework (ICH Q2(R1))

To ensure that the analytical method is suitable for its intended purpose, a full validation was performed in accordance with ICH guidelines.[11][12] This process establishes the performance characteristics of the method and provides confidence in the results generated.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities and degradants.Peak for this compound is pure and resolved from other peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% to 102.0% at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 1.0%Intermediate Precision: RSD ≤ 2.0%
LOD & LOQ To determine the lowest concentration of analyte that can be detected and quantified reliably.LOD: Signal-to-Noise ratio of 3:1LOQ: Signal-to-Noise ratio of 10:1
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within limits; peak area RSD ≤ 5.0%.
Interrelation of Validation Parameters

The validation parameters are not independent; they form a logical framework that collectively proves the method's reliability.

G center_node Fit-for-Purpose Method specificity Specificity center_node->specificity linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision range_node Range center_node->range_node robustness Robustness center_node->robustness linearity->range_node accuracy->precision accuracy->range_node precision->range_node

Caption: Logical framework of HPLC method validation.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined using the area normalization method. This approach assumes that all impurities have a similar UV response at the detection wavelength as the main component.

Calculation:

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

System Suitability: Before analyzing samples, a system suitability test must be performed by injecting the Working Standard Solution five times. The results must meet the following criteria:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • RSD of Peak Area: ≤ 1.0%

Typical Results

A sample of this compound (99.0% purity specified by the supplier) was analyzed using this method.[3]

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.215200.12Unknown Impurity
28.9125430099.75This compound
310.516800.13Unknown Impurity
Total 1257500 100.00

The analysis confirmed the purity of the sample to be 99.75%, which meets the typical specification of >99.0%.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable, robust, and accurate tool for determining the purity of this compound. The validation performed in accordance with ICH guidelines confirms that the method is fit for its intended purpose in a quality control environment. The simple mobile phase, standard C18 column, and straightforward UV detection make this method easily transferable and applicable in most analytical laboratories.

References

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples - PubMed. [Link]

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  • This compound - LookChem. [Link]

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  • 1-(tert-Butoxy)-4-nitrobenzene | C10H13NO3 | CID 10943395 - PubChem. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. [Link]

  • 1-Butyl-4-nitrobenzene | C10H13NO2 | CID 88632 - PubChem - NIH. [Link]

  • Reversed-phase high-performance liquid chromatographic determination of nitroorganics in munitions wastewater | Semantic Scholar. [Link]

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  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF - ResearchGate. [Link]

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Application Note: High-Purity Isolation of 1-Butoxy-4-nitrobenzene via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-Butoxy-4-nitrobenzene, a key intermediate in organic synthesis, utilizing automated flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals seeking a robust and efficient separation technique. The protocol emphasizes a systematic approach, from initial Thin-Layer Chromatography (TLC) method development to the execution of the column chromatography, ensuring high purity and yield of the target compound.

Introduction

This compound is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and materials. Its chemical structure consists of a polar nitro group and a nonpolar butoxy group attached to a benzene ring, giving it moderate polarity.[1][2] The purity of this intermediate is critical for the success of subsequent reactions. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[3][4] This document outlines a detailed protocol for the purification of this compound using silica gel flash column chromatography.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [1][2]
Appearance White to yellow solid or liquid
Melting Point 31 °C[1]
Boiling Point 308 °C at 760 mmHg[1]
Solubility Soluble in methanol and other common organic solvents.[1]

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, where the stationary phase (silica gel) is polar, and the mobile phase (a mixture of nonpolar and polar organic solvents) is less polar. The separation is based on the polarity of the compounds in the mixture.[3]

  • Polar Compounds: Interact more strongly with the polar silica gel, causing them to move down the column more slowly.

  • Nonpolar Compounds: Have a weaker interaction with the stationary phase and are carried down the column more quickly by the mobile phase.

This compound, with its nitro and ether functional groups, is a moderately polar compound. Therefore, a mobile phase of appropriate polarity is required to achieve effective separation from less polar or more polar impurities.

Experimental Workflow

The purification process follows a logical sequence, beginning with analytical TLC to determine the optimal solvent system, followed by the preparative column chromatography.

Purification Workflow TLC TLC Method Development Column Column Chromatography TLC->Column Optimal Solvent System Analysis Fraction Analysis & Purity Confirmation Column->Analysis Collected Fractions

Caption: Workflow for the purification of this compound.

Detailed Protocols

Thin-Layer Chromatography (TLC) for Solvent System Optimization

Objective: To identify a mobile phase composition that provides a retention factor (Rƒ) of approximately 0.25-0.35 for this compound. This Rƒ range typically translates to good separation in column chromatography.[5]

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • Crude this compound sample

  • Developing chamber

  • Hexane (nonpolar solvent)

  • Ethyl acetate (polar solvent)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (start with a 9:1 hexane:ethyl acetate ratio). Ensure the solvent level is below the baseline.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow the solvent to evaporate. Visualize the spots under a UV lamp.

  • Rƒ Calculation: Calculate the Rƒ value for the spot corresponding to this compound using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the ratio of hexane to ethyl acetate to achieve the target Rƒ of 0.25-0.35. Increasing the proportion of ethyl acetate will increase the Rƒ value.

Automated Flash Column Chromatography Protocol

Objective: To purify the crude this compound on a preparative scale using the optimized solvent system from the TLC analysis.

Materials and Equipment:

  • Automated flash chromatography system

  • Pre-packed silica gel column (the size depends on the amount of crude material)

  • Crude this compound

  • Hexane and ethyl acetate (HPLC grade)

  • Collection tubes

Procedure:

Column Chromatography Protocol cluster_prep Preparation cluster_run Execution cluster_post Post-Purification Sample_Prep Sample Preparation: Dissolve crude product in a minimal amount of the mobile phase or a non-polar solvent. Column_Equilibration Column Equilibration: Equilibrate the silica gel column with the starting mobile phase. Sample_Prep->Column_Equilibration Loading Sample Loading: Load the prepared sample onto the column. Column_Equilibration->Loading Elution Elution: Run the mobile phase through the column. An isocratic or gradient elution can be used. Loading->Elution Collection Fraction Collection: Collect fractions of the eluent as it exits the column. Elution->Collection TLC_Analysis TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product. Collection->TLC_Analysis Solvent_Removal Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. TLC_Analysis->Solvent_Removal

Caption: Step-by-step protocol for flash column chromatography.

  • Column Selection and Equilibration:

    • Choose a pre-packed silica gel column with a capacity appropriate for the amount of crude material to be purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude sample by weight).

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) until the baseline on the detector is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent. For "wet loading," this can be the initial mobile phase.

    • Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This is often preferred for better resolution.

  • Elution:

    • Begin the elution with the optimized solvent system determined by TLC. An isocratic elution (constant solvent composition) can be used if the impurities are well-separated from the product.

    • A gradient elution (gradually increasing the polarity of the mobile phase) can be employed for more complex mixtures. For example, starting with 95:5 hexane:ethyl acetate and gradually increasing to 80:20 hexane:ethyl acetate.

  • Fraction Collection:

    • Collect fractions as the eluent exits the column. The fraction size will depend on the column size and flow rate.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Expected Results and Troubleshooting

  • Purity: The purity of the isolated this compound should be significantly improved, as confirmed by analytical techniques such as GC-MS or ¹H NMR.

  • Yield: The yield will depend on the purity of the starting material and the efficiency of the separation.

ParameterRecommended Value/Observation
Stationary Phase Silica Gel (230-400 mesh for flash chromatography)
Mobile Phase (Starting Point) Hexane:Ethyl Acetate (9:1 to 8:2 v/v)
Target Rƒ (TLC) 0.25 - 0.35
Elution Order Less polar impurities will elute first, followed by this compound, and then more polar impurities.

Troubleshooting:

  • Poor Separation: If the separation is not adequate, consider using a shallower solvent gradient or a different solvent system.

  • Product Elutes Too Quickly or Too Slowly: Adjust the polarity of the mobile phase. Decrease the ethyl acetate concentration if the product elutes too fast (high Rƒ), and increase it if it elutes too slowly (low Rƒ).

  • Band Tailing: This can be caused by overloading the column or interactions with acidic sites on the silica gel. Reducing the sample load or adding a small amount of a modifying agent (e.g., triethylamine for basic compounds) to the mobile phase can help.

Safety and Handling

  • This compound is harmful if swallowed.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • The solvents used (hexane and ethyl acetate) are flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Conclusion

This application note provides a systematic and reliable protocol for the purification of this compound by automated flash column chromatography. By following the outlined steps for TLC method development and column execution, researchers can achieve high purity and yield of the target compound, ensuring the quality of this important synthetic intermediate for subsequent applications.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

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Application Note: High-Purity Recrystallization of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the purification of 1-Butoxy-4-nitrobenzene via recrystallization. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the fundamental principles and causal reasoning behind critical experimental steps. We address the unique challenges presented by this compound's physicochemical properties, particularly its low melting point, and offer robust strategies for solvent system selection, crystal growth, and troubleshooting common issues such as "oiling out." The protocols are designed to be self-validating, ensuring the attainment of high-purity material suitable for downstream applications.

Physicochemical Characterization & Strategic Implications

A thorough understanding of a compound's physical properties is the cornerstone of developing a successful recrystallization protocol. This compound (CAS No. 7244-78-2) is an aromatic nitro compound whose purification demands careful consideration of its key characteristics.[1][2][3][4]

The most critical parameter for the recrystallization of this compound is its low melting point, reported to be between 31-32°C.[1][4][5] This property introduces a significant risk of the compound "oiling out"—a phenomenon where the solute separates from the cooling solution as a liquid instead of a solid.[6] This occurs if the temperature of the saturated solution is above the compound's melting point. Oiled-out products rarely form pure crystals and tend to trap impurities within a glassy, amorphous solid upon eventual solidification.[6] Therefore, all protocols must be designed to ensure that crystallization is initiated at a temperature below 31°C.

Table 1: Physicochemical Properties of this compound | Property | Value | Source(s) | | :--- | :--- | :--- | | CAS Number | 7244-78-2 |[1][4][5] | | Molecular Formula | C₁₀H₁₃NO₃ |[1][2][5] | | Molecular Weight | 195.22 g/mol |[1][2][5] | | Appearance | White to yellow solid or liquid |[5] | | Melting Point | 31-32 °C |[1][4][5] | | Boiling Point | 308 °C (at 760 mmHg); 150-154 °C (at 5 Torr) |[1][4] | | Solubility | Soluble in methanol and ethanol.[1][4][5] | | LogP | 3.3 - 3.5 |[1] |

The molecule's structure, featuring a polar nitro group and a nonpolar butoxy-benzene moiety, suggests solubility in a range of common organic solvents. The LogP value indicates a significant lipophilic character, making it poorly soluble in water but soluble in alcohols and other organic solvents.[1] Experience shows that nitroaromatic compounds often recrystallize well from alcoholic solvents.[7]

The Cornerstone of Purity: Recrystallization Principles

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[8][9] An ideal recrystallization process hinges on selecting a solvent that meets the following criteria:

  • High Solvation at Elevated Temperatures: The solvent must completely dissolve the target compound (this compound) near its boiling point.[9]

  • Low Solvation at Reduced Temperatures: The compound must be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., 0-4 °C) to maximize recovery.[9]

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[10]

  • Chemical Inertness: The solvent must not react with the compound.[11]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[11]

Slow, controlled cooling is paramount. It allows the molecules to selectively arrange themselves into a stable crystal lattice, systematically excluding impurities.[8][12] Rapid cooling often leads to the formation of small, impure crystals or precipitation.[8]

Systematic Protocol for Solvent System Selection

Finding the optimal solvent is an empirical process. The following protocol outlines a systematic, small-scale approach to screen and identify a suitable single-solvent or two-solvent system for this compound.

Experimental Workflow: Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Initial Room Temperature Test: To each tube, add a candidate solvent (see Table 2) dropwise, starting with ~0.25 mL.[13] Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be used as the "good" solvent in a two-solvent system.

  • Hot Solubility Test: If the compound is insoluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point.[13] Add more solvent in small increments (~0.1 mL) until the solid just dissolves. Record the approximate volume.

  • Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.[14]

  • Evaluation:

    • Ideal Single Solvent: A large quantity of well-formed crystals appears upon cooling.

    • Unsuitable Solvent: No crystals form (compound is too soluble), or recovery is poor.

    • Candidate for Two-Solvent System: If the compound is highly soluble in a solvent even when cold (e.g., acetone), this can be paired with a "poor" solvent in which the compound is insoluble at all temperatures (e.g., water, hexane).

Table 2: Candidate Solvents for Screening

Solvent Boiling Point (°C) Polarity Rationale & Expected Behavior
Methanol 65 Polar Protic Literature suggests solubility.[1][5] Good candidate for single-solvent method.
Ethanol (95%) 78 Polar Protic Similar to methanol, often provides a good solubility gradient.[4]
Isopropanol 82 Polar Protic Less polar than ethanol; may offer a better solubility differential.
Ethyl Acetate 77 Polar Aprotic Good solvent for moderately polar compounds. Likely a "good" solvent.
Acetone 56 Polar Aprotic Strong solvent; likely to be a "good" solvent for a mixed system.
Hexane/Heptane 69 / 98 Nonpolar Compound is likely insoluble. Excellent as an "anti-solvent" or "poor" solvent.

| Water | 100 | Polar Protic | Compound is insoluble. Can be used as an anti-solvent with a miscible solvent like ethanol or acetone. |

Solvent_Selection_Workflow cluster_key Decision Logic start Start: Crude this compound test_rt Add 0.25 mL Solvent Agitate at Room Temp start->test_rt dissolves_rt Dissolves Completely? test_rt->dissolves_rt heat_test Heat to Boiling Add minimal solvent to dissolve dissolves_rt->heat_test No good_solvent Result: Good 'Soluble' Solvent for 2-Solvent System dissolves_rt->good_solvent Yes dissolves_hot Dissolves Completely? heat_test->dissolves_hot cool_test Cool Slowly to RT, then Ice Bath dissolves_hot->cool_test Yes fail Result: Unsuitable Solvent dissolves_hot->fail No crystals_form Abundant Crystals Form? cool_test->crystals_form ideal_solvent Result: Ideal Single Solvent crystals_form->ideal_solvent Yes crystals_form->fail No poor_solvent Result: Good 'Insoluble' Solvent (Anti-Solvent)

Caption: Workflow for systematic solvent selection.

Detailed Recrystallization Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle hot glassware with care.

Protocol 1: Single-Solvent Recrystallization (Methanol or Ethanol)

This method is preferred for its simplicity when a suitable solvent is identified. Ethanol is often an excellent choice for nitroaromatic compounds.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid at or near the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[16] Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.[13] Using cold solvent minimizes the loss of the purified product.

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass and let them dry in a desiccator or a vacuum oven at a low temperature (below 30°C) until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)

This method is used when no single solvent has the ideal solubility characteristics.

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethyl acetate) at its boiling point in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (the anti-solvent, e.g., hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid).[16] This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling, Isolation, and Drying: Follow steps 3 through 6 from the Single-Solvent Protocol. Wash the crystals with a solvent mixture enriched with the "poor" solvent or with the pure, ice-cold "poor" solvent.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities? dissolve->impurities hot_filter 2. Hot Gravity Filtration impurities->hot_filter Yes cool 3. Slow Cooling & Crystallization impurities->cool No hot_filter->cool vacuum_filter 4. Vacuum Filtration cool->vacuum_filter wash 5. Wash with Ice-Cold Solvent vacuum_filter->wash dry 6. Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: General workflow for purification by recrystallization.

Purity Assessment: A Self-Validating System

The success of the recrystallization must be validated. The primary method for assessing the purity of a crystalline solid is melting point analysis.

  • Principle: Pure crystalline solids exhibit a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[8]

  • Procedure: After drying, measure the melting point of the recrystallized this compound.

  • Expected Result: A successful purification will yield a product with a sharp melting point range close to the literature value of 31-32°C.[1][4][5]

Troubleshooting Common Recrystallization Issues

Table 3: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
"Oiling Out" The solution is supersaturated at a temperature above the compound's melting point (31-32°C).[6] Re-heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature. Allow the solution to cool much more slowly to ensure it is below 31°C before crystals begin to form.[17]
No Crystals Form Too much solvent was used, preventing the solution from reaching saturation upon cooling.[6][17] The solution is supersaturated and requires a nucleation site.[17] Boil off a portion of the solvent to increase the concentration and attempt to cool again.[6][17] Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[13][17]
Very Low Yield Too much solvent was used, leaving a significant amount of product in the mother liquor.[6][13] Premature crystallization occurred during hot filtration. The crystals were washed with solvent that was not ice-cold. Reduce the volume of the mother liquor by evaporation and cool again to recover a second crop of crystals. Ensure proper pre-heating of the filtration apparatus.[16] Always use ice-cold solvent for washing the final product.[13]

| Colored Product | Colored impurities are present and were not removed. | If the impurities are known to be non-polar, switch to a more polar solvent that may leave them behind. If the impurities are adsorbed to the crystal, consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. |

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Application Notes & Protocols for the Quantification of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate and precise quantification of 1-Butoxy-4-nitrobenzene, a key intermediate in various chemical syntheses. The protocols are designed for researchers, quality control analysts, and drug development professionals who require robust and validated methods for analyte quantification in solution-based matrices. We present two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The document explains the causality behind instrumental choices, provides step-by-step experimental protocols, and includes expected performance metrics to ensure trustworthiness and reproducibility.

Introduction and Analyte Overview

This compound (CAS: 7244-78-2) is a nitroaromatic compound characterized by a butyl ether group attached to a nitrophenyl ring.[1] Its accurate quantification is critical for reaction monitoring, purity assessment, and stability studies in both academic research and industrial applications. The presence of a strong chromophore (the nitroaromatic ring) and sufficient volatility makes it amenable to analysis by common chromatographic techniques.[2][3] This application note details two orthogonal methods, HPLC-UV and GC-MS, providing a comprehensive toolkit for its analysis.

Physicochemical Properties

Understanding the analyte's properties is fundamental to method development. Key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 7244-78-2[4]
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [1][5]
Appearance White or colorless to yellow/orange powder or liquid[5]
Melting Point 31 °C[4]
Boiling Point 308 °C at 760 mmHg[4]
Solubility Soluble in methanol and other organic solvents[4]

Rationale for Method Selection

The choice of an analytical method is dictated by the analyte's chemical nature, the sample matrix, and the required sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a cornerstone technique for non-volatile or thermally sensitive compounds.[3] this compound possesses a nitroaromatic functional group which acts as a strong chromophore, making it highly suitable for UV detection.[2] Reversed-phase HPLC is the preferred mode as it effectively separates moderately polar organic molecules. This method is robust, widely available, and provides excellent quantitative performance.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers unparalleled selectivity and sensitivity, making it ideal for identifying and quantifying volatile and semi-volatile compounds, even in complex mixtures.[7][8] this compound has a boiling point suitable for GC analysis without derivatization. The mass spectrometer provides definitive structural information, confirming peak identity and separating it from co-eluting impurities, which is a significant advantage over UV detection alone.[9]

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the routine quantification of this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reference standard of this compound (>99.0% purity).[5]

2. Preparation of Solutions

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25.0 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. HPLC Conditions The following table summarizes the instrumental parameters for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 60% B to 90% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Set to the absorbance maximum of the nitroaromatic chromophore (typically 254 nm or scan for λmax)

4. Sample Preparation

  • Dissolve the sample containing this compound in acetonitrile or the initial mobile phase to achieve an expected concentration within the calibration range (1-100 µg/mL).

  • Vortex to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

5. Data Analysis and System Suitability

  • Calibration: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression to determine the equation of the line and the correlation coefficient (R²).

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • System Suitability: Before sample analysis, inject a mid-range standard five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%.

Expected Performance
ParameterExpected Value
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Standard_Prep Prepare Stock & Working Standards Standard->Standard_Prep Sample Test Sample Sample_Prep Dissolve & Filter Sample Sample->Sample_Prep Solvents Mobile Phase Prep HPLC HPLC System (C18 Column, UV Detector) Solvents->HPLC Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep->Injection Chromatogram Generate Chromatograms HPLC->Chromatogram Injection->HPLC Calibration Create Calibration Curve Chromatogram->Calibration Quantification Quantify Sample Concentration Chromatogram->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: HPLC-UV analytical workflow for this compound.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This GC-MS method provides high sensitivity and definitive identification, making it suitable for trace analysis or analysis in complex matrices.

Experimental Protocol: GC-MS

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium (99.999% purity).

  • GC-MS vials with septa.

  • High-purity volatile solvents (e.g., ethyl acetate, dichloromethane).

  • Reference standard of this compound (>99.0% purity).

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound and dissolve in 25.0 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with ethyl acetate to cover the desired concentration range (e.g., 0.1 µg/mL to 20 µg/mL).

3. GC-MS Conditions The following table provides a starting point for the instrumental conditions, which may require optimization.

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Mode Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification.

4. Sample Preparation

  • Proper sample preparation is crucial for accurate GC-MS analysis and aims to extract the analyte from the matrix and remove interferences.[7]

  • For liquid samples (e.g., reaction mixtures), perform a direct dilution with ethyl acetate to a concentration within the calibration range.

  • For aqueous samples, a liquid-liquid extraction (LLE) may be necessary. Acidify the sample and extract with dichloromethane or ethyl acetate.[7] Dry the organic extract over anhydrous sodium sulfate before analysis.

5. Data Analysis

  • Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should show the molecular ion (m/z 195) and characteristic fragment ions.[2]

  • Quantification (SIM Mode): For high sensitivity, use Selected Ion Monitoring (SIM). Monitor at least three characteristic ions (e.g., m/z 195, 139, 93). Use the most abundant, unique ion for quantification and the others for confirmation.

  • Calibration: Generate a calibration curve by plotting the peak area of the quantitation ion against the concentration of the prepared standards.

Expected Performance
ParameterExpected Value
Linearity (R²) ≥ 0.998
Limit of Detection (LOD) ~1 - 10 ng/mL
Limit of Quantification (LOQ) ~5 - 30 ng/mL
Precision (%RSD) < 5.0%
Accuracy (% Recovery) 95 - 105%
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Standard_Prep Prepare Standards in Volatile Solvent Standard->Standard_Prep Sample Test Sample Sample_Prep Dilute or Extract Sample Sample->Sample_Prep Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep->Injection GCMS GC-MS System (EI Source, MS Detector) TIC Acquire Total Ion Chromatogram (TIC) GCMS->TIC Injection->GCMS Spectrum Confirm Identity (Mass Spectrum) TIC->Spectrum Quant Quantify using SIM/Extracted Ion TIC->Quant Spectrum->Quant Report Final Report Quant->Report

Caption: GC-MS analytical workflow for this compound.

References

  • Analytical Methods for Nitroaromatics - ATSDR. [Link]

  • This compound | C10H13NO3 | CID 81658 - PubChem. [Link]

  • This compound - LookChem. [Link]

  • A Toolbox for the Determination of Nitroaromatic Explosives by GC-MS/MS - NIH. [Link]

  • 1-(tert-Butoxy)-4-nitrobenzene | C10H13NO3 | CID 10943395 - PubChem. [Link]

  • Sample Preparation Fundamentals for Chromatography - Agilent. [Link]

  • On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water - PubMed. [Link]

  • 1-Butyl-4-nitrobenzene | C10H13NO2 | CID 88632 - PubChem. [Link]

  • Analytical Methods - Japan Ministry of the Environment. [Link]

  • This compound - Gsrs. [Link]

  • Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. [Link]

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  • Analytical Methods - Toxicological Profile for Benzene - NCBI Bookshelf. [Link]

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Application Notes & Protocols: The Strategic Use of 1-Butoxy-4-nitrobenzene in the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1-Butoxy-4-nitrobenzene as a Dye Precursor

This compound is a key aromatic intermediate in the synthesis of a variety of organic compounds, most notably disperse azo dyes.[1] Its molecular structure, featuring a benzene ring substituted with a nitro group (-NO₂) and a butoxy group (-OC₄H₉), makes it an ideal starting material for creating dyes with specific properties. The butoxy group, a moderately electron-donating and hydrophobic chain, enhances the dye's affinity for synthetic fibers like polyester, while the nitro group serves as a latent amino group, essential for the chromophore-forming reactions.[2]

This guide provides a comprehensive overview of the chemical principles and detailed laboratory protocols for the transformation of this compound into vibrant azo dyes. The process is a classic example of aromatic chemistry, involving a two-stage reaction sequence: the reduction of the nitro group to form an amine, followed by diazotization and subsequent azo coupling.[3]

The Core Synthesis Pathway: From Nitro-Compound to Azo Dye

The conversion of this compound into an azo dye is not a single reaction but a strategic sequence of chemical transformations. Understanding this pathway is critical for optimizing reaction conditions and achieving high yields of the desired product.

G A This compound (Starting Material) B Step 1: Reduction of Nitro Group (e.g., using Na₂S or Fe/HCl) A->B C 4-Butoxyaniline (Key Intermediate) B->C D Step 2a: Diazotization (NaNO₂ / HCl, 0-5 °C) C->D E 4-Butoxybenzenediazonium Salt (Highly Reactive Electrophile) D->E G Step 2b: Azo Coupling Reaction (Electrophilic Aromatic Substitution) E->G F Coupling Component (Electron-Rich Aromatic, e.g., Phenol) F->G H Final Azo Dye Product G->H

Figure 1: General experimental workflow for azo dye synthesis.

Stage 1: Reduction of the Nitro Group

The initial and crucial step is the reduction of the nitro group (-NO₂) of this compound to a primary amino group (-NH₂), yielding 4-butoxyaniline. This transformation is fundamental as the amino group is the functional handle required for the subsequent diazotization reaction. The reduction of a nitro group is a six-electron process and can be achieved through various methods.[4] A common and effective laboratory method involves the use of a metal catalyst, such as iron filings in an acidic medium (e.g., hydrochloric acid), or sodium sulfide.

Stage 2: Diazotization and Azo Coupling

This stage is the heart of azo dye synthesis and proceeds in two distinct parts:

  • Diazotization: The newly synthesized 4-butoxyaniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5] This reaction must be conducted at low temperatures (0–5 °C) to form the 4-butoxybenzenediazonium salt. This low temperature is critical because diazonium salts are generally unstable and can decompose at higher temperatures.[5][6]

  • Azo Coupling: The diazonium salt is a potent electrophile. It readily reacts with an electron-rich aromatic compound, known as a coupling component, in an electrophilic aromatic substitution reaction.[6][7] Common coupling components include phenols, naphthols, or other aromatic amines. The electron-donating groups on the coupling component activate the aromatic ring, facilitating the attack by the diazonium ion to form the characteristic azo linkage (-N=N-), which acts as the primary chromophore responsible for the dye's color.

Figure 2: Logical relationship in the diazotization and coupling stages.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound is harmful if swallowed.[1] Nitrobenzene and its derivatives are toxic. Handle all acids and reagents with care.

Protocol 1: Synthesis of 4-Butoxyaniline (Reduction of this compound)

This protocol details the reduction of the nitro group using iron powder in an acidic environment.

Materials:

  • This compound

  • Iron powder (fine)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus, round-bottom flask, reflux condenser, separatory funnel, heating mantle

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • In the flask, create a mixture of this compound (e.g., 10.0 g, 51.2 mmol) and ethanol (100 mL).

  • Add iron powder (e.g., 15 g, 268 mmol) to the mixture.

  • While stirring vigorously, add concentrated HCl (5 mL) dropwise to the suspension. The reaction is exothermic.

  • After the initial reaction subsides, gently heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it by carefully adding a saturated solution of sodium carbonate until the solution is basic (test with pH paper).

  • Filter the mixture through Celite to remove the iron salts. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings. Remove the ethanol using a rotary evaporator.

  • Extract the resulting aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield crude 4-butoxyaniline. The product can be further purified by vacuum distillation if required.

Protocol 2: Synthesis of an Azo Dye (Diazotization and Coupling)

This protocol describes the synthesis of a representative orange azo dye by coupling the diazonium salt of 4-butoxyaniline with 2-naphthol.

Materials:

  • 4-Butoxyaniline (from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (β-Naphthol)

  • Sodium hydroxide (NaOH)

  • Ice-salt bath, beakers, stirring rods

Procedure:

Part A: Preparation of the Diazonium Salt Solution (0-5 °C)

  • In a 250 mL beaker, dissolve 4-butoxyaniline (e.g., 5.0 g, 30.3 mmol) in a mixture of concentrated HCl (10 mL) and water (25 mL). Stir until a clear solution of the amine salt is formed.

  • Cool this solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process.[8]

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 2.2 g, 31.8 mmol) in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-butoxyaniline hydrochloride solution. Keep the tip of the addition funnel or pipette below the surface of the liquid. Maintain the temperature strictly between 0-5 °C.[6]

  • After the addition is complete, stir the mixture for an additional 15 minutes. The resulting pale solution contains the 4-butoxybenzenediazonium salt and should be used immediately in the next step.

Part B: Preparation of the Coupling Solution and Coupling Reaction

  • In a 500 mL beaker, dissolve 2-naphthol (e.g., 4.4 g, 30.5 mmol) in a solution of sodium hydroxide (2.5 g, 62.5 mmol) in 50 mL of water.

  • Cool this alkaline solution of 2-naphthol to below 5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

  • A brightly colored precipitate (orange-red) of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification of the Azo Dye

  • Collect the solid dye precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Allow the solid to air dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.

Data Summary and Expected Results

The following table summarizes the quantitative data for the synthesis of the azo dye from 4-butoxyaniline and 2-naphthol.

ReagentMolar Mass ( g/mol )Amount UsedMoles (mmol)Molar Ratio
4-Butoxyaniline165.235.0 g30.31.0
Sodium Nitrite69.002.2 g31.8~1.05
2-Naphthol144.174.4 g30.5~1.0
Product Azo Dye
Theoretical Yield332.41 g/mol ~10.1 g30.3
Typical Actual Yield8.5 - 9.5 g85-95%

Applications in Industry and Research

Azo dyes derived from this compound are typically classified as disperse dyes.[2] Due to the hydrophobic butoxy chain, they have low solubility in water but are well-suited for dyeing hydrophobic synthetic fibers like polyester, nylon, and acetate.[2][9] By changing the coupling component, a wide spectrum of colors (yellows, oranges, reds) can be achieved, making this a versatile synthesis route for the textile industry.[8] In research, these compounds are also explored for their potential in high-technology applications due to their spectroscopic properties.[10]

References

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of Toronto Scarborough (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • Reyes, M. R., et al. (2018). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules, 23(9), 2349. Retrieved from [Link]

  • Moghaddam, F. M., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • LookChem (n.d.). This compound. Retrieved from [Link]

  • Google Sites (n.d.). Synthesis of Azo Dyes - Introduction.
  • PHARMD GURU (n.d.). DIAZOTISATION AND COUPLING. Retrieved from [Link]

  • Adeel, S., et al. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. Journal of the Chemical Society of Pakistan, 41(3).
  • Al-Rubaie, L. A. R. (2019). The Synthesis of a Novel Azo Dyes and Study of Photocatalytic Degradation. Journal of Physics: Conference Series, 1294, 052054.
  • Hulet, R. (2021, May 12). Synthesis of an azo dye [Video]. YouTube. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology (2016).
  • ChemRxiv (2023). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
  • Slideshare (n.d.). Diazotisation and coupling reaction [PPTX]. Retrieved from [Link]

  • Slideshare (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

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Application Note & Protocol: A Guide to the Synthesis of 4-Butoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 4-butoxyaniline, a valuable intermediate in the pharmaceutical and dye industries, through the chemical reduction of 1-butoxy-4-nitrobenzene.[1] We present a detailed, field-proven methodology using a classic tin and hydrochloric acid reduction, chosen for its reliability and scalability in a laboratory setting. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step procedure but also the underlying mechanistic principles, critical safety considerations, and product characterization data. The aim is to equip the user with a robust, self-validating system for producing high-purity 4-butoxyaniline.

Introduction and Strategic Rationale

4-Butoxyaniline serves as a key building block in organic synthesis.[1] Its bifunctional nature—a nucleophilic amine and a lipophilic butoxy group on an aromatic scaffold—makes it a versatile precursor for a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.

The conversion of an aromatic nitro group to an amine is one of the most fundamental and crucial transformations in organic chemistry.[2][3] While various methods exist, including catalytic hydrogenation and metal-acid reductions, this guide focuses on the Béchamp-style reduction using tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl).[3][4] This method is particularly advantageous for its effectiveness and tolerance of various functional groups, making it a staple in synthetic laboratories. It avoids the need for specialized high-pressure hydrogenation equipment and offers a straightforward path to the desired aniline.

Reaction Mechanism: From Nitroarene to Aniline

The reduction of a nitroarene with a metal in acidic media is a multi-step electron and proton transfer process. The tin metal (Sn⁰) acts as the stoichiometric reductant, donating electrons in the highly acidic environment provided by HCl.[3][4] The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final anilinium salt. A final basic workup is essential to neutralize the salt and liberate the free 4-butoxyaniline.[4][5]

The generally accepted pathway involves the following key stages:

  • Protonation and Initial Reduction: The nitro group is protonated by HCl, which activates it for electron transfer from the tin metal.

  • Formation of Intermediates: The activated nitro group is sequentially reduced, first to a nitroso species (Ar-N=O) and then to a hydroxylamine derivative (Ar-NHOH).[3][4]

  • Final Reduction to Anilinium Ion: The hydroxylamine intermediate is further reduced to the corresponding anilinium ion (Ar-NH₃⁺), which is stable in the acidic reaction medium.

  • Liberation of the Free Amine: Upon completion of the reduction, the reaction mixture is carefully basified, typically with sodium hydroxide (NaOH). This deprotonates the anilinium ion to the free amine (Ar-NH₂) and precipitates the tin as tin(IV) hydroxide/oxide salts, which can be removed by filtration.[4]

G cluster_0 Reaction Pathway Start This compound (Ar-NO2) Intermediate1 Nitroso Intermediate (Ar-N=O) Start->Intermediate1  + Sn / HCl - H2O Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2  + Sn / HCl Anilinium 4-Butoxyanilinium Chloride (Ar-NH3+ Cl-) Intermediate2->Anilinium  + Sn / HCl - H2O Product 4-Butoxyaniline (Ar-NH2) Anilinium->Product  + NaOH (aq) - H2O, - NaCl

Caption: Mechanistic pathway for the Sn/HCl reduction of a nitroarene.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 4-butoxyaniline on a laboratory scale. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Equipment
Reagents & SolventsEquipment
This compound (C₁₀H₁₃NO₃)250 mL Three-neck round-bottom flask
Tin (Sn), granular or mossyReflux condenser
Hydrochloric acid (HCl), concentrated (~37%)Magnetic stirrer and stir bar
Ethanol (EtOH)Heating mantle with temperature control
Sodium hydroxide (NaOH), pellets or 50% solutionSeparatory funnel (500 mL)
Ethyl acetate (EtOAc), reagent gradeErlenmeyer flasks
Deionized water (H₂O)Buchner funnel and filter paper
Brine (saturated NaCl solution)pH paper or pH meter
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Rotary evaporator
Silica gel for chromatography (optional)Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Synthesis Workflow

G A 1. Setup & Reagent Charging - Suspend this compound in EtOH in a 3-neck flask. B 2. Acidification & Reduction - Add conc. HCl. - Add Sn metal in portions. - Heat to reflux. A->B C 3. Reaction Monitoring - Monitor progress via TLC until starting material is consumed. B->C D 4. Workup: Basification - Cool reaction. - Carefully add NaOH(aq) until pH > 10. C->D E 5. Extraction - Filter off tin salts. - Extract aqueous layer with Ethyl Acetate (3x). D->E F 6. Washing & Drying - Combine organic layers. - Wash with brine. - Dry over Na2SO4. E->F G 7. Isolation & Purification - Filter drying agent. - Concentrate via rotary evaporation. - Purify by column chromatography or distillation. F->G H Final Product 4-Butoxyaniline G->H

Caption: Experimental workflow for the synthesis of 4-butoxyaniline.

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Suspend the starting material in ethanol (approx. 5-10 mL per gram of nitroarene).

  • Reduction: While stirring, cautiously add concentrated hydrochloric acid (approx. 4.0-5.0 eq). To this acidic suspension, begin adding granular tin (approx. 2.5-3.0 eq) in small portions. Causality Note: The portion-wise addition is critical to manage the initial exothermic reaction and the evolution of hydrogen gas.[4]

  • Heating and Monitoring: Once the initial vigorous reaction subsides, heat the mixture to a gentle reflux (approx. 80-90 °C) using a heating mantle. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting nitroarene spot is no longer visible.

  • Cooling and Basification: After completion, cool the reaction flask to room temperature in an ice bath. In a separate beaker, prepare a concentrated solution of sodium hydroxide. EXTREME CAUTION: Slowly and carefully add the NaOH solution to the reaction mixture with vigorous stirring. This neutralization is highly exothermic. Continue adding base until the solution is strongly alkaline (pH > 10), which will precipitate tin salts and liberate the free amine.[5]

  • Extraction: Filter the entire mixture through a pad of Celite® or a coarse filter paper to remove the precipitated tin hydroxides. Rinse the flask and the filter cake with a small amount of ethyl acetate. Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them once with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-butoxyaniline. The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.[5]

Product Characterization

The identity and purity of the synthesized 4-butoxyaniline should be confirmed by standard analytical techniques.

PropertyValueSource
Appearance Colorless to pale yellow/brown liquid or solid[1][6]
Molecular Formula C₁₀H₁₅NO[7][8]
Molecular Weight 165.23 g/mol [7][8]
Boiling Point 148-149 °C @ 13 mmHg[7][8]
Density ~0.992 g/mL at 25 °C[7][8]
Refractive Index (n²⁰/D) ~1.538[7][8]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): Expect signals corresponding to the aromatic protons (two doublets in the ~6.6-6.8 ppm region), the amine protons (a broad singlet ~3.5 ppm), the butoxy group's -OCH₂- triplet (~3.9 ppm), two methylene multiplets (~1.7 and ~1.5 ppm), and the terminal methyl triplet (~0.9 ppm).

  • ¹³C NMR (CDCl₃): Expect signals for the 6 unique aromatic carbons and the 4 carbons of the butoxy chain.

  • IR (liquid film): Expect characteristic N-H stretching bands (~3350-3450 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and a strong C-O ether stretch (~1230 cm⁻¹).

Critical Safety Precautions

Adherence to safety protocols is paramount during this synthesis.

  • General Handling: This procedure must be performed in a properly functioning chemical fume hood.[4][9] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[10][11][12]

  • Reagent Hazards:

    • This compound: Aromatic nitro compounds are toxic and should be handled with care.[9]

    • Concentrated HCl: Highly corrosive and causes severe chemical burns. Avoid inhaling vapors.[4]

    • Sodium Hydroxide: Corrosive and can cause severe burns. The dissolution and neutralization processes are highly exothermic.

    • 4-Butoxyaniline (Product): Harmful if swallowed, inhaled, or in contact with skin. It is an irritant to the eyes, skin, and respiratory system.[1][7][13]

  • Procedural Hazards:

    • The addition of tin to concentrated acid generates flammable hydrogen gas and is exothermic.[4] Ensure no ignition sources are nearby.

    • The neutralization of the acidic reaction mixture with concentrated NaOH is extremely exothermic and can cause boiling and splashing if the base is added too quickly. Perform this step slowly and with efficient cooling.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Jagiełło, J., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Omega. Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2024, July 16). askIITians. Retrieved from [Link]

  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (4), 522-524. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The hydrogenation of nitrobenzene to aniline: A new mechanism. (2004). ResearchGate. Retrieved from [Link]

  • The hydrogenation of nitrobenzene to aniline: a new mechanism. (2004, December 2). RSC Publishing. Retrieved from [Link]

  • Nitroaromatic Reduction w/Sn. (2011, August 14). Sciencemadness Discussion Board. Retrieved from [Link]

  • Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH. Retrieved from [Link]

  • 4-Butoxyaniline Solution in Toluene, 100μg/mL. (n.d.). A Chemtek. Retrieved from [Link]

  • 4-Butoxyaniline (CAS 4344-55-2). (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

  • 4-butoxyaniline (C10H15NO). (n.d.). PubChemLite. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Butoxy-4-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-butoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we will delve into the nuances of the reaction, troubleshoot common issues, and provide evidence-based solutions to enhance your experimental outcomes.

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming C-O bonds.[1] While the reaction appears straightforward, achieving high yield and purity requires careful consideration of several experimental parameters. This guide will walk you through the critical aspects of this synthesis, drawing upon established principles of organic chemistry and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, providing detailed explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of this compound, or in some cases, no product at all. My starting materials are 4-nitrophenol and 1-bromobutane. What could be the issue?

Answer: A low or non-existent yield in a Williamson ether synthesis can stem from several factors, primarily related to the generation and reactivity of the nucleophile (the 4-nitrophenoxide ion) and the conditions of the SN2 reaction.[2]

Possible Causes & Solutions:

  • Incomplete Deprotonation of 4-Nitrophenol: The first step of this synthesis is the deprotonation of 4-nitrophenol to form the corresponding phenoxide. If the base used is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be low, leading to a slow and incomplete reaction.[3]

    • Solution: Ensure you are using a suitable base and the correct stoichiometry. For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used.[4] Using a stronger base like sodium hydride (NaH) can also be effective, as it irreversibly deprotonates the phenol.[5] Always use at least one equivalent of the base relative to the 4-nitrophenol.

  • Purity of Reagents and Solvents: The presence of water in the reaction mixture can be detrimental. Water can react with strong bases, reducing their effectiveness, and can also solvate the phenoxide, decreasing its nucleophilicity.[3]

    • Solution: Use anhydrous solvents and ensure your reagents are dry. If using a base like NaOH or KOH, consider using freshly opened pellets or a standardized solution.

  • Inappropriate Reaction Temperature: The SN2 reaction rate is temperature-dependent. If the temperature is too low, the reaction may be impractically slow.[3]

    • Solution: Gently heating the reaction mixture is often necessary. A temperature range of 60-80 °C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific conditions.

  • Poor Leaving Group on the Alkyl Halide: While 1-bromobutane is a good substrate, the choice of leaving group can influence the reaction rate.

    • Solution: If you are still experiencing low reactivity, consider switching to 1-iodobutane. Iodide is a better leaving group than bromide, which will accelerate the SN2 reaction.

Issue 2: Formation of Significant Side Products

Question: My TLC analysis shows multiple spots in addition to my desired product. What are these common side products and how can I minimize their formation?

Answer: The formation of side products in the Williamson ether synthesis is a common issue that can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Products & Minimization Strategies:

Side ProductFormation MechanismMinimization Strategy
Butene E2 Elimination of 1-bromobutaneThis is a competing reaction with the desired SN2 substitution.[6] To favor substitution over elimination: • Use a primary alkyl halide: 1-bromobutane is a primary halide, which minimizes elimination. Avoid secondary or tertiary halides.[7] • Control the temperature: Excessive heat favors elimination. Maintain a moderate reaction temperature.[3] • Use a less hindered base: While a strong base is needed, a very bulky base can favor elimination.
Dibutyl ether The butoxide ion (formed from any residual butanol or by reaction with hydroxide) can react with another molecule of 1-bromobutane.• Ensure your starting materials are pure. • Use a stoichiometric amount of the alkyl halide.
C-Alkylation Products The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[6]Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[4] • Counter-ion: The nature of the cation can influence the O/C alkylation ratio.
Issue 3: Difficulty in Product Purification

Question: I have a crude product that is difficult to purify. How can I effectively remove unreacted starting materials and side products?

Answer: Proper work-up and purification are crucial for obtaining pure this compound.

Purification Protocol:

  • Aqueous Work-up:

    • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous solution of NaOH or K₂CO₃. This will remove any unreacted 4-nitrophenol by converting it to its water-soluble salt.[3]

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization or Chromatography:

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

    • If recrystallization is not effective, column chromatography on silica gel is a reliable method for obtaining a highly pure product.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[6]

dot digraph "Williamson_Ether_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} enddot Caption: Reaction mechanism for this compound synthesis.

The reaction involves two main steps:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-nitrophenol to form the 4-nitrophenoxide ion. This ion is a potent nucleophile.

  • SN2 Attack: The 4-nitrophenoxide ion attacks the electrophilic carbon atom of 1-bromobutane, displacing the bromide ion and forming the ether linkage. This step proceeds with an inversion of stereochemistry if the carbon were chiral, which is not the case here.[2]

Q2: What is the role of the nitro group in this reaction?

A2: The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence on the benzene ring has two significant effects:

  • Increases the Acidity of the Phenol: The nitro group stabilizes the negative charge of the phenoxide ion through resonance, making the hydroxyl proton of 4-nitrophenol more acidic than that of phenol itself. This facilitates the deprotonation step.

  • Activates the Ring for Nucleophilic Aromatic Substitution (SNAr): While the primary reaction is a Williamson ether synthesis (an SN2 reaction on the alkyl halide), the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution. However, in this specific synthesis, the SN2 pathway with an alkyl halide is generally more favorable than an SNAr reaction with a halo-nitrobenzene.[8]

Q3: Can I use a different alkyl halide? What are the limitations?

A3: Yes, other primary alkyl halides can be used. However, the structure of the alkyl halide is critical for the success of the Williamson ether synthesis.[9]

  • Primary Alkyl Halides: These are ideal substrates as they are most susceptible to SN2 attack and less prone to the competing E2 elimination reaction.[2]

  • Secondary Alkyl Halides: These will give a mixture of the desired ether (SN2 product) and an alkene (E2 product).[2]

  • Tertiary Alkyl Halides: These will almost exclusively undergo elimination to form an alkene and will not yield the desired ether.[2]

Q4: What is the role of a phase transfer catalyst in this synthesis?

A4: A phase transfer catalyst (PTC) can be highly beneficial, especially when the reaction is carried out in a biphasic system (e.g., an organic solvent and water).[10]

  • Mechanism of Action: A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide ion from the aqueous phase (where it is formed) to the organic phase (where the alkyl halide is dissolved).[11] The lipophilic cation of the PTC pairs with the phenoxide anion, allowing it to cross the phase boundary.

  • Advantages: Using a PTC can lead to faster reaction rates, milder reaction conditions, and improved yields.

dot digraph "Phase_Transfer_Catalysis" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} enddot Caption: Role of a Phase Transfer Catalyst in the synthesis.

Q5: How do I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.

  • Procedure:

    • Prepare a TLC plate with silica gel.

    • Spot the plate with the starting material (4-nitrophenol), the co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture at different time intervals.

    • Develop the plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexanes).

    • Visualize the spots under UV light.

  • Interpretation: The reaction is complete when the spot corresponding to the 4-nitrophenol has disappeared and a new, less polar spot corresponding to the this compound product is prominent.

III. Experimental Protocol: A Representative Procedure

This protocol provides a general method for the synthesis of this compound. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 4-Nitrophenol

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromobutane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1M NaOH (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound as a solid.[12]

IV. References

  • Williamson ether synthesis. In: Wikipedia. Accessed January 10, 2026. [Link]

  • Wang, Y. W., & Yang, C. F. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414.

  • The Williamson Ether Synthesis. Chemistry LibreTexts. Published May 30, 2020. [Link]

  • Williamson Ether Synthesis One of the side reactions in this... (1 Answer). Transtutors. Published May 16, 2023. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Published July 9, 2015. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. WordPress. Accessed January 10, 2026. [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. Royal Society of Chemistry. Published 2017. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Accessed January 10, 2026. [Link]

  • SNAr Solvents and Reagents. WordPress. Accessed January 10, 2026. [Link]

  • O'Brien, A. G., & Marzabadi, C. H. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4786–4789.

  • Harikumar, K., et al. Ultrasound assisted the preparation of this compound under a new multi-site phase-transfer catalyst--kinetic study. Semantic Scholar. Accessed January 10, 2026. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. [Link]

  • Williamson Ether Synthesis. YouTube. Published August 29, 2018. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemical and Pharmaceutical Research. Published August 12, 2022. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Accessed January 10, 2026. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry. Published January 28, 2021. [Link]

  • Show how you would use the Williamson ether synthesis to prepare... Filo. Published June 1, 2024. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. Published May 2, 2018. [Link]

  • Phase Transfer Catalyst. Little Flower College Guruvayoor. Accessed January 10, 2026. [Link]

  • Phase Transfer Catalysis: Chemistry and Engineering. Publications of the IAS Fellows. Accessed January 10, 2026. [Link]

  • This compound. PubChem. Accessed January 10, 2026. [Link]

  • This compound. LookChem. Accessed January 10, 2026. [Link]

  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Published March 24, 2024. [Link]

  • Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Published February 2, 2025. [Link]

  • 1-(tert-Butoxy)-4-nitrobenzene. PubChem. Accessed January 10, 2026. [Link]

  • 1-Ethoxy-4-nitrobenzene. ResearchGate. Published August 10, 2025. [Link]

Sources

Technical Support Center: Synthesis of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Butoxy-4-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this procedure. The primary synthetic route discussed is the Williamson ether synthesis, a robust method that, while versatile, requires careful control to maximize yield and purity.

The synthesis involves the reaction of a deprotonated 4-nitrophenol (the nucleophile) with an alkyl halide, typically 1-bromobutane or 1-iodobutane, via an Sₙ2 mechanism.[1][2] The presence of the electron-withdrawing nitro group on the aromatic ring increases the acidity of the phenolic proton, facilitating its removal, and activates the ring system, making this synthesis particularly effective.[3][4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Core Reaction Pathway

The desired transformation follows a bimolecular nucleophilic substitution (Sₙ2) pathway.

Caption: General workflow for the Williamson ether synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yield is a frequent issue stemming from several factors. A systematic review of your reaction setup and conditions is the best approach.

  • Incomplete Deprotonation: The first step, the deprotonation of 4-nitrophenol to form the nucleophilic phenoxide, is critical.

    • Insufficient Base: Ensure you are using an adequate molar excess of a suitable base (typically 1.5-2.0 equivalents). For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[5][6] Stronger bases like sodium hydride (NaH) can also be used, particularly with unactivated alcohols, but require strictly anhydrous conditions.[6][7]

    • Presence of Water: Moisture in your reagents or solvent can consume the base and reduce the concentration of the active phenoxide nucleophile, hindering the reaction.[8] Always use anhydrous solvents and properly dried reagents.

  • Suboptimal Temperature: Temperature control is a balancing act.

    • Too Low: The Sₙ2 reaction rate will be slow, leading to an incomplete reaction within a practical timeframe.

    • Too High: Excessive heat favors the competing E2 elimination side reaction, which consumes your alkyl halide to produce an alkene (1-butene).[8][9] Monitor your reaction progress by Thin Layer Chromatography (TLC) and maintain a moderate temperature, typically between 60-80°C.[8]

  • Poor Reagent Quality: The purity of your starting materials is paramount.

    • Alkyl Halide Degradation: Alkyl halides, especially iodides, can degrade over time. Use a fresh or purified bottle of 1-bromobutane or 1-iodobutane.

    • Solvent Choice: The reaction proceeds best in polar aprotic solvents like acetonitrile, DMF, or DMSO, which solvate the cation of the base but do not interfere with the nucleophile, thus favoring the Sₙ2 mechanism.[5][7]

Q2: My TLC analysis shows multiple spots. What are the common side products in this synthesis?

The presence of additional spots on your TLC plate indicates either unreacted starting materials or the formation of byproducts.

  • Unreacted 4-nitrophenol: This is a common impurity if the reaction has not gone to completion. It is more polar than the product and will have a lower Rf value.

  • Dibutyl ether: This can form if the butoxide ion (formed from trace water and base reacting with butanol, an impurity in 1-bromobutane, or via hydrolysis) attacks another molecule of 1-bromobutane.

  • 1-Butene: This is the product of the E2 elimination side reaction.[7][9] Being a volatile gas, it is unlikely to be seen on a TLC plate but its formation consumes the alkyl halide, reducing the overall yield.

  • C-Alkylation Product: The 4-nitrophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. While O-alkylation is electronically and sterically favored, a small amount of C-alkylation can occur, leading to an isomeric byproduct (2-butyl-4-nitrophenol).[5][10]

Caption: Competing reaction pathways in the synthesis of this compound.

Q3: How can I minimize the formation of the butene side product?

The E2 elimination reaction is a major competing pathway that consumes your alkyl halide.[9] To favor the desired Sₙ2 substitution, consider the following strategies:

  • Use a Primary Alkyl Halide: The Sₙ2 reaction is highly sensitive to steric hindrance.[7] Using a primary halide like 1-bromobutane is ideal. Secondary halides give a mixture of substitution and elimination, while tertiary halides yield almost exclusively the elimination product.[7]

  • Strict Temperature Control: As mentioned, high temperatures favor elimination over substitution.[8] Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. A range of 60-80°C is generally effective.

  • Choice of Base and Solvent: While strong, bulky bases can favor elimination, the bases typically used for aryl ether synthesis (like K₂CO₃) are not primary drivers of this side reaction. The choice of a polar aprotic solvent remains the most critical factor for promoting the Sₙ2 pathway.[5][11]

Q4: What are the optimal reaction conditions for this synthesis?

Optimizing conditions is key to achieving high yield and purity. The following table summarizes recommended parameters for a typical Williamson ether synthesis of this compound.

ParameterRecommended ChoiceRationale & Key Considerations
Phenolic Substrate 4-NitrophenolThe nitro group activates the phenol, making it more acidic and easier to deprotonate.[3]
Alkylating Agent 1-Bromobutane or 1-IodobutanePrimary halides are essential to minimize E2 elimination.[7] Iodides are more reactive but also more expensive and less stable.
Base K₂CO₃, Cs₂CO₃, NaOHK₂CO₃ is a cost-effective and common choice.[5] Cs₂CO₃ is more reactive and can increase rates but is more expensive. NaOH can also be used, often in conjunction with a phase-transfer catalyst.
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents are crucial as they favor the Sₙ2 mechanism by solvating the cation without strongly interacting with the nucleophile.[5][11]
Temperature 60 - 80 °CProvides a good balance between reaction rate and minimizing the E2 elimination side reaction.[8] Reaction progress should be monitored by TLC.
Catalyst (Optional) Phase-Transfer Catalyst (PTC)Quaternary ammonium salts (e.g., TBAB) can be used, especially in biphasic systems (e.g., toluene/water with NaOH), to shuttle the phenoxide from the aqueous/solid phase to the organic phase.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this synthesis?

The reaction proceeds via a well-established Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1]

  • Deprotonation: A base (e.g., K₂CO₃) removes the acidic proton from the hydroxyl group of 4-nitrophenol, forming the potassium 4-nitrophenoxide salt. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The negatively charged oxygen atom of the phenoxide ion acts as the nucleophile and attacks the electrophilic carbon atom of 1-bromobutane. This attack occurs from the "backside" relative to the leaving group (the bromide ion).[1][7]

  • Concerted Transition State: The bond formation between the oxygen and carbon, and the bond breaking between the carbon and bromine, occur simultaneously in a single, concerted step.[1]

  • Product Formation: The result is the formation of the ether product, this compound, and the release of the bromide ion, which forms a salt with the potassium cation.

Q2: Why is a phase-transfer catalyst (PTC) sometimes used?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[13][14] In this synthesis, if you are using an inorganic base like NaOH in a biphasic system (e.g., an organic solvent like toluene and an aqueous phase), the 4-nitrophenoxide salt will be primarily in the aqueous phase, while the 1-bromobutane is in the organic phase.

The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), has a lipophilic (fat-loving) cation and a hydrophilic (water-loving) anion. It exchanges its anion for the phenoxide, forming a lipophilic ion pair that can travel across the phase boundary into the organic solvent to react with the alkyl halide.[14] This dramatically increases the reaction rate in heterogeneous systems.[15]

Q3: How do I properly work up and purify the crude product?

A thorough workup and purification are essential to isolate pure this compound.

  • Workup Protocol:

    • Cooling & Filtration: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter it off and wash the solid with a small amount of the reaction solvent or ethyl acetate.[3]

    • Quenching & Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.[8] Transfer the solution to a separatory funnel.

    • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH).[8] This crucial step removes any unreacted acidic 4-nitrophenol.

    • Water & Brine Wash: Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove any residual base and dissolved water.

    • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.[3][8]

  • Purification Methods:

    • Recrystallization: this compound is a solid at room temperature (Melting Point: ~31°C).[16] Recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, is an effective method for purification.[3][8]

    • Column Chromatography: For very high purity or to separate closely related impurities like the C-alkylation product, silica gel column chromatography using a non-polar eluent system (e.g., a hexane-ethyl acetate gradient) is the most effective method.[8]

Standard Experimental Protocol

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 4-Nitrophenol

  • 1-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Ethyl acetate, Hexane, 1M NaOH, Brine, Anhydrous Sodium Sulfate (for workup/purification)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of 4-nitrophenol).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Then, add 1-bromobutane (1.1 eq.) dropwise to the mixture.[8]

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4-12 hours. Monitor the reaction's progress by TLC until the 4-nitrophenol starting material is consumed.[8]

  • Workup: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with 1M NaOH (2x), water (1x), and brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.[8]

  • Purification: Purify the resulting crude solid by recrystallization from ethanol or via silica gel column chromatography.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Is the reaction complete by TLC? Start->Check_Completion Check_SM Starting material (phenol) remains? Check_Completion->Check_SM Yes Sol_Incomplete Action: - Increase reaction time/temp. - Check base stoichiometry. - Ensure anhydrous conditions. Check_Completion->Sol_Incomplete No Check_Spots Multiple new spots on TLC? Check_SM->Check_Spots No Sol_SM_Remains Action: - Check base quality/amount. - Ensure reagents are dry. - Wash crude product with NaOH. Check_SM->Sol_SM_Remains Yes Sol_Side_Products Action: - Lower reaction temp to reduce E2. - Use polar aprotic solvent for O-alkylation. - Purify via chromatography. Check_Spots->Sol_Side_Products Yes Success Problem Resolved Check_Spots->Success No (Product is clean)

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from J&K Scientific. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from YouTube. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. ResearchGate. [Link]

  • Joshi, D. R. (2024). Phase transfer catalyst in organic synthesis. Retrieved from The Organic Chemistry Portal. [Link]

  • Little Flower College Guruvayoor. (n.d.). Phase transfer catalyst. Retrieved from Little Flower College Guruvayoor. [Link]

  • Wang, Y., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemical Engineering & Process Technology, 13(3). [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Sarna, K., et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. ACS Omega, 1(2), 213-222. [Link]

  • LookChem. (n.d.). This compound. Retrieved from LookChem. [Link]

  • de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8). [Link]

  • del Giudice, F., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6, 635-646. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from Organic Chemistry Portal. [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from Chem-Station International Edition. [Link]

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Williamson Ether Synthesis Technical Support Center: A Guide to Optimizing Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Williamson Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their ether synthesis reactions. We understand that achieving high yields can be challenging, and this resource provides in-depth, field-proven insights to help you overcome common hurdles. Our approach is rooted in a deep understanding of the reaction mechanism and the interplay of various experimental parameters.

Troubleshooting Guide: Addressing Poor Yields Head-On

This section is dedicated to identifying and solving specific issues that can lead to disappointing results in your Williamson ether synthesis.

Question 1: My reaction yield is consistently low or I'm recovering unreacted starting materials. What are the likely causes?

Low conversion is a frequent issue and can often be traced back to several key factors related to your reaction setup and reagents. A systematic review of your experimental conditions is the most effective way to diagnose the problem.[1]

Core Causality: The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to reaction conditions. Inadequate conditions will result in a sluggish or stalled reaction.

Troubleshooting Steps & Rationale:

  • Anhydrous Conditions: The alkoxide nucleophile is a strong base and will readily react with any available protons. The presence of water will consume your base and hydrolyze your alkyl halide, significantly reducing the yield.[2]

    • Protocol: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Base Strength and Solubility: The chosen base must be strong enough to completely deprotonate the alcohol, generating the required alkoxide nucleophile.[3] Furthermore, the base should have some solubility in the reaction solvent to be effective.[1]

    • Expert Insight: For simple alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[4] For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be sufficient.[5]

  • Reaction Time and Temperature: The Williamson ether synthesis is often run at elevated temperatures (typically 50-100 °C) for several hours (1-8 hours) to ensure completion.[6][7] Shortened reaction times, common in undergraduate laboratory settings, are a frequent cause of low yields.[6]

    • Optimization Tip: Monitor your reaction progress using Thin Layer Chromatography (TLC). If you observe unreacted starting material after the planned reaction time, consider extending the reflux time.

Question 2: I'm observing a significant amount of an alkene byproduct. How can I minimize this?

The formation of an alkene is a clear indication that the competing E2 elimination reaction is outcompeting your desired SN2 substitution. This is one of the most common side reactions in Williamson ether synthesis.[8]

Core Causality: The alkoxide is not only a good nucleophile but also a strong base. When it encounters a sterically hindered alkyl halide, it is more likely to abstract a proton from a beta-carbon (acting as a base) than to attack the electrophilic carbon (acting as a nucleophile).[9][10]

Troubleshooting Steps & Rationale:

  • Substrate Selection is Critical: The structure of your alkyl halide is the single most important factor in determining the SN2/E2 competition.

    • Rule of Thumb: Always choose the synthetic route that utilizes the less sterically hindered alkyl halide.[11]

    • Primary Alkyl Halides: These are ideal substrates for the Williamson ether synthesis as they are least prone to elimination.[4]

    • Secondary Alkyl Halides: These will often give a mixture of substitution and elimination products.[4] Yields can sometimes be improved by carefully controlling the reaction temperature.

    • Tertiary Alkyl Halides: These are generally unsuitable for this reaction as they will almost exclusively yield the elimination product.[4]

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[2]

    • Optimization Tip: If you are using a secondary alkyl halide and observing alkene formation, try running the reaction at a lower temperature for a longer period.

  • Choice of Base: While the alkoxide is the primary base, using a very bulky base to generate it can also favor elimination.

    • Expert Insight: If your alcohol is sterically hindered, it might be tempting to use a hindered non-nucleophilic base for deprotonation. However, the resulting bulky alkoxide will favor elimination. In such cases, it is even more critical to use a primary alkyl halide.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of running a successful Williamson ether synthesis.

FAQ 1: How do I choose the optimal solvent for my reaction?

The choice of solvent is crucial for both the solubility of your reagents and for facilitating the SN2 mechanism.

  • Polar Aprotic Solvents are Preferred: Solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices.[4][6] They are polar enough to dissolve the ionic alkoxide but do not solvate the nucleophile as strongly as protic solvents, leaving it more available to react.

  • Avoid Protic Solvents: Protic solvents like water and alcohols can solvate the alkoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[6]

  • Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether are also commonly used, especially when strong bases like NaH are employed.[4]

FAQ 2: Can I use a secondary or tertiary alcohol?

Yes, the alcohol (which becomes the nucleophile) can be primary, secondary, or even tertiary. The steric hindrance on the alkoxide is less of a determining factor for the success of the reaction compared to the steric hindrance on the alkyl halide (the electrophile).[6] However, be aware that very bulky alkoxides can still favor elimination, especially when paired with a secondary alkyl halide.[11]

FAQ 3: My starting material is a phenol. Are there any special considerations?

Phenols are more acidic than aliphatic alcohols, which can simplify the choice of base.

  • Base Selection: Weaker bases such as potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) are often sufficient to deprotonate a phenol.[5]

  • Potential for C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur as a side reaction, especially with certain solvents and counter-ions.[5][12] Using polar aprotic solvents can help to minimize C-alkylation.[12]

FAQ 4: How can I speed up a sluggish reaction?

If your reaction is proceeding slowly, there are several strategies you can employ to increase the rate.

  • Increase the Temperature: As with most reactions, increasing the temperature will increase the reaction rate. However, be mindful of the potential for increased side reactions, particularly elimination.[2]

  • Microwave-Assisted Synthesis: Microwave chemistry has been shown to dramatically reduce reaction times and, in some cases, improve yields.[6][13][14] Reactions that might take hours under conventional heating can often be completed in minutes in a microwave reactor.[6]

  • Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions where the nucleophile and the substrate are in different phases (e.g., a solid-liquid or liquid-liquid system). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the alkoxide from the aqueous or solid phase into the organic phase where the reaction occurs.[15][16][17][18] This can lead to milder reaction conditions and improved yields.[17]

Data Presentation

The following tables summarize key reaction parameters and their impact on the Williamson ether synthesis.

Table 1: Impact of Alkyl Halide Structure on Reaction Outcome

Alkyl Halide TypePrimary Reaction PathwayExpected Major Product
Methyl (CH₃-X)SN2Ether
Primary (R-CH₂-X)SN2Ether
Secondary (R₂-CH-X)SN2 / E2 CompetitionMixture of Ether and Alkene
Tertiary (R₃-C-X)E2Alkene

Table 2: Recommended Solvents and Bases

Alcohol TypeRecommended BaseRecommended Solvent
Primary/Secondary AlcoholSodium Hydride (NaH), Potassium Hydride (KH)THF, DMF, Acetonitrile
PhenolPotassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH)DMF, Acetonitrile, Butanone

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: General Procedure for Williamson Ether Synthesis

This is a generalized protocol that may require optimization for specific substrates.[1]

  • Alkoxide Formation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the alcohol in an appropriate anhydrous polar aprotic solvent (e.g., DMF).

  • Base Addition: Add the appropriate base (e.g., NaH, K₂CO₃) portion-wise to the stirred solution at room temperature.

  • Alkyl Halide Addition: Once the alkoxide formation is complete (e.g., cessation of hydrogen gas evolution with NaH), slowly add the alkyl halide to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can then be purified by distillation or column chromatography.

Protocol 2: Synthesis of Phenacetin - An Example Workflow

This protocol is adapted from a common undergraduate organic chemistry experiment.[19][20][21][22][23]

  • Setup: To a dry 15-mL round-bottom flask, add acetaminophen (0.22 g), finely pulverized potassium carbonate (0.28 g), and butanone (3.0 mL).[19][21]

  • Reagent Addition: Add a magnetic stir bar and carefully add ethyl iodide (0.28 mL) to the flask.[19][21]

  • Reflux: Attach a water-cooled condenser and heat the mixture to reflux with stirring for 1 hour.[19][21]

  • Work-up: Allow the mixture to cool to room temperature. Add water (4 mL) and transfer the contents to a test tube. Rinse the flask with tert-butyl methyl ether and add the rinsings to the test tube.[19][21]

  • Extraction: Shake the layers, venting occasionally. Remove the lower aqueous layer. Extract the aqueous layer with more tert-butyl methyl ether and combine the organic layers.

  • Washing: Wash the combined organic layers with 5% aqueous NaOH, followed by a brine wash.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to yield the crude phenacetin.[21]

  • Purification: The crude product can be purified by recrystallization.

Visualizations

Diagram 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Alcohol Alcohol (R-OH) Alkoxide_Formation Alkoxide Formation (R-O-) Alcohol->Alkoxide_Formation Deprotonation Alkyl_Halide Alkyl Halide (R'-X) SN2_Reaction SN2 Reaction Alkyl_Halide->SN2_Reaction Base Base (e.g., NaH, K2CO3) Base->Alkoxide_Formation Solvent Solvent (e.g., DMF, THF) Solvent->SN2_Reaction Temperature Heat (50-100°C) Temperature->SN2_Reaction Alkoxide_Formation->SN2_Reaction Nucleophilic Attack Ether_Product Ether (R-O-R') SN2_Reaction->Ether_Product Desired Product Byproducts Side Products (e.g., Alkene) SN2_Reaction->Byproducts Side Reaction (E2)

Caption: General workflow of the Williamson ether synthesis.

Diagram 2: Troubleshooting Logic for Poor Yield

Troubleshooting_Williamson Start Low Yield in Williamson Ether Synthesis Check_Starting_Materials Check Starting Materials Start->Check_Starting_Materials Check_Reaction_Conditions Check Reaction Conditions Start->Check_Reaction_Conditions Check_Byproducts Analyze Byproducts Start->Check_Byproducts Anhydrous Ensure Anhydrous Conditions Check_Starting_Materials->Anhydrous Moisture? Base_Choice Optimize Base Choice Check_Starting_Materials->Base_Choice Ineffective Base? Solvent_Choice Optimize Solvent Check_Reaction_Conditions->Solvent_Choice Wrong Solvent? Time_Temp Adjust Time/Temperature Check_Reaction_Conditions->Time_Temp Incomplete Reaction? Alkene_Detected Alkene Detected? Check_Byproducts->Alkene_Detected Redesign_Synthesis Redesign Synthesis (use primary alkyl halide) Alkene_Detected->Redesign_Synthesis Yes No_Alkene No Significant Alkene Alkene_Detected->No_Alkene No Optimize_Temp Lower Temperature Redesign_Synthesis->Optimize_Temp

Caption: Decision tree for troubleshooting low yields.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Studylib. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Procedure. Retrieved from [Link]

  • Studylib. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Manual. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Phenacetin Synthesis via Williamson Ether. Retrieved from [Link]

  • Javaherian, M., Kazemi, F., Ayati, S. E., Davarpanah, J., & Ramdar, M. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85.
  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis.
  • University of South Alabama. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • SID. (n.d.). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from [Link]

  • University of North Georgia. (n.d.). The Synthesis of Phenacetin from Acetaminophen. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved from [Link]

  • ResearchGate. (2023). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]

  • YouTube. (2020). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • González-Gálvez, D., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1934-1943.
  • González-Gálvez, D., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. Retrieved from [Link]

  • Kazemi, M., Shiri, L., & Heidari, L. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Organic Chemistry: An Indian Journal, 12(6), 107.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • AIChE. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Collegedunia. (n.d.). Williamson Ether Synthesis: Importance, Conditions and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

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Technical Support Center: Purification Strategies for Removing 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical protocols for the effective removal of unreacted 4-nitrophenol (4-NP) from your reaction mixtures. As a common starting material and a potent chromophore, residual 4-NP can complicate downstream applications and analyses. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions for optimal purification of your target compound.

Troubleshooting Guide: Selecting Your Purification Strategy

The first step in any purification is to understand the properties of both your desired product and the impurity you wish to remove. 4-Nitrophenol's key characteristics are its acidity (pKa of ~7.15) and its distinct yellow color in basic solutions, which are properties we can exploit for its removal.[1][2]

Use the following question-and-answer guide to determine the most suitable method for your specific situation.

Question 1: Is your desired product stable in aqueous basic conditions (e.g., dilute NaOH, NaHCO₃, K₂CO₃)?

  • Yes: If your product is not susceptible to hydrolysis or degradation under basic conditions, Liquid-Liquid Extraction (Base Wash) is the most efficient and highly recommended first-line method. The acidic proton of the phenolic hydroxyl group on 4-NP is readily removed by a base, forming the water-soluble 4-nitrophenolate salt, which partitions into the aqueous phase.[1]

  • No, my product is base-sensitive: Proceed to Question 2. Do not use a base wash as it may degrade your target compound.

Question 2: Is your product a solid?

  • Yes: Recrystallization is a powerful technique if you can identify a solvent system in which your product's solubility is significantly different from that of 4-NP, especially with changes in temperature.[3][4]

  • No, my product is an oil or a solid that is difficult to crystallize: Proceed to Question 3.

Question 3: Are other impurities present, or did the initial purification method (extraction/crystallization) fail to achieve the desired purity?

  • Yes: Column Chromatography is the most versatile method for separating compounds with different polarities.[5][6] Since 4-nitrophenol is a relatively polar compound, it can be effectively separated from less polar or more polar products on a silica or alumina stationary phase.[5][7]

  • No, 4-NP is the primary impurity and other methods are not suitable: Consider the advanced strategy in Question 4.

Question 4: Are you open to chemically modifying the 4-NP impurity for removal?

  • Yes: If your desired product is stable to reducing agents (e.g., NaBH₄, H₂ with a catalyst), you can use Chemical Conversion . This method reduces the nitro group of 4-NP to an amine group, forming 4-aminophenol.[8][9][10] 4-Aminophenol has significantly different polarity and acidity, making it easily separable by a subsequent extraction or chromatographic step.

Purification Selection Workflow

The following diagram illustrates the decision-making process for selecting the optimal purification strategy.

Purification_Decision_Tree start Start: Crude Product with 4-NP Impurity q1 Is the product stable in base? start->q1 base_wash Method 1: Liquid-Liquid Extraction (Base Wash) q1->base_wash  Yes q2 Is the product a solid? q1->q2  No check_purity1 Check Purity (TLC, NMR) base_wash->check_purity1 product_pure1 Pure Product check_purity1->product_pure1  Yes chromatography Method 3: Column Chromatography check_purity1->chromatography  No recrystallize Method 2: Recrystallization q2->recrystallize  Yes q2->chromatography  No q4 Is product stable to reduction? q2->q4  No (Product is an oil) check_purity2 Check Purity (TLC, NMR) recrystallize->check_purity2 product_pure2 Pure Product check_purity2->product_pure2  Yes check_purity2->chromatography  No check_purity3 Check Purity (TLC, NMR) chromatography->check_purity3 product_pure3 Pure Product check_purity3->product_pure3  Yes q4->chromatography  No reduction Method 4: Chemical Conversion (Reduction to 4-AP) q4->reduction  Yes reduction->base_wash Followed by Extraction/Chromatography

Caption: Decision tree for selecting a purification method.

Core Purification Protocols

This section provides detailed, step-by-step methodologies for the most common and effective techniques to remove 4-nitrophenol.

Method 1: Liquid-Liquid Extraction (Base Wash)

Principle of Causality: This method leverages the acidic nature of 4-nitrophenol (pKa ≈ 7.15).[1][2] By washing an organic solution of the crude product with an aqueous base (pH > 9), the 4-nitrophenol is deprotonated to form the sodium or potassium 4-nitrophenolate salt. This salt is highly polar and thus preferentially dissolves in the aqueous layer, while a non-polar or neutral organic product remains in the organic layer. The appearance of a distinct yellow color in the aqueous layer is a strong visual indicator of successful 4-nitrophenolate formation and removal.[1]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of a dilute aqueous base (e.g., 1M sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH)).

    • Expert Insight: Sodium bicarbonate is a weaker base and is often sufficient, posing less risk to sensitive functional groups. Use NaOH only if NaHCO₃ is ineffective.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer will often be yellow.

  • Collection: Drain the lower layer. Which layer is which depends on the density of the organic solvent relative to water.

  • Repeat: Repeat the wash (steps 3-6) one or two more times, or until the aqueous layer is no longer yellow.

  • Neutral Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Method 2: Column Chromatography

Principle of Causality: This technique separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[5][7] Silica gel, the most common stationary phase, is polar. Polar compounds like 4-nitrophenol will have stronger interactions with the silica gel and will thus move down the column more slowly (elute later) than less polar compounds.[5]

Experimental Protocol:

  • Column Packing: Prepare a column with silica gel as the stationary phase, using a suitable non-polar solvent (e.g., hexane) to create a slurry and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin passing the mobile phase (eluent) through the column. A typical starting eluent system for separating moderately polar compounds is a mixture of hexane and ethyl acetate.

    • Expert Insight: The optimal eluent composition should be determined beforehand using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your desired product has an Rf value of ~0.3-0.4 and is well-separated from the 4-NP spot.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Monitoring: Monitor the composition of the collected fractions using TLC. The yellow color of 4-nitrophenol can sometimes be observed as a distinct band moving down the column.

  • Combine and Concentrate: Combine the pure fractions containing your desired product and concentrate the solvent under reduced pressure.

Method 3: Recrystallization

Principle of Causality: This method relies on the differences in solubility between the desired product and impurities in a specific solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the crude product (including 4-NP) at high temperatures but will allow only the desired product to crystallize upon cooling, leaving the 4-NP and other impurities dissolved in the mother liquor.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. 4-Nitrophenol is soluble in hot water, ethanol, and acetone.[2][11] The key is finding a solvent where your product's solubility profile is different.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the dissolved 4-NP.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Frequently Asked Questions (FAQs)

Q1: How can I visually confirm the presence of 4-nitrophenol? A: 4-Nitrophenol itself is a pale yellow solid.[12] However, its conjugate base, 4-nitrophenolate, which forms in basic solutions (pH > 7.5), has a distinct, intense yellow color due to a strong absorbance maximum around 405 nm.[1] If adding a drop of your crude mixture to a dilute base solution turns it bright yellow, it is a strong indicator of 4-NP presence. Thin Layer Chromatography (TLC) against a 4-NP standard is the definitive method for confirmation.

Q2: My product is sensitive to strong bases like NaOH. Can I still use an extraction method? A: Yes. You can use a milder base like aqueous sodium bicarbonate (NaHCO₃). Its pH is typically around 8-9, which is high enough to deprotonate a significant amount of 4-nitrophenol (pKa ~7.15) without being as harsh as NaOH (pH 13-14). Multiple washes may be required for complete removal.

Q3: The base wash removed most, but not all, of the 4-nitrophenol. What are my next steps? A: This can happen if the partition coefficient is not ideal or if a large amount of 4-NP was initially present. You can either perform additional base washes or follow up with column chromatography for complete removal.

Q4: I am performing an enzymatic assay that produces 4-nitrophenol. How does its pH-dependent color affect my results? A: This is a critical point in assays using substrates like 4-nitrophenyl phosphate (pNPP).[1] To ensure accurate quantification, the reaction must be stopped with a strong base (e.g., NaOH) to raise the final pH above 9.2. This converts all the 4-nitrophenol product to the 4-nitrophenolate ion, ensuring a stable and maximal absorbance reading at ~405 nm.[1]

Q5: What are the primary safety concerns when handling 4-nitrophenol? A: 4-Nitrophenol is toxic and can irritate the eyes, skin, and respiratory tract.[1][13] It can be absorbed through the skin and is poisonous if ingested.[13] Always handle 4-nitrophenol in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data & Reference Tables
Table 1: Physicochemical Properties of 4-Nitrophenol
PropertyValueSource
Molecular FormulaC₆H₅NO₃[2]
Molecular Weight139.11 g/mol [8][12]
AppearanceColorless to pale yellow crystalline solid[1][12]
Melting Point113-114 °C[1][2]
Boiling Point279 °C (decomposes)[1][8]
pKa (in water at 25°C)7.15[1][2]
Water Solubility (25°C)16 g/L[1][8]
Solubility in Organic SolventsVery soluble in ethanol, acetone, and ether[2][11][14]
Table 2: Comparison of Purification Methods
MethodProsConsBest For...
Liquid-Liquid Extraction Fast, scalable, highly efficient for acidic impurities.Requires product to be base-stable; uses significant solvent volumes.Removing 4-NP from base-stable, neutral, or basic organic compounds.
Column Chromatography Highly versatile, can separate multiple components, high resolution.Can be slow, labor-intensive, and requires large solvent volumes.Complex mixtures, base-sensitive products, or as a final polishing step.
Recrystallization Can yield very high purity product, cost-effective.Dependent on finding a suitable solvent, potential for product loss in mother liquor.Purifying solid products with solubility profiles different from 4-NP.
Chemical Conversion Permanently alters the impurity for easy removal.Product must be inert to the reaction conditions; adds an extra reaction step.Cases where other methods fail and the product is stable to reducing agents.
References
  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Chemical Properties. (n.d.). 4-Nitrophenol (C6H5NO3) properties. Retrieved from [Link]

  • Chemcess. (2024, April 22). 4-Nitrophenol: Properties, Production And Uses. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 11). Fast way to isolate 4-nitrophenol from 4-aminophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrophenol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction diagram. 4-Nitrophenol (4-NP) is hydrogenated to form.... Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • MDPI. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Publications. (2020, April 23). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. ACS Catalysis. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • ResearchGate. (n.d.). Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 29). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of 4-nitrophenol from 1-octanol into aqueous solution in a hollow fiber liquid contactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible understanding of the conversion of 4-nitrophenol to 4-aminophenol using NaBH4 and metal nanoparticles as an H2 source and catalyst, respectively. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Expression, purification, crystallization and preliminary X-ray analysis of para-nitrophenol 4-monooxygenase from Pseudomonas putida DLL-E4. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • ACS Publications. (2024, July 25). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition of 4-nitrophenol by ozonation in a hollow fiber membrane reactor. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Purification of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Butoxy-4-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this compound. As a moderately polar ether, this compound presents unique purification challenges, primarily related to removing both polar and non-polar starting materials and byproducts from its common synthesis route, the Williamson ether synthesis.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, focusing on the causality behind each issue and its solution.

Q1: My crude product is a yellow-orange oil, but the literature reports a low-melting solid. Why is it not solidifying?

Answer:

This is a classic case of freezing-point depression caused by residual impurities. Pure this compound has a melting point of approximately 31-32°C.[3][4] If your product remains an oil at room temperature, it contains significant impurities that are preventing it from crystallizing.

Common Culprits:

  • Unreacted 4-Nitrophenol: This is a very common, polar impurity. Its phenolic hydroxyl group makes it significantly more polar than the ether product.

  • Unreacted 1-Bromobutane (or other butyl halides): This is a non-polar impurity. Due to its volatility (boiling point ~101°C), it can often be carried through initial work-up steps.[5]

  • Solvent Residue: Incomplete removal of reaction solvents like acetone or DMF can also lead to an oily product.

Path to Resolution:

Your first step is to perform an acid-base extraction to remove the acidic 4-nitrophenol. This is often sufficient to induce crystallization.

Step-by-Step Protocol:

  • Dissolve your crude oily product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1 M sodium hydroxide (NaOH) aqueous solution. The NaOH will react with the acidic 4-nitrophenol to form the water-soluble sodium 4-nitrophenoxide salt, which will partition into the aqueous layer.[6] You may observe the aqueous layer turning a more intense yellow.

  • Repeat the wash with 1 M NaOH, followed by a wash with brine (saturated NaCl solution) to remove residual water and dissolved salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • If 1-bromobutane is suspected, maintain the sample under high vacuum for an extended period to evaporate the volatile halide. The remaining material should be significantly purer and more likely to solidify upon cooling.

Q2: I'm attempting recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. Given the low melting point of this compound (~31°C), this is a frequent challenge.[3][4]

Causality: This happens when the solution becomes supersaturated too quickly or when the chosen solvent is too effective, causing the product to separate as a liquid before the temperature drops below its melting point.

Troubleshooting Strategies:

  • Re-heat and Cool Slower: Re-heat the mixture until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large beaker of hot water and let it cool to room temperature over several hours before moving it to an ice bath. Slow cooling is critical for forming a proper crystal lattice.[7]

  • Use a Different Solvent System: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[8]

    • Good Starting Point: Ethanol or methanol are often effective.[3]

    • Two-Solvent System: If a single solvent fails, a two-solvent system is an excellent alternative. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone) in which it is highly soluble. Then, slowly add a "poor" solvent (e.g., hexanes, petroleum ether) in which it is insoluble until the solution becomes faintly cloudy (turbid). Re-heat gently to get a clear solution, and then cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.

Troubleshooting Flowchart: Oiling Out

G start Product 'Oils Out' During Recrystallization reheat Re-heat to Redissolve Oil (Add minimal extra solvent if needed) start->reheat slow_cool Cool Solution VERY Slowly (Insulated flask) reheat->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes fail Still Oiling Out check_crystals->fail No change_solvent Modify Solvent System: 1. Try a less polar single solvent. 2. Use a two-solvent system (e.g., EtOAc/Hexanes). fail->change_solvent induce Induce Crystallization: - Scratch inner flask surface - Add a seed crystal fail->induce retry Attempt Recrystallization Again change_solvent->retry induce->retry G start Crude Reaction Mixture workup Aqueous Work-up: 1. Dilute with EtOAc 2. Wash with 1M NaOH (removes 4-nitrophenol) 3. Wash with Brine start->workup dry Dry Organic Layer (Na₂SO₄) & Concentrate workup->dry analyze Analyze Crude Solid/Oil via TLC dry->analyze recrystallize Purify by Recrystallization (e.g., from Ethanol or EtOAc/Hexanes) analyze->recrystallize Main spot + baseline (polar) impurity chromatography Purify by Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) analyze->chromatography Multiple spots close in Rf pure_product Pure this compound recrystallize->pure_product chromatography->pure_product

Sources

Technical Support Center: Degradation Pathways of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the degradation pathways of 1-Butoxy-4-nitrobenzene. This document is designed for researchers, scientists, and professionals in drug development and environmental science who are studying the fate of this xenobiotic compound. Given that specific literature on this compound is limited, this guide synthesizes established principles from closely related nitroaromatic compounds, such as p-nitrophenol (PNP) and nitrobenzene, to provide a robust predictive framework for your experiments.

This guide provides an in-depth analysis of potential degradation routes, detailed experimental protocols to test these hypotheses, and a troubleshooting section to address common challenges you may encounter in the laboratory.

Section 1: Predicted Degradation Pathways

Understanding the potential degradation routes of this compound is the first step in designing effective experiments. The molecule's structure—a nitro group and an ether linkage on an aromatic ring—suggests susceptibility to microbial, chemical, and photochemical degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing analytical methods and understanding its environmental behavior.

PropertyValueSource
Chemical Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.21 g/mol [1]
Melting Point 31 °C[2]
Boiling Point 308 °C at 760 mmHg[2]
Appearance White to yellow powder or liquid[3]
Solubility Soluble in Methanol[2]
Microbial Degradation Pathways

Microbial degradation is a key environmental fate process. The degradation of this compound will likely be initiated by one of two primary attacks: cleavage of the ether bond or modification of the nitroaromatic ring system.

Initial Attack: Ether Cleavage The most probable initial step is the O-dealkylation of the butoxy group by monooxygenase enzymes, yielding p-nitrophenol (PNP) and butanol. PNP is a well-studied xenobiotic, and its degradation proceeds via two main aerobic pathways, largely dependent on the microbial species (e.g., Gram-positive vs. Gram-negative bacteria).[4]

  • Hydroquinone (HQ) Pathway: Common in Gram-negative bacteria, this pathway involves the monooxygenase-catalyzed removal of the nitro group from PNP to form hydroquinone.[4][5][6] The hydroquinone ring is subsequently cleaved by a dioxygenase, leading to intermediates like γ-hydroxymuconic semialdehyde, which enter central metabolism.[5]

  • Benzenetriol (BT) Pathway: Often found in Gram-positive bacteria, this pathway begins with the hydroxylation of the aromatic ring to form 4-nitrocatechol.[4][7] This is followed by the removal of the nitro group to yield 1,2,4-benzenetriol. The BT ring is then cleaved by a dioxygenase to form maleylacetic acid, which is further metabolized via the β-ketoadipate pathway.[7]

Alternative Attack: Reductive Pathway Under anaerobic conditions, the primary transformation involves the reduction of the nitro group. This proceeds through nitroso and hydroxylamino intermediates to form 4-butoxyaniline.[8] This pathway detoxifies the nitroaromatic but may lead to the formation of persistent aniline derivatives.

Microbial Degradation of this compound cluster_initial Initial Attack cluster_aerobic Aerobic Pathways cluster_hq Hydroquinone (HQ) Pathway (Gram-negative bacteria) cluster_bt Benzenetriol (BT) Pathway (Gram-positive bacteria) cluster_anaerobic Anaerobic Pathway A This compound B p-Nitrophenol (PNP) + Butanol A->B Ether Cleavage (Monooxygenase) H 4-Butoxyaniline A->H Nitro Group Reduction C Hydroquinone B->C Nitro Group Removal (Monooxygenase) E 4-Nitrocatechol B->E Hydroxylation (Monooxygenase) D Ring Fission Products (γ-Hydroxymuconic semialdehyde) C->D Dioxygenase Central Metabolism Central Metabolism D->Central Metabolism F 1,2,4-Benzenetriol E->F Denitration G Ring Fission Products (Maleylacetic acid) F->G Dioxygenase G->Central Metabolism

Caption: Predicted microbial degradation pathways for this compound.
Photochemical Degradation

Photodegradation, particularly advanced oxidation processes (AOPs), is a significant abiotic pathway. In the presence of a photocatalyst (e.g., TiO₂, Ag/Cu₂O) and an oxidant like persulfate (S₂O₈²⁻) under UV or visible light, highly reactive radicals such as sulfate (SO₄•⁻) and hydroxyl (•OH) are generated.[9][10][11]

The degradation cascade is predicted as follows:

  • Radical Attack: The aromatic ring is attacked by SO₄•⁻ or •OH radicals.

  • Formation of Intermediates: This attack can lead to the formation of hydroxylated and nitrated phenols. The primary intermediate is likely to be p-nitrophenol following the cleavage of the butoxy side-chain.

  • Denitration and Ring Opening: Subsequent attacks lead to the removal of the nitro group (denitration) to form compounds like hydroquinone and p-benzoquinone.[9][11]

  • Mineralization: Continuous radical attack eventually breaks open the aromatic ring, forming short-chain organic acids, and ultimately mineralizing the compound to CO₂, H₂O, and NO₃⁻.[9]

Photochemical Degradation Pathway A This compound B Hydroxylated Intermediates A->B Radical Attack C p-Nitrophenol B->C Side-chain cleavage D Phenol C->D Denitration E Hydroquinone / p-Benzoquinone D->E Oxidation F Ring Cleavage Products (e.g., short-chain acids) E->F Ring Fission G Mineralization (CO₂, H₂O, NO₃⁻) F->G Further Oxidation Rad •OH / SO₄•⁻ Radicals

Caption: Predicted photochemical degradation pathway via advanced oxidation.

Section 2: Experimental Design & Methodologies

A robust experimental design with validated analytical methods is crucial for accurately elucidating degradation pathways.

Protocol: Aerobic Biodegradation Assay

This protocol describes a batch experiment to assess the aerobic biodegradation of this compound using an environmental inoculum.

Objective: To measure the rate of disappearance of the parent compound and identify major intermediates.

Materials:

  • This compound (stock solution in methanol)

  • Basal Salts Medium (BSM)

  • Inoculum: Activated sludge from a municipal wastewater treatment plant

  • 250 mL Erlenmeyer flasks

  • Shaking incubator

  • Sterile filters (0.22 µm)

  • HPLC system with UV detector

Procedure:

  • Prepare Media: Autoclave the Basal Salts Medium.

  • Prepare Inoculum: Wash the activated sludge three times with sterile BSM by centrifugation and resuspension to remove residual carbon sources. Resuspend to a final concentration of ~1 g/L volatile suspended solids (VSS).

  • Set up Experimental Flasks: In triplicate for each condition:

    • Test Flasks: 100 mL BSM + 1 mL washed inoculum + this compound to a final concentration of 20 mg/L.

    • Abiotic Control: 100 mL BSM + this compound (20 mg/L). Sterilize by autoclaving or adding sodium azide (0.02%) to inhibit microbial activity. This control accounts for non-biological degradation like hydrolysis.

    • Sorption Control: 100 mL BSM + 1 mL autoclaved (killed) inoculum + this compound (20 mg/L). This control measures loss due to sorption to biomass.

  • Incubation: Place all flasks in a shaking incubator at 25°C and 150 rpm.

  • Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw a 1 mL aliquot from each flask.

  • Sample Preparation: Immediately centrifuge the aliquot at 10,000 x g for 5 minutes to pellet biomass. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the filtered samples by HPLC-UV to quantify the concentration of this compound and detect the appearance of polar intermediates like PNP.

Analytical Workflow

The following workflow and table summarize the recommended analytical approach for monitoring degradation.

Analytical Workflow A 1. Sample Collection (Aqueous aliquot) B 2. Biomass Removal (Centrifugation) A->B C 3. Filtration (0.22 µm syringe filter) B->C D 4. HPLC-UV Analysis (Quantification) C->D E 5. LC-MS/MS or GC-MS (Intermediate ID) C->E For ID F 6. Data Analysis (Kinetics, Pathway ID) D->F E->F

Caption: General analytical workflow for degradation studies.

Table 2: Recommended HPLC-UV Analytical Parameters This method is adapted from established protocols for similar nitroaromatic compounds.[12]

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation for nonpolar to moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape and ionization for MS analysis.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase chromatography.
Gradient 50% B to 95% B over 10 min, hold 2 min, re-equilibrateA gradient is necessary to elute the parent compound and resolve polar intermediates.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Detection UV Diode Array Detector (DAD) at 254 nm & 317 nm254 nm is a general wavelength for aromatics. 317 nm is near the absorbance maximum for p-nitrophenol.

Section 3: Troubleshooting Guide & FAQs

Q1: My this compound concentration is not decreasing in the biodegradation assay.

  • Possible Cause 1: Toxicity. The starting concentration may be toxic to the microorganisms. High concentrations of xenobiotics can inhibit the very enzymes needed for their degradation.[13]

    • Solution: Run a dose-response experiment with concentrations ranging from 1 mg/L to 100 mg/L to find the inhibitory threshold.

  • Possible Cause 2: Lack of Adapted Microbes. The inoculum may not contain microorganisms with the necessary enzymatic machinery. Xenobiotic degradation pathways can take time to evolve or be induced.[13][14]

    • Solution: Try a longer incubation period (weeks) to allow for adaptation. Alternatively, use an inoculum from a site with a history of contamination with similar compounds.

  • Possible Cause 3: Nutrient Limitation or Unfavorable Conditions. The degradation of xenobiotics can be limited by the availability of nitrogen, phosphorus, or other essential nutrients, or by suboptimal pH or temperature.[13]

    • Solution: Ensure your basal salts medium is not nutrient-limited. Check and maintain the pH of the culture throughout the experiment.

Q2: The parent compound is disappearing, but I see one or more unknown peaks accumulating in my chromatogram.

  • Interpretation: This is a classic sign of incomplete degradation, where an intermediate is being produced faster than it is being consumed.[13] This can occur if the enzyme for the second step of a pathway is slower, inhibited, or absent.

    • Next Step: Identification. The priority is to identify these accumulating intermediates. Use LC-MS/MS or GC-MS. Compare the mass spectra to libraries and to the predicted intermediates (e.g., p-nitrophenol, 4-butoxyaniline). The presence of PNP would strongly support the ether cleavage pathway.

    • Causality: The accumulation could be due to product toxicity, where the intermediate itself inhibits further degradation.[13]

Q3: The degradation rate is very slow and seems to be non-biological, as it's similar in my test flasks and abiotic controls.

  • Interpretation: This suggests that abiotic processes like hydrolysis or photolysis (if exposed to light) are the dominant removal mechanisms under your experimental conditions. Biological activity is negligible.

    • Solution: Review your control data. If the loss in the abiotic control is significant, you must subtract this rate from the test flasks to determine the true biological contribution. To enhance biodegradation, consider bioaugmentation with a specialized culture or optimizing environmental conditions (pH, nutrients, oxygen).

Q4: How can I differentiate between loss due to degradation and loss due to physical sorption to the biomass?

  • The Role of the Sorption Control: This is precisely why the "killed-biomass" control is essential. Any rapid decrease in concentration observed within the first few hours in this flask is attributable to sorption.

    • Analysis: Compare the concentration in the sorption control to the initial concentration. If there is a significant drop, you must account for this initial physical loss when calculating the biological degradation rate in your live test flasks.

Section 4: Safety Precautions

This compound and its potential degradation products (like p-nitrophenol and anilines) are hazardous chemicals.

  • Hazards: this compound is harmful if swallowed.[1] Nitroaromatic compounds as a class are toxic, can cause methemoglobinemia, and are suspected carcinogens.[15]

  • Handling: Always handle this chemical in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Waste Disposal: Dispose of all chemical waste and contaminated materials according to your institution's hazardous waste disposal guidelines.

References

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  • Spain, J. C., Wallace, W., & Gibson, D. T. (1979). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Biochemical and Biophysical Research Communications, 88(2), 636-641. [Link]

  • Li, Y., et al. (2025). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Frontiers in Microbiology. [Link]

  • Qiu, Z., et al. (2007). Biodegradation of p-Nitrophenol by Aerobic Granules in a Sequencing Batch Reactor. Environmental Science & Technology, 41(20), 7230–7236. [Link]

  • Zhang, L., et al. (2017). Biodegradation of p-nitrophenol by engineered strain. AMB Express, 7(1), 183. [Link]

  • Jain, R. K., Dreisbach, J. H., & Spain, J. C. (1994). Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp. Applied and Environmental Microbiology, 60(8), 3030–3032. [Link]

  • Wang, Y., et al. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Microbial Cell Factories, 24(1), 1. [Link]

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  • Zhao, J. S., & Ward, O. P. (1999). Microbial Degradation of Nitrobenzene and Mono-Nitrophenol by Bacteria Enriched From Municipal Activated Sludge. Canadian Journal of Microbiology, 45(5), 427-432. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

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  • Wu, L., et al. (2006). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 72(8), 5149–5155. [Link]

  • Chen, W. S., & Liu, Y. C. (2020). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. Catalysts, 10(11), 1332. [Link]

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stability issues of 1-Butoxy-4-nitrobenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Stability and Handling Under Acidic Conditions

Welcome to the technical support guide for 1-butoxy-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound, particularly under acidic experimental conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you anticipate, troubleshoot, and manage potential degradation.

Part 1: Frequently Asked Questions - Core Concepts of Stability

This section addresses fundamental questions regarding the chemical behavior of this compound in the presence of acids.

Q1: What is the general stability of this compound in acidic media?

A1: this compound, an aryl alkyl ether, is generally stable and unreactive towards dilute acids, bases, and many common nucleophiles.[1][2] This stability makes ethers excellent solvents for many reactions.[3] However, the ether linkage can be cleaved under forcing conditions, specifically when heated with strong, concentrated acids such as hydrobromic acid (HBr) and hydroiodic acid (HI).[2][4] Hydrochloric acid (HCl) is generally not reactive enough to cause significant cleavage.[3][5]

Q2: What is the chemical mechanism behind the degradation of this compound in strong acid?

A2: The degradation proceeds via an acid-catalyzed cleavage of the ether bond. This is a classic nucleophilic substitution reaction.[6] The reaction is initiated by the protonation of the ether's oxygen atom by the strong acid. This step is crucial because it converts the poor leaving group (alkoxide, RO⁻) into a good leaving group (an alcohol, ROH).[4] Following protonation, a nucleophile (the conjugate base of the acid, such as Br⁻ or I⁻) attacks one of the adjacent carbon atoms, cleaving the C-O bond.[5]

Q3: Which specific reaction pathway, Sₙ1 or Sₙ2, is expected for the cleavage of this compound?

A3: For this compound, the cleavage is expected to proceed via an Sₙ2 mechanism . Here's the causal explanation:

  • Structure: The compound is an aryl alkyl ether, with a primary alkyl group (the butyl group) and an aryl group (the nitrophenyl group) attached to the ether oxygen.

  • Sₙ2 Preference: Sₙ2 reactions are favored at less sterically hindered carbon atoms. The nucleophilic attack by the halide ion (e.g., Br⁻) will occur at the primary carbon of the butyl group rather than the sp²-hybridized carbon of the benzene ring.[2][7] Phenyl groups are not susceptible to Sₙ2 reactions in this context.[7]

  • Carbocation Instability: An Sₙ1 mechanism is unlikely because it would require the formation of either a primary butyl carbocation or a phenyl cation, both of which are highly unstable. Sₙ1 pathways are typically reserved for ethers with tertiary, benzylic, or allylic groups that can form stable carbocation intermediates.[1][2][5]

The diagram below illustrates the Sₙ2 pathway for acid-catalyzed ether cleavage.

G sub This compound protonated Protonated Ether (Oxonium Ion) sub->protonated Step 1: Protonation (Fast Equilibrium) acid H-Br acid->protonated products 4-Nitrophenol + 1-Bromobutane protonated->products Step 2: Sₙ2 Attack (Slow, Rate-Determining) bromide Br⁻ bromide->products G A 1. Reaction Setup (Compound + 48% HBr) B 2. Heat to Reflux (Monitor by TLC/HPLC) A->B C 3. Workup (Cool, Dilute with H₂O) B->C D 4. Extraction (Extract with Organic Solvent) C->D E 5. Wash (Bicarbonate, Brine) D->E F 6. Dry & Concentrate (Dry over Na₂SO₄, Evaporate) E->F G 7. Purification & Analysis (Column Chromatography, NMR, GC-MS) F->G

Sources

Technical Support Center: Preventing Byproduct Formation in Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nitration Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted byproducts during nitration. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield, purity, and safety of your desired nitrated products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during nitration experiments, providing explanations for their causes and actionable, step-by-step protocols for their resolution.

Issue 1: Formation of Polynitrated Byproducts (e.g., Dinitrobenzene, Trinitrophenol)

Primary Cause: The reaction conditions are too harsh, leading to the nitration of the already nitrated (and now deactivated) product. This is especially common with highly activated starting materials.

Underlying Science: Nitration is a highly exothermic reaction.[1] If the heat generated is not effectively dissipated, the increased temperature can overcome the activation energy barrier for subsequent nitrations, even on a deactivated ring.[2] For example, in the nitration of benzene, maintaining temperatures below 50-60°C is critical to favor the formation of mononitrobenzene.[2][3] With highly activated substrates like phenol, polynitration can occur even at lower temperatures if not carefully controlled.[4]

Solutions & Protocols
  • Lower the Reaction Temperature: This is the most direct way to control the reaction rate and prevent over-nitration.[2][4]

    • Protocol:

      • Prepare a cooling bath. For temperatures between 0°C and 5°C, an ice-water bath is sufficient. For sub-zero temperatures, an ice-salt or acetone-dry ice bath is recommended.

      • Immerse the reaction vessel in the cooling bath before adding any reagents.

      • Ensure the temperature of the reaction mixture is stable at the target low temperature before proceeding.

  • Control the Rate of Reagent Addition: Slow, dropwise addition of the nitrating agent prevents localized temperature spikes and allows the cooling system to dissipate the heat of reaction effectively.[2]

    • Protocol:

      • Use an addition funnel to add the nitrating agent (e.g., mixed acid) to the substrate solution.

      • Add the nitrating agent drop by drop, while vigorously stirring the reaction mixture.

      • Monitor the internal temperature of the reaction with a thermometer. If the temperature begins to rise significantly, pause the addition until it returns to the desired range.

  • Adjust Stoichiometry: Using a large excess of the nitrating agent can drive the reaction towards polynitration.

    • Protocol:

      • Calculate the stoichiometric amount of the nitrating agent required for mononitration.

      • In initial optimization experiments, use a slight excess (e.g., 1.1-1.2 equivalents) of the nitrating agent.

      • Analyze the product mixture to determine the extent of reaction and adjust the stoichiometry in subsequent experiments as needed.

Issue 2: Formation of Oxidation Byproducts (e.g., Phenols, Tar-like substances)

Primary Cause: The nitrating agent, particularly nitric acid, is a strong oxidizing agent. At elevated temperatures or with sensitive substrates, it can oxidize the starting material or the product, leading to a complex mixture of byproducts.[1][2]

Underlying Science: The decomposition of nitric acid at higher temperatures can produce nitrogen dioxide (NO₂) and other reactive species that contribute to oxidation.[2] This is a parallel reaction pathway that competes with the desired nitration.[5] For some substrates, oxidation can lead to the formation of nitrophenols, which are common impurities in industrial nitration processes.[5][6]

Solutions & Protocols
  • Maintain Low Reaction Temperatures: As with preventing polynitration, keeping the temperature low minimizes the rate of oxidative side reactions.[2]

    • Protocol: Follow the cooling bath and temperature monitoring procedures outlined in Issue 1. For highly sensitive substrates, temperatures as low as -10°C to 5°C may be necessary.[2]

  • Use Milder Nitrating Agents: For substrates prone to oxidation, consider alternatives to the standard nitric acid/sulfuric acid mixture.

    • Acetyl nitrate: Generated in situ from acetic anhydride and nitric acid, it is a milder and more selective nitrating agent that can minimize over-oxidation.[7]

    • Nitronium salts (e.g., NO₂BF₄): These are powerful nitrating agents that can be used under anhydrous and less acidic conditions, which can be advantageous for sensitive substrates.[2][7]

  • Protect Sensitive Functional Groups: If the substrate contains highly activating and easily oxidized groups (e.g., amino groups in aniline), they can be protected prior to nitration.

    • Protocol for Aniline Nitration:

      • React aniline with acetic anhydride to form acetanilide. This protects the amino group and moderates its activating effect.[8]

      • Perform the nitration on acetanilide. The amide group directs nitration primarily to the para position.

      • Hydrolyze the amide group with acid or base to yield the nitrated aniline.[8]

Issue 3: Poor Regioselectivity (Undesired Isomer Distribution)

Primary Cause: The directing effects of substituents on the aromatic ring and the reaction conditions both influence the position of nitration (ortho, meta, or para).

Underlying Science: The distribution of isomers is a result of the relative activation energies for the formation of the different sigma-complex intermediates.[9] While electronic effects of the substituent are the primary determinant, reaction temperature can also play a role in what is known as kinetic versus thermodynamic control.[1]

Solutions & Protocols
  • Temperature Control for Selectivity: In some cases, lower temperatures favor the formation of one isomer over another (kinetic control).[1]

    • Protocol: Conduct a series of small-scale reactions at different temperatures (e.g., -10°C, 0°C, 25°C) and analyze the isomer distribution in each case to determine the optimal temperature for the desired regioselectivity.

  • Choice of Nitrating Agent and Solvent: The bulkiness of the nitrating agent and the nature of the solvent can influence isomer ratios.

    • Protocol: Experiment with different nitrating systems. For instance, using acyl nitrates in combination with zeolite catalysts has been shown to improve para-selectivity in the nitration of deactivated benzenes.[10]

  • Use of Shape-Selective Catalysts: Zeolites with specific pore sizes can be used to favor the formation of less sterically hindered isomers.

    • Protocol: The use of a zeolite catalyst with a pore size of 5 to 5.5 Å, such as ZSM-5, has been shown to increase the formation of the para-nitro isomer in the nitration of substituted aromatic compounds.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of sulfuric acid in nitration, and how does it influence byproduct formation?

Sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[12][13][14][15] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction.[13][16] This is crucial because water can dilute the acid and reduce the concentration of the nitronium ion, slowing down the desired reaction and potentially favoring side reactions.[17] An optimal ratio of sulfuric to nitric acid is important for maximizing the generation of nitronium ions.[6]

Q2: My reaction is very slow or not proceeding. Should I just increase the temperature?

While increasing the temperature will increase the reaction rate, it should be done with extreme caution.[2] This approach significantly increases the risk of forming polynitrated and oxidized byproducts, and most importantly, can lead to a dangerous runaway reaction.[1][2] Before increasing the temperature, consider less hazardous alternatives such as using a stronger nitrating agent (e.g., nitronium tetrafluoroborate) or allowing the reaction to proceed for a longer time at a safer temperature.[2]

Q3: I've formed byproducts. What are the best general strategies for purification?

The purification strategy depends on the nature of the byproducts.

  • Crystallization: If your desired product is a solid and is the major component, it can often be purified by recrystallization from a suitable solvent.[18]

  • Washing: Acidic impurities, such as nitrophenols and residual mineral acids, can be removed by washing the crude product with an alkaline solution, such as aqueous sodium hydroxide or ammonia.[16][19]

  • Chromatography: For complex mixtures or to separate isomers, column chromatography is often the most effective method.

  • Distillation: If the desired product and byproducts have sufficiently different boiling points, distillation can be an effective purification technique.

Q4: Can continuous flow chemistry help in preventing byproduct formation?

Yes, continuous flow reactors offer significant advantages for controlling nitration reactions.[20] Their high surface-area-to-volume ratio allows for superior heat transfer, enabling precise temperature control and minimizing the risk of runaway reactions and thermal decomposition.[17][21] The ability to precisely control stoichiometry and residence time also helps to prevent over-nitration and other side reactions, often leading to a cleaner product with fewer impurities.[17][20]

Visualizing Reaction Control

The following diagrams illustrate key concepts in controlling nitration reactions to minimize byproduct formation.

Diagram 1: Troubleshooting Byproduct Formation

Byproduct_Troubleshooting start High Byproduct Formation (e.g., Dinitration, Oxidation) temp_check Was Reaction Temperature Maintained at Optimal Low Level? start->temp_check addition_check Was Reagent Addition Slow and Controlled? temp_check->addition_check Yes improve_cooling Solution: Improve cooling efficiency. Use appropriate cooling bath. temp_check->improve_cooling No conditions_check Are Nitrating Conditions Too Harsh (e.g., excess HNO3)? addition_check->conditions_check Yes slow_addition Solution: Add nitrating agent dropwise. Ensure vigorous stirring. addition_check->slow_addition No milder_conditions Solution: Use stoichiometric amount of nitrating agent. Consider milder reagents (e.g., Acetyl Nitrate). conditions_check->milder_conditions Yes rerun Implement Solutions & Re-run Experiment conditions_check->rerun No improve_cooling->rerun slow_addition->rerun milder_conditions->rerun

Caption: A workflow for troubleshooting common causes of byproduct formation.

Diagram 2: The Central Role of Temperature Control

Temperature_Control center Precise Temperature Control rate Controls Reaction Rate center->rate selectivity Improves Regioselectivity center->selectivity polynitration Prevents Polynitration center->polynitration oxidation Minimizes Oxidation center->oxidation safety Ensures Safety (Prevents Runaway) center->safety

Caption: The impact of temperature on key aspects of nitration reactions.

References

  • Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene. AIP Publishing.
  • Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. Available from: [Link]

  • Nitration of Aromatic Compounds. YouTube. Available from: [Link]

  • Why is mononitration of phenol carried out at low temperatures? various sources.
  • Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.
  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR. Available from: [Link]

  • Sulfuric acid. Wikipedia. Available from: [Link]

  • Nitration. Wikipedia. Available from: [Link]

  • Continuous flow nitration in miniaturized devices. PMC - NIH. Available from: [Link]

  • NITRATION. vpscience.org. Available from: [Link]

  • What is the purpose of using sulfuric acid in the nitration of benzene? It is the solvent. Gauth. Available from: [Link]

  • Aromatic Electrophilic Substitution Reactions | Nitration of benzene. YouTube. Available from: [Link]

  • Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. scielo.br. Available from: [Link]

  • Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. -ORCA - Cardiff University. Available from: [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. Available from: [Link]

  • Nitration Reactions | Continuous Flow Processing. Vapourtec. Available from: [Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. Available from: [Link]

  • 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

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Technical Support Center: Scaling Up the Synthesis of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-Butoxy-4-nitrobenzene. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind each recommendation to ensure a safe, efficient, and scalable process.

The synthesis of this compound is most commonly achieved via the Williamson Ether Synthesis, a robust and well-established method for forming ethers.[1][2] The reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1][3][4] Specifically, the proton of 4-nitrophenol is abstracted by a base to form the 4-nitrophenoxide ion, which then acts as a nucleophile, attacking an n-butyl halide (such as 1-bromobutane) to form the desired ether product.[5][6]

While straightforward on a small scale, scaling up this process introduces significant challenges related to reaction control, heat management, and product purity. This guide provides practical, field-tested solutions to these issues.

Frequently Asked Questions (FAQs)

Section 1: Core Reaction Principles & Reagent Selection

Q1: What is the detailed mechanism for the synthesis of this compound?

A1: The reaction proceeds via a two-step SN2 mechanism:

  • Deprotonation: The acidic phenolic proton of 4-nitrophenol is removed by a base (e.g., potassium hydroxide, sodium hydroxide) to form the potassium or sodium 4-nitrophenoxide salt. This salt is a potent nucleophile.

  • Nucleophilic Substitution (SN2): The 4-nitrophenoxide anion attacks the electrophilic carbon of the n-butyl halide (e.g., 1-bromobutane). This occurs in a single, concerted step where the nucleophile attacks as the leaving group (bromide) departs.[1][4]

It is critical that a primary alkyl halide is used. Secondary or tertiary halides would strongly favor a competing elimination (E2) reaction, drastically reducing the yield of the desired ether.[3][7]

Q2: Which base is best for the deprotonation step when scaling up?

A2: For large-scale synthesis, potassium hydroxide (KOH) or sodium hydroxide (NaOH) are the most cost-effective and practical choices. While stronger bases like sodium hydride (NaH) are excellent on a lab scale for driving the deprotonation to completion, they pose significant safety hazards (flammable hydrogen gas byproduct) and handling challenges on a larger scale.[5] Using aqueous solutions of NaOH or KOH with a phase-transfer catalyst is a common and effective industrial strategy.[8][9]

Q3: What is a phase-transfer catalyst (PTC) and why is it recommended for scale-up?

A3: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[8] In this synthesis, 4-nitrophenoxide is soluble in the aqueous phase (where the inorganic base is), while 1-bromobutane is soluble in an organic solvent. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide.[8] This lipophilic ion pair can then travel into the organic phase to react with the butyl halide.

Benefits for Scale-Up:

  • Avoids the need for expensive, anhydrous polar aprotic solvents.

  • Allows the use of inexpensive and safer aqueous bases.

  • Often improves reaction rates and yields under milder conditions.[[“]][11]

Section 2: Troubleshooting Scale-Up Operations

Q4: My reaction is showing a dangerous exotherm (runaway temperature) during reagent addition. What's wrong and how do I fix it?

A4: This is the most critical safety issue during scale-up. The deprotonation of 4-nitrophenol and the subsequent etherification are both exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient than in lab glassware.

Immediate Corrective Actions:

  • Stop the reagent addition immediately.

  • Ensure maximum cooling is applied to the reactor jacket.

  • Verify that the reactor's agitator is functioning correctly to prevent localized hot spots.[12]

Preventative Measures:

  • Slow, Subsurface Addition: Add the base or the alkyl halide slowly and below the surface of the reaction mixture to ensure immediate mixing and heat distribution.

  • Dilution: Increasing the solvent volume can help absorb and dissipate the heat generated.

  • Process Control: Use a temperature probe and an automated addition pump that is linked to the reactor temperature. Set a maximum temperature limit (e.g., T_max = 65°C) that automatically stops the addition if exceeded.

Q5: The reaction is sluggish and yields are low, even after extended reaction times. What are the likely causes?

A5: Low yields on a larger scale often point to issues with mixing, reagent quality, or reaction conditions that haven't been properly adapted from the lab scale.

  • Poor Mixing: In a large reactor, inefficient stirring can lead to phase separation, especially in a biphasic system (organic/aqueous). The reactants simply aren't coming into contact. Ensure the agitator is appropriately designed (e.g., pitched-blade turbine) and the stirring speed is sufficient to create a good vortex and mix the layers.

  • Insufficient Base: Ensure at least one full molar equivalent of the base is used. For scale-up, a slight excess (e.g., 1.1 equivalents) is often recommended to account for any impurities or reaction with atmospheric CO₂.

  • Water Content: If not using a phase-transfer system, excess water can solvate the phenoxide nucleophile, reducing its reactivity.

  • Low Temperature: While temperature must be controlled to prevent side reactions, too low a temperature will slow the SN2 reaction rate. A typical target temperature range is 50-70°C.

Q6: My final product is contaminated with unreacted 4-nitrophenol. How can I improve the work-up to remove it?

A6: Unreacted 4-nitrophenol is acidic and can be easily removed with a basic wash during the work-up. On a large scale, this is highly effective.

Optimized Work-up Protocol:

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separation vessel.

  • Wash the organic layer with a dilute aqueous solution of sodium hydroxide or potassium carbonate (e.g., 1-2 M). This will convert the acidic 4-nitrophenol into its water-soluble salt, which will be extracted into the aqueous layer.

  • Perform a subsequent wash with brine (saturated NaCl solution) to break any emulsions and remove excess water from the organic layer.

  • Dry the organic layer over a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.

Experimental Protocols & Data

Scale-Up Reaction Protocol (Example: 1 kg Scale)

This protocol utilizes a phase-transfer catalysis approach for enhanced safety and efficiency.

  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer (pitched-blade turbine), a temperature probe, a condenser, and a controlled addition pump.

  • Reagent Charge:

    • Charge the reactor with 4-nitrophenol (1.00 kg, 7.19 mol).

    • Add 1-bromobutane (1.08 kg, 7.87 mol, 1.1 eq).

    • Add tetrabutylammonium bromide (TBAB) (0.116 kg, 0.36 mol, 5 mol%).

    • Add toluene (8 L) as the organic solvent.

  • Base Addition:

    • Prepare a solution of potassium hydroxide (0.44 kg, 7.87 mol, 1.1 eq) in water (2 L).

    • Begin vigorous stirring in the reactor and heat the jacket to 60°C.

    • Slowly pump the KOH solution into the reactor over 2-3 hours, ensuring the internal temperature does not exceed 70°C.

  • Reaction Monitoring:

    • Maintain the reaction at 65°C for 4-6 hours after the addition is complete.

    • Monitor the reaction progress by TLC or HPLC until the 4-nitrophenol is consumed.

  • Work-Up & Isolation:

    • Cool the reactor to 25°C. Stop stirring and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with 2 L of 1 M NaOH, followed by 2 L of brine.

    • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, a yellow oil or low-melting solid, can be purified by recrystallization from a suitable solvent like ethanol or methanol. This compound has a melting point of approximately 31-32°C.[13][14]

Data & Visualization

Table 1: Example Reagent Quantities for Different Scales

ReagentLab Scale (10g)Pilot Scale (1 kg)
4-Nitrophenol 10.0 g (71.9 mmol)1.00 kg (7.19 mol)
1-Bromobutane 10.8 g (78.7 mmol, 1.1 eq)1.08 kg (7.87 mol, 1.1 eq)
Potassium Hydroxide 4.4 g (78.7 mmol, 1.1 eq)0.44 kg (7.87 mol, 1.1 eq)
TBAB (PTC) 1.16 g (3.6 mmol, 5 mol%)0.116 kg (0.36 mol, 5 mol%)
Solvent (Toluene) 80 mL8 L
Aqueous Base Volume 20 mL2 L

Table 2: Quick Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Poor mixing; Insufficient base.Increase reaction time/temp; Increase agitation speed; Use 1.1-1.2 eq of base.
Dark Color/Tar Overheating; Side reactions.Reduce reaction temperature; Ensure slow, controlled reagent addition.[12]
Product Contaminated with Starting Material Incomplete reaction; Inefficient work-up.Monitor reaction to completion; Incorporate a caustic wash (1M NaOH) in the work-up.
Emulsion During Work-up Poor phase separation.Add brine during the wash steps; Allow longer separation times; Gentle agitation during washing.

Process Flow & Reaction Pathways

A clear understanding of the process flow and potential competing reactions is crucial for successful scale-up.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: 4-Nitrophenol 1-Bromobutane Solvent, PTC C Heat to 60-65°C A->C B Prepare Aqueous KOH Solution D Slow Addition of KOH Solution (Control Exotherm) B->D C->D E Hold at 65°C (Monitor by HPLC/TLC) D->E F Cool to RT & Quench (Water) E->F G Phase Separation F->G H Caustic Wash (1M NaOH) G->H I Brine Wash H->I J Solvent Removal (Rotovap/Distillation) I->J K Recrystallization (e.g., from Ethanol) J->K L Filter & Dry K->L M Final Product: This compound L->M

Caption: General process workflow for the scaled-up synthesis of this compound.

G Reactants 4-Nitrophenoxide + 1-Bromobutane SN2_Product This compound (Desired Product) Reactants->SN2_Product  SN2 Pathway (Favored for 1° Halide) E2_Product 1-Butene + 4-Nitrophenol (Side Product) Reactants->E2_Product  E2 Pathway (Competes, favored by heat & hindered halides)

Caption: Desired SN2 reaction pathway versus the competing E2 elimination side reaction.

Safety Considerations

  • 4-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Bromobutane: Flammable liquid and irritant. Keep away from ignition sources.

  • Potassium/Sodium Hydroxide: Highly corrosive. Can cause severe burns. Use in a well-ventilated area and wear chemical-resistant gloves and face protection.

  • Nitro-Aromatic Compounds: This class of compounds should be handled with care. This compound is harmful if swallowed.[14][15] Nitrobenzene itself is toxic and a suspected carcinogen.[16][17][18] While the butoxy derivative is different, appropriate caution should always be exercised.

  • Exothermic Reaction: As detailed above, the potential for a thermal runaway is the primary process safety hazard. Never add reagents quickly to a large-scale reaction, and always ensure cooling systems are operational and adequate for the scale.

This guide is intended to provide expert-level support for your scale-up activities. Always perform a thorough safety review and risk assessment before undertaking any chemical synthesis on a large scale.

References

  • Harikumar, K., et al. (2013).
  • CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020). YouTube. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Harikumar, K., et al. Ultrasound assisted the preparation of this compound under a new multi-site phase-transfer catalyst--kinetic study. Semantic Scholar. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Google Patents.
  • Wikipedia. Phenol ether. [Link]

  • University of Wisconsin-Platteville. Experiment 12 – The Williamson Ether Synthesis. [Link]

  • Studylib. Williamson Ether Synthesis: Phenacetin Lab Procedure. [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • Community College of Baltimore County. Experiment 06 Williamson Ether Synthesis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • LookChem. This compound. [Link]

  • Lupine Publishers. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • CORE. The development and evaluation of procedures for the synthesis of phenolic ethers by Baeyer-Villiger oxidation. [Link]

  • Royal Society of Chemistry. (2023). Aluminium-catalysed synthesis of aryl enol ethers from phenols and dimethyl ketals. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Loba Chemie. (2015). NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • National Institutes of Health. This compound. PubChem. [Link]

  • ResearchGate. (2018). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

  • Little Flower College Guruvayoor. phase transfer catalyst. [Link]

  • ScienceLab.com. NITROBENZENE 98% - (For Synthesis) MSDS. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • PubChemLite. This compound (C10H13NO3). [Link]

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Technical Support Center: Optimizing Solvent Systems for 1-Butoxy-4-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 1-butoxy-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during synthesis. As a key intermediate, this compound primarily undergoes Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for forming carbon-heteroatom bonds. The success of these reactions is critically dependent on the solvent system, which influences nucleophile reactivity, intermediate stability, and reaction kinetics. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve optimal results in your experiments.

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific experimental failures and provides a systematic, cause-and-effect analysis to guide your optimization strategy.

Issue 1: Low or Non-Existent Product Yield

Question: My SNAr reaction with this compound is resulting in a very low yield, with most of the starting material remaining. I've confirmed my nucleophile and substrate are correct. What solvent-related factors are the most likely cause?

Answer: Low conversion in SNAr reactions is a frequent challenge, often directly traceable to the solvent system's inability to facilitate the reaction's key mechanistic steps. The SNAr mechanism proceeds via a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is paramount, and the solvent plays the principal role in its stabilization. Let's diagnose the potential issues.

  • Inappropriate Solvent Polarity: The single most critical factor is the choice between aprotic and protic solvents.

    • The Problem: You might be using a protic solvent (e.g., ethanol, methanol, water). Protic solvents possess acidic protons that can form hydrogen bonds with the nucleophile. This "cages" the nucleophile, blunting its reactivity and increasing the activation energy required for it to attack the electron-deficient aromatic ring.[3][4][5]

    • The Solution: The gold standard for SNAr reactions is the use of polar aprotic solvents .[1][5] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are ideal. They possess large dipole moments to dissolve reagents and stabilize the charged Meisenheimer complex but lack acidic protons. This leaves the anionic nucleophile "naked" and highly reactive.[5][6] Studies have repeatedly shown that such solvents drastically affect and often accelerate the reaction rate.[6][7]

  • Poor Reagent Solubility: The principle of "like dissolves like" is fundamental. This compound is a relatively non-polar molecule, while many nucleophiles are used as salts (e.g., sodium azide, potassium carbonate).

    • The Problem: If either your substrate or nucleophilic salt has poor solubility in the chosen solvent, the reaction becomes a heterogeneous mixture. This severely limits the interaction between reactants, leading to a drastically reduced reaction rate. While this compound is soluble in methanol, its solubility in other organic solvents must be considered.[8][9]

    • The Solution: Select a solvent that can fully dissolve all reactants at the reaction temperature. DMSO is an excellent choice due to its high polarity and ability to dissolve a wide range of organic substrates and inorganic salts. If solubility remains an issue, a moderate increase in temperature can help, provided the solvent's boiling point is high enough.[10]

  • Interfacial Reaction Barriers (Two-Phase Systems): Often, reactions are performed with an aqueous solution of a base or nucleophile and an organic solvent containing the substrate.

    • The Problem: The reactants are segregated in two immiscible phases, and the reaction can only occur at the limited interface between them, resulting in an extremely slow process.

    • The Solution: Employ Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the nucleophile from the aqueous phase into the organic phase.[11] The lipophilic cation of the catalyst pairs with the nucleophilic anion, allowing the ion pair to dissolve in the organic solvent and react with the substrate. This technique is a powerful, green alternative to using strictly anhydrous polar aprotic solvents.[11][12][13]

Troubleshooting_Low_Yield start Low SₙAr Yield check_solvent What is the solvent type? start->check_solvent protic Protic (e.g., EtOH, H₂O) check_solvent->protic Protic aprotic Polar Aprotic (e.g., DMSO, DMF) check_solvent->aprotic Aprotic solution1 Switch to Polar Aprotic Solvent (DMSO, DMF, NMP) protic->solution1 solubility_q Are all reactants fully dissolved? aprotic->solubility_q no_sol No solubility_q->no_sol yes_sol Yes solubility_q->yes_sol solution2 Use Higher-Boiling Solvent (e.g., DMSO) to Increase Temp/Solubility no_sol->solution2 ptc_q Is it a two-phase system? yes_sol->ptc_q yes_ptc Yes ptc_q->yes_ptc no_ptc No ptc_q->no_ptc solution3 Add Phase-Transfer Catalyst (e.g., TBAB) yes_ptc->solution3 final_check Re-evaluate Temperature & Time no_ptc->final_check

Troubleshooting workflow for low SNAr yields.
Issue 2: Significant Side Product Formation

Question: My reaction is consuming the starting material, but I'm isolating a mixture of products, with my desired product in low purity. How can the solvent system contribute to this?

Answer: Side product formation is often a sign of undesired reactivity with the solvent itself or from contaminants within the system.

  • Solvent Decomposition and Participation:

    • The Problem: Certain polar aprotic solvents can decompose under heat, especially in the presence of a base. DMF is known to decompose into dimethylamine and carbon monoxide.[5][10] Dimethylamine is a potent nucleophile and can compete with your intended nucleophile, leading to an undesired N,N-dimethylamino substituted byproduct.

    • The Solution: If you suspect solvent participation, switch to a more thermally stable solvent like DMSO or NMP. Alternatively, run the reaction at the lowest possible temperature that still affords a reasonable rate.

  • Hydrolysis from Wet Solvents:

    • The Problem: The presence of water in your solvent can lead to hydrolysis, especially if the reaction is run at elevated temperatures or with a strong base. Water can act as a nucleophile, leading to the formation of 4-butoxyphenol.

    • The Solution: Always use anhydrous (dry) solvents for SNAr reactions.[5] Solvents can be dried using molecular sieves or purchased in sealed bottles under an inert atmosphere. Running the reaction under nitrogen or argon can also prevent atmospheric moisture from entering the system.

  • Ether Cleavage:

    • The Problem: The butoxy ether linkage is generally stable to the basic or neutral conditions of most SNAr reactions. However, it is susceptible to cleavage under strongly acidic conditions (e.g., HBr, HI).[14][15][16] While not a common SNAr issue, if your workup involves a strong acid wash at elevated temperatures, you could inadvertently cleave the ether, yielding 4-nitrophenol. Additionally, some specific basic conditions at high temperatures can promote cleavage of certain activated ethers.[17]

    • The Solution: Ensure your reaction and workup conditions remain basic or neutral. If an acid wash is required, perform it at low temperatures (e.g., 0 °C) and avoid prolonged exposure.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around starting solvent for an SNAr reaction with this compound? For general screening, DMSO is an excellent first choice. Its high polarity, ability to dissolve a wide range of materials, high boiling point (189 °C), and thermal stability make it extremely versatile for these reactions.[5]

Q2: How do I choose between DMF, DMSO, and NMP? The choice depends on the required reaction temperature.

  • DMF (Boiling Point: 153 °C): Good for reactions that proceed at moderate temperatures (<150 °C). Be cautious of decomposition at higher temperatures.[5][10]

  • DMSO (Boiling Point: 189 °C): Ideal for reactions requiring higher temperatures or for dissolving less soluble salts.

  • NMP (Boiling Point: 202 °C): A stable, high-boiling alternative to DMF and DMSO, often used when the others prove unsuitable.

Q3: Can I ever use a protic solvent like ethanol? While generally not recommended, there are exceptions. If your nucleophile is neutral (like an amine) and the reaction is run at high temperatures, the loss in nucleophilicity might be overcome. However, for anionic nucleophiles, protic solvents will almost always significantly retard the reaction.[4][18]

Q4: When is Phase-Transfer Catalysis the best option? PTC is ideal when you need to use an inexpensive inorganic base (like NaOH or K₂CO₃) in an aqueous phase with your substrate in a non-polar organic solvent (like toluene or chlorobenzene).[12][19] It avoids the need for expensive, anhydrous polar aprotic solvents and simplifies workup, making it highly attractive for large-scale synthesis.[11]

Data & Protocols

Table 1: Properties of Common Solvents for SNAr Reactions
SolventAbbreviationTypeBoiling Point (°C)Dielectric Constant (ε)
Dimethyl SulfoxideDMSOPolar Aprotic18947.2
N,N-DimethylformamideDMFPolar Aprotic15336.7
N-Methyl-2-pyrrolidoneNMPPolar Aprotic20232.2
AcetonitrileMeCNPolar Aprotic8237.5
EthanolEtOHPolar Protic7824.5
MethanolMeOHPolar Protic6532.7
Toluene-Non-Polar1112.4

Data compiled from various sources, including the Royal Society of Chemistry.[20]

General Protocol for SNAr with this compound

This protocol provides a representative workflow for the substitution of a thiol nucleophile.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., 1-Hexanethiol) (1.1 eq)

  • Base (e.g., Anhydrous K₂CO₃) (1.5 eq)

  • Anhydrous DMSO

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMSO to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Add the nucleophile (1.1 eq) dropwise to the stirred mixture at room temperature.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C). The choice of a high-boiling solvent like DMSO is critical here to safely reach these temperatures.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

The SNAr mechanism and the stabilizing role of the solvent.

References

  • LookChem. (n.d.). This compound. Retrieved from LookChem public database. [Link]

  • Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. [Link]

  • ResearchGate. (2020). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • ResearchGate. (2014). Nature of the nucleophile and solvent effect on a SNAr reaction. [Link]

  • National Institutes of Health (NIH). (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC. [Link]

  • Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

  • National Institutes of Health (NIH). (n.d.). This compound. PubChem. [Link]

  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link]

  • ResearchGate. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

  • National Institutes of Health (NIH). (2012). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. WordPress. [Link]

  • IAS Fellows. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. [Link]

  • CORE. (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. [Link]

  • ResearchGate. (2019). Kinetic Study for the Synthesis of 1-nitro-4-(prop-2-ynyloxy)Benzene in Solid-Liquid PTC Condition. [Link]

  • ScienceDirect. (2014). Kinetic study of the proton transfer reaction between 1-nitro-1-(4-nitrophenyl)alkanes and P1-t-Bu phosphazene base in THF solvent. [Link]

  • Solubility of Things. (n.d.). Nitrobenzene. [Link]

  • ChemSynthesis. (n.d.). 1-bromo-4-ethoxybenzene. [Link]

  • LibreTexts. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]

  • National Institutes of Health (NIH). (n.d.). 1-(tert-Butoxy)-4-nitrobenzene. PubChem. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • ResearchGate. (2024). Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. [Link]

  • ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • Sciencemadness Wiki. (2020). Nitrobenzene. [Link]

  • National Institutes of Health (NIH). (n.d.). 1-Butyl-4-nitrobenzene. PubChem. [Link]

Sources

Technical Support Center: Synthesis of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Butoxy-4-nitrobenzene via the Williamson ether synthesis. Our focus is to elucidate the critical role of temperature in controlling reaction outcomes, ensuring high yield and purity. This document moves beyond a simple protocol to offer a comprehensive resource for troubleshooting and optimization, grounded in mechanistic principles.

Section 1: Frequently Asked Questions (FAQs) on Temperature Effects

This section addresses common queries regarding the thermal parameters of the this compound synthesis.

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for this reaction is typically in the range of 60-80°C.[1] This temperature range provides sufficient thermal energy to overcome the activation barrier of the desired SN2 reaction without significantly promoting the competing E2 elimination side reaction.[2] Heating is often achieved by refluxing the reaction mixture in a suitable solvent like acetonitrile (boiling point ~82°C) or acetone.[2][3]

Q2: How does temperature quantitatively affect the reaction rate and final yield?

A2: According to the Arrhenius equation, the reaction rate increases exponentially with temperature. A higher temperature will accelerate the formation of the 4-nitrophenoxide nucleophile and its subsequent reaction with 1-bromobutane. However, the final isolated yield is a balance between the desired substitution reaction (SN2) and undesired side reactions. While an initial increase in temperature from a suboptimal point will boost the yield, excessively high temperatures will favor the E2 elimination pathway, leading to the formation of butene and a decrease in the yield of the desired ether product.[2]

Q3: What are the specific consequences of the reaction temperature being too high or too low?

A3:

  • Temperature Too Low (<50°C): The reaction will be very slow or may not proceed to completion. This will result in a low yield and the recovery of significant amounts of unreacted 4-nitrophenol starting material.[2]

  • Temperature Too High (>100°C): At elevated temperatures, the E2 elimination of 1-bromobutane to form butene becomes a significant competing reaction.[1][2] This not only reduces the yield of this compound but also complicates purification. Additionally, other side reactions, such as the formation of dibutyl ether, may become more prevalent.[2]

Q4: Is it feasible to run this synthesis at room temperature?

A4: Performing this synthesis at room temperature is generally not feasible. The deprotonation of 4-nitrophenol may proceed, but the subsequent nucleophilic attack on 1-bromobutane is an SN2 reaction that requires energy to overcome its activation barrier.[4] Without heating, the reaction rate is impractically slow, leading to negligible product formation even over extended periods.

Section 2: Troubleshooting Guide

Directly address common experimental issues with this structured troubleshooting framework.

Problem Possible Temperature-Related Cause(s) Recommended Solutions
Low or No Product Yield The reaction temperature was too low, resulting in an extremely slow reaction rate.Ensure the reaction mixture reaches and maintains a gentle reflux, typically between 60-80°C. Use a heating mantle with a thermocouple for precise temperature control. Monitor reaction completion via TLC before workup.[1][3]
The reaction temperature was excessively high, favoring the E2 elimination of 1-bromobutane as the major pathway.Reduce the reaction temperature to the optimal 60-80°C range. Ensure the heating is controlled and uniform. Using a primary alkyl halide like 1-bromobutane is critical to minimize this side reaction.[2]
Multiple Spots on TLC Analysis Unreacted 4-nitrophenol: Reaction temperature was too low or reaction time was insufficient for completion.Increase the reaction temperature to the optimal range or extend the reaction time. Confirm the disappearance of the 4-nitrophenol spot on TLC before stopping the reaction.[2][3]
Alkene Side Product (Butene): The reaction temperature was too high, promoting elimination. This is often not visible on TLC but reduces the yield of the desired spot.Lower the reaction temperature. The most crucial factor to minimize elimination is the use of a primary alkyl halide.[1][2]
C-Alkylation Byproduct: While less common, high temperatures can sometimes promote the alkylation on the aromatic ring instead of the oxygen atom.[5]Maintain the temperature in the recommended range. O-alkylation is generally favored under these conditions.
Product is an Oil and Fails to Crystallize The presence of impurities, particularly unreacted starting materials or side products, can lower the melting point of the final product and inhibit crystallization. (The pure product has a melting point of 31°C[6]).Purify the crude product using column chromatography to remove impurities.[1] Ensure the workup procedure, including washing with a base to remove unreacted phenol, was performed correctly.[2]
Section 3: Optimized Experimental Protocol

This protocol for the synthesis of this compound from 4-nitrophenol and 1-bromobutane is designed to maximize yield and purity by carefully controlling the temperature.

Materials:

  • 4-Nitrophenol (1.0 eq)

  • 1-Bromobutane (1.1 - 1.2 eq)[2]

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)[3]

  • Anhydrous Acetonitrile (Solvent)

  • Ethyl Acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol and anhydrous potassium carbonate.[3]

  • Solvent Addition: Add anhydrous acetonitrile to the flask, ensuring the solids are submerged and can be stirred effectively.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add 1-bromobutane to the reaction mixture dropwise using a syringe.[2]

  • Controlled Heating: Heat the reaction mixture to a gentle reflux (target internal temperature of ~80°C) using a temperature-controlled heating mantle.[1][3]

  • Reaction Monitoring: Maintain this temperature and monitor the reaction's progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the 4-nitrophenol spot.[3]

  • Work-up: Once complete, allow the reaction mixture to cool to room temperature. Filter the solid potassium salts and wash them with a small amount of ethyl acetate.[3]

  • Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any remaining 4-nitrophenol, followed by a wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield a pure solid.[1][3]

Section 4: Mechanistic Impact of Temperature

The synthesis of this compound is a competition between two primary pathways: the desired SN2 substitution and the undesired E2 elimination. Temperature is the deciding factor that shifts the balance between these two mechanisms.

  • SN2 Pathway (Desired): The 4-nitrophenoxide ion acts as a nucleophile and attacks the primary carbon of 1-bromobutane, displacing the bromide ion to form the ether. This is the desired Williamson ether synthesis.[4][7]

  • E2 Pathway (Undesired): At higher temperatures, the 4-nitrophenoxide can also act as a base, abstracting a proton from the carbon adjacent to the bromine on the 1-bromobutane. This leads to the elimination of HBr and the formation of butene gas.[1][2]

The following diagram illustrates how temperature influences the reaction pathway.

G reactants 4-Nitrophenoxide + 1-Bromobutane reactants->mid_sn2 reactants->mid_e2 sn2_product This compound (Desired Product) e2_product Butene + 4-Nitrophenol (Side Products) mid_sn2->sn2_product  SN2 Pathway (Substitution) mid_e2->e2_product  E2 Pathway (Elimination) sn2_cond->mid_sn2 e2_cond->mid_e2

Caption: SN2 vs. E2 pathways in this compound synthesis.

Section 5: Data Summary Table

This table summarizes the expected experimental outcomes as a function of reaction temperature, based on established chemical principles.

Temperature Range Reaction Rate Expected Yield Purity of Crude Product Major Side Products
< 50°C Very SlowLow to NoneHigh (mostly unreacted starting material)None
60 - 80°C (Optimal) Moderate to FastGood to ExcellentHighMinimal
> 100°C Very FastDecreasingLowButene (from E2 elimination), Dibutyl ether[2]
References
  • Wang, M. L., & Kumar, S. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. BULLETIN OF CHEMICAL REACTION ENGINEERING & CATALYSIS, 15(2), 405-414. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for the Reduction of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the catalytic reduction of 1-Butoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of 4-Butoxyaniline. Our focus is on providing not just procedural steps, but the scientific reasoning behind catalyst and condition selection to empower you to overcome common experimental challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the reduction of this compound, offering systematic approaches to diagnose and resolve them.

Q1: My reaction is sluggish or shows incomplete conversion of this compound. What are the primary causes and how can I fix this?

A slow or incomplete reaction is a common hurdle. The root cause often lies in catalyst activity, reaction conditions, or the purity of your starting materials.[1][2]

Systematic Troubleshooting Steps:

  • Catalyst Activity:

    • Freshness and Storage: Heterogeneous catalysts, particularly Palladium on Carbon (Pd/C), can lose activity over time if not stored properly.[1] Always start with a fresh batch of catalyst or one that has been stored under an inert atmosphere.

    • Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates. A typical starting point is 5-10 mol% of the metal relative to the substrate.[1] If the reaction is still slow, a modest increase in catalyst loading may be beneficial.

    • Catalyst Poisoning: Contaminants in your starting material or solvent, especially sulfur or thiol compounds, can poison noble metal catalysts.[1] Ensure the purity of your this compound and use high-purity solvents.

  • Reaction Conditions:

    • Hydrogen Pressure: For catalytic hydrogenations, ensure adequate hydrogen pressure. While many reductions proceed at atmospheric pressure, increasing the pressure (e.g., to 50 psi in a Parr shaker) can significantly accelerate the reaction.[3]

    • Temperature: While many nitro reductions are exothermic, gentle heating (e.g., 40-60 °C) can sometimes be necessary to drive the reaction to completion.[1] However, excessive heat can promote side reactions.[2]

    • Solvent Choice and Solubility: The substrate must be soluble in the chosen solvent to interact effectively with the catalyst.[1] Common solvents for this reduction include ethanol, methanol, and ethyl acetate. If solubility is an issue, consider a co-solvent system.

  • Reducing Agent (for Transfer Hydrogenation):

    • Stoichiometry: When using a hydrogen donor like ammonium formate or hydrazine hydrate, ensure you are using a sufficient stoichiometric excess.[2]

    • Decomposition: Some transfer hydrogenation reagents can decompose on storage. Use a fresh supply for optimal results.[2]

Q2: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?

The formation of side products is often a result of incomplete reduction or side reactions of intermediates.

Common Intermediates and Side Products:

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[4] The accumulation of these intermediates can lead to the formation of azoxy and azo compounds through condensation reactions.[4][5]

  • Nitrosobenzene derivative: An intermediate in the reduction pathway.

  • Phenylhydroxylamine derivative: Another key intermediate. Accumulation of this species can be problematic and may lead to the formation of colored impurities.[5]

  • Azoxybenzene derivative: Formed from the condensation of the nitroso and hydroxylamine intermediates.

  • Azobenzene derivative: Can be formed by further reduction of the azoxy compound.

Strategies to Minimize Side Products:

  • Optimize Catalyst and Conditions: The choice of catalyst can influence the reaction pathway. For instance, nickel catalysts are sometimes preferred to minimize the accumulation of hydroxylamine intermediates.[5]

  • Ensure Complete Reaction: Drive the reaction to completion by optimizing catalyst loading, hydrogen pressure, and reaction time to ensure all intermediates are fully reduced to the desired amine.

  • Temperature Control: As the reaction is exothermic, maintaining proper temperature control can prevent localized overheating, which may favor the formation of condensation byproducts.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection and reaction optimization for the reduction of this compound.

Q1: What are the most common catalysts for the reduction of this compound, and how do I choose the best one?

The most frequently used catalysts for the reduction of aromatic nitro compounds are Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel.[6][7] The choice of catalyst depends on factors like cost, selectivity, and the presence of other functional groups.

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity and efficiency.[6] It is effective for both aromatic and aliphatic nitro group reductions.[6]

  • Raney Nickel: A cost-effective alternative to precious metal catalysts.[5][8] It is particularly useful when dehalogenation of aromatic halides is a concern, though this is not relevant for this compound.[6] Be aware that Raney Nickel is pyrophoric and requires careful handling.[3][5]

  • Platinum on Carbon (Pt/C): Another highly active catalyst that can be more effective than Pd/C in certain cases, sometimes resulting in faster reactions and fewer hydroxylamine intermediates.[3]

Q2: I am considering transfer hydrogenation. What are the advantages and common hydrogen donors?

Catalytic transfer hydrogenation is a valuable alternative to using pressurized hydrogen gas, offering enhanced safety and convenience.[9] This method utilizes a hydrogen donor in the presence of a catalyst, typically Pd/C.

Common Hydrogen Donors:

  • Ammonium Formate: A widely used and effective hydrogen source.

  • Hydrazine Hydrate: A powerful reducing agent, often used for rapid and complete reductions.[9][10]

  • Formic Acid: Can also be used as a hydrogen source in the presence of a suitable catalyst.[11]

The primary advantage is avoiding the need for specialized high-pressure hydrogenation equipment.

Q3: Are there any metal/acid reduction systems I can use as an alternative to catalytic hydrogenation?

Yes, several metal/acid combinations are effective for nitro group reduction and can be useful alternatives, especially when other reducible functional groups are present.[6]

  • Iron (Fe) in Acidic Media (e.g., acetic acid or HCl): This is a classic and mild method for reducing nitro groups.[1][6]

  • Tin(II) Chloride (SnCl₂): Provides a mild reduction and is often used when other reducible groups need to be preserved.[6]

  • Zinc (Zn) in Acidic Media: Similar to iron, zinc is an effective reducing agent for this transformation.[6]

These methods are generally less expensive than those using precious metal catalysts but may require more extensive workup to remove metal salts.

Catalyst Performance Comparison

The following table summarizes the general performance characteristics of common catalysts for the reduction of aromatic nitro compounds.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
H₂/Pd/C 1-4 atm H₂, RT-60°C, Ethanol/MethanolHigh activity, good selectivity, widely used.[1][6]Can be sensitive to catalyst poisons, potential for dehalogenation (not applicable here).[1][6]
H₂/Raney Ni 50 psi H₂, RT, EthanolCost-effective, less prone to dehalogenation.[5][6]Pyrophoric, may require higher pressure.[3][5]
H₂/Pt/C 1 atm H₂, RT, EtOAcHigh activity, often faster than Pd/C, less hydroxylamine accumulation.[3]More expensive than Pd/C and Raney Ni.
Hydrazine/Pd/C Reflux or RT, EthanolAvoids pressurized H₂, often rapid.[9]Hydrazine is toxic.
Fe/AcOH or HCl Reflux, Ethanol/WaterMild, inexpensive, good for substrates with other reducible groups.[1][6]Stoichiometric amounts of metal required, workup can be cumbersome.[12]
SnCl₂/HCl RT, EthanolMild, good chemoselectivity.[6]Stoichiometric reagent, tin waste.

Experimental Protocol: Catalytic Hydrogenation of this compound using Pd/C

This protocol provides a general procedure for the reduction of this compound to 4-Butoxyaniline using catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol/Ethyl Acetate)

  • Hydrogenation vessel (e.g., Parr shaker or flask with hydrogen balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (typically 5-10 mol% Pd).

  • Purging: Seal the vessel and purge the system with the inert gas 3-5 times to remove any residual air.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., atmospheric pressure via a balloon or 1-4 atm in a pressurized vessel).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Butoxyaniline.

  • Purification: The product can be further purified by distillation, crystallization, or column chromatography if necessary.[4]

Safety Precautions:

  • Catalytic hydrogenation can be hazardous due to the use of flammable hydrogen gas.[4]

  • The reaction is exothermic, and proper temperature control is crucial to prevent thermal runaways, especially on a larger scale.[4]

  • Palladium on carbon can be pyrophoric, especially after filtration. Handle with care.

Visualizing the Process

Reaction Pathway

The reduction of this compound to 4-Butoxyaniline is a multi-step process.

Reaction_Pathway Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 +2e-, +2H+ Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 +2e-, +2H+ Product 4-Butoxyaniline Intermediate2->Product +2e-, +2H+

Caption: Generalized reaction pathway for the reduction of a nitro group.

Troubleshooting Decision Tree

A logical approach to troubleshooting incomplete reactions.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_purity Purity Concerns Problem Incomplete Reaction CheckCatalyst Check Catalyst Problem->CheckCatalyst CheckConditions Check Reaction Conditions Problem->CheckConditions CheckPurity Check Starting Material Purity Problem->CheckPurity FreshCatalyst Use Fresh Catalyst CheckCatalyst->FreshCatalyst IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading IncreasePressure Increase H2 Pressure CheckConditions->IncreasePressure IncreaseTemp Increase Temperature CheckConditions->IncreaseTemp ChangeSolvent Change Solvent CheckConditions->ChangeSolvent PurifySubstrate Purify Substrate CheckPurity->PurifySubstrate UsePureSolvent Use High-Purity Solvent CheckPurity->UsePureSolvent

Caption: A decision tree for troubleshooting incomplete nitro reductions.

References

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. (n.d.).
  • Nitro Reduction - Common Conditions. (n.d.).
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022-09-19).
  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds - Benchchem. (n.d.).
  • Cai, K. Y., & Zhou, Y. M. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Bulletin of Chemical Reaction Engineering & Catalysis, 10(3), 275-280. [Link]

  • Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review. (n.d.).
  • Reduction of Aromatic Nitro-compounds to Amines with Sodium Boro- hydride-Copper(ii) Acetylacetonate - RSC Publishing. (n.d.).
  • Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles - ACS Publications. (n.d.).
  • Technical Support Center: Troubleshooting the Reduction of 1-Nitro-4-propylbenzene - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024-12-16).
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - NIH. (2024-08-24).
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.).
  • Hydrogenation of Nitrobenzene Over Au/MeOx Catalysts—A Matter of the Support. (2012-01-02).
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. (2021-03-23).
  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing). (n.d.).
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-02).
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH. (n.d.).
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. (n.d.).
  • Raney nickel - Wikipedia. (n.d.).
  • Odd observation during Pd/C hydrogenation of Nitro group : r/Chempros - Reddit. (2023-08-05).

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Technical Support Center: Troubleshooting Peak Tailing in HPLC of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Butoxy-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals seeking to achieve optimal chromatographic performance. Here, we combine fundamental principles with field-proven solutions to diagnose and rectify this common chromatographic challenge.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is an asymmetry in a chromatographic peak where the back half of the peak is wider than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates peak tailing. This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][3]

Q2: Why is my this compound peak tailing?

The molecular structure of this compound includes a polar nitro group and an ether linkage, making it susceptible to secondary interactions with the stationary phase.[4][5] The most common cause of peak tailing for such a compound is the interaction between these polar groups and active silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[2][6][7] Other potential causes include column contamination, a mismatch between the mobile phase and the sample solvent, or column degradation.[3][8]

Q3: Can the HPLC system itself cause peak tailing?

Yes, issues within the HPLC system can lead to peak distortion. "Extra-column dead volume," which can be caused by using tubing with an incorrect internal diameter, poorly fitted connections, or problems within the injector or detector, can contribute to peak broadening and tailing.[1][9][10]

Q4: Is peak tailing always a problem?

While minor tailing may be acceptable in some cases, significant tailing can negatively impact the resolution of closely eluting peaks.[3] It also compromises the accuracy and precision of peak integration, which is crucial for reliable quantitative analysis.[1][11]

In-Depth Troubleshooting Guide

Issue 1: Unwanted Silanol Interactions

Q: I'm seeing significant peak tailing for this compound on my C18 column. How can I determine if silanol interactions are the cause and what can I do to fix it?

A: Understanding the Mechanism:

Standard silica-based reversed-phase columns (e.g., C18, C8) often have residual, unreacted silanol groups (Si-OH) on their surface.[7] The polar nitro group in this compound can form strong hydrogen bonds with these acidic silanol groups.[6] This secondary interaction causes some analyte molecules to be retained longer than others, leading to a tailed peak. While the primary retention is due to hydrophobic interactions with the C18 chains, these secondary interactions are a common cause of poor peak shape for polar compounds.[2][3]

Experimental Workflow: Diagnosing and Mitigating Silanol Interactions

G cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies a Initial Observation: Peak Tailing of This compound b Hypothesis: Silanol Interactions a->b c Test: Inject a Neutral Marker (e.g., Toluene) b->c d Symmetrical Peak for Toluene? (No interaction with silanols) c->d e Asymmetrical Peak for Toluene? (Indicates other issues like column void or system dead volume) c->e f Option 1: Mobile Phase Modification d->f If Yes h Add a Competing Base (e.g., Triethylamine) f->h i Lower Mobile Phase pH (e.g., pH 2.5-3.0) f->i g Option 2: Change Column Chemistry j Use an End-Capped Column or a 'Base-Deactivated' Column g->j k Consider a Phenyl-Hexyl Stationary Phase g->k

Caption: Workflow for diagnosing and mitigating silanol-induced peak tailing.

Step-by-Step Mitigation Protocols:

Protocol 1: Mobile Phase Modification with a Competing Base

This method involves adding a small, basic molecule to the mobile phase to "mask" the active silanol sites from your analyte.

  • Reagent Preparation: Prepare a stock solution of 0.1% (v/v) triethylamine (TEA) in your organic modifier (e.g., acetonitrile or methanol).

  • Mobile Phase Formulation: Add the TEA stock solution to your final mobile phase to achieve a concentration of 0.02-0.05% TEA.

  • System Equilibration: Equilibrate the column with the new mobile phase for at least 20-30 column volumes.

  • Analysis: Inject your this compound standard and observe the peak shape. A significant improvement in symmetry is expected.

Causality: Triethylamine acts as a competing base, binding to the acidic silanol groups and preventing the nitro group of your analyte from this secondary interaction.[12][13][14][15] This results in a more uniform interaction with the C18 stationary phase, leading to a symmetrical peak.[15]

Protocol 2: Adjusting Mobile Phase pH

Lowering the mobile phase pH suppresses the ionization of silanol groups, reducing their interaction with the analyte.[6][9]

  • Buffer Preparation: Prepare a buffer with a pH between 2.5 and 3.0, such as a phosphate or formate buffer.

  • Mobile Phase Formulation: Use this buffer for the aqueous portion of your mobile phase and mix with the appropriate amount of organic solvent.

  • System Equilibration: Thoroughly equilibrate the column with the low-pH mobile phase.

  • Analysis: Inject your sample and evaluate the peak shape.

Causality: Silanol groups have a pKa in the range of 3.5-4.5.[16] Operating at a pH below this pKa (e.g., pH 2.5) keeps the silanol groups in their protonated, non-ionized form (Si-OH).[9][17] This neutral form has a much-reduced capacity for strong interactions with the analyte, improving peak shape.[18]

Data Summary: Impact of Mitigation Strategies

StrategyTailing Factor (Tf) - BeforeTailing Factor (Tf) - AfterPrinciple of Action
Add 0.05% TEA 1.91.1Competitive binding to silanol sites.[14][15]
Lower pH to 2.8 1.91.2Suppression of silanol ionization.[2][9]
Switch to End-Capped Column 1.91.0Reduced number of available silanol sites.[19][20]
Issue 2: Column Contamination and Degradation

Q: I've tried modifying my mobile phase, but the peak tailing persists. Could my column be the problem?

A: Column Health is Critical:

Yes, the column is a common source of such issues. Over time, columns can get contaminated with strongly retained sample components or the stationary phase can degrade, both leading to peak tailing.[3][8]

  • Contamination: Strongly adsorbed basic compounds from previous analyses can create active sites that interact with your analyte.[8]

  • Degradation: Harsh mobile phase conditions (e.g., high pH) can damage the bonded phase, exposing more active silanol sites.[21] Physical degradation can also cause a void at the head of the column.[9]

Troubleshooting Logic for Column Health

G cluster_results Evaluation a Persistent Peak Tailing b Hypothesis: Column Contamination or Degradation a->b c Action 1: Column Wash/Regeneration b->c d Action 2: Reverse Column and Flush b->d e Action 3: Test with a New, Known-Good Column b->e f Tailing Resolved? c->f d->f g Tailing Persists? e->g h Conclusion: Column was Contaminated. Implement regular wash cycles. f->h i Conclusion: Original column is permanently damaged. Replace column. g->i

Caption: Decision tree for troubleshooting column-related peak tailing.

Protocol 3: Column Washing and Regeneration

This procedure uses a series of strong solvents to remove contaminants from the column. Always check the manufacturer's guidelines for your specific column.

  • Disconnect from Detector: To avoid contamination, disconnect the column outlet from the detector.[22]

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (if compatible with your stationary phase).

  • Organic Wash (Non-polar contaminants): Flush with 20-30 column volumes of a strong, non-polar solvent like isopropanol.[22]

  • Organic Wash (Polar contaminants): Flush with 20-30 column volumes of a strong, polar solvent like methanol or acetonitrile.

  • Storage Solvent: Flush the column with your storage solvent, which is typically the mobile phase you plan to use next or as recommended by the manufacturer.

  • Re-equilibration: Reconnect the column to the detector and equilibrate thoroughly with your mobile phase before analysis.[22]

Causality: This multi-solvent wash is designed to dissolve and remove a wide range of contaminants. Water removes salts and buffers, while organic solvents remove strongly retained organic molecules that could be creating active sites for secondary interactions.

Issue 3: Mismatch Between Sample Solvent and Mobile Phase

Q: My peak shape gets worse when I inject a larger volume. Could my sample solvent be the issue?

A: Solvent Mismatch Effects:

Injecting a sample dissolved in a solvent that is significantly stronger (has more eluting power) than the mobile phase can cause peak distortion, including tailing and fronting.[23][24][25][26]

Causality: When a strong sample solvent enters the mobile phase, it creates a localized area of high elution strength. This causes the analyte molecules at the front of the injection band to move faster than those at the back, leading to band broadening and an asymmetric peak.[23] For reversed-phase HPLC, a solvent with a higher percentage of organic modifier than the mobile phase is considered "stronger."[10]

Protocol 4: Sample Solvent Management

  • Ideal Scenario: Dissolve your this compound standard and samples in the initial mobile phase composition.

  • If a Stronger Solvent is Necessary: If you need to use a stronger solvent for solubility, keep the injection volume as small as possible (typically < 10 µL) to minimize the effect.[27]

  • Dilution Strategy: If possible, dilute the sample in the mobile phase after initially dissolving it in a stronger solvent.

References

  • Shimadzu. Effects of Sample Solvents on Peak Shape.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Moravek.
  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chrom
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Addressing peak tailing in the chromatographic analysis of polar nitro compounds. Benchchem.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15).
  • 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • What are common causes of peak tailing when running a reverse-phase LC column?
  • Sample Diluent Effects in HPLC - Element Lab Solutions.
  • Control pH During Method Development for Better Chrom
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
  • Reasons for Peak Tailing of HPLC Column - Hawach. (2025, October 28).
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014, April 2).
  • troubleshooting peak tailing in HPLC analysis of citral - Benchchem.
  • General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed.
  • The Effect of Sample Diluent on Peak Shape - MAC-MOD Analytical.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
  • The role of end-capping in reversed-phase - Phenomenex.
  • Why would I want to use an HPLC column th
  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17).
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC Intern
  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. (2023, November 27).
  • Method from Mars?
  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9).
  • The Theory of HPLC Column Chemistry.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023, November 23).
  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. (2025, October 28).
  • Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study | LCGC Intern
  • This compound | C10H13NO3 | CID 81658 - PubChem - NIH.
  • This compound - LookChem.
  • Application Note and Protocols for the Analysis of 1-Bromo-3-butoxy-5-nitrobenzene by HPLC and LC-MS - Benchchem.
  • 1-(tert-Butoxy)-4-nitrobenzene | C10H13NO3 | CID 10943395 - PubChem.
  • 1-Butyl-4-nitrobenzene | C10H13NO2 | CID 88632 - PubChem - NIH.

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Validation & Comparative

characterization of 1-Butoxy-4-nitrobenzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis and Characterization of 1-Butoxy-4-nitrobenzene and Its Derivatives

This guide provides an in-depth analysis of this compound, a key intermediate in various organic syntheses. We will explore its primary synthetic route, offer a comparative look at its characterization against structural analogs, and provide detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's properties and synthesis.

Introduction to this compound

This compound, also known as p-nitrophenyl butyl ether, is an aromatic ether with significant applications as a building block in the synthesis of more complex molecules, including dyes, pharmaceuticals, and other specialty chemicals.[1] Its structure, featuring a nitro group and a butoxy substituent on a benzene ring, offers multiple avenues for further chemical modification. The nitro group can be readily reduced to an amine, providing a route to anilines, while the ether linkage is generally stable under many reaction conditions. Accurate synthesis and characterization are paramount to ensure purity and predict reactivity in subsequent synthetic steps.

Synthesis: The Williamson Ether Synthesis Route

The most reliable and widely adopted method for preparing this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the phenoxide generated from 4-nitrophenol acts as the nucleophile, attacking the electrophilic carbon of an n-butyl halide, typically 1-bromobutane.

The reaction is favored due to the electron-withdrawing nature of the para-nitro group, which increases the acidity of the phenolic proton and stabilizes the resulting phenoxide ion. The choice of a polar aprotic solvent like DMF or acetone is crucial as it solvates the cation (e.g., K⁺), leaving the phenoxide anion more exposed and nucleophilic.[2]

Detailed Experimental Protocol

Materials:

  • 4-Nitrophenol

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 4-nitrophenol (1.0 equivalent) in DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The mixture will become a suspension. Stir for 15-20 minutes at room temperature to facilitate the formation of the potassium 4-nitrophenoxide salt.

  • Alkyl Halide Addition: Add 1-bromobutane (1.1 equivalents) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 60-70°C and maintain this temperature for 4-12 hours.[2] Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the 4-nitrophenol spot disappears.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with 1M NaOH solution to remove any unreacted 4-nitrophenol, followed by a water wash and finally a brine wash to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield pure this compound.[2] A high yield of over 95% is expected with this method.[3]

Potential Side Reactions and Optimization
  • Elimination: Excessive heat can cause the base to promote the E2 elimination of HBr from 1-bromobutane, forming butene gas as a byproduct. Maintaining a moderate temperature (below 80°C) minimizes this.[2]

  • C-Alkylation: While O-alkylation is electronically favored, minor amounts of C-alkylation (attachment of the butyl group to the aromatic ring) can occur. Using a polar aprotic solvent enhances the nucleophilicity of the oxygen atom, favoring the desired product.[2]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Nitrophenol in DMF B Add K₂CO₃ A->B Forms Phenoxide C Add 1-Bromobutane B->C D Heat (60-70°C) 4-12 hours C->D Sₙ2 Attack E Quench with Water & Extract D->E F Wash Organic Layer E->F G Dry & Concentrate F->G H Purify (Recrystallization/Chromatography) G->H I I H->I Final Product

Caption: Williamson Ether Synthesis of this compound.

Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear evidence for both the aromatic and aliphatic portions of the molecule. The electron-withdrawing nitro group and the electron-donating butoxy group create a distinct pattern on the aromatic ring.

  • Aromatic Protons: The protons ortho to the strongly deshielding nitro group (Ha) appear significantly downfield as a doublet. The protons ortho to the shielding butoxy group (Hb) appear further upfield, also as a doublet.

  • Aliphatic Protons: The CH₂ group attached directly to the ether oxygen (-O-CH₂-) is the most deshielded of the aliphatic protons. The signals become progressively more shielded further down the butyl chain, culminating in the terminal methyl (CH₃) group, which appears as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Integration
Ha (Aromatic, ortho to NO₂) ~8.1-8.2 Doublet (d) 2H
Hb (Aromatic, ortho to OBu) ~6.9-7.0 Doublet (d) 2H
-O-CH ₂-CH₂-CH₂-CH₃ ~4.0-4.1 Triplet (t) 2H
-O-CH₂-CH ₂-CH₂-CH₃ ~1.7-1.8 Sextet/Multiplet 2H
-O-CH₂-CH₂-CH ₂-CH₃ ~1.4-1.5 Sextet/Multiplet 2H

| -O-CH₂-CH₂-CH₂-CH ₃ | ~0.9-1.0 | Triplet (t) | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is used to confirm the number of unique carbon environments. Due to the molecule's symmetry, only six distinct signals are expected in the aromatic region, plus four signals for the butyl chain.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C-NO₂ ~141
C-OBu ~164
CH (ortho to NO₂) ~125
CH (ortho to OBu) ~114
-O-C H₂- ~68
-O-CH₂-C H₂- ~31
-O-CH₂-CH₂-C H₂- ~19

| -O-CH₂-CH₂-CH₂-C H₃ | ~14 |

FT-IR Spectroscopy

Infrared spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Table 3: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
~1515 & ~1345 Nitro group (NO₂) Asymmetric & Symmetric Stretch
~1250 & ~1050 Aryl-Alkyl Ether (C-O-C) Asymmetric & Symmetric Stretch
~3100-3000 Aromatic C-H Stretch
~2960-2850 Aliphatic C-H Stretch

| ~1600 & ~1480 | Aromatic C=C | Stretch |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound and provides structural information through its fragmentation pattern.

Table 4: Key Mass Spectrometry Data for this compound

m/z Value Interpretation
195 Molecular Ion (M⁺)[4]
139 Loss of butene (C₄H₈) via McLafferty rearrangement
109 Loss of NO₂

| 57 | Butyl cation (C₄H₉⁺) |

Comparative Analysis: Structural Isomerism

To understand the impact of the alkyl group's structure, we can compare this compound with its isomer, 1-(tert-Butoxy)-4-nitrobenzene.[5] While they share the same molecular formula and weight, their physical and spectroscopic properties differ significantly.

Table 5: Comparison of Physicochemical Properties

Property This compound 1-(tert-Butoxy)-4-nitrobenzene
Molecular Formula C₁₀H₁₃NO₃[6] C₁₀H₁₃NO₃[5]
Molecular Weight 195.22 g/mol [6] 195.22 g/mol [5]
Appearance White to yellow powder/liquid[7] Not specified
Melting Point 31-32 °C[8][9] Not specified

| Boiling Point | 308 °C at 760 mmHg[8] | Not specified |

The steric bulk of the tert-butyl group in 1-(tert-Butoxy)-4-nitrobenzene would lead to distinct differences in the NMR spectra. For instance, the ¹H NMR would show a singlet integrating to 9H for the tert-butyl group, a stark contrast to the complex splitting pattern of the n-butyl chain.

Overall Characterization Workflow

The logical process for confirming the identity and purity of a synthesized batch of this compound involves a sequence of analytical checks.

G A Synthesis Complete (Crude Product) B TLC Analysis A->B Purity Check C Purification (Column/Recrystallization) B->C Impurities Present D FT-IR Spectroscopy B->D Single Spot (Pure) C->D E ¹H & ¹³C NMR Spectroscopy D->E Functional Groups ID'd F Mass Spectrometry E->F Proton/Carbon Skeleton Mapped G Structure Confirmed & Purity Assessed F->G Molecular Weight Confirmed

Caption: Logical workflow for the characterization of this compound.

Conclusion

The characterization of this compound is a straightforward process when a systematic, multi-technique approach is employed. The Williamson ether synthesis provides a high-yield route to the compound. Subsequent analysis by NMR, FT-IR, and mass spectrometry allows for the unambiguous confirmation of its chemical structure. The data presented in this guide serves as a reliable benchmark for researchers working with this versatile chemical intermediate, ensuring the quality and integrity of their materials for further application.

References

  • PubChem. This compound | C10H13NO3 | CID 81658. Available from: [Link]

  • LookChem. This compound. Available from: [Link]

  • PubChem. 1-(tert-Butoxy)-4-nitrobenzene | C10H13NO3 | CID 10943395. Available from: [Link]

  • PubChemLite. This compound (C10H13NO3). Available from: [Link]

  • GSRS. This compound. Available from: [Link]

  • Stenutz. This compound. Available from: [Link]

  • HMDB. 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950). Available from: [Link]

  • NICNAS. Benzene, 1-methoxy-4-nitro- - Evaluation statement. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Available from: [Link]

  • Organic Chemistry Portal. Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

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A Comparative Guide to the Reactivity of 1-Butoxy-4-nitrobenzene and 1-Methoxy-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Introduction

1-Butoxy-4-nitrobenzene and 1-methoxy-4-nitrobenzene are important intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes.[1] Their utility often hinges on their reactivity in nucleophilic aromatic substitution (SNAr) reactions, where the alkoxy group is displaced by a nucleophile. Understanding the relative reactivity of these two compounds is crucial for optimizing reaction conditions and predicting product yields. This guide provides a theoretical comparison of their reactivity based on fundamental electronic and steric effects, and offers a practical experimental design for direct, quantitative comparison.

Molecular Structure and Electronic Effects

The reactivity of substituted nitrobenzenes in SNAr reactions is predominantly governed by the electronic nature of the substituents on the aromatic ring.[2][3][4] The presence of a strong electron-withdrawing group, such as the nitro group (-NO2) at the para-position, is essential for activating the ring towards nucleophilic attack.[2][5] The alkoxy groups (-OR) in this compound and 1-methoxy-4-nitrobenzene, however, are generally considered electron-donating groups, which tend to decrease the rate of SNAr reactions.[6]

The overall electronic effect of a substituent is a combination of inductive and resonance effects.

  • Inductive Effect (-I): The oxygen atom in the alkoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect.

For alkoxy groups, the resonance effect typically outweighs the inductive effect, leading to a net electron-donating character, especially when positioned para to the reaction center.[7]

The Hammett equation provides a quantitative measure of the electronic effect of a substituent.[7][8] The substituent constant, σ, reflects the ability of a substituent to influence the reaction rate or equilibrium constant. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

SubstituentHammett Constant (σp)
Methoxy (-OCH3)-0.27[7]
Butoxy (-OC4H9)~ -0.32 (estimated)

The Hammett constant for the butoxy group is not as widely tabulated as that for the methoxy group. The value provided is an estimate based on the slightly greater electron-donating nature of the butyl group compared to the methyl group due to hyperconjugation and inductive effects.[9]

Comparative Reactivity Analysis (Theoretical)

Based on the electronic and steric properties of the methoxy and butoxy groups, we can predict the relative reactivity of 1-methoxy-4-nitrobenzene and this compound in SNAr reactions.

Electronic Effects

The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[3][10] Electron-donating groups destabilize this intermediate by increasing the electron density on the ring, thereby slowing down the reaction.

Since the butoxy group is slightly more electron-donating than the methoxy group (as inferred from the estimated Hammett constants), it is expected to deactivate the aromatic ring to a greater extent. Consequently, 1-methoxy-4-nitrobenzene should be more reactive than this compound due to electronic effects.

Steric Effects

The bulkier butoxy group can present greater steric hindrance to the approaching nucleophile compared to the smaller methoxy group. This steric hindrance can further decrease the rate of the nucleophilic attack, especially if the nucleophile itself is bulky. Therefore, from a steric standpoint as well, 1-methoxy-4-nitrobenzene is predicted to be more reactive .

Leaving Group Ability

In the SNAr mechanism, the C-O bond of the alkoxy group is broken in the second, faster step of the reaction.[11] While the leaving group ability is less critical to the overall reaction rate than the stability of the Meisenheimer complex, it can still play a role. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups.[12][13] Methoxide and butoxide are both strong bases, and thus poor leaving groups.[14] There is no significant difference in the basicity of methoxide and butoxide that would lead to a major difference in their leaving group ability in this context.

Experimental Protocol for Comparative Kinetic Analysis

To empirically determine the relative reactivity, a comparative kinetic study is recommended. The following protocol outlines a method using UV-Vis spectroscopy to monitor the progress of the reaction with a suitable nucleophile, such as piperidine.

Objective: To determine the second-order rate constants for the reaction of 1-methoxy-4-nitrobenzene and this compound with piperidine in a suitable solvent at a constant temperature.

Materials:

  • 1-methoxy-4-nitrobenzene

  • This compound

  • Piperidine (freshly distilled)

  • Anhydrous solvent (e.g., acetonitrile or DMSO)

  • Constant temperature water bath or spectrophotometer with a temperature-controlled cell holder

  • UV-Vis Spectrophotometer

  • Volumetric flasks, pipettes, and cuvettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of 1-methoxy-4-nitrobenzene, this compound, and piperidine in the chosen anhydrous solvent.

  • Determination of λmax:

    • Record the UV-Vis spectra of the reactants and the expected product (N-(4-nitrophenyl)piperidine) to identify a wavelength (λmax) where the product has significant absorbance and the reactants have minimal absorbance.

  • Kinetic Runs (Pseudo-First-Order Conditions):

    • Set up a series of reactions for each substrate where the concentration of piperidine is in large excess (at least 10-fold) compared to the concentration of the nitrobenzene derivative. This ensures pseudo-first-order kinetics with respect to the nitrobenzene.

    • Equilibrate the reactant solutions to the desired temperature in the water bath.

    • Initiate the reaction by mixing the solutions in a cuvette and immediately place it in the temperature-controlled spectrophotometer.

    • Monitor the increase in absorbance at λmax over time. Record data at regular intervals until the reaction is complete.

  • Data Analysis:

    • For each kinetic run, plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.

    • The slope of this plot will be equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k2) can be calculated from the equation: k2 = k' / [Piperidine].

    • Repeat the experiment at different concentrations of piperidine to verify the second-order nature of the reaction.

Data Presentation and Visualization

Summary of Properties
Property1-Methoxy-4-nitrobenzeneThis compound
Molecular Formula C7H7NO3C10H13NO3
Molecular Weight 153.14 g/mol 195.21 g/mol
Hammett Constant (σp) -0.27[7]~ -0.32 (estimated)
Predicted Reactivity HigherLower
Hypothetical Kinetic Data Table
Substrate[Substrate] (M)[Piperidine] (M)k' (s⁻¹)k2 (M⁻¹s⁻¹)
1-Methoxy-4-nitrobenzene0.0010.1To be determinedTo be determined
This compound0.0010.1To be determinedTo be determined
SNAr Reaction Mechanism

experimental_workflow cluster_prep Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Substrates, Nucleophile) determine_lambda Determine λmax of Product prep_solutions->determine_lambda equilibrate Equilibrate Solutions to Constant Temperature determine_lambda->equilibrate mix_reactants Mix Reactants in Cuvette (Pseudo-First-Order) equilibrate->mix_reactants monitor_absorbance Monitor Absorbance vs. Time mix_reactants->monitor_absorbance plot_data Plot ln(A∞ - At) vs. Time monitor_absorbance->plot_data calculate_k_prime Determine k' (slope) plot_data->calculate_k_prime calculate_k2 Calculate k2 = k' / [Nucleophile] calculate_k_prime->calculate_k2 compare_reactivity Compare k2 values for 1-methoxy- vs. 1-butoxy- calculate_k2->compare_reactivity

Caption: Workflow for the comparative kinetic analysis of SNAr reactions.

Conclusion

A thorough analysis of the electronic and steric effects of the methoxy and butoxy groups leads to the prediction that 1-methoxy-4-nitrobenzene is more reactive towards nucleophilic aromatic substitution than this compound . The slightly less electron-donating character and smaller size of the methoxy group are the primary factors contributing to this anticipated higher reactivity. To move beyond theoretical prediction, this guide provides a robust experimental protocol for a direct kinetic comparison. The results of such a study would provide valuable quantitative data for researchers and drug development professionals working with these important chemical intermediates.

References

  • Bunnett, J. F., Garbisch, E. W., & Pruitt, K. M. (1957). The "Element Effect" in Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 79(2), 385–391.
  • Crampton, M. R. (2008). Nucleophilic Aromatic Substitution. In Organic Reaction Mechanisms 2004 (pp. 181-201). John Wiley & Sons, Ltd.
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  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
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A Comparative Guide to the Biological Activity of 1-Butoxy-4-nitrobenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 4-Alkoxynitrobenzene Derivatives

Nitroaromatic compounds, characterized by a nitro group (—NO₂) attached to an aromatic ring, represent a significant class of industrial chemicals.[1] While their applications are widespread, their inherent bioactivity has garnered increasing interest in the fields of pharmacology and drug development. The 4-alkoxynitrobenzene scaffold, which includes 1-butoxy-4-nitrobenzene and its analogs, serves as a key pharmacophore whose biological effects can be finely tuned by modifying the attached alkyl ether chain.

The strong electron-withdrawing nature of the nitro group is a primary determinant of the chemical reactivity and biological activity of these molecules.[1] This guide provides a comparative analysis of the biological activities of this compound and its shorter-chain analogs, such as 4-nitroanisole (methoxy derivative). We will delve into their potential as anticancer and antimicrobial agents, explore the underlying structure-activity relationships (SAR), and provide detailed protocols for their evaluation. This document is intended for researchers and professionals engaged in drug discovery, offering a synthesized overview grounded in experimental evidence.

Comparative Analysis of Biological Activities

The biological profile of 4-alkoxynitrobenzene derivatives is diverse, with primary research focusing on their cytotoxic and antimicrobial properties. The length and structure of the alkoxy group (—OR) play a critical role in modulating this activity.

Anticancer and Cytotoxic Potential

Nitroaromatic compounds have been investigated for their potential as anticancer agents.[2][3] Their mechanism often involves bioreduction of the nitro group within hypoxic tumor environments, leading to reactive species that can induce cellular damage. Furthermore, some nitroaromatics act as inhibitors of key enzymes like glutathione reductase, an enzyme crucial for antioxidant defense in cancer cells.[4]

While specific cytotoxic data for this compound is not extensively available in peer-reviewed literature, studies on analogous compounds provide critical insights. For instance, various nitroaromatic and nitrobenzylidene compounds have demonstrated cytotoxicity in the low micromolar range against cancer cell lines like human oral squamous cell carcinomas (HSC-2, HSC-4) and promyelocytic leukemia (HL-60).[5] The activity of these compounds is often linked to their ability to induce oxidative stress and damage DNA.[1][2]

Structure-Activity Relationship (SAR) Insights: The lipophilicity of the molecule, which is significantly influenced by the length of the alkyl chain in the alkoxy group, is a key factor in its ability to cross cell membranes and exert a biological effect.

  • Short Chains (e.g., Methoxy): 4-Nitroanisole (1-methoxy-4-nitrobenzene) is a foundational analog. It is known to be metabolized to p-nitrophenol and can induce carcinogenic effects in animal models, particularly liver tumors.[6] Its cytotoxic activity is often a baseline for comparison.

  • Longer Chains (e.g., Butoxy): Increasing the alkyl chain length to a butoxy group increases the molecule's lipophilicity. This can potentially enhance membrane permeability and interaction with intracellular targets. However, it may also alter metabolic pathways and overall toxicity. Studies on related scaffolds, such as 4-hydroxy-2-quinolones, have shown that increasing the length of an alkyl side chain can dramatically impact biological activity, suggesting a similar principle may apply here.[7][8]

Table 1: Comparative Cytotoxicity of Related Nitroaromatic Compounds

Compound Class Cell Line(s) Activity Metric (CC₅₀/IC₅₀) Key Finding Reference
Nitrobenzylidene Cyclohexanones HSC-2, HSC-4 (Oral Carcinoma), HL-60 (Leukemia) Low µM range Exhibit selective toxicity towards cancer cells over non-malignant fibroblasts. [5]
Nitroaromatic Ethers Brine Shrimp LD₅₀ < 1 µg/mL Indicates significant general cytotoxicity and potential antitumor activity. [2]

| 4-Nitroanisole | Rat & Mouse Models | Carcinogenic | Induces liver tumors in chronic toxicity studies. |[6] |

Antimicrobial Activity

The antimicrobial properties of nitroaromatic compounds are well-documented, with several nitro-containing drugs historically used to treat infections.[9] Their mechanism often involves the reduction of the nitro group by microbial nitroreductases to form cytotoxic radicals that damage bacterial DNA and other macromolecules.

The efficacy of 4-alkoxynitrobenzene analogs against microbial pathogens is expected to be strongly dependent on the structure of the alkoxy side chain.

Structure-Activity Relationship (SAR) Insights: As with anticancer activity, lipophilicity and steric factors governed by the alkoxy group are crucial.

  • An optimal balance of hydrophilicity and lipophilicity is required for the compound to effectively penetrate the microbial cell wall and membrane without being prematurely sequestered in lipid bilayers.

  • Studies on structurally related quinolone analogs show that modifying substituents on the aromatic ring and the length of alkyl chains can dramatically influence the antimicrobial spectrum and potency against both Gram-positive and Gram-negative bacteria.[7][10][11] For example, brominated quinolone analogs with a nonyl side chain exhibited exceptional antifungal activity, superior to the positive control amphotericin B.[7] This highlights the profound impact of side-chain modifications on antimicrobial efficacy.

The following diagram illustrates the general principle of how modifying the alkyl chain length in the 4-alkoxynitrobenzene series can influence biological activity.

G cluster_sar Structure-Activity Relationship (SAR) Logic A Start: 4-Nitroanisole (Methoxy, -OCH3) B Increase Alkyl Chain Length (-OC2H5, -OC3H7, -OC4H9) A->B Analog Synthesis C Increased Lipophilicity B->C D Enhanced Membrane Permeability C->D E Altered Target Interaction & Metabolism D->E F Potentially Modified Biological Activity (Anticancer / Antimicrobial) E->F

Caption: A diagram illustrating the structure-activity relationship logic for 4-alkoxynitrobenzene analogs.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for assessing the cytotoxic and antimicrobial activities of this compound and its analogs.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀). The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.

Causality Behind Experimental Choices:

  • Cell Lines: A panel of cell lines (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer) is used because compound activity can be cell-type specific.

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) is used to validate that the assay system is responsive.

  • Vehicle Control: A solvent control (e.g., 0.1% DMSO) is critical to ensure that the solvent used to dissolve the compound does not have intrinsic toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

The following diagram outlines the workflow for the MTT assay.

MTT_Workflow start Start: Seed Cells in 96-well Plate prep Prepare Serial Dilutions of Test Compound start->prep treat Treat Cells with Compound (48-72h Incubation) prep->treat add_mtt Add MTT Reagent (4h Incubation) treat->add_mtt solubilize Remove Medium & Add Solubilization Solution add_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end_node End: Cytotoxicity Profile analyze->end_node

Caption: A workflow diagram of the MTT assay for determining compound cytotoxicity.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold standard for assessing antimicrobial potency.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.

Conclusion and Future Perspectives

The 4-alkoxynitrobenzene scaffold, including this compound, holds considerable promise for the development of novel therapeutic agents. The existing literature on related nitroaromatic compounds strongly suggests potential for both anticancer and antimicrobial activities.[2][9] The key to unlocking this potential lies in systematic structure-activity relationship studies.

Future research should focus on synthesizing a broader range of 4-alkoxy analogs (from methoxy to longer chains like hexyloxy and octyloxy) and evaluating them in parallel using standardized assays. This will allow for a clear determination of how chain length and branching affect lipophilicity, cell permeability, metabolic stability, and ultimately, biological efficacy and selectivity. Elucidating the precise mechanisms of action, whether through enzyme inhibition, oxidative stress, or other pathways, will be crucial for advancing these compounds from discovery to clinical consideration.

References

  • Çakmak, R., Durdagi, S., Ekinci, D., Sentürk, M., & Topal, G. (2011). Design, synthesis and biological evaluation of novel nitroaromatic compounds as potent glutathione reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5398-5402. [Link][3][4]

  • Akhtar, Z., Al-Masoudi, N. A., Hassan, M., Loddo, R., & Schols, D. (2015). Synthesis, biological and electrochemical evaluation of novel nitroaromatics as potential anticancerous drugs. Bioelectrochemistry, 104, 83-91. [Link][2]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link][1]

  • Khanye, S. D., & Smith, V. J. (2020). Recent Advances in the Synthesis and Development of Nitroaromatics as Anti-Infective Drugs. Current Pharmaceutical Design, 26(36), 4658-4674. [Link][9]

  • Anderson, R. J., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 51(20), 6445-6457. [Link][12]

  • PubChem. 1-(tert-Butoxy)-4-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Vogt, R. A., et al. (2006). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. [Link][13]

  • PubChem. This compound. National Center for Biotechnology Information. [Link][14]

  • PubChem. 4-Nitroanisole. National Center for Biotechnology Information. [Link][15]

  • Kulkraisri, K., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059. [Link]

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  • Kulkraisri, K., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PubMed, 25(13), 3059. [Link][7]

  • Kulkraisri, K., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. [Link][8]

  • Dimmock, J. R., et al. (2012). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. European Journal of Medicinal Chemistry, 57, 379-388. [Link][5]

  • Guo, L., et al. (2017). ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells. Archives of Toxicology, 91(10), 3295-3306. [Link]

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  • Longdom Publishing. Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-Butoxy-4-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development, materials science, and chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise—it is a critical determinant of a substance's function, reactivity, and safety.[1][2][3] Positional isomers, such as the ortho, meta, and para variants of 1-butoxy-4-nitrobenzene, often exhibit profoundly different biological activities and physical properties. Consequently, their unambiguous differentiation is paramount.

This guide provides a comprehensive comparison of 1-butoxy-2-nitrobenzene (ortho), 1-butoxy-3-nitrobenzene (meta), and this compound (para), leveraging the distinct analytical signatures provided by UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind the experimental observations, grounding our analysis in the fundamental principles of molecular-level interactions with electromagnetic radiation.

Part 1: The Spectroscopic Workflow: A Self-Validating Approach

A robust analytical strategy relies on the convergence of data from multiple, orthogonal techniques. Each method probes different aspects of molecular structure, and their combined application provides a self-validating system for isomer identification. The workflow described herein is designed to systematically elucidate the unique spectroscopic fingerprint of each isomer.

Experimental Protocols

1. Sample Preparation:

  • For UV-Vis and NMR: Prepare solutions of each isomer in a suitable solvent (e.g., HPLC-grade acetonitrile or deuterated chloroform (CDCl₃) for NMR) at a concentration of approximately 10-50 µg/mL. The solvent must be transparent in the spectral region of interest.

  • For IR Spectroscopy: Samples can be analyzed neat as a thin film between salt plates (NaCl or KBr) if they are liquids or viscous oils at room temperature.

2. Spectroscopic Analysis:

  • UV-Vis Spectroscopy: Acquire spectra from 200 to 400 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference blank.

  • FTIR Spectroscopy: Obtain spectra in the mid-IR range (4000-400 cm⁻¹) using a Fourier Transform Infrared (FTIR) spectrometer.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

The logical flow of this multi-technique approach is visualized below.

G Fig. 1: Integrated Spectroscopic Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample Sol_UV Solution for UV-Vis/NMR Sample->Sol_UV Film_IR Neat Film for IR Sample->Film_IR UV UV-Vis Spectroscopy Sol_UV->UV NMR ¹H & ¹³C NMR Spectroscopy Sol_UV->NMR IR FTIR Spectroscopy Film_IR->IR Data Comparative Data Analysis UV->Data IR->Data NMR->Data ID Isomer Identification Data->ID

Caption: A flowchart of the integrated workflow for isomer identification.

Part 2: Comparative Analysis of Spectroscopic Data

The electronic and structural differences between the ortho, meta, and para isomers of 1-butoxy-nitrobenzene give rise to distinct and predictable variations in their spectra.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position (λmax) and intensity of absorption bands are highly sensitive to the extent of conjugation and the electronic interplay between substituents. The butoxy group is an electron-donating group (EDG) via resonance, while the nitro group is a strong electron-withdrawing group (EWG).

  • Para Isomer (this compound): Exhibits the most extended conjugation. The direct alignment of the EDG and EWG across the ring allows for a significant intramolecular charge-transfer (CT) transition. This results in a strong absorption band at the longest wavelength (a bathochromic or red shift) compared to the other isomers.[4]

  • Ortho Isomer (1-Butoxy-2-nitrobenzene): Also possesses a CT band, but steric hindrance between the adjacent bulky butoxy and nitro groups can disrupt the planarity of the molecule. This slight disruption of conjugation typically results in a λmax at a slightly shorter wavelength than the para isomer.

  • Meta Isomer (1-Butoxy-3-nitrobenzene): The EDG and EWG are not in direct conjugation. Therefore, the CT transition is significantly less pronounced, leading to an absorption band at a much shorter wavelength (a hypsochromic or blue shift) and often with lower intensity compared to the ortho and para isomers.[5][6]

IsomerExpected λmax (nm)Rationale
Ortho IntermediateDirect conjugation with some steric hindrance.
Meta ShortestLack of direct "push-pull" conjugation.
Para LongestMaximum conjugation and charge-transfer character.[4]
Table 1. Expected UV-Vis Absorption Trends for 1-Butoxy-nitrobenzene Isomers.
Infrared Spectroscopy: The Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of chemical bonds. Key diagnostic regions for these isomers include the N-O stretching of the nitro group and the C-H out-of-plane (oop) bending of the aromatic ring.[7]

  • N-O Stretching: The nitro group displays two characteristic strong stretching vibrations: an asymmetric stretch (~1500-1560 cm⁻¹) and a symmetric stretch (~1330-1370 cm⁻¹).[8] The exact frequencies are influenced by the electronic environment. The extended conjugation in the para and ortho isomers withdraws electron density from the benzene ring into the nitro group, slightly weakening the N-O bonds and shifting their frequencies compared to the meta isomer.

  • C-H Out-of-Plane (oop) Bending: This region (typically 900-675 cm⁻¹) is highly diagnostic for the substitution pattern on a benzene ring.[7][9] The vibrations of the remaining hydrogens on the ring create a unique pattern for each isomer.

    • Ortho (1,2-disubstituted): A strong band is expected around 735-770 cm⁻¹.

    • Meta (1,3-disubstituted): Two bands are typically observed, one around 680-725 cm⁻¹ and another between 750-810 cm⁻¹.

    • Para (1,4-disubstituted): A single strong band is expected in the range of 810-840 cm⁻¹.[9]

IsomerKey IR Absorptions (cm⁻¹)
Ortho ~750 (Strong, C-H oop bend for 4 adjacent H's)
Meta ~690 & ~780 (Strong, C-H oop bends for 3 and 1 adjacent H's)
Para ~830 (Strong, C-H oop bend for 2 adjacent H's)
Table 2. Diagnostic IR C-H Out-of-Plane Bending Frequencies.
NMR Spectroscopy: Unraveling the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy:

The chemical shifts of the aromatic protons are dictated by the shielding and deshielding effects of the substituents. The electron-withdrawing nitro group strongly deshields nearby protons (shifts them downfield to higher ppm), while the electron-donating butoxy group shields them (shifts them upfield to lower ppm).[10]

  • Para Isomer: Due to symmetry, only two signals are expected in the aromatic region, each integrating to 2 protons. They appear as a pair of doublets (an AA'XX' system). The doublet further downfield corresponds to the protons ortho to the deshielding nitro group.[11]

  • Ortho Isomer: Four distinct signals are expected in the aromatic region, each integrating to 1 proton. The proton adjacent to both substituents will be complex, while the proton ortho to the nitro group and para to the butoxy group will be the most downfield.

  • Meta Isomer: Four distinct signals are expected in the aromatic region. The proton situated between the two substituents (position 2) will be the most downfield, though typically less so than the protons ortho to the nitro group in the other isomers. The proton at position 4 will also be significantly deshielded.

G Fig. 2: Predicted ¹H NMR Chemical Shift Trends A Para-Isomer H ortho to NO₂ (~8.2 ppm) H ortho to OBu (~7.0 ppm) B Ortho-Isomer H ortho to NO₂ (~7.8 ppm) Complex Multiplets (~7.1-7.6 ppm) C Meta-Isomer H between groups (~7.9 ppm) Complex Multiplets (~7.2-7.6 ppm)

Caption: Relative downfield shifts in ¹H NMR for aromatic protons.

¹³C NMR Spectroscopy:

The number of unique carbon signals in the aromatic region is a direct indicator of the molecule's symmetry.[12][13]

  • Para Isomer: High symmetry results in only four distinct carbon signals in the ¹³C NMR spectrum (two substituted carbons and two unsubstituted carbons).[11]

  • Ortho Isomer: Lack of symmetry means all six aromatic carbons are unique and will produce six distinct signals.

  • Meta Isomer: Lack of symmetry also results in six distinct signals for the aromatic carbons.

IsomerExpected # of Aromatic ¹H SignalsExpected # of Aromatic ¹³C Signals
Ortho 46
Meta 46
Para 2 (due to symmetry)4 (due to symmetry)
Table 3. Summary of Expected NMR Signal Counts for Aromatic Region.

Conclusion: An Unambiguous Identification Strategy

By integrating data from UV-Vis, IR, and NMR spectroscopy, a definitive identification of each 1-butoxy-nitrobenzene isomer can be achieved.

  • Start with ¹³C NMR: A quick count of the aromatic signals can immediately distinguish the para isomer (4 signals) from the ortho and meta isomers (6 signals each).[11][12]

  • Use IR Spectroscopy: The C-H out-of-plane bending region can differentiate all three isomers, providing a clear fingerprint for the substitution pattern.[7][9]

  • Confirm with ¹H NMR and UV-Vis: The characteristic splitting patterns and chemical shifts in the ¹H NMR spectrum, along with the λmax from the UV-Vis spectrum, provide corroborating evidence to finalize the structural assignment. The para isomer's highly symmetric doublet pattern in ¹H NMR and its red-shifted λmax are particularly strong confirmatory data points.

This multi-faceted approach ensures trustworthiness and technical accuracy, providing researchers and drug development professionals with a reliable methodology for the critical task of isomer identification.

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A Comparative Guide to Catalysts for the Reduction of 1-Butoxy-4-nitrobenzene: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The selective reduction of 1-butoxy-4-nitrobenzene to its corresponding aniline, 4-butoxyaniline, is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The efficiency, selectivity, and sustainability of this process are paramount, making the choice of catalyst a pivotal decision in any synthetic strategy. This guide provides a comprehensive comparison of various catalytic systems for this reduction, offering experimental insights and data to inform catalyst selection for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 4-Butoxyaniline Synthesis

4-Butoxyaniline serves as a key building block in organic synthesis. Its precursor, this compound, is readily available, making its reduction an economically viable route. The primary challenge lies in achieving high yields and selectivity, particularly in the presence of other functional groups, while adhering to the principles of green chemistry. This necessitates the development and application of highly efficient and recyclable catalytic systems.

Comparative Analysis of Catalytic Systems

The catalytic reduction of nitroarenes is a well-established field, with a diverse array of catalysts demonstrating efficacy.[1] This section will compare the performance of prominent catalyst classes, drawing on data from analogous nitroarene reductions to provide a predictive framework for their application to this compound.

Noble Metal Catalysts: The Gold Standard

Catalysts based on noble metals such as palladium (Pd), platinum (Pt), and gold (Au) are often the first choice for nitroarene reduction due to their high activity and broad applicability.[2]

  • Palladium on Carbon (Pd/C): This is arguably the most common and versatile catalyst for this transformation.[3][4] It typically offers excellent yields under mild conditions using molecular hydrogen (H₂) as the reductant. However, a key drawback is its propensity to catalyze dehalogenation in substrates containing aryl halides.[3] For this compound, which lacks a halogen substituent, this is not a primary concern.

  • Platinum-based Catalysts: Platinum on carbon (Pt/C) is another highly active catalyst. It can sometimes offer different selectivity compared to Pd/C, particularly in molecules with multiple reducible functional groups.

  • Gold Nanoparticles (AuNPs): Supported gold nanoparticles have emerged as highly effective and chemoselective catalysts for nitroarene reduction.[5][6] They can be used with a variety of reducing agents, including sodium borohydride (NaBH₄) and hydrosilanes.[5][6] A key advantage of AuNPs is their often-superior selectivity, leaving other reducible groups intact. The catalytic activity can be tuned by the choice of support material (e.g., TiO₂, Fe₃O₄).[5][7]

Non-Noble Metal Catalysts: Cost-Effective Alternatives

The high cost of noble metals has driven research into more abundant and economical alternatives.[8]

  • Raney Nickel (Raney Ni): A sponge-like nickel-aluminium alloy, Raney Nickel is a widely used catalyst for the hydrogenation of nitro compounds.[9][10] It is significantly cheaper than precious metal catalysts and can be highly effective.[10] However, it is often pyrophoric and may require higher temperatures and pressures.[10] The reaction pathway with Raney Nickel can be complex, sometimes involving intermediates like azoxybenzene and azobenzene.[11]

  • Cobalt, Copper, and Iron Catalysts: Catalysts based on cobalt, copper, and iron have shown promise for nitroarene reduction.[8][12] These systems often require specific reaction conditions and may exhibit lower turnover frequencies compared to their noble metal counterparts. However, their low cost and reduced environmental impact make them attractive for large-scale industrial processes. Recent research has focused on developing highly active nanoscale iron oxide and cobalt-based catalysts.[13]

Advanced Catalytic Materials
  • Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a high surface area and tunable porosity, making them excellent platforms for catalysis.[14][15][16] Metal nanoparticles can be encapsulated within the MOF structure, enhancing their stability and preventing aggregation.[15] MOFs themselves can also possess catalytic activity due to the presence of Lewis acidic metal centers.[17] Nickel-porphyrin based MOFs have been shown to be effective visible-light photocatalysts for the reduction of nitroaromatics.[14]

  • Single-Atom Catalysts (SACs): SACs represent the ultimate in catalyst efficiency, with every metal atom acting as an active site. This emerging class of catalysts offers the potential for exceptional activity and selectivity.

Performance Data Summary

The following table summarizes typical performance data for various catalyst types in the reduction of nitroarenes. While specific conditions for this compound may vary, this provides a valuable comparative baseline.

Catalyst TypeCatalyst ExampleSupportReductantReaction TimeConversion (%)Selectivity (%)Turnover Frequency (TOF)
Noble Metal Palladium (Pd)CarbonH₂VariableHighHighVariable
Platinum (Pt)Co-Al LDHNaBH₄< 5 min> 99~100High
Gold (Au)Fe₃O₄NaBH₄< 10 min> 99~100High
Silver (Ag)α-Ti(HPO₄)₂·H₂ONaBH₄< 10 min~100~100High
Non-Noble Metal Iron (Fe)-Acidic conditionsVariableGoodGoodModerate
Cobalt (Co)N-doped CarbonH₂VariableGood-HighGood-HighModerate-High
Nickel (Ni)Raney NiH₂VariableHighHighVariable
Copper (Cu)Carbon (from MOF)NaBH₄< 15 min> 99HighHigh
Advanced Materials MOF (Ni-based)-NaBH₄ (photocatalytic)Variable> 99HighHigh

Note: The data presented is a synthesis from multiple sources for various nitroarene substrates and should be considered representative.[7][12]

Experimental Protocols

To ensure reproducibility and provide a practical starting point for researchers, detailed experimental protocols for two common catalytic systems are provided below.

Protocol 1: Reduction using Pd/C and H₂

This protocol describes a standard hydrogenation procedure using a commercially available catalyst.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus (or similar)

Procedure:

  • In a pressure vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate) to the solution.

  • Seal the vessel and purge with nitrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-butoxyaniline.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Reduction using AuNPs and NaBH₄

This protocol outlines a transfer hydrogenation using a supported gold nanoparticle catalyst.

Materials:

  • This compound

  • Supported Gold Nanoparticle catalyst (e.g., Au/TiO₂)

  • Sodium borohydride (NaBH₄)

  • Methanol (or other suitable solvent)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the supported gold nanoparticle catalyst (typically 0.1-1 mol% of Au).

  • Add methanol as the solvent and stir the suspension.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium borohydride (2-5 eq) in methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Filter the mixture to recover the catalyst. The catalyst can often be washed and reused.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as needed.

Mechanistic Considerations and Workflow Visualization

The mechanism of nitroarene reduction can vary depending on the catalyst and reducing agent. A generally accepted pathway for catalytic hydrogenation involves the stepwise reduction of the nitro group to nitroso, hydroxylamine, and finally the amine.

G cluster_workflow Experimental Workflow for Catalytic Reduction start Start: Prepare Reactant Solution add_catalyst Add Catalyst start->add_catalyst setup_reaction Set Up Reaction Conditions (e.g., H₂ pressure, temperature) add_catalyst->setup_reaction monitor Monitor Reaction Progress (TLC, GC-MS) setup_reaction->monitor workup Reaction Work-up (Filtration, Extraction) monitor->workup Upon Completion purification Purification (Chromatography, Recrystallization) workup->purification product Final Product: 4-Butoxyaniline purification->product G cluster_mechanism Simplified Catalytic Cycle Nitroarene R-NO₂ (this compound) Catalyst Catalyst Surface Nitroarene->Catalyst Adsorption Nitroso R-NO (Nitroso Intermediate) Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Reduction Step 2 Amine R-NH₂ (4-Butoxyaniline) Hydroxylamine->Amine Reduction Step 3 Amine->Catalyst Desorption Catalyst->Nitroso Reduction Step 1 H_source [H] (from H₂ or NaBH₄) H_source->Catalyst

Caption: A simplified representation of the stepwise reduction of a nitroarene on a catalyst surface.

Conclusion and Future Outlook

The choice of catalyst for the reduction of this compound is a critical parameter that influences the efficiency, cost, and environmental impact of the synthesis. While traditional noble metal catalysts like Pd/C offer high reliability, the development of catalysts based on earth-abundant metals and advanced materials like MOFs is paving the way for more sustainable and economical processes. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions and to optimize their synthetic routes towards 4-butoxyaniline and other valuable aminoarenes. Future research will likely focus on enhancing the stability and reusability of non-noble metal catalysts and exploring novel catalytic systems with even higher activity and selectivity under milder conditions.

References

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A Senior Application Scientist's Comparative Guide: 1-Butoxy-4-nitrobenzene vs. p-Nitrophenetole in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the choice between structurally similar reagents can be pivotal to the success of a synthetic route. This guide provides an in-depth comparison of 1-butoxy-4-nitrobenzene and p-nitrophenetole (1-ethoxy-4-nitrobenzene), two key intermediates in organic synthesis. We will move beyond a simple cataloging of properties to explore the subtle yet significant differences in their reactivity, physical characteristics, and optimal applications, supported by experimental context.

At a Glance: Physicochemical Properties

The primary distinction between these two molecules is the length of the alkyl ether chain—a butyl versus an ethyl group. This seemingly minor difference has cascading effects on their physical properties, which in turn influence their handling, solubility, and performance in various reaction media.

PropertyThis compoundp-NitrophenetoleRationale for Difference
Molecular Formula C₁₀H₁₃NO₃[1][2]C₈H₉NO₃[3]Difference in alkyl chain length.
Molecular Weight 195.22 g/mol [1][2]167.16 g/mol [3]The additional two carbons and four hydrogens in the butyl group increase the mass.
Appearance Pale yellow crystalline solidPrisms from alcohol, water, or ether[3]Both are typically yellow solids, characteristic of nitrophenolic compounds.[4][5]
Melting Point 31 °C[6]60 °C[3]The longer, more flexible butyl chain disrupts crystal packing, leading to a lower melting point compared to the more compact ethyl group.
Boiling Point 308 °C at 760 mmHg[6]283 °C[3]The higher molecular weight and increased van der Waals forces of the butoxy derivative result in a higher boiling point.
Solubility Soluble in Methanol[6]Slightly soluble in water and alcohol; very soluble in hot alcohol, diethyl ether, acetone, and benzene.[3]The longer alkyl chain of this compound increases its lipophilicity (LogP ≈ 3.3-3.5)[6][7], making it more soluble in nonpolar organic solvents, whereas p-nitrophenetole (LogP ≈ 2.5)[3] retains better solubility in polar organic solvents.
LogP (XLogP3) 3.5[6]2.5[3]The butoxy group is significantly more nonpolar than the ethoxy group, leading to higher lipophilicity.

Core Reactivity and Mechanistic Considerations

Both molecules share the same reactive framework: a benzene ring activated by a strong electron-withdrawing nitro group at the para-position relative to the alkoxy group. This dictates their primary roles in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro moiety.

A. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group on an electron-deficient aromatic ring.[8][9] The nitro group is essential, as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[9]

The choice between this compound and p-nitrophenetole in an SNAr context depends on which part of the molecule is participating.

  • When the Alkoxy Group is a Spectator: If the reaction involves substitution of a different leaving group on the ring (e.g., a halogen), the electronic influence of the butoxy vs. ethoxy group is nearly identical. The primary consideration becomes the solubility of the substrate in the chosen solvent system. The higher lipophilicity of this compound may be advantageous in nonpolar solvents like toluene or hexane.

  • When the Alkoxy Group is the Leaving Group: While less common than halo- or sulfonate-leaving groups, alkoxy groups can be displaced by potent nucleophiles under forcing conditions. In this scenario, the leaving group ability of butoxide vs. ethoxide is comparable.

Caption: Generalized SNAr mechanism on a p-nitroalkoxybenzene.

B. Reduction of the Nitro Group

A frequent and vital application of these compounds is their reduction to the corresponding p-alkoxyanilines. These anilines are versatile intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[10][11][12] For instance, p-aminophenol, derived from the hydrolysis of p-nitrophenol, is a key precursor to paracetamol.[11][12]

The reduction of the nitro group is largely independent of the attached alkoxy chain. The reaction's success hinges on the choice of reducing agent and conditions, not on the difference between a butoxy and an ethoxy group.

Common Reduction Methods:

  • Catalytic Hydrogenation: H₂ gas with a metal catalyst (e.g., Pd, Pt, Ni) is a clean and efficient method.

  • Metal/Acid Reduction: Metals like Sn, Fe, or Zn in the presence of a strong acid (e.g., HCl) are classic and robust reagents.[13]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst.

  • Chemical Reduction: Reagents like sodium borohydride (NaBH₄) can reduce the nitro group, often requiring a catalyst to achieve practical reaction rates.[13][14]

The choice between this compound and p-nitrophenetole for this transformation will again be dictated by practical considerations such as solubility in the reaction medium and the physical properties of the resulting aniline product.

Reduction_Workflow Start p-Alkoxy-nitrobenzene (Butoxy or Ethoxy) Reagents Reducing Agent (e.g., H₂/Pd, Sn/HCl) Solvent Solvent (e.g., Ethanol, Ethyl Acetate) Product p-Alkoxy-aniline Reagents->Product Reduction Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for the reduction of p-alkoxy-nitrobenzenes.

Experimental Protocols and Data

To provide a practical context, we will outline the synthesis of these ethers from a common precursor, p-nitrophenol, via the Williamson Ether Synthesis. This reaction highlights how the choice of alkylating agent dictates the final product.

Representative Protocol: Williamson Ether Synthesis of p-Nitrophenetole

This protocol is adapted from established chemical literature and should be performed with appropriate safety precautions.[15][16]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-nitrophenol (1.0 eq) and a suitable solvent such as ethanol or acetone.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydroxide (NaOH, 1.1 eq), to the mixture. Stir at room temperature until the p-nitrophenol has dissolved and formed the corresponding phenoxide salt.

  • Alkylation: Add the alkylating agent, in this case, ethyl iodide or ethyl bromide (1.2 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 85-88 °C for ethanol) and maintain for 3-4 hours.[15] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., diethyl ether) and wash with a dilute aqueous NaOH solution to remove any unreacted p-nitrophenol, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude p-nitrophenetole.

  • Final Purification: The product can be further purified by recrystallization from ethanol or by vacuum distillation.

To synthesize this compound, simply substitute the ethyl halide in step 3 with an equivalent amount of 1-bromobutane.

Comparative Experimental Data: Reduction of Nitroarenes
SubstrateReducing Agent/CatalystSolventTemp (°C)Time (h)Yield (%)Reference Context
p-Nitrophenol (PNP) CuO-nanoleaf/γ-Al₂O₃Isopropanol1804~98 (for PAP)Illustrates catalytic reduction to p-aminophenol (PAP).[17]
p-Nitrophenol (PNP) NaBH₄ / Ag NanoparticlesWaterRT< 10 min>95Demonstrates rapid, catalyzed reduction in an aqueous medium.[14]
Nitrobenzene H₂ / Platinum CatalystN/AN/AN/AQuantitativeA widely used industrial process for aniline synthesis.[13]

Analysis of Data: The data consistently shows that the reduction of the nitro group is highly efficient but often requires a catalyst.[13] The reaction conditions (solvent, temperature) are dictated more by the chosen catalytic system than by the substrate's alkoxy chain. For both this compound and p-nitrophenetole, high yields can be expected under optimized conditions, with the primary difference being the selection of a solvent that ensures good solubility for the starting material.

Guide to Selection: Which Reagent for Your Application?

Your choice between these two reagents should be a deliberate one, based on the specific goals of your synthesis.

Select this compound when:

  • Enhanced Lipophilicity is Required: The final product needs to be more soluble in nonpolar environments or possess a higher LogP for applications in material science or medicinal chemistry where membrane permeability is a factor.

  • Operating at High Temperatures: Its higher boiling point provides a wider liquid range, making it more suitable for reactions requiring temperatures above the boiling point of p-nitrophenetole.

  • Modulating Physical Properties: The longer butyl chain can be used to fine-tune the physical properties (e.g., melting point, crystallinity) of a target molecule or derivative.

Select p-Nitrophenetole when:

  • Higher Polarity is Advantageous: The reaction is performed in polar organic solvents like ethanol or acetone, where p-nitrophenetole has excellent solubility.[3]

  • A Lower Molecular Weight is Preferred: In syntheses where maximizing mass efficiency is critical, the lower molecular weight of p-nitrophenetole is beneficial.

  • Cost and Availability are Drivers: As a more common and historically significant chemical (e.g., as a precursor to phenacetin), p-nitrophenetole is often more readily available and potentially more cost-effective from commercial suppliers.[15]

Conclusion

While this compound and p-nitrophenetole exhibit nearly identical electronic reactivity centered on the nitro-activated aromatic ring, they are not universally interchangeable. The key differentiator is the physicochemical impact of the alkyl ether chain. p-Nitrophenetole remains a workhorse for reactions in polar media where its solubility and lower molecular weight are assets. This compound offers a strategic advantage when increased lipophilicity, a lower melting point, or a higher boiling point is required to optimize reaction conditions or tailor the properties of the final product. The astute scientist will make their selection based on a holistic view of the synthetic route, from solvent choice to the desired characteristics of the target molecule.

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The Enigmatic Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-Butoxy-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The 1-butoxy-4-nitrobenzene scaffold, a seemingly simple aromatic ether, presents an intriguing starting point for the design of new bioactive molecules. Its constituent parts—a lipophilic butoxy group, a versatile benzene ring, and an electron-withdrawing nitro group—offer a rich canvas for structural modification and optimization of pharmacological activity. While comprehensive structure-activity relationship (SAR) studies on this compound derivatives are not extensively documented, by examining analogous chemical series, we can extrapolate key principles to guide future drug discovery efforts in this area. This guide provides a comparative analysis of the SAR of structurally related compounds, offering insights into the potential of this compound derivatives as anticancer and antimicrobial agents, supported by established experimental protocols.

The this compound Core: A Foundation for Bioactivity

The this compound molecule combines features that are frequently found in biologically active compounds. The butoxy group enhances lipophilicity, which can improve membrane permeability and cellular uptake. The nitroaromatic moiety is a well-known pharmacophore present in numerous approved drugs, often acting as a bio-activatable group, particularly under hypoxic conditions found in tumors and microbial environments.[1] The phenyl ring serves as a versatile scaffold for the introduction of additional functional groups to modulate activity, selectivity, and pharmacokinetic properties.

Anticancer Potential: Insights from Analogous Nitroaromatic Compounds

While direct anticancer studies on a series of this compound derivatives are limited, the broader class of nitroaromatic compounds has been investigated for cytotoxic activities.[2] The nitro group can be bioreduced by cellular reductases, particularly in the hypoxic environment of solid tumors, to form reactive nitrogen species that can induce DNA damage and apoptosis.

Comparative Analysis of Structural Modifications

By analyzing the SAR of related nitroaromatic and alkoxy-substituted aromatic compounds, we can infer potential trends for this compound derivatives.

Table 1: Comparative Anticancer Activity of Analogous Aromatic Compounds

Compound SeriesKey Structural FeaturesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Quinone Derivatives Naphthoquinone coreMCF-7 (Breast)Alkannin: ~5, Juglone: ~10Doxorubicin<1[3]
4-Anilino-quinazoline Derivatives 6,7-dimethoxy substitutionEGFR Kinase20: 0.05, 21b: 0.04Gefitinib~0.02[4]
Pyrenyl Ether Polyaromatic hydrocarbon with ether linkageHT-29 (Colon)Compound 3: ~8Cisplatin~15[5]
4-Arylphthalazones Benzenesulfonamide moietyUO-31 (Renal)2d & 2i: Mild ActivityDoxorubicinNot specified[6]

Disclaimer: The data presented is for analogous compound series and is intended to provide a comparative context for the potential SAR of this compound derivatives.

From these analogous series, several SAR principles can be hypothesized for this compound derivatives:

  • Alkoxy Chain Length and Lipophilicity: The length and branching of the alkoxy chain can significantly influence activity. An optimal lipophilicity is often required for cell membrane penetration without causing excessive non-specific toxicity. Studies on 4-alkoxy chalcones have shown that increasing the chain length up to a certain point enhances activity.[7]

  • Substitution on the Aromatic Ring: The introduction of additional substituents on the benzene ring can modulate electronic properties and steric interactions with biological targets. Electron-withdrawing groups may enhance the bioreduction of the nitro group, while bulky substituents could influence binding to specific enzymes or receptors.

  • Modification of the Nitro Group Position: The position of the nitro group relative to the butoxy group (ortho, meta, or para) will significantly impact the molecule's electronic distribution and steric profile, likely leading to different biological activities.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method to assess the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Treat with Test Compounds incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Solubilize Formazan incubation3->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Antimicrobial Potential: A Look at Nitroaromatic Agents

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases to generate cytotoxic radical species that damage cellular macromolecules.[1]

Comparative Analysis of Structural Modifications

The antimicrobial activity of nitroaromatic compounds is highly dependent on their chemical structure.

Table 2: Comparative Antimicrobial Activity of Analogous Nitroaromatic Compounds

Compound SeriesKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Nitrofurans 5-Nitrofuryl groupE. coliNitrofurantoin: 8-32Ciprofloxacin0.008-0.03[9]
Nitrothiazoles 5-Nitrothiazole ringS. aureusNitazoxanide: 4-8Vancomycin0.5-2[9]
2,4-Dinitrophenyl Hybrids 2,4-Dinitrophenyl moietyE. coli (MDR)Compound 3: 64.5Amoxicillin250[1][10]
Nitroaromatics (General) Varied nitrobenzene derivativesS. aureusVariedNot specifiedNot specified[11][12]

Disclaimer: The data presented is for analogous compound series and is intended to provide a comparative context for the potential SAR of this compound derivatives.

Based on these findings, the following SAR can be proposed for this compound derivatives as antimicrobial agents:

  • Redox Potential: The ease of reduction of the nitro group is a critical determinant of antimicrobial activity. The electronic nature of other substituents on the ring will influence this property.

  • Lipophilicity: As with anticancer activity, an optimal level of lipophilicity, influenced by the butoxy group, is necessary for the compound to cross the microbial cell wall and membrane.

  • Steric Factors: The size and shape of the molecule can affect its ability to bind to microbial nitroreductases and other potential targets.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Diagram of the Broth Microdilution Assay Workflow:

MIC_Assay_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Serially Dilute Test Compounds prepare_inoculum->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate incubation Incubate 18-24h inoculate_plate->incubation read_results Determine MIC (Lowest Concentration with No Growth) incubation->read_results end End read_results->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of compounds using the broth microdilution assay.

Conclusion and Future Directions

The this compound scaffold holds promise as a template for the development of novel therapeutic agents. By drawing parallels from the structure-activity relationships of analogous nitroaromatic and alkoxy-substituted compounds, we can formulate rational design strategies for new derivatives with potentially enhanced anticancer and antimicrobial activities. Key areas for future investigation should include the systematic variation of the alkoxy chain, the exploration of diverse substituents on the aromatic ring, and the synthesis and evaluation of positional isomers of the nitro group. The experimental protocols outlined in this guide provide a robust framework for the biological evaluation of these novel compounds. Further research in this area is warranted to unlock the full therapeutic potential of this versatile chemical scaffold.

References

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A Senior Application Scientist's Guide to Confirming the Structure of Synthesized 1-Butoxy-4-nitrobenzene by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in synthetic chemistry and drug development, unambiguous structural confirmation of a target molecule is the cornerstone of progress. When synthesizing a compound like 1-Butoxy-4-nitrobenzene, a key intermediate in various chemical processes, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for structural elucidation.

This guide moves beyond a simple recitation of spectral data. It provides a field-proven, in-depth methodology for not only confirming the successful synthesis of this compound but also for confidently distinguishing it from common reactants and potential byproducts. We will delve into the causality behind spectral features and demonstrate how a multi-tiered NMR approach provides a self-validating system for structural verification.

The Expected NMR Signature of this compound

The molecular structure of this compound dictates a unique and predictable set of signals in both ¹H and ¹³C NMR spectra. The molecule's key features are a para-substituted aromatic ring and a four-carbon butoxy chain. The powerful electron-withdrawing nature of the nitro (-NO₂) group and the electron-donating nature of the butoxy (-O-C₄H₉) group create a distinct electronic environment that is directly reported by the NMR chemical shifts.[1][2]

¹H NMR Spectral Analysis

The ¹H NMR spectrum is the initial and most informative snapshot. For this compound, we anticipate signals in both the aromatic (δ 6.5-8.5 ppm) and aliphatic (δ 0.5-4.5 ppm) regions. The para-substitution pattern leads to a simplified, highly symmetric appearance in the aromatic region.[3][4]

Table 1: Predicted ¹H NMR Data for this compound

Protons (Label)Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
H-a (Ar-H ortho to -NO₂)~8.22HDoublet (d)~9.0 (³J)Strong deshielding by the adjacent electron-withdrawing nitro group.[5][6]
H-b (Ar-H ortho to -OBu)~7.02HDoublet (d)~9.0 (³J)Shielding by the electron-donating butoxy group; appears upfield.
H-c (-OCH₂-)~4.12HTriplet (t)~6.5 (³J)Deshielded due to attachment to the electronegative oxygen atom.
H-d (-OCH₂CH₂ -)~1.82HSextet / Multiplet~7.0 (³J)Influenced by coupling to both H-c and H-e.
H-e (-CH₂CH₂ CH₃)~1.52HSextet / Multiplet~7.5 (³J)Influenced by coupling to both H-d and H-f.
H-f (-CH₃)~1.03HTriplet (t)~7.4 (³J)Classic terminal methyl group signal.

Note: Chemical shifts are predictions and can vary slightly based on solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum corroborates the ¹H data by accounting for every unique carbon atom in the molecule. Due to the molecule's symmetry, we expect only 8 distinct signals instead of 10. The carbons of the benzene ring typically resonate between 120-150 ppm.[4]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Label)Predicted Chemical Shift (δ, ppm)Rationale
C-1 (C-OBu)~164Deshielded ipso-carbon attached to the electronegative oxygen.
C-2/6 (C ortho to -OBu)~115Shielded by the electron-donating effect of the oxygen.[1]
C-3/5 (C ortho to -NO₂)~126Deshielded by the electron-withdrawing nitro group.[2]
C-4 (C-NO₂)~141Deshielded ipso-carbon attached to the nitro group.
C-7 (-OCH₂-)~69Carbon directly attached to oxygen, shifted downfield.
C-8 (-OCH₂CH₂ -)~31Typical aliphatic carbon chemical shift.
C-9 (-CH₂CH₂ CH₃)~19Typical aliphatic carbon chemical shift.
C-10 (-CH₃)~14Most upfield signal, characteristic of a terminal methyl group.

The Comparative Guide: Distinguishing Product from Precursors

A critical aspect of structural confirmation is ensuring the absence of starting materials. The NMR spectra of 4-nitrophenol and 1-bromobutane are starkly different from that of the desired product.

Table 3: Comparative ¹H NMR Data: Product vs. Potential Impurities

CompoundKey Diagnostic ¹H NMR Signals (δ, ppm)Absent Signals (Compared to Product)
This compound (Product) Aromatic: Two doublets (~8.2, ~7.0). Aliphatic: Three distinct multiplets (~4.1, ~1.8, ~1.5) and a triplet (~1.0).N/A
4-Nitrophenol (Starting Material) Aromatic: Two doublets (~8.1, ~6.9).[7][8] Phenolic: A broad singlet for the -OH proton (variable, ~10-12).All signals for the butoxy chain (H-c, d, e, f).
1-Bromobutane (Starting Material) Aliphatic Only: Four signals including a downfield triplet (~3.4) for the -CH₂Br protons.[9][10][11]All aromatic signals (H-a, b).

The presence of signals corresponding to the butoxy chain and the characteristic para-substituted aromatic pattern, coupled with the absence of a broad phenolic -OH peak or the highly deshielded -CH₂Br signal, provides strong evidence for the successful synthesis.

Advanced Structural Confirmation with 2D NMR

For an unequivocal structural proof, especially for publication or regulatory submission, 2D NMR experiments are indispensable. They reveal correlations between nuclei, effectively mapping the molecule's atomic connectivity.

COSY (COrrelation SpectroscopY)

This experiment identifies protons that are coupled to each other, typically through three bonds (³J coupling).[12][13] For this compound, a COSY spectrum would provide a self-validating map of the butyl chain.

  • A cross-peak between the triplet at ~4.1 ppm (H-c) and the multiplet at ~1.8 ppm (H-d).

  • A cross-peak between the multiplet at ~1.8 ppm (H-d) and the multiplet at ~1.5 ppm (H-e).

  • A cross-peak between the multiplet at ~1.5 ppm (H-e) and the terminal triplet at ~1.0 ppm (H-f).

The presence of this complete correlation chain confirms the integrity of the n-butoxy group.

H_f H-f (~1.0 ppm) H_e H-e (~1.5 ppm) H_f->H_e ³J coupling H_d H-d (~1.8 ppm) H_e->H_d ³J coupling H_c H-c (~4.1 ppm) H_d->H_c ³J coupling

Caption: COSY correlations confirming the butoxy chain connectivity.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals directly to the carbon signals they are attached to (¹J coupling).[14][15] This is the ultimate tool for linking the ¹H and ¹³C assignments, leaving no room for ambiguity.

  • The aromatic proton doublet at ~8.2 ppm (H-a) will show a correlation to the carbon signal at ~126 ppm (C-3/5).

  • The aliphatic triplet at ~4.1 ppm (H-c) will correlate to the carbon signal at ~69 ppm (C-7).

  • The terminal methyl triplet at ~1.0 ppm (H-f) will correlate to the most upfield carbon signal at ~14 ppm (C-10).

cluster_H ¹H Signals cluster_C ¹³C Signals Ha H-a (~8.2 ppm) C35 C-3/5 (~126 ppm) Ha->C35 ¹J C-H Hc H-c (~4.1 ppm) C7 C-7 (~69 ppm) Hc->C7 ¹J C-H Hf H-f (~1.0 ppm) C10 C-10 (~14 ppm) Hf->C10 ¹J C-H

Caption: Key HSQC correlations linking specific protons to their carbons.

Experimental Protocols

Adherence to a meticulous experimental protocol is crucial for acquiring high-quality, reproducible NMR data.

Workflow for NMR Structural Confirmation

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ filter Filter through glass wool into a clean NMR tube prep->filter h1 Acquire ¹H Spectrum filter->h1 c13 Acquire ¹³C Spectrum h1->c13 cosy Acquire ¹H-¹H COSY c13->cosy hsqc Acquire ¹H-¹³C HSQC cosy->hsqc analyze Process and analyze spectra hsqc->analyze compare Compare with predicted data and potential impurities analyze->compare confirm Confirm Structure compare->confirm

Caption: Standard workflow for NMR-based structural confirmation.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of your synthesized this compound into a clean, dry vial.[16]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice for this compound. The deuterated solvent is essential for the spectrometer's lock system.[17][18]

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for high-resolution spectra.[19]

  • Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a high-quality 5 mm NMR tube. A simple and effective method is to use a Pasteur pipette with a small plug of glass wool or a Kimwipe.[16]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[16]

This robust protocol ensures that the data you acquire is a true representation of your synthesized compound, free from artifacts caused by poor sample preparation. By following this comprehensive guide—from predicting the spectral features to comparing against alternatives and employing advanced 2D techniques—researchers can achieve an unequivocal and defensible confirmation of the structure of this compound.

References

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  • ResearchGate. (2021). 1 H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

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Cross-Validation of HPLC and GC-MS for the Quantitative Analysis of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1-Butoxy-4-nitrobenzene. As analytical scientists and drug development professionals, the selection of a suitable analytical method is paramount for ensuring data quality, reliability, and consistency.[1] This document moves beyond a simple listing of specifications to explain the causality behind experimental choices, grounded in established scientific principles and regulatory expectations.

The process of cross-validation is critical when two or more analytical methods are employed to generate data within the same study or across different studies, ensuring that the reported data is comparable and reliable.[2][3] This guide will detail the framework for such a comparison, referencing the International Council for Harmonisation (ICH) guidelines to establish a self-validating system of protocols.[4][5]

The Analyte: this compound

This compound (C₁₀H₁₃NO₃, M.W. 195.22 g/mol ) is an aromatic ether containing a nitro functional group.[6][7] Its key physicochemical properties inform the choice of analytical technique:

  • Structure: The presence of a benzene ring and a nitro group creates a strong chromophore, making it highly suitable for UV-Vis detection in HPLC.[8]

  • Volatility: With a boiling point of 308 °C and a vapor pressure of 0.00127 mmHg at 25°C, it is a semi-volatile compound, making it amenable to analysis by Gas Chromatography.[9]

  • Polarity: The molecule possesses both nonpolar (butoxy chain, benzene ring) and polar (nitro group, ether linkage) characteristics, allowing for effective separation using reversed-phase chromatography.

The accurate quantification of this compound is often necessary in contexts such as impurity testing in pharmaceutical ingredients or monitoring in chemical synthesis.[10][11]

Principles of the Compared Techniques

The choice between HPLC and GC-MS is fundamentally driven by the physical state of the mobile phase and the nature of the analyte-instrument interaction.[12]

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds in a liquid sample by passing them through a column packed with a solid adsorbent material (the stationary phase) using a liquid mobile phase.[13] It is exceptionally versatile and well-suited for non-volatile or thermally unstable compounds.[12] For this compound, a UV detector is a logical and cost-effective choice due to the analyte's strong UV absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[13] The sample is first vaporized and separated in a gaseous mobile phase based on its volatility and interaction with the column's stationary phase.[14] The mass spectrometer then fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing highly specific identification and quantification.[15] GC-MS is renowned for its high sensitivity and specificity for volatile and semi-volatile compounds.[13][16]

Designing the Cross-Validation Study

The objective of a cross-validation study is to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[17] The study involves analyzing the same set of homogeneous samples with both fully validated methods.[3]

The logical flow of a cross-validation study is designed to ensure a direct and unbiased comparison of method performance.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis & Validation cluster_comparison Data Comparison & Evaluation prep Prepare Homogeneous Samples (Spiked Matrix & Controls) hplc_analysis Analyze via Validated HPLC-UV Method prep->hplc_analysis gcms_analysis Analyze via Validated GC-MS Method prep->gcms_analysis data_comp Collect Quantitative Data (Concentration Values) hplc_analysis->data_comp gcms_analysis->data_comp stat_analysis Statistical Analysis (e.g., Bland-Altman, t-test) data_comp->stat_analysis conclusion Evaluate Comparability Against Acceptance Criteria stat_analysis->conclusion

Sources

A Comparative Toxicological Guide to Alkoxy-Nitrobenzenes for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the toxicity of various alkoxy-nitrobenzenes, providing researchers, scientists, and drug development professionals with essential data and experimental insights. By synthesizing technical information with practical, field-proven knowledge, this document aims to be an authoritative resource for understanding the structure-toxicity relationships within this important class of chemical compounds.

Introduction: The Toxicological Significance of Alkoxy-Nitrobenzenes

Alkoxy-nitrobenzenes are a class of aromatic compounds characterized by a benzene ring substituted with both a nitro group (-NO₂) and an alkoxy group (-OR). These compounds are prevalent in various industrial applications, including the synthesis of dyes, pharmaceuticals, and fragrances. However, their structural similarity to other nitroaromatic compounds raises significant toxicological concerns, including methemoglobinemia, genotoxicity, and carcinogenicity.

The toxicity of these compounds is intrinsically linked to their metabolism. The nitro group can be reduced in vivo to form highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These metabolites are capable of binding to cellular macromolecules like DNA and proteins, leading to cellular damage and initiating carcinogenic processes.[1] Therefore, understanding the factors that influence the metabolic activation of alkoxy-nitrobenzenes is paramount to assessing their toxic potential.

This guide will focus on a comparative analysis of the toxicity of common alkoxy-nitrobenzenes, including nitroanisole and nitrophenetole isomers, drawing upon available acute toxicity data, in vitro cytotoxicity assays, and genotoxicity studies.

Metabolic Activation: The Root of Alkoxy-Nitrobenzene Toxicity

The toxicity of alkoxy-nitrobenzenes is not typically caused by the parent compound itself, but rather by its metabolic transformation within the body. The primary pathway of concern is the reduction of the nitro group, a multi-step process that generates reactive electrophilic intermediates.[2]

This metabolic activation can proceed through several enzymatic systems, including cytochrome P450 enzymes and various nitroreductases found in both mammalian tissues and gut microflora. The key steps in this activation pathway are the sequential reduction of the nitro group to a nitroso derivative, then to a hydroxylamine, and finally to an amine.[1]

The hydroxylamine metabolite is particularly significant as it can undergo further activation through esterification (e.g., acetylation or sulfation) to form a reactive nitrenium ion. This highly electrophilic species can then readily form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[1]

Metabolic Activation of Alkoxy-Nitrobenzenes parent Alkoxy-Nitrobenzene (Ar-NO₂) nitroso Nitroso Derivative (Ar-NO) parent->nitroso Nitroreductases hydroxylamine Hydroxylamine (Ar-NHOH) nitroso->hydroxylamine Nitroreductases amine Amine (Ar-NH₂) hydroxylamine->amine Reduction dna_adduct DNA Adducts hydroxylamine->dna_adduct Esterification & Nitrenium Ion Formation protein_adduct Protein Adducts hydroxylamine->protein_adduct

Caption: Metabolic activation of alkoxy-nitrobenzenes.

Comparative Acute Oral Toxicity

Acute oral toxicity, typically expressed as the median lethal dose (LD50), provides a primary measure of the short-term poisonous potential of a substance. The LD50 is the dose of a substance that is lethal to 50% of a test population. For alkoxy-nitrobenzenes and their metabolites, there is a notable variation in acute toxicity depending on the specific isomer and the nature of the alkoxy group.

CompoundCAS NumberOral LD50 (Rat, mg/kg)Reference
Nitroanisole Isomers
2-Nitroanisole91-23-6Data not readily available
3-Nitroanisole555-03-3Data not readily available
4-Nitroanisole100-17-4Data not readily available
Nitrophenol Isomers (Metabolites)
2-Nitrophenol88-75-52,830[3][4]
3-Nitrophenol554-84-7930[3][4]
4-Nitrophenol100-02-7202 - 620[3][4]
Nitrophenetole Isomers
2-Nitrophenetole610-67-3Data not readily available
3-Nitrophenetole621-33-0Data not readily available
4-Nitrophenetole100-29-8Data not readily available

From the available data on the nitrophenol metabolites, a clear structure-toxicity relationship emerges. The para-substituted isomer (4-nitrophenol) is significantly more acutely toxic than the ortho (2-nitrophenol) and meta (3-nitrophenol) isomers.[3][4] This suggests that the position of the functional groups plays a critical role in the toxicokinetics and toxicodynamics of these compounds. The higher toxicity of the para isomer may be related to its greater ability to uncouple oxidative phosphorylation or its specific metabolic pathways.

In Vitro Cytotoxicity: A Cellular Perspective

In vitro cytotoxicity assays, such as the MTT assay, provide valuable information on the direct toxic effects of compounds on cultured cells. These assays measure cell viability and proliferation and are often used to screen for potential toxicants and to elucidate mechanisms of toxicity. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, representing the concentration of a substance that reduces cell viability by 50%.

While direct comparative IC50 data for a wide range of alkoxy-nitrobenzenes from a single study is limited, the general principles of nitroaromatic toxicity suggest that cytotoxicity is linked to metabolic activation. Therefore, cell lines with higher metabolic capacity (e.g., liver-derived cell lines like HepG2) may show greater sensitivity to these compounds, particularly in the presence of an external metabolic activation system (S9 fraction).

Future research should focus on conducting comprehensive in vitro cytotoxicity studies to generate comparative IC50 data for a broad range of alkoxy-nitrobenzenes. This would allow for a more detailed understanding of their structure-cytotoxicity relationships.

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity is a critical toxicological endpoint, as DNA damage can lead to mutations and cancer. The Ames test (bacterial reverse mutation assay) and the Comet assay (single-cell gel electrophoresis) are two widely used methods for assessing the genotoxic potential of chemicals.

The Ames Test: Screening for Mutagenicity

The Ames test is a well-established in vitro assay that uses specific strains of Salmonella typhimurium to detect point mutations caused by a chemical.[5] A positive result in the Ames test is a strong indicator that a compound may be a carcinogen.[5]

For many nitroaromatic compounds, mutagenicity in the Ames test is dependent on the metabolic reduction of the nitro group to a reactive hydroxylamine.[1] Studies have shown that the position of the nitro group and other substituents can significantly influence the mutagenic potential of nitrobenzenes. For instance, substances with a nitro group in the meta or para position are more frequently mutagenic than their ortho-substituted counterparts.[4]

While comprehensive Ames test data for all alkoxy-nitrobenzenes is not available, a study on various mono-nitrobenzene derivatives, including nitroanisole and nitrophenetole isomers, found that para-substituted derivatives were more consistently mutagenic in the rec assay, a similar bacterial DNA damage assay.[6]

The Comet Assay: Visualizing DNA Strand Breaks

The Comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual eukaryotic cells.[7][8][9][10] In this assay, cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing breaks, migrates further in the electric field, creating a "comet tail" that can be visualized and quantified.[10]

Structure-Toxicity Relationships

The available data on nitroaromatic compounds, including alkoxy-nitrobenzenes, point to several key structure-toxicity relationships:

  • Position of the Nitro Group: As observed with nitrophenols and in mutagenicity studies, the para position for the nitro group often confers greater toxicity and mutagenicity compared to the ortho and meta positions.[3][4][6] This is likely due to differences in metabolic activation and the electronic properties of the molecule.

  • Nature of the Alkoxy Group: The length and branching of the alkoxy chain can influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. While direct comparative data is limited, it is plausible that increasing the chain length from methoxy (in nitroanisole) to ethoxy (in nitrophenetole) could alter the toxicological profile.

  • Presence of Other Substituents: Additional substituents on the benzene ring can further modify the electronic properties and steric hindrance of the molecule, thereby influencing its interaction with metabolic enzymes and cellular targets.

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or toxicity.[6][11][12][13] For nitroaromatic compounds, QSAR models have shown that toxicity is often governed by factors such as the number of nitro groups, the electrophilicity of the molecule, and its hydrophobicity.[11]

Experimental Protocols

For researchers planning to conduct toxicological evaluations of alkoxy-nitrobenzenes, the following standardized protocols are recommended.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure that uses a reduced number of animals to classify a substance into one of several toxicity classes based on its LD50.

OECD 423 Workflow start Start with a defined dose (e.g., 300 mg/kg) step1 Administer to 3 animals start->step1 decision1 Observe for mortality within a defined period step1->decision1 stop Stop and classify decision1->stop If mortality is as expected for a given class next_step_higher Proceed to next higher dose decision1->next_step_higher If no or low mortality next_step_lower Proceed to next lower dose decision1->next_step_lower If high mortality next_step_higher->step1 next_step_lower->step1

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Step-by-Step Methodology:

  • Animal Selection: Use healthy, young adult rats of a single sex (usually females).

  • Dose Selection: Start with a predetermined dose level (e.g., 5, 50, 300, or 2000 mg/kg).

  • Administration: Administer the test substance by oral gavage to a group of three animals.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Decision: Based on the outcome in the first group, either stop the test and classify the substance or proceed to a higher or lower dose level with another group of three animals.

  • Classification: The substance is classified into a toxicity category based on the dose at which mortality is observed.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test assesses the potential of a substance to induce gene mutations in bacteria.[5][14][15]

Step-by-Step Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon.

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction) to detect mutagens that require metabolic activation.

  • Exposure: Expose the bacterial strains to various concentrations of the test substance.

  • Plating: Plate the treated bacteria on a minimal agar medium that lacks the specific amino acid required for their growth.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.

MTT Assay Workflow cell_seeding Seed cells in a 96-well plate treatment Treat cells with various concentrations of the test compound cell_seeding->treatment incubation Incubate for a defined period (e.g., 24, 48, or 72 hours) treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate to allow formazan formation mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization absorbance_reading Read absorbance at ~570 nm solubilization->absorbance_reading

Sources

A Comparative Guide to the Reaction Kinetics of 1-Butoxy-4-nitrobenzene Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of aryl ethers is a fundamental transformation. Among these, 1-Butoxy-4-nitrobenzene serves as a valuable intermediate, finding applications in the development of various organic molecules. The efficiency of its synthesis is paramount, and a deep understanding of the reaction kinetics of different synthetic routes is crucial for process optimization and scale-up. This guide provides an in-depth analysis of the reaction kinetics for the formation of this compound, focusing on the classical Williamson ether synthesis and offering a comparative perspective on modern alternatives such as the Ullmann condensation and Buchwald-Hartwig C-O coupling.

The Gold Standard: Williamson Ether Synthesis

The Williamson ether synthesis, a stalwart in organic chemistry since its discovery in 1850, remains the most common and direct method for preparing asymmetrical ethers like this compound.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile, in this case, the 4-nitrophenoxide ion, attacks the primary alkyl halide, 1-bromobutane.[2]

The Mechanism and Its Kinetic Implications

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[3] The rate of this reaction is dependent on the concentrations of both the nucleophile (4-nitrophenoxide) and the electrophile (1-bromobutane).[3][4] The rate law is therefore expressed as:

Rate = k[4-nitrophenoxide][1-bromobutane]

This second-order kinetic profile means that any factor influencing the effective concentration or reactivity of either reactant will have a direct impact on the reaction rate.

Williamson_Ether_Synthesis Base Base 4-Nitrophenoxide 4-Nitrophenoxide Base->4-Nitrophenoxide Transition_State Transition State [Nu---C---LG]⁻ 4-Nitrophenoxide->Transition_State Nucleophilic Attack 1-Bromobutane 1-Bromobutane 1-Bromobutane->Transition_State This compound This compound Transition_State->this compound Product Formation Leaving_Group Br⁻ Transition_State->Leaving_Group

Figure 1: Williamson Ether Synthesis Workflow.

Experimental Protocol: A High-Yield Synthesis

A typical and high-yielding protocol for the synthesis of this compound via the Williamson ether synthesis is as follows:

Materials:

  • 4-Nitrophenol

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-nitrophenol in DMF, add an excess of potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the potassium 4-nitrophenoxide salt.

  • Add 1-bromobutane to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield this compound.

This method has been reported to achieve yields as high as 98%.

Factors Influencing Reaction Kinetics

Several factors critically influence the kinetics of the Williamson ether synthesis:

  • Nucleophile Strength: The nucleophilicity of the phenoxide is enhanced by the electron-withdrawing nitro group, which stabilizes the negative charge. However, the choice of base to deprotonate the phenol is crucial. Stronger bases that lead to a higher concentration of the phenoxide will increase the reaction rate.

  • Leaving Group: The nature of the leaving group on the alkyl halide is critical. The reaction rate follows the trend I > Br > Cl > F, reflecting the bond strength and leaving group ability. 1-Bromobutane is a common and effective choice.

  • Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation of the alkoxide, leaving the nucleophilic anion more "naked" and reactive.[5] This enhances the reaction rate compared to protic solvents which would solvate the nucleophile.

  • Steric Hindrance: The SN2 mechanism is sensitive to steric hindrance.[3] Primary alkyl halides, like 1-bromobutane, are ideal. Secondary halides react slower and can lead to competing E2 elimination reactions, while tertiary halides almost exclusively yield elimination products.[6]

Table 1: Comparative Performance Data for this compound Synthesis

Synthesis MethodCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
Williamson Ether Synthesis K₂CO₃DMF60-804-6~98
Ullmann Condensation (Modern) CuI / LigandToluene/Xylene110-14012-24Moderate to Good
Buchwald-Hartwig C-O Coupling Pd Catalyst / LigandToluene/Dioxane80-1108-24Good to Excellent

Note: Yields for Ullmann and Buchwald-Hartwig reactions are generalized for similar aryl ethers due to a lack of specific data for this compound.

Alternative Pathways: A Comparative Overview

While the Williamson synthesis is robust, alternative methods have emerged, particularly for the synthesis of diaryl ethers or when the SN2 pathway is disfavored.

Ullmann Condensation: A Copper-Catalyzed Approach

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[7] Traditionally, this reaction required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper.[7] However, modern advancements have introduced ligand-supported copper catalysts that allow the reaction to proceed under milder conditions.[8]

The mechanism is thought to involve the formation of a copper(I) alkoxide, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the ether and regenerate the copper(I) catalyst.[9]

Ullmann_Condensation Butanol 1-Butanol Cu_Catalyst Cu(I) Catalyst Cu_Alkoxide Copper(I) Butoxide Cu_Catalyst->Cu_Alkoxide Oxidative_Addition Oxidative Addition Cu_Alkoxide->Oxidative_Addition Product This compound Oxidative_Addition->Product Reductive Elimination Product->Cu_Catalyst Catalyst Regeneration Aryl_Halide Aryl_Halide Aryl_Halide->Oxidative_Addition

Figure 2: Simplified Catalytic Cycle for Ullmann Condensation.

For the synthesis of this compound, an Ullmann-type reaction would involve the coupling of a 4-nitro-halobenzene with butanol in the presence of a copper catalyst and a base. While potentially effective, the yields for O-arylation of phenols with electron-withdrawing groups can be lower in some Ullmann systems.[2]

Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful tool for aryl ether synthesis.[10] This reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base.[6]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by the base to form a Pd(II)-alkoxide, and finally, reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Coupling Butanol 1-Butanol PdII_Alkoxide Pd(II)-Butoxide Complex Butanol->PdII_Alkoxide with Base Pd0_Catalyst Pd(0)L_n Oxidative_Addition Oxidative Addition Complex Oxidative_Addition->PdII_Alkoxide Ligand Exchange & Deprotonation Product This compound PdII_Alkoxide->Product Reductive Elimination Product->Pd0_Catalyst Catalyst Regeneration Aryl_Halide Aryl_Halide Aryl_Halide->Oxidative_Addition

Figure 3: Simplified Catalytic Cycle for Buchwald-Hartwig C-O Coupling.

The Buchwald-Hartwig C-O coupling is known for its high functional group tolerance and can often be performed under milder conditions than the Ullmann condensation. However, the cost of the palladium catalyst and specialized ligands can be a consideration for large-scale synthesis.

Conclusion: A Kinetic Perspective for Method Selection

For the synthesis of this compound, the Williamson ether synthesis stands out as the most straightforward and high-yielding method, benefiting from a well-understood SN2 mechanism and readily available, inexpensive reagents. Its second-order kinetics provide clear parameters for optimization, primarily by controlling the concentrations of the 4-nitrophenoxide and 1-bromobutane, and by selecting an appropriate polar aprotic solvent.

The Ullmann condensation and Buchwald-Hartwig C-O coupling represent powerful alternatives, particularly in cases where the SN2 pathway is not feasible. While modern iterations of these cross-coupling reactions offer milder conditions and broader substrate scope compared to their historical counterparts, their application to the synthesis of this compound is less documented. The kinetics of these catalytic cycles are more complex, involving multiple steps and intermediates. For these methods to be competitive, further research would be needed to optimize catalyst systems and reaction conditions to achieve the high efficiency demonstrated by the Williamson synthesis for this specific transformation.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, cost, and the availability of starting materials and catalysts. However, from a purely kinetic and efficiency standpoint for the formation of this compound, the Williamson ether synthesis remains the superior and most practical choice.

References

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). Retrieved from [Link]

  • Phase Transfer Catalysis: Chemistry and Engineering. (n.d.). Publications of the IAS Fellows. Retrieved from [Link]

  • Ullmann reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kinetics of SN2 & SN1 reactions. (2021, January 11). YouTube. Retrieved from [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). Organic Process Research & Development. Retrieved from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • IA - Activation Energy. (n.d.). Scribd. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

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A Comprehensive Guide to the Electronic Properties of 1-Butoxy-4-nitrobenzene: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science and drug discovery, understanding the intricate electronic characteristics of organic molecules is paramount. Nitroaromatic compounds, in particular, have garnered significant attention due to their diverse applications, ranging from synthetic intermediates to materials with intriguing nonlinear optical (NLO) properties.[1][2] This guide provides an in-depth, DFT-based comparative analysis of the electronic properties of 1-Butoxy-4-nitrobenzene, offering valuable insights for researchers engaged in the design and development of novel molecular entities.

Introduction: The Significance of this compound

This compound is a derivative of nitrobenzene, a widely utilized compound in various industrial processes, including the synthesis of aniline, dyes, and pharmaceuticals.[3][4][5] The introduction of a butoxy group to the nitrobenzene scaffold can significantly modulate its electronic properties, influencing its reactivity, stability, and potential applications. Density Functional Theory (DFT) serves as a powerful computational tool to elucidate these properties at the molecular level, providing a theoretical framework that complements and guides experimental investigations.[6][7]

This guide will navigate through a comprehensive DFT study of this compound, comparing its electronic characteristics with its parent molecule, nitrobenzene, and other relevant derivatives. We will explore key parameters such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and their implications for the molecule's chemical behavior and potential for applications in fields like nonlinear optics.

Methodology: A Robust DFT Protocol

To ensure the scientific integrity and reproducibility of the findings, a well-defined computational methodology is crucial. The following protocol outlines a standard and effective approach for conducting DFT studies on this compound and its analogues.

Experimental Protocol: DFT Calculation Workflow
  • Molecular Geometry Optimization:

    • The initial 3D structure of this compound is constructed using a molecular modeling software.

    • Geometry optimization is performed using a DFT functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3]

    • A suitable basis set, for instance, 6-311++G(d,p), is employed to accurately describe the electronic distribution.

    • The optimization is considered complete when the forces on each atom are minimized, and the structure corresponds to a local minimum on the potential energy surface.

  • Frequency Calculations:

    • Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • These calculations also provide thermodynamic properties such as zero-point vibrational energy.

  • Electronic Property Calculations:

    • With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties.

    • The energies of the HOMO and LUMO are extracted from the output files.

    • The HOMO-LUMO energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).[8][9]

  • Analysis of Molecular Orbitals:

    • The spatial distribution of the HOMO and LUMO is visualized to understand the regions of electron density involved in frontier molecular orbital interactions.

  • Calculation of Other Electronic Descriptors:

    • Global reactivity descriptors such as electronegativity (χ), chemical potential (μ), hardness (η), and softness (S) can be calculated from the HOMO and LUMO energies to further characterize the molecule's reactivity.

Diagram: DFT Calculation Workflow

DFT_Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D 4. Confirmation of Minimum Energy Structure C->D D->B If false (imaginary frequencies) E 5. Single-Point Energy Calculation D->E If true F 6. Extraction of Electronic Properties (HOMO, LUMO, etc.) E->F G 7. Analysis and Visualization F->G

Caption: A schematic representation of the DFT calculation workflow.

Results and Discussion: Unveiling the Electronic Landscape

Based on established trends in nitrobenzene derivatives, we can predict and analyze the electronic properties of this compound.[3] The presence of the electron-donating butoxy group (-OC4H9) and the electron-withdrawing nitro group (-NO2) creates a "push-pull" system, which is known to significantly influence the electronic structure.

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are the key players in chemical reactions and electronic transitions.[10] In this compound, the HOMO is expected to be predominantly localized on the butoxy group and the benzene ring, reflecting the electron-donating nature of the alkoxy group. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the benzene ring, indicative of the electron-accepting character of the nitro moiety.

This spatial separation of the HOMO and LUMO is a hallmark of intramolecular charge transfer (ICT) upon electronic excitation, a phenomenon often associated with interesting optical properties.[11]

The HOMO-LUMO Energy Gap: A Predictor of Reactivity and Stability

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.[8][9][12] A smaller energy gap generally implies higher reactivity and lower stability, as it requires less energy to excite an electron from the HOMO to the LUMO.[8]

For this compound, the "push-pull" effect of the substituent groups is expected to decrease the HOMO-LUMO gap compared to unsubstituted nitrobenzene. The electron-donating butoxy group raises the energy of the HOMO, while the electron-withdrawing nitro group lowers the energy of the LUMO, effectively narrowing the gap.

Comparative Analysis: this compound vs. Alternatives

To provide a clearer perspective on the unique electronic features of this compound, a comparison with nitrobenzene and other substituted nitrobenzenes is essential.

CompoundSubstituentExpected Effect on HOMOExpected Effect on LUMOExpected HOMO-LUMO Gap (ΔE)
Nitrobenzene -HBaselineBaselineLarger
This compound -OC4H9 (electron-donating)Increase in energyMinor changeSmaller
4-Nitrotoluene -CH3 (weakly electron-donating)Slight increase in energyMinor changeSlightly smaller than nitrobenzene
4-Nitroaniline -NH2 (strongly electron-donating)Significant increase in energyMinor changeSignificantly smaller
1-Chloro-4-nitrobenzene -Cl (weakly electron-withdrawing)Decrease in energyDecrease in energySimilar to or slightly smaller than nitrobenzene

This table presents expected trends based on the electronic nature of the substituents. Actual values would be obtained from DFT calculations.

As illustrated in the table, the introduction of an electron-donating group, such as the butoxy group, is anticipated to result in a smaller HOMO-LUMO gap. This suggests that this compound would be more reactive and possess different electronic and optical properties compared to nitrobenzene.

Implications for Nonlinear Optical (NLO) Properties

Molecules with a significant intramolecular charge transfer character, often arising from a "push-pull" electronic structure, are promising candidates for nonlinear optical (NLO) materials.[2][13] These materials exhibit a nonlinear response to an intense light source, which is crucial for applications in optical switching, frequency conversion, and optical limiting.[14]

The predicted electronic structure of this compound, with its electron-donating butoxy group and electron-withdrawing nitro group, suggests a strong potential for NLO activity. The small HOMO-LUMO gap and the significant charge redistribution upon excitation are key indicators of a large first hyperpolarizability (β), a measure of the second-order NLO response.[13] Further computational studies, such as Time-Dependent DFT (TD-DFT), can be employed to calculate the hyperpolarizability and predict the NLO performance of this molecule.[11][15][16][17]

Diagram: Structure-Property Relationship

NLO_Relationship A Push-Pull Electronic Structure (Butoxy - Donor, Nitro - Acceptor) B Intramolecular Charge Transfer (ICT) A->B C Small HOMO-LUMO Gap A->C D Large First Hyperpolarizability (β) B->D C->D E Potential for NLO Applications D->E

Caption: The relationship between molecular structure and NLO properties.

Conclusion

This comprehensive guide has provided a DFT-based framework for understanding and comparing the electronic properties of this compound. The presence of the butoxy and nitro groups establishes a "push-pull" system that is predicted to significantly influence its electronic landscape, leading to a smaller HOMO-LUMO gap compared to nitrobenzene. This, in turn, suggests enhanced reactivity and a strong potential for applications in the field of nonlinear optics. The detailed DFT protocol and comparative analysis presented here offer a valuable resource for researchers and scientists working on the design and characterization of novel organic materials with tailored electronic properties.

References

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  • Alias, A., & Zabidi, Z. (2022). QSAR Studies on Nitrobenzene Derivatives using Hyperpolarizability and Conductor-like Screening Model as Molecular Descriptors. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 953-968.
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  • Henari, F., & Patil, P. (2014). Nonlinear Optical Properties and Optical Limiting Measurements of {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate under CW Laser Regime. Optics and Photonics Journal, 4, 182-188.
  • Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References. Taylor & Francis Online.
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A Senior Application Scientist’s Guide to the Purity Assessment of 1-Butoxy-4-nitrobenzene Against a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the purity of a starting material or intermediate is not merely a quality metric; it is the foundation upon which the integrity, safety, and efficacy of the final product are built. 1-Butoxy-4-nitrobenzene, a key building block, is no exception. Its purity directly impacts reaction yields, impurity profiles, and the ultimate performance of the target molecule.

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of a test sample of this compound against a certified reference standard. We move beyond simple procedural lists to explore the causality behind our experimental choices, ensuring each protocol functions as a self-validating system. Our approach is grounded in established scientific principles and regulatory expectations, providing researchers, scientists, and drug development professionals with a robust framework for quality assessment.

The Indispensable Role of the Reference Standard

A reference standard is the cornerstone of any purity assessment. It is a highly characterized substance of known purity and identity, serving as the benchmark against which all test samples are measured. Without a reliable reference standard from a reputable source, such as a pharmacopeia (USP, EP) or a certified supplier, any purity value generated is merely a relative number devoid of absolute meaning.[1] The accuracy of an analytical procedure is established by applying it to an analyte of known purity, such as a reference material.[2]

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for determining the purity of non-volatile and thermally labile compounds like this compound. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3][] For nitroaromatic compounds, reversed-phase HPLC with UV detection is particularly effective due to the strong ultraviolet absorbance conferred by the nitrobenzene chromophore.[5][6]

Causality in Method Design:
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds like this compound.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. A gradient elution, where the proportion of organic solvent is increased over time, is crucial for eluting not only the main component but also any potential impurities with different polarities within a reasonable timeframe.[7]

  • Detector: A UV-Vis or Photodiode Array (PDA) detector is ideal. The nitroaromatic ring in this compound exhibits strong absorbance, making detection highly sensitive. A PDA detector provides the added advantage of acquiring full UV spectra for each peak, which aids in peak purity assessment and impurity identification.

  • Self-Validation: System Suitability Testing (SST) is performed before any sample analysis. Parameters such as theoretical plates, peak tailing factor, and resolution between the main peak and any adjacent impurity peaks are monitored. These SSTs are not just a formality; they are a real-time validation that the chromatographic system is performing as intended for that specific run, ensuring the trustworthiness of the generated data.[2][8]

Experimental Protocol: HPLC-UV Purity Determination
  • Instrumentation: HPLC system with a PDA detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard & Sample Preparation:

    • Reference Standard Stock (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Test Sample Stock (1 mg/mL): Prepare in the same manner as the reference standard.

    • Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution into separate 10 mL volumetric flasks and bring to volume with the 50:50 diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or the lambda max of this compound).

    • Gradient Program: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.

  • Analysis: Inject the diluent (as a blank), followed by five replicate injections of the reference standard working solution (for SST) and duplicate injections of the test sample working solution.

  • Calculation: Purity is determined by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (ACN/Water) sst System Suitability Test (5x Standard Inj.) prep_mobile->sst prep_std Prepare Reference Standard Solution prep_std->sst prep_sample Prepare Test Sample Solution analysis_sample Inject Sample (2x Inj.) prep_sample->analysis_sample sst->analysis_sample If SST Passes chrom Acquire Chromatogram analysis_sample->chrom integrate Integrate Peaks chrom->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Assessment Workflow.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Employing an orthogonal method—one that separates components based on a different chemical principle—is critical for a comprehensive purity assessment. It mitigates the risk of impurities co-eluting with the main peak in the primary method. GC separates compounds based on their volatility and interaction with the stationary phase.[] For this compound, which is sufficiently volatile and thermally stable, GC is an excellent orthogonal choice. Coupling it with a Mass Spectrometry (MS) detector provides not only quantitative data but also structural information for impurity identification.[9][10]

Causality in Method Design:
  • Separation Principle: GC separates based on boiling point and polarity, whereas our HPLC method separates based on hydrophobicity. This fundamental difference makes it highly unlikely that an impurity will co-elute in both systems.

  • Column Choice: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is chosen. This provides good separation for a wide range of semi-volatile organic compounds.

  • Detector: The MS detector is chosen for its dual capability. It operates in full scan mode to generate mass spectra for all eluting peaks, which can be compared against libraries (like NIST) for tentative identification.[9] For quantification, it can operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[10]

  • Self-Validation: The internal standard method can be used for quantification, which corrects for variations in injection volume and instrument response. Furthermore, the mass spectrum of the main peak from the test sample must match the spectrum from the reference standard and library data, providing an integrated check on identity.

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation: GC system coupled to a Mass Spectrometer with an electron ionization (EI) source. A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Standard & Sample Preparation:

    • Prepare solutions of the reference standard and test sample at approximately 1 mg/mL in a suitable solvent like ethyl acetate.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Program: Initial temperature 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Analysis: Inject the solvent blank, reference standard, and test sample.

  • Data Processing: Calculate purity by area percent normalization. For any impurities detected, compare their mass spectra with the NIST library and the reference standard chromatogram to propose identities.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std_gc Prepare Reference Standard Solution inject Inject Solutions into GC-MS prep_std_gc->inject prep_sample_gc Prepare Test Sample Solution prep_sample_gc->inject separate Separate by Volatility (GC) inject->separate detect Detect & Fragment (MS) separate->detect quant Calculate Purity (% Area) detect->quant identify Identify Impurities (Mass Spectra Library) detect->identify report_gc Generate Report quant->report_gc identify->report_gc

Caption: GC-MS Purity and Impurity ID Workflow.

Absolute Quantification & Identity: Quantitative NMR (qNMR)

While chromatography provides purity relative to other detectable components, Quantitative Nuclear Magnetic Resonance (qNMR) offers a path to determining an absolute purity value (assay) without needing a reference standard of the analyte itself.[11][12] The signal intensity in NMR is directly proportional to the number of nuclei generating the signal.[12] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified, stable internal standard of known purity and weight, a direct mass-based purity can be calculated.[13]

Causality in Method Design:
  • Primary Method: qNMR is considered a primary ratio method of measurement, meaning its results are not dependent on calibration with the analyte of interest. This provides a truly independent verification of purity.

  • Internal Standard: A stable, non-reactive compound with simple, well-resolved peaks that do not overlap with the analyte is chosen (e.g., maleic acid, dimethyl sulfone). The standard must be accurately weighed.

  • Acquisition Parameters: The key to accuracy is ensuring full relaxation of the protons between scans. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being integrated. This ensures the signal intensity is truly proportional to the number of protons.

  • Self-Validation: The identity of the material is confirmed simultaneously by comparing the full ¹H NMR spectrum (chemical shifts, splitting patterns, and integrations) to the spectrum of the reference standard. Any deviation would immediately invalidate the quantitative result.

Experimental Protocol: ¹H qNMR Assay
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Materials: Certified qNMR internal standard (e.g., maleic acid), deuterated solvent (e.g., DMSO-d₆), Class A volumetric flasks, and an analytical balance.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound (test sample or reference standard) and ~10 mg of the internal standard into a vial.

    • Record the weights precisely.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key qNMR Parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (D1): ≥ 30 seconds (or 5x the longest T1).

      • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved, unique signal for this compound (e.g., the aromatic protons) and a signal for the internal standard.

    • Calculate the purity (P) using the standard qNMR equation, which relates the integrals, molecular weights, masses, and number of protons for the analyte and the internal standard.

QNMR_Workflow prep Accurately Weigh Analyte & Certified Internal Standard dissolve Dissolve in Deuterated Solvent prep->dissolve acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) dissolve->acquire process Process Spectrum (Phase, Baseline, Integrate) acquire->process calculate Calculate Absolute Purity (wt%) using qNMR Equation process->calculate confirm Confirm Structure via Full Spectrum Analysis process->confirm report Generate Report calculate->report confirm->report

Caption: Quantitative NMR (qNMR) Assay Workflow.

Functional Group Confirmation: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, powerful technique for confirming the identity of a compound by identifying its functional groups.[14] While not suitable for quantifying low-level impurities, it serves as an excellent identity check. The FTIR spectrum of the test sample should be virtually superimposable on that of the reference standard.

Key Spectral Features for this compound:
  • Aromatic C-H Stretch: ~3030-3100 cm⁻¹.

  • Aliphatic C-H Stretch: ~2850-2960 cm⁻¹.[15]

  • Nitro Group (NO₂) Asymmetric & Symmetric Stretches: Two very strong, characteristic peaks around 1520 cm⁻¹ and 1345 cm⁻¹.[16] The presence of this pair of intense peaks is a key indicator for a nitro group.[16]

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ range.[15]

  • Aryl Ether C-O Stretch: ~1250 cm⁻¹.

A significant discrepancy in the "fingerprint region" (<1500 cm⁻¹) between the sample and the standard would indicate the presence of major impurities or a misidentified compound.

Comparative Data Summary

The results from these orthogonal techniques provide a holistic view of the sample's purity. A well-structured table allows for a direct and clear comparison against the reference standard's specifications.

Analytical Parameter Technique Reference Standard Test Sample Result Acceptance Criteria
Purity (Area %) HPLC-UV≥ 99.8%99.6%≥ 99.5%
Individual Impurity HPLC-UVNot Detected0.25% (at RRT 1.15)≤ 0.15%
Total Impurities HPLC-UV< 0.2%0.40%≤ 0.50%
Purity (Area %) GC-MS≥ 99.8%99.7%Report Only
Assay (wt%) ¹H qNMR99.9 ± 0.2%99.5 ± 0.3%99.0% - 101.0%
Identity Confirmation FTIRConforms to StructureConformsSpectrum matches reference
Identity Confirmation ¹H NMRConforms to StructureConformsSpectrum matches reference

Conclusion

Assessing the purity of this compound is a multi-faceted process that cannot rely on a single analytical technique. This guide has demonstrated that a scientifically sound assessment is built upon a foundation of orthogonal methods, each chosen for its specific strengths and ability to validate the others.

By combining the high-resolution separation of HPLC for primary purity and impurity profiling, the different selectivity and identification power of GC-MS , the absolute quantification of qNMR , and the definitive identity confirmation of FTIR and NMR , we create a self-validating system. This comprehensive approach ensures that the material meets the stringent quality requirements for its intended use in research and development, providing confidence in the reliability and reproducibility of subsequent scientific endeavors.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-Butoxy-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, immediate safety and logistical information for handling 1-Butoxy-4-nitrobenzene (CAS No. 7244-78-2), a compound that demands meticulous attention to safety protocols. This document moves beyond a simple checklist to offer a procedural and logical framework, ensuring that every step, from receipt to disposal, is conducted with the highest degree of safety and scientific rigor.

Understanding the Hazard Profile

This compound is classified as harmful if swallowed.[1] While specific toxicological data for this compound is limited, its structural similarity to nitrobenzene warrants a cautious approach. Nitrobenzene is toxic if swallowed, in contact with skin, or if inhaled, is suspected of causing cancer, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[2][3][4][5] Therefore, treating this compound with a similar level of hazard consideration is a prudent and necessary safety measure.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Potential for Skin and Eye Irritation: Direct contact may cause irritation.[5]

  • Inhalation Hazard: Avoid breathing vapors or mists.[3][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound.[8] The following table summarizes the required PPE, which should be worn at all times when there is a potential for exposure.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and vapors that can cause eye irritation.[9][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®).Prevents skin contact, as the compound may be harmful if absorbed through the skin.[10][11] Gloves should be inspected for tears or holes before and during use and replaced regularly.[12]
Body Protection A flame-resistant lab coat worn over personal clothing. An apron may be required for larger quantities.Provides a barrier against spills and splashes.[9][11]
Respiratory Protection All work must be conducted in a certified chemical fume hood. For emergencies or situations with high airborne concentrations, a full-face respirator with organic vapor cartridges is necessary.Minimizes the risk of inhaling harmful vapors.[10][11]
Operational Plan: A Step-by-Step Workflow

This workflow provides a systematic approach to handling this compound, ensuring safety at every stage.

G cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Experiment cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_transport Transport Chemical Securely prep_hood->handle_transport handle_use Work Within Fume Hood handle_transport->handle_use handle_close Keep Container Tightly Closed handle_use->handle_close post_decon Decontaminate Surfaces & Equipment handle_close->post_decon post_glove Proper Glove Removal post_decon->post_glove post_wash Wash Hands Thoroughly post_glove->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect disp_store Store in Designated Area disp_collect->disp_store disp_request Submit Hazardous Waste Pickup Request disp_store->disp_request

Caption: Workflow for Safe Handling of this compound.

3.1. Preparation

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above before entering the laboratory.[11]

  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly. All work with this compound must be performed within a fume hood to avoid inhalation of vapors.[11]

3.2. Handling and Use

  • Chemical Transport: When transporting the chemical, use a secondary container to prevent spills.

  • Prudent Practices:

    • Avoid direct contact with skin and eyes.[11]

    • Do not breathe in vapors.[11]

    • Keep the container tightly closed when not in use.[11]

    • Use non-sparking tools and avoid sources of ignition as a general precaution, although the flash point is high (135.5 °C).[11][13]

3.3. Post-Experiment

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.[11]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11]

Emergency Procedures: Be Prepared

4.1. Spills

  • Small Spill (within a fume hood): Use an absorbent material to contain the spill. Decontaminate the area and dispose of the absorbent material as hazardous waste.[11]

  • Large Spill: Evacuate the laboratory immediately and notify the appropriate safety personnel. Restrict access to the area.[11]

4.2. First Aid

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[6]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.[11][14]

5.1. Waste Collection

  • Container: Use a designated, leak-proof container that is compatible with the chemical.[15]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste stream.[15][16]

  • Closure: Keep the waste container tightly closed except when adding waste.[15]

5.2. Storage and Disposal

  • Store the waste container in a designated satellite accumulation area with secondary containment.[14]

  • Do not dispose of this chemical down the drain.[14]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[15] The recommended final disposal method for similar compounds is incineration.[14]

By adhering to these detailed procedures, you contribute to a culture of safety and ensure the integrity and success of your research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.